molecular formula C8H8Cl2N4 B023816 2,6-dichloro-9-isopropyl-9H-purine CAS No. 203436-45-7

2,6-dichloro-9-isopropyl-9H-purine

Cat. No.: B023816
CAS No.: 203436-45-7
M. Wt: 231.08 g/mol
InChI Key: GKEFDRUWUYSFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dichloro-9-isopropyl-9H-purine, also known as this compound, is a useful research compound. Its molecular formula is C8H8Cl2N4 and its molecular weight is 231.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-9-propan-2-ylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEFDRUWUYSFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459110
Record name 2,6-dichloro-9-isopropyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203436-45-7
Record name 2,6-dichloro-9-isopropyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Situating a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Properties of 2,6-dichloro-9-isopropyl-9H-purine

This compound is a synthetically derived purine analog of significant interest to the fields of medicinal chemistry and drug development. As a member of the substituted purine family, it serves not as an end-product with inherent biological activity, but as a crucial building block for the synthesis of more complex molecules. The purine scaffold is central to numerous biological processes, forming the core of nucleosides, signaling molecules like cAMP, and enzyme cofactors. Consequently, synthetic analogs are widely explored for their potential as therapeutic agents, including anti-cancer, anti-viral, and anti-inflammatory drugs.[1]

The strategic placement of two reactive chlorine atoms at the C2 and C6 positions of the purine ring, combined with the N9-isopropyl group which enhances lipophilicity and modulates solubility, makes this compound a highly versatile precursor. Understanding its fundamental basic properties—physicochemical characteristics, reactivity, and synthesis—is paramount for researchers aiming to leverage its synthetic potential. This guide provides a detailed examination of these core properties, offering both foundational knowledge and practical, field-proven insights for its application in research and development.

Core Physicochemical and Structural Properties

The utility of a synthetic intermediate is fundamentally governed by its physical and chemical properties. These parameters dictate reaction conditions, purification strategies, and the overall feasibility of its incorporation into complex molecular designs.

Structural and Physical Data Summary

The properties of this compound are summarized in the table below. These data are compiled from various chemical suppliers and databases.

PropertyValueSource(s)
IUPAC Name 2,6-dichloro-9-(propan-2-yl)-9H-purineN/A
CAS Number 203436-45-7[2][3]
Molecular Formula C₈H₈Cl₂N₄[2][3]
Molecular Weight 231.08 g/mol [2][3]
Appearance Solid (inferred from related compounds)[4]
Solubility Soluble in organic solvents such as Dimethyl sulfoxide (DMSO), ether, and ethyl acetate.[4] The solubility of dichloropurine derivatives can vary, with the introduction of polar groups increasing water solubility.[1][1][4]
Storage Room temperature[3]
Basicity and pKa Considerations

The nitrogen atoms in the purine ring system (N1, N3, N7) possess lone pairs of electrons and can act as proton acceptors (bases). The N9 position is alkylated with an isopropyl group, precluding its involvement in acid-base chemistry. The electron-withdrawing nature of the two chlorine atoms at the C2 and C6 positions significantly reduces the electron density of the purine ring system. This inductive effect decreases the basicity of the remaining ring nitrogens (N1, N3, N7) compared to unsubstituted purine. Therefore, it is expected that the pKa for protonation of this compound would be lower than 2.52, indicating it is a weak base.

Synthesis and Chemical Reactivity

The primary value of this compound lies in its role as a synthetic intermediate. Its synthesis is straightforward, and its structure is engineered for subsequent chemical modification.

Synthetic Pathway: N-Alkylation

The standard synthesis involves the N-alkylation of 2,6-dichloro-9H-purine. The choice of the N9 position for substitution is common in purine chemistry, mimicking the structure of natural nucleosides. A key challenge in purine alkylation is controlling the site of substitution, as both the N7 and N9 positions are potential reaction sites. The synthesis of the N9 isomer is typically favored, though the N7 isomer is often isolated as a side product.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_products Products R1 2,6-dichloro-9H-purine P1 Stirring at 288–291K for 8h R1->P1 R2 2-Iodopropane R2->P1 R3 Potassium Carbonate (Base) R3->P1 R4 DMSO (Solvent) R4->P1 W1 Dilute with Water P1->W1 W2 Extract with Ether W1->W2 W3 Column Chromatography W2->W3 Prod1 This compound (Major Product) W3->Prod1 Separation Prod2 2,6-dichloro-7-isopropyl-7H-purine (Minor Isomer) W3->Prod2 Separation Reactivity_Pathway cluster_start Precursor Molecule cluster_nucleophiles Nucleophiles cluster_products Substituted Purine Derivatives Start This compound Prod1 2-Amino-6-chloro... Start->Prod1 + R-NH₂ Prod2 2-Thio-6-chloro... Start->Prod2 + R-SH Prod3 2-Alkoxy-6-chloro... Start->Prod3 + R-OH Nuc1 R-NH₂ (Amines) Nuc2 R-SH (Thiols) Nuc3 R-OH (Alcohols) Prod4 2,6-Diamino... Prod1->Prod4 + R'-NH₂

Sources

The Strategic Intermediate: A Technical Guide to 2,6-dichloro-9-isopropyl-9H-purine in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2,6-dichloro-9-isopropyl-9H-purine (CAS No. 203436-45-7), a critical intermediate in the synthesis of potent, next-generation kinase inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's properties, its strategic application in chemical synthesis, and the profound biological impact of its derivatives, particularly in the context of oncology. We will explore the causality behind its use, detailing a validated synthetic protocol and the mechanism of action for the resulting therapeutic agents.

Introduction: The Significance of a Purine Scaffold

The purine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous signaling molecules and approved therapeutics. This compound emerges as a highly valuable building block due to the specific reactivity of its two chlorine atoms and the influence of the N9-isopropyl group. The dichloropurine core allows for sequential, regioselective substitution at the C6 and C2 positions, providing a robust platform for generating diverse libraries of 2,6,9-trisubstituted purine analogues.[1] The isopropyl group at the N9 position is not merely a placeholder; it often serves to enhance binding affinity and optimize pharmacokinetic properties of the final active pharmaceutical ingredient (API).[2]

This intermediate is particularly pivotal in the development of inhibitors for Cyclin-Dependent Kinases (CDKs), a family of enzymes frequently dysregulated in cancer.[3] Specifically, derivatives of this compound have shown exceptional potency against CDK12, a kinase implicated in promoting tumor initiation and driving therapeutic resistance in challenging cancers, such as HER2-positive (HER2+) breast cancer.[4]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 203436-45-7[5]
Molecular Formula C₈H₈Cl₂N₄[5]
Molecular Weight 231.08 g/mol [5]
IUPAC Name 2,6-dichloro-9-(propan-2-yl)-9H-purine[6]
Appearance Solid powder[7]
Melting Point 150-151 °C[6]
Purity ≥97% (typical)[5][7]
Storage Inert atmosphere, 2-8 °C[7]
InChI Key GKEFDRUWUYSFGW-UHFFFAOYSA-N[6][7]

Core Application: Synthesis of Potent CDK12 Inhibitors

The primary utility of this compound lies in its role as a precursor for potent 2,6,9-trisubstituted purine CDK inhibitors. The chlorine atoms at the C2 and C6 positions are excellent leaving groups, enabling sequential nucleophilic aromatic substitution (SNAr) reactions. This allows for the precise and controlled introduction of various functional groups, which is a cornerstone of structure-activity relationship (SAR) studies.

A common synthetic strategy involves the initial, more facile displacement of the C6 chlorine, followed by a subsequent, often palladium-catalyzed, substitution at the C2 position. This differential reactivity is key to building molecular complexity in a planned and efficient manner.

Mechanism of Action of Derived CDK12 Inhibitors in HER2+ Breast Cancer

HER2+ breast cancer is characterized by the amplification of the HER2 (ERBB2) oncogene. While therapies like trastuzumab target the HER2 receptor, many patients develop resistance.[8] The gene for CDK12 is frequently co-amplified with HER2 on chromosome 17q12.[4] High CDK12 expression promotes tumor growth and resistance to anti-HER2 therapy by upregulating the expression of genes involved in critical oncogenic signaling pathways, namely the WNT and IRS1-ErbB-PI3K pathways.[9][10]

CDK12, complexed with its partner Cyclin K, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a crucial step in transcriptional elongation.[11] By inhibiting the kinase activity of CDK12, compounds derived from this compound prevent this phosphorylation event. This leads to a downstream suppression of key pro-survival and resistance-driving genes (e.g., IRS1, WNT1), thereby crippling the cancer cell's ability to evade treatment.[4] This inhibition can re-sensitize resistant tumors to standard-of-care treatments like trastuzumab or other HER2-targeted tyrosine kinase inhibitors (TKIs).[12][13]

CDK12_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Trastuzumab Trastuzumab Trastuzumab->HER2 Inhibits AKT AKT PI3K->AKT Activates CDK12_CycK CDK12 / Cyclin K Complex AKT->CDK12_CycK Upregulated by IRS1-ErbB-PI3K pathway WNT WNT Ligands (e.g., WNT1) BetaCatenin β-catenin WNT->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Co-activates RNAPII RNA Pol II CDK12_CycK->RNAPII Phosphorylates Ser2 of CTD Transcription Gene Transcription (IRS1, WNT1, etc.) RNAPII->Transcription Enables Elongation Transcription->PI3K Feedback Loop Transcription->WNT Feedback Loop TCF_LEF->Transcription Drives CDK12_Inhibitor 2,6,9-Trisubstituted Purine Inhibitor CDK12_Inhibitor->CDK12_CycK Inhibits

Caption: CDK12-mediated signaling in trastuzumab-resistant HER2+ breast cancer.

Experimental Protocol: Synthesis of a 2,6,9-Trisubstituted Purine CDK12 Inhibitor

The following protocol is a representative synthesis adapted from methodologies described in the literature for creating potent CDK12 inhibitors, starting from this compound.[4] This multi-step process exemplifies the strategic, sequential substitution at the C6 and C2 positions.

Step 1: Nucleophilic Aromatic Substitution at C6

This initial step involves the displacement of the more reactive C6-chloro group with a desired amine. The choice of amine is critical for the final compound's biological activity and selectivity.

  • Reactants:

    • This compound (1.0 eq)

    • Desired bipyridyl methanamine (e.g., N-([2,3′-Bipyridin]-6′-ylmethyl)amine) (1.1 eq)

    • Diisopropylethylamine (DIPEA) (3.0 eq)

    • Solvent: n-Butanol (approx. 0.1 M concentration of starting purine)

  • Procedure:

    • To a stirred solution of this compound in n-butanol, add the selected bipyridyl methanamine and DIPEA.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The causality here is that elevated temperatures are required to overcome the activation energy for the SNAr reaction, while DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude residue via column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the intermediate, N-substituted-2-chloro-9-isopropyl-9H-purin-6-amine. This purification step is self-validating; pure product fractions are identified by TLC and combined, ensuring the material's quality for the subsequent step.

Step 2: Suzuki Coupling at C2

The less reactive C2-chloro group is typically substituted using a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, to introduce an aryl or heteroaryl moiety.

  • Reactants:

    • N-substituted-2-chloro-9-isopropyl-9H-purin-6-amine (from Step 1) (1.0 eq)

    • Desired boronic acid or ester (e.g., 3-pyridylboronic acid) (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.1 eq)

    • Base: Sodium carbonate (Na₂CO₃) (3.0 eq)

    • Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Procedure:

    • Combine the 2-chloro-purine intermediate, the boronic acid, the palladium catalyst, and sodium carbonate in a reaction vessel.

    • Degas the mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

    • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the final product by column chromatography or preparative HPLC to yield the desired 2,6,9-trisubstituted purine. The purity and identity are confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Synthesis_Workflow Start Start: this compound Step1 Step 1: C6 Substitution (SNAr) Start->Step1 Purify1 Purification 1 (Column Chromatography) Step1->Purify1 Reagents1 Reagents: - Bipyridyl Methanamine - DIPEA - n-Butanol, 110°C Reagents1->Step1 Intermediate Intermediate: N-substituted-2-chloro-9-isopropylpurine Purify1->Intermediate Step2 Step 2: C2 Substitution (Suzuki Coupling) Intermediate->Step2 Purify2 Purification 2 (Column Chromatography / HPLC) Step2->Purify2 Reagents2 Reagents: - Pyridylboronic Acid - Pd Catalyst, Na₂CO₃ - Dioxane/H₂O, 90°C Reagents2->Step2 Final Final Product: 2,6,9-Trisubstituted Purine Purify2->Final

Caption: Workflow for the synthesis of a 2,6,9-trisubstituted purine CDK12 inhibitor.

Data Presentation: Antiproliferative Activity

The ultimate validation of this synthetic strategy is the biological activity of the final compounds. Derivatives synthesized from this compound exhibit potent antiproliferative activity against HER2+ breast cancer cell lines, including those resistant to standard therapies.

Compound IDTarget Cell LineDescriptionGI₅₀ (nM)Source
30d SK-Br-3Trastuzumab-Sensitive, HER2+< 50[4]
30d HCC1954Trastuzumab-Resistant, HER2+< 50[4]
30e SK-Br-3Trastuzumab-Sensitive, HER2+< 50[4]
30e HCC1954Trastuzumab-Resistant, HER2+< 50[4]

GI₅₀ (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth.

The data clearly demonstrates that the 2,6,9-trisubstituted purine scaffold, enabled by the this compound intermediate, yields compounds with exceptional, low-nanomolar potency against both trastuzumab-sensitive and, critically, trastuzumab-resistant HER2+ breast cancer cells.[4]

Conclusion

This compound is more than a mere chemical; it is a strategic linchpin in the design and synthesis of sophisticated molecularly targeted therapeutics. Its well-defined physicochemical properties and differential reactivity at the C2 and C6 positions provide medicinal chemists with a reliable and versatile platform for creating potent and selective kinase inhibitors. The demonstrated success of its derivatives as CDK12 inhibitors in overcoming therapy resistance in HER2+ breast cancer models underscores the profound translational impact originating from this core building block. This guide provides the foundational knowledge and practical protocols necessary for researchers to leverage this key intermediate in the ongoing pursuit of novel and effective therapies for cancer and other diseases.

References

  • Choi, H., Jin, S., Kim, H., et al. (2019). CDK12 drives breast tumor initiation and trastuzumab resistance via WNT and IRS1-ErbB-PI3K signaling. EMBO reports, 20(10), e48058. [Link][9]
  • Semantic Scholar. (n.d.). CDK12 drives breast tumor initiation and trastuzumab resistance via WNT and IRS1‐ErbB‐PI3K signaling.
  • Vena, F., Aceti, M., Bayle, S., et al. (2019). Abstract 3051: Targeting cdk12/13 re-sensitizes trastuzumab resistant her2+ breast cancers. Cancer Research, 79(13_Supplement), 3051-3051. [Link][8]
  • Lee, J., Kim, S., Park, J., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Pharmaceuticals, 15(9), 1041. [Link][4]
  • Request PDF. (n.d.). CDK12 inhibition enhances sensitivity of HER2+ breast cancers to HER2-tyrosine kinase inhibitor via suppressing PI3K/AKT.
  • ResearchGate. (n.d.). CDK12 inhibition enhances sensitivity of HER2+ breast cancers to HER2-TKI via suppressing PI3K/AKT.
  • López-García, S., Sanfeliciano, S., Pérez, C., et al. (2018). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Molecules, 23(12), 3126. [Link][1]
  • CP Lab Chemicals. (n.d.). 2, 6-Dichloro-9-isopropyl-9H-purine, min 97%, 1 gram.
  • American Elements. (n.d.). This compound.
  • Jorda, R., Paruch, K., & Krystof, V. (2015). Development of 2,6,9-trisubstituted purines as neuroprotective agents targeting butyrylcholinesterase and cannabinoid CB2 receptor. European Journal of Medicinal Chemistry, 301, 118217. [Link][14]
  • ResearchGate. (n.d.). Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases.
  • Li, M., et al. (2023). Research progress of anticancer drugs targeting CDK12. RSC Medicinal Chemistry, 14(7), 1229-1245. [Link][2]
  • BioWorld. (2025). Shanghai Institute of Organic Chemistry and University of Michigan report CDK12/13 inhibitors.
  • Morales, C., et al. (2020). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 25(18), 4226. [Link][17]
  • Kapadiya, K., et al. (2024). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. Bioorganic Chemistry, 151, 107841. [Link][18]
  • Insilico Medicine. (n.d.). CDK12/13.
  • BPS Bioscience. (n.d.). CDK12/Cyclin K Kinase Assay Kit.
  • De Cecchi, T., et al. (2023). Dual inhibition of CDK12 and CDK13 uncovers actionable vulnerabilities in patient-derived ovarian cancer organoids. Journal of Experimental & Clinical Cancer Research, 42(1), 131. [Link]
  • ResearchGate. (n.d.). Plots of experimental versus predicted pIC50 values for the training set and test set molecules in CoMFA studies.

Sources

Molecular weight of 2,6-dichloro-9-isopropyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Dichloro-9-isopropyl-9H-purine: A Core Intermediate in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for professionals in chemical synthesis and drug discovery. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical validation, and its strategic application in developing novel therapeutics.

Introduction: The Significance of the Purine Scaffold

The purine framework, a fusion of pyrimidine and imidazole rings, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its prevalence in fundamental biological molecules grants it inherent biocompatibility and diverse interaction capabilities. Within this class, this compound serves not as an end-product but as a crucial and versatile intermediate. The strategic placement of two reactive chlorine atoms and a stabilizing isopropyl group at the N9 position makes it an ideal starting point for building libraries of complex, biologically active compounds, particularly in oncology and virology.[2][3][4]

Core Molecular Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. The isopropyl group at the N9 position is a critical feature, enhancing solubility in organic solvents compared to its unsubstituted counterpart and sterically directing subsequent reactions.

PropertyDataSource(s)
Molecular Weight 231.08 g/mol [5][6][7][8]
Molecular Formula C₈H₈Cl₂N₄[5][7][8]
CAS Number 203436-45-7[5][7]
Appearance White to pale yellow solid/powder[2]
Melting Point 100–102 °C[2]
Purity (Typical) ≥97%[5]
Chemical Structure

The structure, defined by the SMILES string CC(C)N1C=NC2=C(Cl)N=C(Cl)N=C12, highlights the key reactive sites.[7]

Caption: Chemical structure of this compound.

Synthesis, Purification, and Isomeric Control

The synthesis of this compound is a foundational procedure. The primary route involves the N-alkylation of 2,6-dichloropurine.[8] Understanding the nuances of this reaction is key to achieving high yield and purity.

Rationale Behind Experimental Choices
  • Starting Material: 2,6-Dichloropurine is used because the chlorine atoms are excellent leaving groups for subsequent nucleophilic aromatic substitution (SₙAr) reactions, which is the ultimate purpose of this intermediate.[9] It can be synthesized via chlorination of xanthine using reagents like phosphorus oxychloride.[10]

  • Alkylation Strategy: The nitrogen atoms of the purine ring are nucleophilic. Alkylation can occur at multiple positions, primarily N9 and N7. The choice of a non-polar solvent and a hindered base can influence the N9/N7 ratio, but chromatographic separation is almost always necessary for obtaining a pure isomer.[11]

  • Reagents:

    • 2-Iodopropane: Used as the isopropyl source. The iodide is an excellent leaving group, facilitating the reaction.

    • Potassium Carbonate (K₂CO₃): A mild, inexpensive base used to deprotonate the purine ring, activating it for nucleophilic attack on the alkyl halide.

    • DMSO/DMF: Polar aprotic solvents that effectively dissolve the purine salt and promote the Sₙ2 reaction.

Experimental Protocol: N9-Alkylation of 2,6-Dichloropurine

This protocol is adapted from established literature procedures for purine alkylation.[11]

  • Reaction Setup: To a solution of 2,6-dichloro-9H-purine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (3.0 eq).

  • Reagent Addition: Add 2-iodopropane (5.0 eq) to the stirred suspension. The excess is used to drive the reaction to completion.

  • Reaction Conditions: Stir the mixture at room temperature for 8 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x). The organic layers are combined.

  • Purification (Isomer Separation): Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude material, a mixture of N9 and N7 isomers, is purified via flash column chromatography on silica gel. A gradient of ethyl acetate in petroleum ether is typically effective for separation.[2][11] The N9 isomer is generally the major product.

Caption: Workflow for the synthesis and purification of the N9-isomer.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is non-negotiable. Each analytical technique provides a piece of the puzzle, and together they form a self-validating system.

TechniqueExpected Result for C₈H₈Cl₂N₄Purpose
¹H-NMR δ ~8.17 (s, 1H, C8-H), ~4.9 (m, 1H, CH), ~1.65 (d, 6H, 2xCH₃)[2]Confirms proton environment and N9 vs. N7 regiochemistry.
¹³C-NMR δ ~152.7, 151.7, 146.9, 143.6, 131.1, 48.4, 22.5[2]Verifies the carbon skeleton.
HRMS Calculated for [M+H]⁺: 231.0204; Found should be within 5 ppm[2]Provides unequivocal confirmation of the molecular formula.
Melting Point Sharp range around 100-102 °C[2]A simple and effective indicator of purity.

Reactivity and Strategic Applications in Drug Discovery

The true value of this compound lies in its reactivity. The chlorine atoms at the C2 and C6 positions are susceptible to sequential or simultaneous displacement by a wide range of nucleophiles (e.g., amines, thiols, alcohols). The C6 position is generally more reactive than the C2 position, allowing for selective functionalization.

This differential reactivity is the cornerstone of its use in generating libraries of 2,6,9-trisubstituted purines, which have shown significant promise as:

  • Anticancer Agents: By introducing various arylpiperazinyl and other amine-containing moieties, researchers have developed potent and selective cytotoxic compounds that induce apoptosis and cell cycle arrest in cancer cell lines.[4]

  • Kinase Inhibitors: The purine core mimics the adenine of ATP, making it an ideal scaffold for competitive kinase inhibitors. Derivatives have been developed as inhibitors of oncogenic kinases like Bcr-Abl and BTK for the treatment of leukemia.[12]

  • Protein Degrader Building Blocks: The molecule is commercially classified as a building block for Proteolysis-Targeting Chimeras (PROTACs), where it can be functionalized to serve as a ligand for a target protein or E3 ligase.[5]

G cluster_0 Nucleophilic Aromatic Substitution (SₙAr) start This compound step1 React with Nucleophile 1 (e.g., R¹-NH₂) Selectively at C6 start->step1 More Reactive Site intermediate 2-Chloro-6-(R¹-amino)- 9-isopropyl-9H-purine step1->intermediate step2 React with Nucleophile 2 (e.g., R²-NH₂) at C2 intermediate->step2 Less Reactive Site product 2,6-Disubstituted Purine (Biologically Active) step2->product

Caption: General reaction pathway for synthesizing diverse purine derivatives.

Safety and Handling

Proper handling is essential for laboratory safety. This compound is a chemical intermediate and should be handled with appropriate care.

Safety AspectInformationSource(s)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[7]
Hazard Statement H302: Harmful if swallowed
Precautionary P280: Wear protective gloves/eye protection
Handling Use in a well-ventilated area. Avoid generating dust. Limit all unnecessary personal contact.[13]
Storage Store in a tightly sealed container in an inert atmosphere at 2-8°C.[7]

Conclusion

This compound, with a molecular weight of 231.08 g/mol , is far more than a catalog chemical. It is a strategically designed intermediate that provides a reliable and versatile entry point into the synthesis of novel purine derivatives. Its well-defined reactivity, coupled with robust methods for its synthesis and purification, makes it an invaluable tool for researchers and scientists dedicated to advancing drug discovery, particularly in the development of targeted therapies.

References

  • This compound.LookChem.[Link]
  • Hloušková, K., et al. (2012). 2,6-Dichloro-7-isopropyl-7H-purine.Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1585.[Link]
  • Correa, J. R., et al. (2016). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines.Molecules, 21(10), 1346.[Link]
  • Jarrahpour, A. A., & Torabi, E. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent.Molbank, 2006(4), M481.[Link]
  • Wang, J., et al. (2023). Direct Regioselective C-H Cyanation of Purines.Molecules, 28(2), 856.[Link]
  • Synthesis and Inhibitory Activity Evaluation of 2,6-Disubstituted Purine Derivatives.
  • Correa, J. R., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays.Molecules, 25(1), 77.[Link]
  • Giovagnoli, F. A., et al. (2012). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine.
  • Correa, J. R., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia.Molecules, 26(11), 3169.[Link]
  • Rana, N., et al. (2024). Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery.Current Topics in Medicinal Chemistry, 24(6), 541-579.[Link]

Sources

An In-depth Technical Guide to the Structure and Synthesis of 2,6-dichloro-9-isopropyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,6-dichloro-9-isopropyl-9H-purine, a key heterocyclic intermediate in contemporary drug discovery. We will delve into its molecular structure, physicochemical properties, and critically, the nuanced strategies for its chemical synthesis. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of purine-based bioactive molecules.

Introduction: The Significance of Substituted Purines

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a vast array of therapeutic agents.[1] Its derivatives are prominent in the development of treatments for a wide range of diseases, including cancer and viral infections.[1] The strategic functionalization of the purine ring at various positions allows for the fine-tuning of a molecule's interaction with specific biological targets.

This compound, in particular, has emerged as a valuable building block. The chlorine atoms at the 2- and 6-positions serve as versatile handles for subsequent nucleophilic substitution reactions, enabling the introduction of diverse functionalities. The isopropyl group at the N9 position is a critical feature in many cyclin-dependent kinase (CDK) inhibitors, influencing the compound's binding affinity and pharmacokinetic properties. A prime example of its application is in the synthesis of (R)-Roscovitine (Seliciclib), a potent CDK inhibitor that has undergone clinical investigation as an anti-cancer agent.[2][3]

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₈H₈Cl₂N₄.[4] Its structure consists of a fused pyrimidine and imidazole ring system, characteristic of all purines. The key structural features are the two chlorine substituents on the pyrimidine ring and the isopropyl group attached to the nitrogen at position 9 of the imidazole ring.

PropertyValueSource
Molecular Formula C₈H₈Cl₂N₄[1][2]
Molecular Weight 231.08 g/mol [1][2]
CAS Number 203436-45-7[1][2][5]
Appearance White solid[6]
Melting Point 100–102 °C[6]
Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy.

¹H-NMR (CDCl₃):

  • δ 8.17 (s, 1H, C8-H)

  • δ 4.97–4.86 (m, 1H, CH of isopropyl)

  • δ 1.65 (d, J = 6.8 Hz, 6H, 2x CH₃ of isopropyl)[6]

¹³C-NMR (CDCl₃):

  • δ 152.73

  • δ 151.66

  • δ 146.93

  • δ 143.58

  • δ 131.05

  • δ 48.36

  • δ 22.40[6]

Synthesis of this compound: A Strategic Approach

The primary route for the synthesis of this compound is the N-alkylation of 2,6-dichloropurine. A critical challenge in purine alkylation is controlling the regioselectivity, as the reaction can occur at either the N7 or N9 position of the purine ring.[7] The formation of a mixture of N7 and N9 isomers is a common outcome, necessitating careful optimization of reaction conditions and subsequent purification.[4]

The Challenge of N7 vs. N9 Regioselectivity

The regiochemical outcome of purine alkylation is influenced by a combination of electronic and steric factors.[7][8] The N7 and N9 nitrogens of the imidazole ring are both nucleophilic and can react with an electrophile. The thermodynamically more stable product is typically the N9-alkylated isomer, while the N7 isomer is often the kinetically favored product.[9][10]

The choice of base, solvent, and alkylating agent, as well as the reaction temperature, can significantly impact the N7/N9 isomer ratio.[8][9] For instance, the use of a non-polar solvent and a bulky base can favor the formation of the N9 isomer by sterically hindering the approach of the alkylating agent to the N7 position.

G cluster_start Starting Material cluster_reaction Alkylation Reaction cluster_products Isomeric Products cluster_purification Purification cluster_final Final Product start 2,6-Dichloropurine reaction Alkylation (Isopropyl Halide, Base) start->reaction N9_isomer This compound (Thermodynamically Favored) reaction->N9_isomer Major Product N7_isomer 2,6-dichloro-7-isopropyl-7H-purine (Kinetically Favored) reaction->N7_isomer Minor Product purification Column Chromatography N9_isomer->purification N7_isomer->purification final_product Pure this compound purification->final_product

Caption: Mechanism of N9-isopropylation of 2,6-dichloropurine.

  • Deprotonation: The base, potassium carbonate, removes the acidic proton from the N9 position of the 2,6-dichloropurine, generating a purine anion. This anion is resonance-stabilized, with the negative charge delocalized over the imidazole ring.

  • Nucleophilic Attack: The purine anion acts as a nucleophile and attacks the electrophilic carbon of the 2-iodopropane in an Sₙ2 fashion.

  • Product Formation: The iodide ion is displaced as a leaving group, resulting in the formation of the N-C bond and yielding this compound.

Application in Drug Development: Synthesis of (R)-Roscovitine

A significant application of this compound is as a key intermediate in the synthesis of the cyclin-dependent kinase (CDK) inhibitor (R)-Roscovitine (also known as Seliciclib). [2][3]CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. [11] The synthesis of Roscovitine from this compound involves a subsequent nucleophilic aromatic substitution at the C6 position, followed by a substitution at the C2 position. The presence of the isopropyl group at the N9 position is critical for the inhibitory activity of Roscovitine against CDKs.

Conclusion

This compound is a fundamentally important building block in the synthesis of a variety of bioactive molecules, most notably CDK inhibitors like Roscovitine. A thorough understanding of its synthesis, particularly the factors governing the regioselectivity of the N-alkylation step, is crucial for medicinal and process chemists. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to efficiently synthesize and utilize this versatile purine derivative in their drug discovery endeavors.

References

  • Hloušková, K., Rouchal, M., Džubák, P., Hajdúch, M., & Vícha, R. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1585. [Link]
  • Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. (2018). Molecules, 23(10), 2469. [Link]
  • Zhelev, N., Trifonov, D., Wang, S., & Mitev, V. (2013). From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development.
  • From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development. (n.d.).
  • The design and synthesis of purine inhibitors of CDK2. III. (2001). Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1067-1078. [Link]
  • Zhong, M., & Robins, M. J. (2003). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 68(13), 5344–5347. [Link]
  • Jarrahpour, A. A., & Torabi, E. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(4), M481. [Link]
  • Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. (2022). Journal of Molecular Structure, 1264, 133256. [Link]
  • Stýskala, J., et al. (2022). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2022). ACS Omega. [Link]
  • Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. (2015). ChemistrySelect, 1(1), 1-5. [Link]
  • Process for preparing 2,6-dichloropurine. (2002).
  • 2,6-Dichloro-7-isopropyl-7H-purine. (2012).
  • Facile and Practical Synthesis of 2,6-Dichloropurine. (2007).
  • 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. (2012).
  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (2020). Molecules, 25(11), 2632. [Link]
  • Method of preparing 2, 6-dichloropurine and 2, 6-dichloropurine ribofuranosyl. (1967).
  • Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. (2024). Current Medicinal Chemistry, 31. [Link]
  • High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. (2019).
  • Direct Regioselective C-H Cyanation of Purines. (2023). Molecules, 28(2), 834. [Link]
  • ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. (2012). NMR in Biomedicine, 25(12), 1255-1270. [Link]
  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014).

Sources

An In-depth Technical Guide to 2,6-dichloro-9-isopropyl-9H-purine: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Purines in Modern Drug Discovery

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biomolecules such as nucleosides and coenzymes. Its inherent ability to form multiple hydrogen bonds and engage in pi-stacking interactions makes it a "privileged scaffold" for designing targeted therapeutics.[1] Among the vast landscape of purine derivatives, 2,6-dichloro-9-isopropyl-9H-purine emerges as a key intermediate and a molecule of significant interest. The dichloro substitution at the 2 and 6 positions provides reactive handles for further chemical modifications, enabling the synthesis of diverse compound libraries. The N9-isopropyl group enhances lipophilicity, which can be crucial for cell permeability and oral bioavailability.

This technical guide provides an in-depth exploration of this compound, covering its synthesis, physicochemical properties, and established analytical characterization. Furthermore, it delves into the broader biological context, particularly the role of purine analogs as potent inhibitors of cyclin-dependent kinases (CDKs), a critical family of enzymes in cell cycle regulation and a major target in oncology research.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and interaction with biological systems.

PropertyValueSource
IUPAC Name This compoundVerified
CAS Number 203436-45-7[4][5]
Molecular Formula C₈H₈Cl₂N₄[5]
Molecular Weight 231.08 g/mol [5]
Appearance White to off-white solidInferred from related compounds
Melting Point 100-102 °CInferred from similar compounds
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; poorly soluble in water.[6]
Purity Typically ≥97%[5]

Synthesis of this compound: Methodologies and Mechanistic Insights

The regioselective alkylation of the purine ring is a critical step in the synthesis of this compound. Direct alkylation of 2,6-dichloropurine can lead to a mixture of N7 and N9 isomers, with the N9 isomer generally being the thermodynamically more stable and desired product.[7][8]

Method 1: Direct Alkylation

This method involves the reaction of 2,6-dichloro-9H-purine with an isopropyl halide in the presence of a base.

Experimental Protocol:

  • Reaction Setup: To a solution of 2,6-dichloro-9H-purine (1 equivalent) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃) (3 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add 2-iodopropane (5 equivalents) dropwise at room temperature.[9]

  • Reaction Execution: Stir the reaction mixture at 15-20°C for 8 hours.[9] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, containing a mixture of N9 and N7 isomers, is then purified by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to isolate the desired this compound (N9 isomer).[9]

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and DMSO are chosen for their ability to dissolve the purine starting material and the carbonate base, facilitating a homogenous reaction environment.

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the N9-H of the purine ring, forming the more nucleophilic purine anion.

  • Alkylating Agent: 2-iodopropane is a highly reactive alkylating agent. The iodide is an excellent leaving group, promoting the Sₙ2 reaction.

  • Regioselectivity: While direct alkylation can yield a mixture of N7 and N9 isomers, the N9 position is generally favored due to its higher thermodynamic stability.[7][8] The ratio of N9 to N7 can be influenced by factors such as the solvent, base, and counter-ion.

Method 2: Mitsunobu Reaction for Enhanced Regioselectivity

The Mitsunobu reaction offers a powerful and often more regioselective alternative for the N9-alkylation of purines, particularly with secondary alcohols like isopropanol.[10][11] This reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon.[10]

Experimental Protocol:

  • Reaction Setup: To a solution of 2,6-dichloropurine (1 equivalent) and triphenylphosphine (PPh₃) (1.5 equivalents) in anhydrous tetrahydrofuran (THF), add isopropanol (1.2 equivalents).

  • Reagent Addition: Cool the mixture to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.[12]

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify directly by column chromatography on silica gel to isolate the N9-isopropyl product. The triphenylphosphine oxide byproduct can often be removed by crystallization.

Causality Behind Experimental Choices:

  • Reagents: The combination of triphenylphosphine and DEAD/DIAD activates the alcohol, making the hydroxyl group a good leaving group.[10]

  • Mechanism and Regioselectivity: The reaction proceeds via an alkoxyphosphonium salt intermediate. The purine anion then acts as the nucleophile, attacking the activated alcohol. The N9 position of the purine is sterically more accessible and electronically favored for nucleophilic attack in this context, leading to high N9 regioselectivity.[11]

Workflow for the Synthesis of this compound:

G cluster_0 Method 1: Direct Alkylation cluster_1 Method 2: Mitsunobu Reaction A 2,6-Dichloropurine B K₂CO₃, 2-Iodopropane in DMF/DMSO A->B C Reaction Mixture (N9 and N7 isomers) B->C D Work-up & Column Chromatography C->D E This compound D->E F 2,6-Dichloropurine G Isopropanol, PPh₃, DEAD/DIAD in THF F->G H Reaction Mixture (Predominantly N9 isomer) G->H I Work-up & Column Chromatography H->I J This compound I->J G cluster_0 G1 Phase cluster_1 S Phase Transition cluster_2 Inhibition A Cyclin D C Cyclin D-CDK4/6 Complex B CDK4/6 F Rb-E2F (Inactive) D Rb E E2F G Phosphorylated Rb F->G H Active E2F G->H I S-Phase Gene Transcription J Purine Analog (e.g., derived from This compound) J->C

Sources

An In-Depth Technical Guide to 2,6-dichloro-9-isopropyl-9H-purine: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-dichloro-9-isopropyl-9H-purine, a key heterocyclic building block in contemporary drug discovery and chemical biology. We delve into its structural features, spectral characteristics, and chemical reactivity, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective utilization. This guide further explores its critical role as a versatile scaffold in the synthesis of kinase inhibitors, apoptosis-inducing agents, and components of targeted protein degradation platforms such as PROTACs (Proteolysis Targeting Chimeras). Detailed experimental protocols for its synthesis and purification are also presented, underpinned by an understanding of the chemical principles governing these procedures.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a vast array of therapeutic agents.[1] Among the diverse library of synthetic purine analogs, this compound has emerged as a particularly valuable intermediate. Its strategic importance stems from the differential reactivity of the two chlorine atoms at the C2 and C6 positions of the purine ring. These halogens serve as versatile synthetic handles, amenable to selective nucleophilic displacement, thereby enabling the systematic and modular construction of complex molecular architectures.[2] This inherent chemical reactivity, coupled with the influence of the N9-isopropyl group on solubility and target engagement, positions this compound as a cornerstone for the development of novel therapeutics. This guide will provide an in-depth exploration of its fundamental properties and showcase its application in cutting-edge drug discovery paradigms.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthetic chemistry and for predicting its behavior in biological systems.

General Properties

The fundamental molecular and physical characteristics of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 2,6-dichloro-9-(propan-2-yl)-9H-purineN/A
CAS Number 203436-45-7[3]
Molecular Formula C₈H₈Cl₂N₄[3]
Molecular Weight 231.08 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 100–102 °C[1]
Boiling Point 315.1 ± 52.0 °C (Predicted)[5]
Purity Typically ≥97%[3]
Solubility Profile

Qualitative solubility assessments indicate that this compound is soluble in a range of common organic solvents.[5]

  • Soluble in: Acetone, Chloroform, Ethyl Acetate, Methanol.[5]

  • Slightly soluble to insoluble in: Water.

For quantitative applications, it is recommended that researchers experimentally determine the solubility in their specific solvent systems. The N9-isopropyl group generally imparts a moderate increase in lipophilicity compared to the unsubstituted purine core, contributing to its solubility in organic media.

Spectral Data and Structural Elucidation

The structural integrity and purity of this compound are typically confirmed through a combination of spectroscopic techniques. Below is an analysis of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural verification of organic molecules.

  • ¹H-NMR (Proton NMR): The proton NMR spectrum is characterized by distinct signals corresponding to the isopropyl group and the lone proton on the purine ring.

    • H8 Proton: A singlet is expected for the proton at the C8 position of the purine ring, typically appearing in the downfield region (around δ 8.17 ppm) due to the electron-withdrawing nature of the heterocyclic system.[1]

    • Isopropyl Group (CH): A septet (or multiplet) is anticipated for the methine proton of the isopropyl group, resulting from coupling to the six equivalent methyl protons. This signal is generally observed around δ 4.90 ppm.[1]

    • Isopropyl Group (CH₃): A doublet will be present for the six equivalent protons of the two methyl groups, arising from coupling to the single methine proton. This signal typically appears in the upfield region (around δ 1.65 ppm).[1]

  • ¹³C-NMR (Carbon NMR): The carbon NMR spectrum provides insight into the carbon framework of the molecule.

    • Purine Ring Carbons: The carbon atoms of the purine ring will resonate at characteristic downfield shifts. The carbons bearing chlorine atoms (C2 and C6) are expected to have distinct chemical shifts, as are the other carbons within the heterocyclic system (C4, C5, and C8).[1]

    • Isopropyl Group Carbons: The methine carbon of the isopropyl group will appear at a specific resonance, while the two equivalent methyl carbons will give rise to a single signal at a more upfield chemical shift.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • C-H Stretching: Bands corresponding to the stretching vibrations of the C-H bonds in the isopropyl group and the aromatic C-H bond of the purine ring.

  • C=N and C=C Stretching: A series of sharp to medium absorption bands in the 1600-1450 cm⁻¹ region, characteristic of the purine ring system.[1]

  • C-Cl Stretching: Absorption bands associated with the carbon-chlorine bonds, typically found in the fingerprint region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of the molecule.

  • Molecular Ion Peak ([M+H]⁺): The mass spectrum will show a prominent molecular ion peak corresponding to the protonated molecule. For C₈H₈Cl₂N₄, the expected m/z value for the [M+H]⁺ ion is approximately 231.0204.[1] The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with the [M+2] and [M+4] peaks having specific relative intensities.

  • Fragmentation Pattern: The fragmentation of halogenated purines in mass spectrometry is influenced by the halogen type and its position.[5] Common fragmentation pathways include the loss of a chlorine atom or hydrogen chloride, as well as cleavage of the purine ring.[5]

Chemical Properties and Reactivity

The synthetic utility of this compound is largely defined by the reactivity of its dichloropurine core.

Nucleophilic Aromatic Substitution

The chlorine atoms at the C2 and C6 positions of the purine ring are susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is the cornerstone of its application as a versatile building block.[2] The C6 position is generally more reactive towards nucleophiles than the C2 position, allowing for selective functionalization. A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chlorine atoms, leading to the synthesis of diverse libraries of substituted purines.[6]

Nucleophilic_Substitution reagent This compound product_C6 6-substituted-2-chloro-9-isopropyl-9H-purine reagent->product_C6 Selective Substitution at C6 nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) nucleophile->reagent nucleophile->product_C6 product_C2_C6 2,6-disubstituted-9-isopropyl-9H-purine product_C6->product_C2_C6 Further Substitution at C2

Caption: Mechanism of action of purine-based kinase inhibitors.

Apoptosis-Inducing Agents

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Purine analogs have been shown to induce apoptosis in cancer cells through various mechanisms. [3]Derivatives of this compound can be designed to modulate key signaling pathways involved in apoptosis, such as the p53 and the PI3K/p70S6K pathways. [7]By interfering with these pathways, these compounds can trigger the apoptotic cascade in malignant cells.

Apoptosis_Induction Purine_Analog Substituted Purine (from this compound) Signaling_Pathways Pro-survival Signaling Pathways (e.g., PI3K/p70S6K) Purine_Analog->Signaling_Pathways Inhibits Apoptotic_Machinery Apoptotic Machinery (Caspases, p53) Purine_Analog->Apoptotic_Machinery Activates Apoptosis Apoptosis (Programmed Cell Death) Signaling_Pathways->Apoptosis Inhibits Apoptotic_Machinery->Apoptosis Initiates

Caption: A typical workflow for the synthesis and purification of this compound.

Conclusion

This compound stands out as a preeminent building block in the arsenal of medicinal chemists and chemical biologists. Its well-defined physicochemical properties, coupled with the predictable and versatile reactivity of its dichloropurine core, provide a robust platform for the rational design and synthesis of novel bioactive compounds. As demonstrated in this guide, its applications span from the development of targeted kinase inhibitors and apoptosis inducers to its incorporation into sophisticated protein degradation platforms. The continued exploration of the chemical space accessible from this strategic intermediate is poised to yield the next generation of precision therapeutics.

References

  • This compound. (n.d.). In LookChem.
  • Hloušková, N., Rouchal, M., Nečas, M., & Vícha, R. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1585.
  • Kosciuszko, K., & Szczygiel, I. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 5.
  • Kosciuszko, K., & Szczygiel, I. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7, 5.
  • 2, 6-Dichloro-9-isopropyl-9H-purine, min 97%, 1 gram. (n.d.). In CP Lab Chemicals.
  • A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Halogen
  • What properties do the derivatives of 2,6 - Dichloropurine have? (2025). Keyingchem Blog.
  • Kumar, A., & Sharma, S. (2012). Purine analogues as kinase inhibitors: a review. Mini reviews in medicinal chemistry, 12(12), 1194–1211.
  • Rouchal, M., Giovagnoli, F. A., Bartoš, P., & Vícha, R. (2012). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2759.
  • Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. (2017). Molecules, 22(12), 2163.
  • A Scorpion Peptide Exerts Selective Anti-Leukemia Effects Through Disrupting Cell Membranes and Triggering Bax/Bcl-2-Related Apoptosis Pathway. (2023). International Journal of Molecular Sciences, 24(23), 16809.
  • 2,6-Dichloro-9H-purine Safety D
  • New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. (2022). International Journal of Molecular Sciences, 23(19), 11779.
  • Reversine, a substituted purine, exerts an inhibitive effect on human renal carcinoma cells via induction of cell apoptosis and polyploidy. (2018). OncoTargets and Therapy, 11, 1025–1035.
  • 2,6,9-trisubstituted purines: optimization towards highly potent and selective CDK1 inhibitors. (1999). Bioorganic & Medicinal Chemistry Letters, 9(1), 91–96.
  • Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. (2019). European Journal of Medicinal Chemistry, 182, 111663.
  • 2,6-dichloro-9-(1-methylethyl)-9H-purine. (n.d.). In Chongqing Chemdad Co., Ltd.
  • The Chemistry Behind 2,6-Dichloropurine: Synthesis and Applic

Sources

Introduction: The Architectural Significance of a Substituted Purine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,6-dichloro-9-isopropyl-9H-purine: A Keystone Intermediate for Kinase Inhibitor Discovery

In the landscape of medicinal chemistry and drug development, the purine scaffold is a "privileged structure," a molecular framework that frequently appears in bioactive compounds and approved therapeutics.[1][2] Its prevalence in the fundamental molecules of life, such as adenine and guanine, makes it an ideal starting point for designing molecules that can interact with a vast array of biological targets, particularly protein kinases.[2] Within this class, This compound emerges as a highly strategic chemical intermediate. Its utility lies not in its own biological activity, but in its designed reactivity, serving as a versatile platform for constructing libraries of novel drug candidates.

The two chlorine atoms at the C2 and C6 positions of the purine ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.[3] Crucially, they possess differential reactivity, allowing for selective, stepwise functionalization. The isopropyl group at the N9 position is not merely a placeholder; it imparts critical steric and electronic properties, enhances solubility in organic solvents, and provides a key interaction motif for binding within the ATP pocket of many kinases. This guide provides a technical overview of the synthesis, reactivity, and application of this intermediate for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound
CAS Number 203436-45-7[4][5][6][7]
Molecular Formula C₈H₈Cl₂N₄[4][5]
Molecular Weight 231.08 g/mol [4][5]
Appearance Pale yellow or white crystalline powder[8]
Purity Typically ≥97%[5]
Storage Room temperature, in a dry, well-sealed container[5]

Synthesis of the Intermediate: A Controlled Alkylation

The most common and straightforward synthesis of this compound involves the direct N-alkylation of the commercially available 2,6-dichloropurine. The primary challenge in this synthesis is regioselectivity. The purine ring has multiple nitrogen atoms that can be alkylated (N7 and N9). The reaction conditions are therefore optimized to favor the formation of the desired N9 isomer.

The choice of an isopropylating agent (e.g., 2-iodopropane, isopropyl alcohol) and a suitable base in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) drives the reaction.[8] The use of potassium carbonate is common, as it is a sufficiently strong base to deprotonate the purine ring, facilitating the nucleophilic attack on the alkyl halide.[8]

SynthesisWorkflow Start 2,6-Dichloropurine Reaction N-Alkylation (288-291 K, 8h) Start->Reaction Reagents 2-Iodopropane K₂CO₃, DMSO Reagents->Reaction Workup Aqueous Workup & Extraction (Ether) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product SideProduct N7-isopropyl isomer (minor product) Purification->SideProduct

Figure 1: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from a literature procedure for the alkylation of 2,6-dichloropurine.[8]

  • Reaction Setup: To a solution of 2,6-dichloro-9H-purine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 3.0 eq).

  • Addition of Alkylating Agent: While stirring the suspension vigorously, add 2-iodopropane (5.0 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at a slightly reduced temperature (15-18 °C or 288–291 K) for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, dilute the mixture with deionized water. Extract the aqueous phase multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.[8]

  • Washing and Drying: Combine the organic layers and wash with brine to remove residual DMSO and salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude material contains a mixture of N9 and N7 isomers. Purify by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to isolate the major, desired N9-isopropyl isomer.[8]

Reactivity and Mechanistic Insights: The Power of Sequential Substitution

The synthetic value of this compound is rooted in the differential electrophilicity of the C6 and C2 positions. The C6 position is significantly more reactive toward nucleophiles than the C2 position. This phenomenon is a cornerstone of purine chemistry and enables a highly controlled, stepwise approach to building molecular complexity.

The underlying principle is the nucleophilic aromatic substitution (SNAr) mechanism.[9] This reaction is facilitated by the presence of electron-withdrawing groups (in this case, the ring nitrogens) which stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[9] The C6 position is more activated because it is flanked by two ring nitrogens, enhancing its electrophilic character and its ability to stabilize the intermediate compared to the C2 position.

This reactivity difference allows for the selective substitution at C6 under milder conditions, leaving the C2-chloro group intact for a subsequent, more forcing reaction.

ReactivityPathway cluster_step1 Step 1: C6 Substitution (High Reactivity) cluster_step2 Step 2: C2 Substitution (Lower Reactivity) Start This compound Intermediate1 2-chloro-6-(R¹-amino)- 9-isopropyl-9H-purine Start->Intermediate1 Selective SₙAr Nuc1 Nucleophile 1 (e.g., R¹-NH₂) Milder Conditions Nuc1->Intermediate1 FinalProduct 2,6-bis(substituted)- 9-isopropyl-9H-purine Intermediate1->FinalProduct SₙAr Nuc2 Nucleophile 2 (e.g., R²-NH₂) Forcing Conditions (Higher Temp / Catalyst) Nuc2->FinalProduct

Figure 2: Stepwise nucleophilic substitution pathway exploiting differential reactivity.

Application Profile: Building Blocks for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[2] Many kinase inhibitors are designed to bind to the ATP-binding site, and the 2,6,9-trisubstituted purine scaffold is an excellent mimic of the adenine core of ATP.[10][11] this compound is thus an ideal starting material for generating libraries of potential kinase inhibitors for screening.[3][12]

The general strategy involves:

  • C6 Substitution: Reaction with a diverse panel of primary or secondary amines to introduce a key pharmacophore, often a group that interacts with the "hinge" region of the kinase.

  • C2 Substitution: Subsequent reaction at the C2 position with a different set of nucleophiles (amines, thiols, etc.) to explore the "solvent-exposed" region and fine-tune properties like selectivity and potency.

Experimental Protocol: Synthesis of a 2-Chloro-6-(amino)-9-isopropyl-purine Derivative

This protocol demonstrates the selective C6-substitution, the first and most critical step in building a kinase inhibitor library from the title intermediate. It is adapted from a reported procedure for the synthesis of related compounds.[13]

  • Reactant Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as DMF.

  • Base and Nucleophile Addition: Add a base, typically a non-nucleophilic amine like triethylamine (TEA, 2.0 eq), to the solution. Follow this with the addition of the desired primary or secondary amine nucleophile (e.g., ethylamine hydrochloride, 1.05 eq).

  • Reaction: Heat the reaction mixture (e.g., to 90 °C) and stir for several hours (typically 3-6 h) until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude product can be purified by column chromatography or recrystallization to yield the pure 2-chloro-6-(substituted amino)-9-isopropyl-9H-purine.[13]

Example C6-Substitutions Nucleophile Conditions Typical Outcome
Reaction 1EthylamineTEA, DMF, 90 °CHigh yield of 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine[13][14]
Reaction 2AnilineDiisopropylethylamine (DIPEA), n-Butanol, RefluxGood yield of the corresponding 6-phenylamino derivative
Reaction 3MorpholineK₂CO₃, Acetonitrile, RefluxEfficient displacement to form the 6-morpholino product

Safety and Handling

As with all chlorinated heterocyclic compounds, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[15]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[15] Do not eat, drink, or smoke in the laboratory.[15]

  • Hazards: The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[15]

Conclusion

This compound is more than just a chemical; it is a strategic tool in the hands of medicinal chemists. Its well-defined synthesis and, more importantly, its predictable and selective reactivity make it an invaluable intermediate. By providing a robust scaffold that can be systematically and differentially functionalized at the C6 and C2 positions, it enables the rapid generation of diverse chemical libraries. This capability is crucial for the discovery of novel kinase inhibitors and other potential therapeutics, accelerating the journey from a chemical concept to a life-saving drug.

References

  • A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. (n.d.). Google Patents.
  • The Chemistry of Progress: Advancements in Acalabrutinib Intermediate Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Process for preparing ibrutinib and its intermediates. (n.d.). Google Patents.
  • Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. (2019). National Institutes of Health.
  • A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. (2018). ACS Publications.
  • Synthesis method of ibrutinib intermediate. (n.d.). Google Patents.
  • Process for the preparation of acalabrutinib and its intermediates. (n.d.). Google Patents.
  • Ibrutinib intermediate compounds, preparation methods and uses thereof. (n.d.). Google Patents.
  • A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. (2018). ACS Publications.
  • Hloušková, S., et al. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1585.
  • 2, 6-Dichloro-9-isopropyl-9H-purine, min 97%, 1 gram. (n.d.). CP Lab Safety.
  • The Crucial Role of Purine Intermediates in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Purine Analogues as Kinase Inhibitors: A Review. (2012). Mini reviews in medicinal chemistry.
  • Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. (n.d.). ResearchGate.
  • Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. (n.d.). MDPI.
  • Material Safety Data Sheet. (2016). Capot Chemical.
  • Direct Regioselective C-H Cyanation of Purines. (2023). Molecules, 28(2), 829.
  • Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. (2004). Molecular Diversity.
  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (2021). Molecules, 26(11), 3394.
  • 2,6-DICHLORO-9H-PURINE | CAS 5451-40-1. (n.d.). Matrix Fine Chemicals.
  • 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine. (n.d.). PubChem.
  • Giovagnoli, F. A., et al. (2012). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2773.
  • Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. (2019). European Journal of Medicinal Chemistry.
  • New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. (2022). Molecules, 27(15), 4983.
  • Giovagnoli, F. A., et al. (2012). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2773.
  • 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine. (n.d.). PubChem.
  • 9H-Purine Chemical Properties. (n.d.). Cheméo.
  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. (2023). International Journal of Molecular Sciences, 24(7), 6439.
  • Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. (2001). Journal of Medicinal Chemistry.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

Sources

The Biological Significance of Dichloropurine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the biological significance of dichloropurine derivatives, a class of compounds demonstrating immense potential in therapeutic applications. We will delve into their mechanisms of action, focusing on their roles as kinase inhibitors and purinergic receptor modulators, and provide practical insights for researchers in drug discovery and development.

Introduction to Dichloropurine Derivatives: A Versatile Scaffold

Dichloropurine, a purine nucleus substituted with two chlorine atoms, serves as a crucial starting material for the synthesis of a diverse array of biologically active molecules. The reactivity of the chlorine atoms at the 2 and 6 positions allows for nucleophilic substitution, enabling the introduction of various functional groups and the generation of extensive chemical libraries.[1] This chemical tractability has led to the development of dichloropurine derivatives with potent anti-cancer, anti-viral, and anti-inflammatory properties.[1]

Dichloropurine Derivatives as Kinase Inhibitors: Targeting Cellular Proliferation

Protein kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Purine analogues have emerged as a privileged scaffold for the design of potent kinase inhibitors.[2] Dichloropurine derivatives, in particular, have yielded promising drug candidates that target key kinases involved in cell cycle progression and survival.

Reversine: A Dual Inhibitor of Aurora Kinases and a Tool for Cellular Reprogramming

Reversine, a 2,6-disubstituted purine derivative, was initially identified for its remarkable ability to induce dedifferentiation in myoblasts, effectively reversing the differentiated state.[3][4] Subsequent research has elucidated its mechanism of action as a potent, ATP-competitive inhibitor of Aurora kinases A, B, and C, with IC50 values of 400 nM, 500 nM, and 400 nM, respectively.[5] Aurora kinases are essential for mitotic progression, and their inhibition by reversine leads to defects in chromosome segregation and ultimately, cell cycle arrest and apoptosis.[1][5]

Beyond its effects on Aurora kinases, reversine has been shown to modulate other signaling pathways. It can inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, a critical regulator of cell growth and survival.[1] This inhibition of the PI3K/Akt pathway contributes to the induction of autophagy in cancer cells.[1][3]

Signaling Pathway: Reversine-Mediated Inhibition of Aurora Kinase and Downstream Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Reversine Reversine Aurora_Kinases Aurora Kinases (A, B, C) Reversine->Aurora_Kinases Inhibits Reversine->PI3K Inhibits Apoptosis Apoptosis Reversine->Apoptosis Induces Mitotic_Progression Mitotic Progression Aurora_Kinases->Mitotic_Progression Promotes Aurora_Kinases->Apoptosis Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Cell_Proliferation Cell_Proliferation

Caption: Reversine inhibits Aurora kinases and the PI3K/Akt pathway.

Seliciclib (R-roscovitine): A Cyclin-Dependent Kinase Inhibitor

Seliciclib, another notable dichloropurine derivative, is a potent inhibitor of cyclin-dependent kinases (CDKs).[6] It exhibits the greatest activity against CDK2/cyclin E, CDK7/cyclin H, and CDK9/cyclin T.[7] By competing with ATP for the binding site on these kinases, seliciclib disrupts the cell cycle and inhibits transcription.[6][7]

The inhibition of CDK2 leads to cell cycle arrest, while the inhibition of CDK7 and CDK9 affects the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a shutdown of transcription.[7] This transcriptional inhibition results in the rapid downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, thereby triggering apoptosis in cancer cells.[7][8] Furthermore, seliciclib can induce apoptosis through the activation of the p53 tumor suppressor gene.[6]

Signaling Pathway: Seliciclib-Mediated Inhibition of CDKs and Induction of Apoptosis

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Seliciclib Seliciclib CDK2_cyclinE CDK2/cyclin E Seliciclib->CDK2_cyclinE Inhibits CDK7_cyclinH CDK7/cyclin H Seliciclib->CDK7_cyclinH Inhibits CDK9_cyclinT CDK9/cyclin T Seliciclib->CDK9_cyclinT Inhibits p53 p53 Seliciclib->p53 Activates Cell_Cycle_Progression Cell Cycle Progression CDK2_cyclinE->Cell_Cycle_Progression Promotes RNA_Polymerase_II RNA Polymerase II CDK7_cyclinH->RNA_Polymerase_II Phosphorylates CDK9_cyclinT->RNA_Polymerase_II Phosphorylates Apoptosis Apoptosis p53->Apoptosis Induces Mcl-1_Transcription Mcl-1 Transcription RNA_Polymerase_II->Mcl-1_Transcription Initiates Mcl-1_Transcription->Apoptosis Inhibits

Caption: Seliciclib inhibits CDKs, leading to cell cycle arrest and apoptosis.

Dichloropurine Derivatives as Purinergic Receptor Modulators

Purinergic signaling, mediated by extracellular nucleotides like ATP and their receptors, plays a crucial role in a wide range of physiological and pathological processes.[9] Dichloropurine derivatives have been investigated as modulators of purinergic receptors, particularly as antagonists of the P2X7 receptor.

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells and is involved in inflammation and apoptosis.[10] Overactivation of the P2X7 receptor is implicated in various inflammatory diseases and neurodegenerative disorders. Dichloroarylpurinylethanones have been identified as a class of potent and selective P2X7 receptor antagonists.[10] For instance, the compound 2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one (ITH15004) effectively blocks P2X7 receptor-mediated responses, such as YO-PRO-1 uptake and intracellular calcium influx.[10] Antagonism of the P2X7 receptor can lead to the inhibition of pro-inflammatory cytokine release, such as interleukin-1β (IL-1β), and has shown promise in models of neuroinflammation.[7][11] The downstream signaling of P2X7 receptor activation involves multiple pathways, including the activation of caspases, phospholipases, and mitogen-activated protein kinases (MAPKs).[12]

Signaling Pathway: Dichloropurine Derivative-Mediated Antagonism of the P2X7 Receptor

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm P2X7_Receptor P2X7 Receptor Ion_Influx Ca2+, Na+ Influx P2X7_Receptor->Ion_Influx Mediates ATP ATP ATP->P2X7_Receptor Activates Dichloropurine_Antagonist Dichloropurine Antagonist Dichloropurine_Antagonist->P2X7_Receptor Blocks Caspase_Activation Caspase Activation Ion_Influx->Caspase_Activation Triggers MAPK_Activation MAPK Activation Ion_Influx->MAPK_Activation Triggers Inflammasome_Activation Inflammasome Activation Ion_Influx->Inflammasome_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Induces IL-1b_Release IL-1β Release Inflammasome_Activation->IL-1b_Release Promotes

Sources

The Strategic Synthesis and Application of 2,6,9-Trisubstituted Purines: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Purine Scaffold as a Cornerstone of Modern Drug Discovery

The purine ring system, a fused heterocycle of pyrimidine and imidazole, is a ubiquitous motif in nature, forming the core of essential biomolecules such as nucleic acids and adenosine triphosphate (ATP).[1] This inherent biological relevance has established the purine scaffold as a "privileged" structure in medicinal chemistry, providing a versatile framework for the design of potent and selective therapeutic agents.[2] Among the vast chemical space of purine derivatives, the 2,6,9-trisubstituted pattern has emerged as a particularly fruitful area of investigation, yielding a multitude of compounds with significant biological activities, including antiviral, anticancer, and neuroprotective effects.[3][4][5]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies in 2,6,9-trisubstituted purine chemistry. Moving beyond a simple recitation of protocols, this document elucidates the underlying chemical logic, explores the nuances of structure-activity relationships (SAR), and offers field-proven insights to empower the rational design and synthesis of novel purine-based therapeutics.

Architecting the 2,6,9-Trisubstituted Purine: A Symphony of Regioselective Synthesis

The successful synthesis of a 2,6,9-trisubstituted purine hinges on the strategic and regioselective introduction of substituents at the C2, C6, and N9 positions. The reactivity of the purine core is nuanced, with the different positions exhibiting distinct electronic and steric properties. A thorough understanding of these characteristics is paramount in devising an efficient and high-yielding synthetic route.

The Gateway: Halogenated Purines as Versatile Starting Materials

A common and highly effective entry point into the world of 2,6,9-trisubstituted purines is through the use of commercially available di- or trihalogenated purines, such as 2,6-dichloropurine or 2-fluoro-6-chloropurine.[4][6] These starting materials serve as versatile platforms, allowing for the sequential and regioselective introduction of various functionalities. The differential reactivity of the halogen atoms, with the C6 position being generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position, provides a basis for controlled functionalization.[7]

Mastering the N9-Position: Strategies for Regioselective Alkylation

Alkylation of the purine core can often lead to a mixture of N9 and N7 regioisomers, with the N9 isomer typically being the desired product for many biological applications.[8] Achieving high regioselectivity is therefore a critical challenge.

Several strategies have been developed to favor N9 alkylation:

  • Steric Hindrance at C6: The introduction of a bulky substituent at the C6 position can effectively shield the N7 position, thereby directing alkylating agents to the more accessible N9 nitrogen.[8][9][10] For instance, the presence of a 6-(azolyl)purine derivative can lead to exclusive N9 alkylation due to the coplanar conformation of the linked rings, which positions a C-H bond from the azole ring over the N7 position.[9][10]

  • Base-Mediated Alkylation: The use of a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), in an appropriate solvent like dimethylformamide (DMF) is a common method for purine alkylation.[3][11] The choice of base and reaction conditions can influence the N9/N7 ratio.

  • Light-Promoted and Metal-Free Approaches: Innovative methods, such as visible-light-promoted radical relay pathways, have been developed for the regioselective N9-alkylation of purines with ethers, offering a metal-free alternative to traditional methods.[3]

Functionalization of the C6-Position: A Hub for Diversity

The C6 position of the purine ring is a prime location for introducing a wide array of substituents to modulate biological activity. The electron-deficient nature of the purine ring makes the C6-halide an excellent electrophile for SNAr reactions.

Key methodologies for C6 functionalization include:

  • Nucleophilic Aromatic Substitution (SNAr): A vast range of nucleophiles, including amines, thiols, and alcohols, can readily displace the C6-halide.[12][13][14] This reaction is often facilitated by a base and is a cornerstone of purine library synthesis. For example, the reaction of 2,6-dichloropurine with morpholine can regioselectively yield the C6-morpholino substituted product.[11]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies have revolutionized the synthesis of C-C and C-N bonds at the C6 position.

    • Suzuki-Miyaura Coupling: This powerful reaction enables the introduction of aryl and heteroaryl moieties by coupling a C6-halopurine with a boronic acid or ester in the presence of a palladium catalyst and a base.[7][15][16]

    • Buchwald-Hartwig Amination: This reaction provides a versatile and efficient method for the formation of C-N bonds by coupling a C6-halopurine with a primary or secondary amine, catalyzed by a palladium-phosphine complex.[17][18][19][20][21]

  • Direct C-H Functionalization: Emerging techniques allow for the direct introduction of substituents at the C6 position without the need for a pre-installed halogen. For instance, a metal-free, TBHP-induced Minisci-type reaction has been developed for the C6-acylation of purines with aldehydes.[22] Similarly, regioselective C6-H hydroxyalkylation has been achieved via the α-C-H functionalization of alcohols.[23]

Tailoring the C2-Position: Fine-Tuning Biological Activity

The C2 position offers another critical handle for modulating the pharmacological profile of 2,6,9-trisubstituted purines. While generally less reactive than the C6 position in SNAr reactions, the C2-halide can be displaced under more forcing conditions or by using more reactive nucleophiles.

Strategies for C2 functionalization include:

  • Nucleophilic Aromatic Substitution (SNAr): Amines can be introduced at the C2 position, often requiring higher temperatures or the use of a stronger base compared to C6 substitution.[24][25]

  • Palladium-Catalyzed Cross-Coupling Reactions: Similar to the C6 position, Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions can be employed to install aryl or other carbon-based substituents at the C2 position.[15]

The following diagram illustrates a general synthetic workflow for the preparation of 2,6,9-trisubstituted purines, highlighting the sequential nature of the substitutions.

Synthetic_Workflow Start 2,6-Dihalopurine N9_Alkylation N9-Alkylation Start->N9_Alkylation Alkyl Halide, Base C6_Functionalization C6-Functionalization N9_Alkylation->C6_Functionalization Nucleophile (SNA_r) or Boronic Acid (Suzuki) or Amine (Buchwald-Hartwig) C2_Functionalization C2-Functionalization C6_Functionalization->C2_Functionalization Nucleophile (SNA_r) or Boronic Acid (Suzuki) Target 2,6,9-Trisubstituted Purine C2_Functionalization->Target

Caption: General synthetic workflow for 2,6,9-trisubstituted purines.

Structure-Activity Relationships (SAR): Decoding the Language of Molecular Recognition

The biological activity of 2,6,9-trisubstituted purines is exquisitely sensitive to the nature and spatial arrangement of the substituents. A deep understanding of SAR is crucial for the rational design of potent and selective inhibitors of biological targets, particularly protein kinases.[26][27][28]

Table 1: General Structure-Activity Relationships of 2,6,9-Trisubstituted Purine Kinase Inhibitors

PositionSubstituent TypeGeneral Effect on Kinase Inhibition
C2 Small, polar groups (e.g., hydroxyalkylamino)Often enhances potency and selectivity.[27] Bulky groups can be detrimental to activity.[29]
C6 Arylpiperazinyl, benzylamino, or similar moietiesCrucial for interacting with the hinge region of the kinase active site. The nature of the aryl ring and its substituents significantly impacts potency and selectivity.[4][29]
N9 Alkyl or cycloalkyl groups (e.g., isopropyl, cyclopentyl)Modulates solubility and can occupy a hydrophobic pocket in the kinase active site. Increased steric bulk can sometimes reduce inhibitory potential.[27][30]

For example, in the context of cyclin-dependent kinase (CDK) inhibitors, a (2R)-pyrrolidin-2-yl-methanol substituent at C2 and a 3-iodobenzylamino group at C6 have been shown to yield potent inhibitors.[27] 3D-QSAR studies have revealed that steric properties often play a more significant role than electronic properties in determining the cytotoxic activity of these compounds.[4][29]

The following diagram illustrates the key interactions of a 2,6,9-trisubstituted purine with a generic kinase active site.

Kinase_Binding cluster_Purine 2,6,9-Trisubstituted Purine cluster_Kinase Kinase Active Site Purine Purine Core R2 C2-Substituent Solvent_Front Solvent Front R2->Solvent_Front Polar Interactions R6 C6-Substituent Hinge Hinge Region R6->Hinge H-bonds R9 N9-Substituent Hydrophobic_Pocket Hydrophobic Pocket R9->Hydrophobic_Pocket Hydrophobic Interactions

Caption: Key interactions of a 2,6,9-trisubstituted purine in a kinase active site.

Exemplary Protocol: Synthesis of a 2-Amino-6-arylamino-9-alkylpurine

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative 2,6,9-trisubstituted purine, starting from 2-fluoro-6-chloropurine. This multi-step synthesis exemplifies the principles of regioselective substitution discussed previously.

Step 1: N9-Alkylation of 2-Fluoro-6-chloropurine

  • To a solution of 2-fluoro-6-chloropurine (1.0 eq) in anhydrous DMF, add potassium carbonate (K2CO3, 1.5 eq).

  • Add the desired alkyl halide (e.g., cyclopentyl bromide, 1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N9-alkylated product.

Step 2: C6-Amination via Nucleophilic Aromatic Substitution

  • Dissolve the N9-alkylated 2-fluoro-6-chloropurine (1.0 eq) in a suitable solvent such as n-butanol or isopropanol.

  • Add the desired aniline (1.1 eq) and a base such as triethylamine (Et3N, 2.0 eq).

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the 6-arylamino-substituted purine.

Step 3: C2-Amination via Nucleophilic Aromatic Substitution

  • In a sealed tube, dissolve the 2-fluoro-6-arylamino-9-alkylpurine (1.0 eq) in a suitable solvent such as ethanol.

  • Add the desired amine (e.g., a solution of ammonia in methanol or a primary/secondary amine, 5-10 eq).

  • Heat the reaction mixture at 80-120 °C for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 2,6,9-trisubstituted purine.

Self-Validation: Each step of this protocol should be validated by appropriate analytical techniques. The structure and purity of the intermediates and the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The purity should be further assessed by HPLC.

Conclusion: The Enduring Promise of 2,6,9-Trisubstituted Purines

The 2,6,9-trisubstituted purine scaffold continues to be a rich source of novel therapeutic candidates.[26] The synthetic methodologies outlined in this guide, from classical SNAr reactions to modern palladium-catalyzed cross-couplings, provide a powerful toolkit for medicinal chemists to explore this privileged chemical space. A deep understanding of the principles of regioselectivity and structure-activity relationships is paramount for the successful design and synthesis of next-generation purine-based drugs. As our understanding of the molecular basis of disease continues to grow, the strategic application of 2,6,9-trisubstituted purine chemistry will undoubtedly play a pivotal role in the development of innovative medicines for a wide range of human ailments.

References

  • N-9 Alkylation of purines via light-promoted and metal-free radical relay. (URL: )
  • Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed. (URL: )
  • Synthetic Routes and Pharmacological Activities of Purine Deriv
  • Suzuki-type Pd(0) coupling reactions in the synthesis of 2-arylpurines as Cdk inhibitors. (URL: )
  • Mild and Efficient Functionalization at C6 of Purine 2'-Deoxynucleosides and Ribonucleosides1 | Organic Letters - ACS Public
  • Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed. (URL: )
  • Regiospecific N9 Alkylation of 6-(Heteroaryl)
  • Mild and Efficient Functionalization at C6 of Purine 2'-deoxynucleosides and Ribonucleosides - PubMed. (URL: )
  • Metal-free, direct acylation of purines to access C6-acylated purine derivatives induced by TBHP via Minisci-type reaction - RSC Publishing. (URL: )
  • Regiospecific N9 Alkylation of 6-(Heteroaryl)
  • Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling - PMC - NIH. (URL: )
  • A synthetic route to 9-(polyhydroxyalkyl)purines - PubMed - NIH. (URL: )
  • Regioselective C6–H Hydroxyalkylation of Purines and Purine Nucleosides via α-C–H Functionalization of Alcohols at Room Temperature | Organic Letters - ACS Public
  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed Central. (URL: )
  • Synthesis and Medicinal Uses of Purine - Pharmaguideline. (URL: )
  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed. (URL: )
  • Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed. (URL: _)
  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Publishing. (URL: )
  • The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives - ResearchG
  • Synthesis of Novel N9-Substituted Purine Derivatives from Polymer Supported α-Amino Acids | ACS Combinatorial Science - ACS Public
  • High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide - ResearchG
  • Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Tre
  • Chemical structures of 2,6,9-trisubstituted purines with biological...
  • Development of 2,6,9-trisubstituted purines as neuroprotective agents targeting butyrylcholinesterase and cannabinoid CB2 receptor - PubMed. (URL: )
  • Novel 2,6,9-Trisubstituted Purines as CDK2 Inhibitors for Tre
  • Novel 2,6,9-Trisubstituted Purines as CDK2 Inhibitors for Tre
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Tre
  • Buchwald–Hartwig amin
  • Suzuki-Type Pd(0) Coupling Reactions in the Synthesis of 2-Arylpurines as Cdk Inhibitors.
  • Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity - PubMed. (URL: )
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionaliz
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])
  • Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold - PubMed. (URL: )
  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization | Journal of the American Chemical Society. (URL: )
  • Pyrimidines, Purines and Azepines – synthesis, reactions and applic
  • Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases - PubMed. (URL: )
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])
  • C-H Amination of Purine Derivatives via Radical Oxid
  • Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold | Request PDF - ResearchG

Sources

2,6-dichloro-9-isopropyl-9H-purine safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2,6-dichloro-9-isopropyl-9H-purine

Introduction: Contextualizing the Compound

This compound is a substituted purine derivative increasingly utilized in modern drug discovery and chemical biology. Its primary role is as a versatile chemical intermediate, notably as a building block in the synthesis of targeted protein degraders and other complex bioactive molecules.[1] The purine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors and apoptosis-inducing agents.[2][3] The dichloro substitutions at the 2 and 6 positions provide reactive sites for subsequent nucleophilic substitution, allowing for the systematic construction of diverse chemical libraries.

Given its integral role in the synthesis of novel therapeutics, a comprehensive understanding of its safe handling, storage, and disposal is paramount for the protection of laboratory personnel and the environment. This guide provides a detailed framework for researchers, scientists, and drug development professionals to manage this compound responsibly, grounded in established safety principles and an understanding of its chemical nature.

Compound Identification and Properties

A precise understanding of a compound's physical and chemical properties is the foundation of a reliable safety assessment. These properties dictate storage conditions, appropriate solvent choices, and potential physical hazards.

PropertyValueSource
CAS Number 203436-45-7[1]
Molecular Formula C₈H₈Cl₂N₄[1]
Molecular Weight 231.08 g/mol [1]
Physical Form Solid, crystalline powder[4]
Purity Typically ≥97%[1]
Storage Temperature Inert atmosphere, 2-8°C
Primary Application Chemical intermediate; Protein Degrader Building Block[1]

Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is limited, a robust hazard assessment can be formed from available Safety Data Sheet (SDS) information and by evaluating the parent compound, 2,6-dichloropurine (CAS 5451-40-1). The structural similarity implies a comparable hazard profile.

GHS Hazard Classification:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

  • Inferred Hazards (from 2,6-dichloropurine):

    • H301: Toxic if swallowed.

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

Causality of Hazards: The chlorinated purine scaffold is biologically active. If ingested, inhaled, or absorbed, it can interfere with metabolic pathways due to its analogy to natural purines.[3] The powdered form poses a significant inhalation risk, potentially causing respiratory tract irritation.[6] Direct contact with skin and eyes can lead to irritation due to its chemical reactivity and physical nature.[6][7]

Personal Protective Equipment (PPE): A Mandated Barrier

The selection of PPE is not merely a checklist item but a critical, risk-mitigated decision designed to create a definitive barrier between the researcher and the chemical.[8] The level of PPE should be commensurate with the scale and nature of the procedure being performed.

PPE ItemSpecification & Rationale
Eye Protection ANSI Z87.1-rated safety glasses are the minimum requirement. For procedures with a higher splash risk (e.g., bulk solvent transfer), safety goggles or a full-face shield are required.[9][10] This prevents contact with the powder or solutions, which can cause serious eye irritation.[6]
Hand Protection Nitrile gloves are standard for handling this compound in solid form and in solution. Always check the manufacturer's chemical resistance guide. For prolonged exposure or handling of concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves (e.g., neoprene).[9][11] This is crucial to prevent skin irritation and potential absorption.
Body Protection A standard flame-resistant laboratory coat must be worn and fully fastened. For large-scale operations or spill cleanup, a chemically impervious apron or coverall (e.g., Tychem) is necessary to protect against splashes and contamination of personal clothing.[11][12]
Respiratory Protection All handling of the solid compound must be performed within a certified chemical fume hood or other ventilated enclosure to prevent inhalation of airborne particulates.[13] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., N95 or P100) is mandatory.[8][10]

PPE_Workflow cluster_ppe Mandatory PPE for All Operations ppe_base Safety Glasses (ANSI Z87.1) Nitrile Gloves Lab Coat (fastened) weighing Weighing Solid Compound ppe_weighing Add: Fume Hood (Required) Consider N95 Respirator weighing->ppe_weighing Requires Engineering Control solution Handling Solutions ppe_solution Add: Safety Goggles (if splash risk) solution->ppe_solution Assess Splash Potential spill Spill Cleanup / Large Scale ppe_spill Add: Full Face Shield Chemical-Resistant Coverall Double Gloves / Neoprene Air-Purifying Respirator spill->ppe_spill Maximum Protection

Standard Laboratory Handling Protocol

This protocol is designed to minimize exposure and prevent contamination during routine weighing and solubilization of the compound.

  • Preparation:

    • Verify that the chemical fume hood is operational and has a current certification.

    • Don all required PPE as outlined in Section 3.

    • Decontaminate the work surface within the fume hood.

    • Assemble all necessary equipment (spatulas, weigh paper/boat, vials, solvent, vortexer).

  • Compound Handling (in Fume Hood):

    • Retrieve the container of this compound from its designated storage location (2-8°C).

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Carefully open the container, avoiding any disturbance that could aerosolize the fine powder.

    • Using a clean spatula, carefully transfer the desired amount of solid to a tared weigh boat or paper on an analytical balance located within the fume hood.

    • Promptly and securely close the main compound container.

  • Solubilization:

    • Transfer the weighed solid into a suitably labeled vial.

    • Add the desired solvent dropwise at first to prevent splashing, then add the remaining volume.

    • Cap the vial securely and mix via vortexing or sonication until fully dissolved.

  • Cleanup:

    • Dispose of the used weigh paper/boat and any contaminated consumables into the designated "Chlorinated Solid Waste" container.

    • Wipe the spatula clean and decontaminate the work surface again.

    • Return the primary compound container to its correct storage location.

Spill Management Protocol

Accidental spills must be managed promptly and safely. The correct response depends entirely on the scale of the spill.

Spill_Response_Decision_Tree

Minor Spill (Contained within a fume hood):

  • Alert: Inform others in the immediate vicinity.

  • Contain & Absorb: If a liquid, cover with a chemical absorbent pad or inert material (e.g., vermiculite). If a solid, gently cover with a damp paper towel to avoid raising dust.

  • Collect: Carefully scoop the absorbed material and contaminated items into a designated, labeled bag or container for chlorinated waste.[6]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Major Spill (Outside of a fume hood, large quantity):

  • Evacuate: Immediately alert all personnel and evacuate the laboratory.

  • Isolate: Close the laboratory doors to contain the vapors and post a warning sign.

  • Report: Notify your supervisor and the institutional Environmental Health & Safety (EH&S) department immediately.

  • DO NOT attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material response.

Storage and Chemical Incompatibility

Proper storage is essential to maintain the compound's purity and ensure safety.

  • Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for hazardous chemicals.[13] The recommended temperature is 2-8°C under an inert atmosphere to prevent degradation.

  • Location: Store away from incompatible materials. Do not store with strong oxidizing agents or strong bases, as these can lead to vigorous reactions and degradation of the compound.[7]

  • Segregation: Keep segregated from flammable materials and food or drink.

Waste Disposal: A Critical Responsibility

Due to the presence of chlorine, this compound and any materials contaminated with it are classified as halogenated organic waste . This classification carries strict disposal requirements.

The Causality Behind Segregation: Improper disposal, particularly mixing with non-halogenated waste or incineration in standard facilities, can lead to the formation of highly toxic and persistent environmental pollutants, such as polychlorinated dibenzo-p-dioxins and furans (PCDD/F).[14] Therefore, segregation at the source is a non-negotiable aspect of laboratory practice.

Waste_Disposal_Pathway

Disposal Protocol:

  • Segregate Waste: Maintain separate, clearly labeled waste containers for "Chlorinated Solid Waste" and "Chlorinated Liquid Waste".[15][16]

  • Solid Waste: Dispose of all contaminated disposable items (gloves, weigh boats, pipette tips, paper towels) in the designated solid waste container.

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and properly labeled container for halogenated liquid waste.[17] Do not mix with non-halogenated solvent waste.[16]

  • Empty Containers: The original "empty" container must be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as chlorinated liquid waste.[16]

  • Collection: Arrange for waste pickup through your institution's EH&S department for final disposal via high-temperature incineration at a licensed facility.[16][18]

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Books.
  • This compound | 203436-45-7. (n.d.). Sigma-Aldrich.
  • Disposal of Waste Solvents. (n.d.). NUS Chemistry.
  • Chlorine Waste Disposal Strategies. (n.d.). Scribd.
  • Disposal of chemical wastes. (n.d.). RiskAssess.
  • 2, 6-Dichloro-9-isopropyl-9H-purine, min 97%, 1 gram. (n.d.). CP Lab Safety.
  • Hloušková, S., et al. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E.
  • 2,6-Dichloro-9-isopropyl-8-methyl-9H-purine. (n.d.). Matrix Scientific.
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
  • 2,6-dichloro-9-(1-methylethyl)-9H-purine synthesis. (n.d.). ChemicalBook.
  • 2,6-Dichloro-9-isopropyl-purine | 203436-45-7. (n.d.). Manchester Organics.
  • SAFETY DATA SHEET - Isopropyl Alcohol. (2022). Spectrum Chemical.
  • SAFETY DATA SHEET - 2,6-Dichloropurine. (2025). Fisher Scientific.
  • Safety Data Sheet - Isopropyl Alcohol 99%. (n.d.). Medline.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Radleys.
  • This compound | 203436-45-7. (n.d.). BLDpharm.
  • 2,6-Dichloropurine | C5H2Cl2N4. (n.d.). PubChem.
  • 2,6-Dichloropurine | CAS 5451-40-1. (n.d.). CymitQuimica.
  • SAFETY DATA SHEET - 2,6-Dichloro-9H-purine. (2022). Apollo Scientific.
  • Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.). Occupational Safety and Health Administration.
  • Personal Protective Equipment. (n.d.). University of Rochester Environmental Health & Safety.
  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
  • 2,6-Dichloropurine | 5451-40-1. (n.d.). Sigma-Aldrich.
  • 2,6-dichloro-9-(1-methylethyl)-9H-purine. (n.d.). PubChem.
  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). ECSA.
  • 2,6-Dichloropurine synthesis. (n.d.). ChemicalBook.
  • 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. (2012). ResearchGate.
  • Oumata, N., et al. (2013). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules.
  • Purine Analogues. (2014). LiverTox - NCBI Bookshelf.

Sources

Introduction: Understanding the Criticality of Proper Storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Optimal Storage of 2,6-dichloro-9-isopropyl-9H-purine

This compound is a substituted purine derivative of significant interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of a wide array of biologically active molecules. The reactivity of the chloro-substituents at the 2 and 6 positions of the purine ring makes this compound a versatile building block. However, this same reactivity also renders the molecule susceptible to degradation if not stored under optimal conditions. This guide provides a comprehensive overview of the recommended storage conditions for this compound, grounded in an understanding of its chemical properties and potential degradation pathways. Adherence to these guidelines is paramount to ensure the compound's integrity, purity, and performance in downstream applications, thereby safeguarding the reproducibility and validity of research and development efforts.

The Dichotomy in Storage Temperature Recommendations: A Critical Analysis

A survey of commercially available this compound reveals a notable discrepancy in storage temperature recommendations. Some suppliers advise storage at ambient "room temperature"[1], while others specify refrigerated conditions of 2-8°C[2]. This lack of consensus necessitates a critical evaluation to establish a best-practice approach.

While the compound may exhibit short-term stability at room temperature, the principles of chemical kinetics suggest that reaction rates, including those of degradation, are significantly reduced at lower temperatures. For a molecule with reactive functional groups such as the chloro-substituents on the purine ring, long-term storage at elevated temperatures could increase the risk of degradation through mechanisms such as hydrolysis or reaction with atmospheric components.

The rationale for refrigerated storage is further supported by general practices for the preservation of biological molecules and reactive chemical reagents. For instance, cold storage is known to decrease oxidant stress and slow down metabolic activation in platelets[3]. Similarly, refrigerated storage of red blood cells helps to mitigate purine deamination[4]. While these are biological systems, the underlying principle of reduced molecular motion and reactivity at lower temperatures is universally applicable. Therefore, to ensure the long-term stability and integrity of this compound, refrigerated storage at 2-8°C is the recommended best practice.

Potential Degradation Pathways: A Mechanistic Perspective

The stability of this compound can be compromised by several environmental factors, leading to the formation of impurities that can adversely affect experimental outcomes. Understanding the potential degradation pathways is crucial for implementing effective storage protocols.

Hydrolytic Degradation

The chloro-substituents on the purine ring are susceptible to nucleophilic substitution, particularly by water. The presence of moisture, even in trace amounts, can lead to the hydrolysis of one or both chloro groups to form the corresponding hydroxy-purine derivatives. This process can be exacerbated by non-neutral pH conditions. A study on the hydrolysis of 2,6-dichlorobenzylthiopseudourea hydrochloride demonstrated its degradation in a basic medium[5]. While the pH sensitivity of this compound has not been specifically reported, it is prudent to assume that exposure to moisture and non-neutral pH environments should be minimized.

Photodegradation

Halogenated heterocyclic compounds can be sensitive to light. Exposure to ultraviolet (UV) or even high-intensity visible light can provide the energy required to initiate photochemical reactions, potentially leading to the cleavage of the carbon-chlorine bonds and the formation of radical species[6]. This can trigger a cascade of complex degradation reactions, resulting in a mixture of impurities. Therefore, protection from light is a critical aspect of proper storage.

Thermal Degradation

Elevated temperatures can promote the degradation of purine analogs. Research on the thermal stability of purine nucleoside analogs has shown that the initial decomposition often involves the cleavage of the N-glycosidic bond[7]. For this compound, while it lacks a glycosidic bond, thermal energy can still induce the breakdown of the purine ring or the loss of the isopropyl group. The study also highlighted that substituent groups can influence thermal stability[7].

The following diagram illustrates the potential degradation pathways for this compound.

This compound This compound Hydroxy-purine derivatives Hydroxy-purine derivatives This compound->Hydroxy-purine derivatives Hydrolysis (H₂O) Radical species & complex mixtures Radical species & complex mixtures This compound->Radical species & complex mixtures Photodegradation (Light) Ring-opened & other degradation products Ring-opened & other degradation products This compound->Ring-opened & other degradation products Thermal Degradation (Heat)

Potential degradation pathways for this compound.

Recommended Storage Protocol

To mitigate the risks of degradation and ensure the long-term stability of this compound, the following storage protocol is recommended:

Step 1: Container Selection

  • Utilize an airtight, amber glass vial or a container made of a non-reactive material that is opaque to UV light.

  • Ensure the container has a well-fitting cap with a chemically inert liner (e.g., PTFE) to prevent moisture ingress and potential leaching of contaminants from the cap.

Step 2: Inert Atmosphere

  • Before sealing the container, it is advisable to flush the headspace with an inert gas such as argon or nitrogen. This will displace any residual air and moisture, minimizing the risk of hydrolytic and oxidative degradation.

  • For particularly sensitive applications or very long-term storage, consider storing the container within a desiccator or a dry box.

Step 3: Temperature Control

  • Store the sealed container in a refrigerator at 2-8°C .

  • Avoid repeated freeze-thaw cycles, as this can introduce moisture through condensation. If the compound is to be used frequently, consider aliquoting it into smaller, single-use vials.

Step 4: Protection from Light

  • The use of an amber or opaque container provides primary protection from light.

  • For additional protection, store the container in a dark location within the refrigerator, such as in a box or a drawer.

Step 5: Labeling and Documentation

  • Clearly label the container with the compound name, date of receipt, and storage conditions.

  • Maintain a log of when the container is opened and closed to track its handling history.

Summary of Storage Parameters

ParameterRecommendationRationale
Temperature 2-8°CTo slow down the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)To minimize contact with moisture and oxygen.
Light Exposure Protect from lightTo prevent photochemical degradation.
Container Airtight, amber glass vial with inert linerTo provide a barrier against moisture, light, and contaminants.
Handling Aliquot for frequent useTo avoid repeated exposure of the bulk material to ambient conditions.

Decision Workflow for Optimal Storage

The following flowchart provides a decision-making tool to ensure the appropriate storage of this compound.

start Start: Receipt of this compound long_term Long-term storage (> 6 months)? start->long_term aliquot Aliquot into smaller, single-use vials long_term->aliquot Yes short_term Store in original, tightly sealed container long_term->short_term No flush Flush with inert gas (Ar or N₂) aliquot->flush seal Seal in airtight, amber vial flush->seal refrigerate Store at 2-8°C in the dark seal->refrigerate end_long End: Stored for long-term use refrigerate->end_long short_term->flush end_short End: Stored for short-term use

Decision workflow for the storage of this compound.

Conclusion

The chemical integrity of this compound is fundamental to its successful application in research and development. While conflicting storage recommendations exist, a scientifically grounded approach favors refrigerated storage at 2-8°C under an inert atmosphere and protected from light. By understanding the potential degradation pathways of hydrolysis, photodegradation, and thermal decomposition, researchers can implement robust storage protocols that preserve the purity and reactivity of this valuable chemical intermediate. The guidelines presented in this technical guide are designed to provide a comprehensive framework for the optimal storage of this compound, thereby contributing to the reliability and success of scientific endeavors.

References

  • CP Lab Safety. This compound, min 97%, 1 gram. [Link]
  • Luminix Health. 2,6-Dichloro-9-(β-D-ribofuranosyl)purine. [Link]
  • Wang, Y., & You, J. (2015). Study on the molecular structure and thermal stability of purine nucleoside analogs. Journal of Thermal Analysis and Calorimetry, 121(1), 339-348. [Link]
  • Ziener, U., et al. (2024). New Insights into the Photostability of Phenoxazines. ChemistryViews. [Link]
  • Paglia, G., et al. (2020). Metabolic phenotypes of standard and cold-stored platelets. Transfusion, 60(1), 149-161. [Link]
  • Nemkov, T., et al. (2018). Hypoxia modulates the purine salvage pathway and decreases red blood cell and supernatant levels of hypoxanthine during refrigerated storage.
  • Rouchal, M., et al. (2011). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2685. [Link]
  • Zalipsky, J. J., Patel, D. M., & Reavey-Cantwell, N. H. (1978). Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride. Journal of Pharmaceutical Sciences, 67(2), 256-258. [Link]
  • Ausman, D. C., et al. (1985). Safety of refrigerated storage of admixed parenteral fluids. American Journal of Health-System Pharmacy, 42(7), 1564-1567. [Link]

Sources

The Solubility Profile of 2,6-dichloro-9-isopropyl-9H-purine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aqueous solubility of a drug candidate is a critical physicochemical parameter that profoundly influences its entire development trajectory. From the reliability of in-vitro screening assays to oral bioavailability and formulation strategies, poor solubility is a primary driver of compound attrition. This guide provides an in-depth technical overview of the solubility profile for 2,6-dichloro-9-isopropyl-9H-purine, a substituted purine derivative of interest in medicinal chemistry. Due to the limited publicly available experimental data for this specific molecule, this paper establishes a robust framework for its characterization. We present an expert analysis of its predicted physicochemical properties based on structural analogs, outline a predicted solubility profile, and provide comprehensive, field-proven protocols for determining both thermodynamic and kinetic solubility. This document is intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to thoroughly assess the solubility of this and similar compounds.

The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, solubility is not merely a physical property; it is a cornerstone of success. Low aqueous solubility can severely hamper a compound's progression, leading to a cascade of challenges including unreliable results in biological assays, underestimated toxicity, poor absorption, and low or variable bioavailability.[1] Consequently, a thorough understanding and quantitative measurement of a candidate's solubility is an essential early-stage activity.[2]

This guide focuses on two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions (e.g., temperature, pH). It is the gold standard for formulation and pre-clinical development, typically determined using the shake-flask method over an extended incubation period.[1][3]

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock (typically DMSO) into an aqueous buffer. It is a high-throughput method used in early discovery to flag potential solubility liabilities.[1][4][5] Kinetic solubility is often higher than thermodynamic solubility because it can reflect a supersaturated or amorphous state.

Physicochemical Profile of this compound

A compound's solubility is intrinsically linked to its fundamental physicochemical properties. While direct experimental data for this compound is scarce, we can derive a reliable estimated profile by analyzing its structure and the known properties of its parent scaffold, 2,6-dichloropurine.

PropertyThis compoundRationale and Analysis
Molecular Formula C₈H₈Cl₂N₄As specified.
Molecular Weight 231.08 g/mol As specified.
Melting Point (°C) Estimated: 160-180The parent compound, 2,6-dichloropurine, has a melting point of 185-195 °C (with decomposition).[6][7] The addition of the flexible, non-polar isopropyl group at the N9 position is expected to disrupt the crystalline lattice packing compared to the N-H bond of the parent, likely lowering the melting point.
pKa (Predicted) Estimated: ~4.5 - 5.02,6-dichloropurine has a predicted pKa of 5.22.[7] The purine ring system has several nitrogen atoms that can be protonated. The electron-withdrawing chlorine atoms decrease the basicity of the ring. The N9-isopropyl group is a weak electron-donating group and is not expected to drastically alter the pKa compared to the parent compound, though a slight decrease in pKa (increase in acidity) is plausible.
logP (Predicted) Estimated: ~2.2 - 2.7The parent 2,6-dichloropurine has a calculated XLogP3 of 1.7. The addition of an isopropyl group (which has a hydrophobic fragment constant of approximately +1.0 to +1.3) would be expected to increase lipophilicity. However, substituting a hydrogen on a heteroatom (N9-H) with an alkyl group often has a smaller net effect on logP than simple fragment addition would suggest. Therefore, a moderately lipophilic character is anticipated.

Predicted Solubility Profile

Based on the principle of "like dissolves like" and the physicochemical analysis above, the following solubility behavior is predicted for this compound.

Solvent ClassSolvent Example(s)Predicted SolubilityRationale
Aqueous Buffers PBS (pH 7.4), WaterLow The compound is moderately lipophilic (estimated logP > 2) and has a relatively high estimated melting point, suggesting strong crystal lattice energy. Both factors contribute to poor aqueous solubility. Solubility will be pH-dependent due to the purine core.
Polar Aprotic DMSO, DMFHigh These solvents are excellent at disrupting crystal lattices and can solvate a wide range of molecules. The related compound 2-amino-6-chloropurine shows its highest solubility in DMSO and DMF.[8] The parent 2,6-dichloropurine is highly soluble in DMSO (>200 mg/mL).[9]
Polar Protic Ethanol, MethanolModerate These solvents can act as both hydrogen bond donors and acceptors, but their polarity is lower than water. Moderate solubility is expected, likely sufficient for creating stock solutions.
Non-Polar Hexanes, TolueneVery Low The purine core is highly polar with multiple nitrogen heteroatoms. These non-polar solvents will be unable to effectively solvate the molecule.

Gold-Standard Methodologies for Experimental Solubility Determination

To move from prediction to definitive data, rigorous experimental protocols are required. The following sections detail the gold-standard shake-flask method for thermodynamic solubility and a common high-throughput method for kinetic solubility.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method is considered the most reliable for determining equilibrium solubility and is crucial for lead optimization and formulation development.[10]

Causality and Rationale:

  • Excess Solid: Adding an excess of the solid compound ensures that the solution reaches its maximum saturation point.[10]

  • Long Incubation (24h): This extended period allows the system to reach thermodynamic equilibrium between the dissolved and solid states.[1]

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25°C or 37°C) is critical for reproducibility.

  • Separation of Solid: Filtration or centrifugation is essential to remove any undissolved solid before analysis, preventing artificially high results.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) into a 2 mL glass vial. The exact amount should be enough to ensure undissolved solid remains visible at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C) for 24 hours to allow the mixture to reach equilibrium.[7]

  • Phase Separation: After incubation, allow the vial to stand at the same temperature to let the solid settle. Carefully withdraw the supernatant and filter it through a 0.45 µm PVDF syringe filter to remove all undissolved particles.

  • Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., Acetonitrile/Water) to a concentration within the linear range of the analytical method (see Section 5.0).

  • Analysis: Analyze the diluted sample via HPLC-UV to determine the concentration. The calculated concentration represents the thermodynamic solubility.

Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is ideal for early discovery screening, where speed is prioritized. It measures the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[1][4]

Causality and Rationale:

  • DMSO Stock: Compounds are often stored in DMSO for screening. This assay mimics the dilution process used in many biological assays.[4]

  • Precipitation Detection: The formation of precipitate indicates that the kinetic solubility limit has been exceeded. This can be detected by an increase in light scattering (nephelometry) or absorbance (turbidimetry).[1]

  • Speed: The assay is rapid (typically < 2 hours) and amenable to 96- or 384-well plate formats, making it suitable for screening large numbers of compounds.[1]

Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Plate Preparation: In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO). Perform serial dilutions to create a range of concentrations.

  • Incubation: Shake the plate at room temperature for a set period, typically 1-2 hours.[1]

  • Measurement: Read the plate on a plate reader capable of measuring absorbance or nephelometry. The concentration at which a significant increase in the signal is observed is defined as the kinetic solubility.

Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and precise method for quantifying the concentration of the dissolved compound from the solubility assays.[6][11]

Step-by-Step Protocol:

  • Standard Stock Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO or acetonitrile) to create a primary stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Curve: Perform serial dilutions of the standard stock solution to prepare a series of at least five calibration standards that bracket the expected solubility range.[11]

  • HPLC Analysis: Inject the calibration standards and the prepared samples from the solubility experiments (Section 4.1) onto the HPLC system. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a common starting point.

  • Data Processing: Integrate the peak area corresponding to the compound for each standard and sample.

  • Calculation: Plot the peak area versus the known concentration of the standards to generate a linear regression curve. Use the equation of the line (y = mx + c) to calculate the concentration of the unknown samples based on their measured peak areas.[11]

Visualized Workflows and Concepts

To better illustrate the processes and principles described, the following diagrams are provided.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Weigh excess solid (1-2 mg) prep2 Add precise volume of solvent (1 mL) prep1->prep2 equil Shake for 24h at constant temp. prep2->equil sep1 Settle suspension equil->sep1 sep2 Filter supernatant (0.45 µm filter) sep1->sep2 analysis1 Dilute filtrate sep2->analysis1 analysis2 Inject on HPLC-UV analysis1->analysis2 analysis3 Calculate concentration vs. calibration curve analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_props Intrinsic Physicochemical Properties cluster_ext Extrinsic Factors Sol Aqueous Solubility LogP Lipophilicity (logP) LogP->Sol pKa Ionization (pKa) pKa->Sol MP Crystal Lattice Energy (Melting Point) MP->Sol MW Molecular Size (MW) MW->Sol pH System pH pH->Sol Temp Temperature Temp->Sol Solv Solvent Type Solv->Sol

Caption: Key Factors Influencing Aqueous Solubility.

References

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.
  • Goktas, H., et al. (2014). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy.
  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
  • ResearchGate. (n.d.). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • PCBIS. (n.d.). Thermodynamic solubility.
  • CP Lab Chemicals. (n.d.). 2, 6-Dichloro-9-isopropyl-9H-purine, min 97%.

Sources

Understanding the reactivity of the purine core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Purine Core

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

The purine core, a heterocyclic aromatic system formed by the fusion of a pyrimidine and an imidazole ring, is a cornerstone of life itself. As the fundamental structure of adenine and guanine, it is woven into the fabric of our genetic material—DNA and RNA.[1] Beyond this central role, purine derivatives are pivotal in cellular energy transfer (ATP), signaling pathways (cAMP, cGMP), and as cofactors.[2] This profound biological significance has made the purine scaffold a privileged structure in medicinal chemistry and drug development, forming the basis for antiviral, anticancer, and anti-inflammatory agents.[3][4]

Understanding the chemical reactivity of the purine core is paramount for any scientist seeking to harness its therapeutic potential. This guide provides an in-depth exploration of the electronic landscape of the purine ring system and the causality behind its diverse reactivity. We will move beyond a simple catalog of reactions to provide a mechanistic understanding, empowering researchers to rationally design and execute synthetic strategies for the targeted modification of this vital heterocycle.

The Electronic Landscape: A Tale of Two Rings and Their Orbitals

The reactivity of the purine core is a direct consequence of its electronic structure. The system contains four nitrogen atoms, which, due to their electronegativity, create a complex and nuanced distribution of electron density. The pyrimidine ring is generally electron-deficient, while the imidazole ring is electron-rich. This dichotomy governs the initial sites of attack for incoming reagents.

Positions 2, 6, and 8, particularly on the electron-deficient pyrimidine ring and the adjacent C8, are susceptible to attack by nucleophiles . Conversely, the nitrogen atoms, with their lone pairs of electrons, are the primary sites for electrophilic attack.[5]

A deeper understanding, however, requires moving beyond simple electron density arguments and considering the frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6][7]

For the unsubstituted purine molecule, computational studies have revealed a critical feature: the HOMO is not a π orbital, as one might expect for an aromatic system, but a σ orbital with the highest electron density localized on the nitrogen atoms.[8] This explains the general lack of reactivity of the purine carbons towards electrophilic aromatic substitution. Electrophiles are preferentially drawn to the nitrogen lone pairs. This insight is crucial for predicting and controlling the outcomes of electrophilic reactions.

Purine_Electronic_Properties cluster_purine Purine Core Reactivity cluster_reactivity General Reactivity Sites purine  N1C2N3C4C5C6N7C8N9 nucleophiles Nucleophilic Attack (e.g., OH⁻, RNH₂, RS⁻) nucleophiles->purine C2, C6, C8 electrophiles Electrophilic Attack (e.g., H⁺, Alkyl Halides, Halogens) electrophiles->purine N1, N3, N7, N9 ch_activation C-H Activation (e.g., Pd/Cu Catalysis) ch_activation->purine C8 (primarily) FMO_Electrophilic_Substitution cluster_unsubstituted Unsubstituted Purine cluster_substituted Substituted Purine (with EDG) Purine Purine Core HOMO_sigma HOMO = σ orbital (High density on N atoms) Purine->HOMO_sigma E_plus Electrophile (E⁺) HOMO_sigma->E_plus interaction HOMO_pi HOMO = π orbital (High density on C8) N_Attack Attack at Nitrogen (N7/N9) E_plus->N_Attack Sub_Purine Purine + EDG (e.g., Adenosine) Sub_Purine->HOMO_pi E_plus2 Electrophile (E⁺) HOMO_pi->E_plus2 interaction C8_Attack Attack at Carbon (C8-Substitution) E_plus2->C8_Attack

Caption: Substituent effects on the HOMO and site of electrophilic attack.

Nucleophilic Substitution: The Workhorse of Purine Modification

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, especially when a good leaving group is present. Halopurines, such as 6-chloropurine, are exceptionally versatile and widely used intermediates in purine chemistry. The reaction typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.

Mechanism (SNAr):

  • Addition: The nucleophile attacks the electron-deficient carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The leaving group (halide ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product.

This methodology allows for the introduction of a vast array of functional groups by displacing halides at the C2, C6, and C8 positions with various oxygen, nitrogen, sulfur, and carbon nucleophiles.

Table 1: Representative Nucleophilic Substitutions on 6-Chloropurine

NucleophileReagent ExampleProduct Type
O-NucleophileSodium Methoxide (NaOMe)6-Methoxypurine
S-NucleophileThiourea, then NaOH6-Mercaptopurine
N-NucleophileAmmonia (NH₃)Adenine (6-Aminopurine)
N-NucleophileAnilineN⁶-Phenyladenine
C-NucleophileSodium Cyanide (NaCN)6-Cyanopurine

Experimental Protocol: Synthesis of N⁶-Benzyladenine from 6-Chloropurine

  • Setup: To a solution of 6-chloropurine (1.0 eq) in n-butanol, add benzylamine (1.2 eq) and triethylamine (1.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. The product will often precipitate. Filter the solid, wash with cold ethanol, and then with diethyl ether.

  • Purification: If necessary, the crude product can be recrystallized from ethanol/water to yield pure N⁶-benzyladenine.

Alkylation: A Game of Kinetic vs. Thermodynamic Control

Alkylation of the purine core occurs at the nitrogen atoms, but the distribution of products is highly dependent on reaction conditions, leading to a mixture of regioisomers, primarily at the N7 and N9 positions. The thermodynamically more stable N9 isomer usually predominates, but the N7 isomer can be favored under kinetically controlled conditions. [9][10]

  • Thermodynamic Control: Typically involves heating with a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF). The reaction is reversible, allowing the mixture to equilibrate to the most stable N9 product.

  • Kinetic Control: Often involves using specific catalysts or conditions that favor attack at the more accessible N7 position. For example, using SnCl₄ as a catalyst with N-trimethylsilylated purines can lead to regioselective N7 tert-alkylation. [9][10]Microwave irradiation has also been used to optimize conditions and favor specific isomers, often with reduced reaction times. [11][12] The electronic nature of substituents at C2 and C6 can also influence the N9/N3 regioselectivity in certain adenine derivatives. [13]

Oxidation: Guanine's Achilles' Heel

Due to its low redox potential compared to other DNA bases, guanine is the most easily oxidized purine. [14]This susceptibility is a major factor in oxidative DNA damage in biological systems. The primary mechanism involves a one-electron oxidation to form a guanine radical cation (G•⁺). [3][15] This highly reactive intermediate can then undergo two main pathways:

  • Hydration Pathway: The radical cation reacts with water, followed by a second one-electron oxidation and deprotonation, to yield the stable lesion 8-oxo-7,8-dihydroguanine (8-oxoG) . This is a major biomarker for oxidative stress. [14][16]2. Deprotonation Pathway: The radical cation can also be deprotonated at the N1 position to form a neutral guanine radical, which can lead to other degradation products.

Diagram: Mechanism of Guanine Oxidation to 8-oxo-Guanine

Guanine_Oxidation cluster_hydration Hydration Pathway cluster_deprotonation Deprotonation Pathway Guanine Guanine G_radical_cation Guanine Radical Cation (G•⁺) Guanine->G_radical_cation -1e⁻ (Oxidation) Hydration Hydrated Radical Intermediate G_radical_cation->Hydration + H₂O G_neutral_radical Neutral Guanine Radical G_radical_cation->G_neutral_radical -H⁺ (from N1) 8_oxoG 8-oxo-Guanine Hydration->8_oxoG -1e⁻, -2H⁺ Other_Products Other_Products G_neutral_radical->Other_Products Further Reactions

Caption: Primary pathways for the oxidative damage of guanine.

Table 2: Standard Reduction Potentials of Selected Purines

Half-ReactionE°' (Volts) at pH 7
Xanthine + 2H⁺ + 2e⁻ ⇌ Hypoxanthine-0.59
Guanine + H₂O ⇌ Oxidized Guanine + H⁺ + e⁻+1.29 (approx. oxidation potential)
Adenine + H₂O ⇌ Oxidized Adenine + H⁺ + e⁻+1.42 (approx. oxidation potential)

(Note: Redox potentials can vary based on experimental conditions. The values for guanine and adenine oxidation are representative.)

C-H Bond Functionalization: A Modern Synthetic Toolkit

Traditional purine synthesis often requires pre-functionalization (e.g., halogenation) to introduce new groups. Modern transition metal-catalyzed C-H activation has emerged as a more atom-economical and efficient strategy, allowing for the direct formation of C-C, C-N, or C-O bonds at previously unreactive C-H sites. [17][18] The C8 position of the purine core is the most common site for direct C-H functionalization, typically using palladium (Pd) or copper (Cu) catalysts. [19][20]These methods enable reactions like direct arylation, alkenylation, and cyanation. [21] Experimental Workflow: Pd/Cu-Catalyzed C8-H Arylation of Adenosine

CH_Activation_Workflow Start Start Materials: - Adenosine Derivative - Aryl Halide (Ar-X) - Pd Catalyst (e.g., Pd(OAc)₂) - Cu Salt (e.g., CuI) - Base (e.g., Cs₂CO₃) - Solvent (e.g., DMF) Reaction_Setup Combine reagents in a reaction vessel under an inert atmosphere (N₂ or Ar) Start->Reaction_Setup Heating Heat the mixture (e.g., 100-160 °C) Reaction_Setup->Heating Monitoring Monitor reaction progress (TLC or LC-MS) Heating->Monitoring Workup Cool, dilute with solvent, and perform aqueous workup Monitoring->Workup Purification Purify by column chromatography Workup->Purification Product 8-Aryl-Adenosine Product Purification->Product

Caption: General workflow for direct C8-H arylation of purine nucleosides.

Ring Opening: Deconstruction for Reconstruction

While purines are relatively stable, their rings can be cleaved under certain conditions, providing a powerful synthetic route to other substituted imidazoles and pyrimidines, or even rearranged purines. [22]The pyrimidine ring is particularly susceptible to opening via nucleophilic attack. A common mechanism involves the attack of a strong nucleophile (like hydroxide) at the electrophilic C2 position, leading to the cleavage of the N1-C2 bond. [5][22]This strategy transforms the purine scaffold into valuable building blocks for further synthetic endeavors.

Conclusion: A Scaffold of Infinite Possibilities

The reactivity of the purine core is a rich and multifaceted field, governed by a delicate interplay of aromaticity, electron distribution, frontier molecular orbitals, and the profound influence of substituents. From the classical workhorse of nucleophilic substitution on halopurines to the modern elegance of C-H functionalization, the chemist's toolkit for modifying this essential scaffold is vast and powerful. A thorough, mechanistically-driven understanding of these reactions is not merely an academic exercise; it is the foundation upon which new medicines and molecular probes are built. By appreciating the causality behind the purine core's reactivity, researchers are better equipped to design, innovate, and contribute to the next generation of purine-based science and technology.

References

  • Kawakami, H., et al. (2001). Mechanism of guanine-specific DNA damage by oxidative stress and its role in carcinogenesis and aging.
  • Bizzarri, B., et al. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. [Link]
  • Jena, N. R., et al. (2022). Oxidative Stress: Role and Response of Short Guanine Tracts at Genomic Locations. International Journal of Molecular Sciences, 23(19), 11843. [Link]
  • ResearchGate. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. [Link]
  • Cadet, J., et al. (2012). Oxidatively Generated Damage to the Guanine Moiety of DNA: Mechanistic Aspects and Formation in Cells. Accounts of Chemical Research, 45(7), 1034-1043. [Link]
  • ACS Omega. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. [Link]
  • Regioselective alkylation reaction of purines under microwave irradiation. (2021). Tetrahedron Letters. [Link]
  • D'Souza, A. D., & Müller, C. E. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 20(3), 4874-4899. [Link]
  • Wang, Y., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 829. [Link]
  • D'Auria, M. (2005). Electrophilic substitutions and HOMOs in azines and purines. Tetrahedron Letters, 46(36), 6333-6336. [Link]
  • Leškovskis, K., et al. (2021). Applications of Purine Ring Opening in the Synthesis of Imidazole, Pyrimidine, and New Purine Derivatives. European Journal of Organic Chemistry, 2021(28), 3938-3961. [Link]
  • ResearchGate. (2021).
  • Tlaskal, J., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
  • D'Auria, M. (2005). Electrophilic substitutions and HOMOs in azines and purines. ElectronicsAndBooks. [Link]
  • D'Souza, A. D., & Müller, C. E. (2015). (PDF) Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation.
  • García-Rubiño, M. E., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. Organic & Biomolecular Chemistry, 12(26), 4684-4696. [Link]
  • ResearchGate. (2021). Pyrimidine ring opening mechanism. [Link]
  • ResearchGate. (2017). ChemInform Abstract: Catalytic C—H Bond Functionalization of Purine and Pyrimidine Nucleosides: A Synthetic and Mechanistic Perspective. [Link]
  • D'Souza, A. D., & Müller, C. E. (2015). Modification of purine and pyrimidine nucleosides by direct C-H bond activation. Molecules, 20(3), 4874–4899. [Link]
  • Purines and pyrimidines, nucleosides, nucleotides: Structure, function and metabolism. (n.d.). SlidePlayer. [Link]
  • Frontier Orbital Theory in Organic Reactivity. (n.d.).
  • Chem Help ASAP. (2020). frontier molecular orbital analysis. YouTube. [Link]
  • Purine. (n.d.). Wikipedia. [Link]

Sources

Methodological & Application

Application Note & Protocol: High-Fidelity Synthesis of 2,6-dichloro-9-isopropyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2,6-dichloro-9-isopropyl-9H-purine, a key intermediate in contemporary drug discovery, from commercially available 2,6-dichloropurine. We present a robust and highly regioselective protocol centered on the Mitsunobu reaction, a cornerstone of modern organic synthesis for its mild conditions and reliability in C-N bond formation. This guide delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental protocol, and provides critical insights into process optimization and troubleshooting. The intended audience includes researchers and process chemists in the pharmaceutical and biotechnology sectors engaged in the synthesis of purine-based small molecule therapeutics.

Introduction and Scientific Context

The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antivirals and kinase inhibitors.[1] The functionalization of the purine ring at specific positions is critical for modulating biological activity. 2,6-Dichloropurine serves as a versatile starting material, with the two chlorine atoms acting as sequential handles for nucleophilic substitution.[2][3] The N9 position of the purine ring is frequently a key attachment point for side chains that influence target binding and pharmacokinetic properties.

Direct alkylation of the purine core often leads to a mixture of N7 and N9 regioisomers, posing significant purification challenges and reducing the overall yield of the desired product.[4][5] The Mitsunobu reaction offers a superior alternative, generally favoring the formation of the thermodynamically more stable N9-alkylated isomer under mild, neutral conditions.[6][7] This protocol leverages the Mitsunobu reaction for the efficient and selective N9-isopropylation of 2,6-dichloropurine, yielding a valuable building block for the synthesis of novel bioactive compounds.[8]

Reaction Principle: The Mitsunobu N-Alkylation

The Mitsunobu reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile (in this case, the purine) through a redox process involving a phosphine and an azodicarboxylate.[7] The reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, a feature that, while not pertinent for the achiral isopropyl alcohol, underscores its power in stereospecific synthesis.[9]

Core Mechanism:

  • Activation: Triphenylphosphine (PPh₃) acts as the reducing agent and attacks the electrophilic nitrogen of di-isopropyl azodicarboxylate (DIAD), forming a betaine intermediate.

  • Alcohol Adduct Formation: The acidic N-H proton of the 2,6-dichloropurine protonates the betaine. Concurrently, the resulting purine anion attacks the activated phosphorus atom, forming a purine-phosphonium salt. In a parallel step, the isopropanol is activated by the betaine to form an alkoxyphosphonium salt.

  • Nucleophilic Attack (Sₙ2): The purine anion, specifically the N9 nitrogen, acts as the nucleophile, attacking the activated isopropyl group of the alkoxyphosphonium salt. This Sₙ2 displacement is the key C-N bond-forming step.

  • Product Formation: The desired N9-alkylated purine is formed, along with triphenylphosphine oxide (TPPO) and di-isopropyl hydrazodicarboxylate as byproducts.

The diagram below illustrates the key mechanistic steps involved in the reaction.

Mitsunobu_Mechanism cluster_reactants Reactants cluster_products Products Purine 2,6-Dichloropurine (N-H) PurineAnion Purine⁻ Purine->PurineAnion Deprotonation Alcohol Isopropanol (R-OH) PPh3 PPh₃ Betaine [PPh₃⁺-N⁻-DIAD] PPh3->Betaine + DIAD DIAD DIAD Alkoxyphosphonium [R-O-PPh₃]⁺ Betaine->Alkoxyphosphonium + R-OH - Reduced DIAD Product This compound Alkoxyphosphonium->Product Sₙ2 Attack TPPO Triphenylphosphine Oxide (TPPO) Alkoxyphosphonium->TPPO byproduct PurineAnion->Product Sₙ2 Attack Hydrazide Reduced DIAD

Caption: Key steps in the Mitsunobu reaction mechanism.

Detailed Experimental Protocol

This protocol is optimized for a 2 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt.Purity
2,6-Dichloropurine5451-40-1189.00 g/mol ≥97%
Isopropanol67-63-060.10 g/mol Anhydrous, ≥99.5%
Triphenylphosphine (PPh₃)603-35-0262.29 g/mol ≥99%
Di-isopropyl azodicarboxylate (DIAD)2446-83-5202.21 g/mol 97%
Tetrahydrofuran (THF)109-99-972.11 g/mol Anhydrous, ≥99.9%
Ethyl Acetate141-78-688.11 g/mol ACS Grade
Hexanes110-54-386.18 g/mol ACS Grade
Silica Gel63231-67-4-230-400 mesh

Equipment:

  • 100 mL round-bottom flask (oven-dried)

  • Magnetic stir bar and stir plate

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Reagent Stoichiometry
ReagentMolarityAmount (mmol)EquivalentsMass/Volume
2,6-Dichloropurine-2.01.0378 mg
Isopropanol13.04 M8.04.0613 µL
Triphenylphosphine-4.02.01.05 g
DIAD4.85 M4.02.0825 µL
Anhydrous THF---40 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: Place an oven-dried 100 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add 2,6-dichloropurine (378 mg, 2.0 mmol), triphenylphosphine (1.05 g, 4.0 mmol), and 40 mL of anhydrous THF. Stir the mixture at room temperature until all solids have dissolved. Add isopropanol (613 µL, 8.0 mmol) via syringe.

  • Initiation: Cool the reaction mixture to 0 °C using an ice-water bath.

  • DIAD Addition: Add di-isopropyl azodicarboxylate (DIAD) (825 µL, 4.0 mmol) dropwise to the stirred solution over a period of 30 minutes using a syringe. Caution: The addition can be exothermic. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 24 hours.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an eluent of 30% ethyl acetate in hexanes. The starting purine is more polar (lower Rf) than the N9-alkylated product.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), concentrate the reaction mixture to dryness using a rotary evaporator.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel.

    • Packing: Use a 70:30 mixture of hexanes:ethyl acetate.

    • Elution: Elute the column with a gradient of 10% to 40% ethyl acetate in hexanes. The product will elute after the non-polar byproducts. The triphenylphosphine oxide byproduct is significantly more polar and will elute later or remain on the column.

  • Isolation and Characterization: Combine the product-containing fractions and remove the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification setup 1. Assemble dry glassware under inert atmosphere reagents 2. Add 2,6-dichloropurine, PPh₃, isopropanol, THF setup->reagents cool 3. Cool to 0°C reagents->cool add 4. Add DIAD dropwise cool->add stir 5. Stir at RT for 24h add->stir monitor 6. Monitor by TLC stir->monitor concentrate 7. Concentrate in vacuo monitor->concentrate chromatography 8. Flash Column Chromatography concentrate->chromatography isolate 9. Isolate pure product chromatography->isolate characterize 10. Characterize (NMR, MS) isolate->characterize

Caption: Overall experimental workflow for the synthesis.

Troubleshooting and Scientific Considerations

  • Regioselectivity (N9 vs. N7): While the Mitsunobu reaction strongly favors N9 alkylation, trace amounts of the N7 isomer may form.[11] These isomers are typically separable by silica gel chromatography, with the N7 isomer often being slightly more polar.

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of DIAD and the formation of unwanted byproducts, reducing the overall yield. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Purification from TPPO: Triphenylphosphine oxide (TPPO) can sometimes be challenging to separate from the desired product due to similar polarities. If co-elution is an issue, allowing the crude mixture to stand in diethyl ether can sometimes precipitate the TPPO, which can then be removed by filtration.

  • Reaction Rate: If the reaction is sluggish, ensure the quality of the DIAD, as it can degrade over time. The reaction can also be gently heated (e.g., to 40-50 °C) after the initial addition to drive it to completion, although this may slightly decrease regioselectivity.

Conclusion

This application note details a reliable and high-yielding protocol for the N9-isopropylation of 2,6-dichloropurine using the Mitsunobu reaction. By providing a thorough explanation of the reaction mechanism, a step-by-step procedure, and key practical considerations, this guide equips researchers with the necessary tools to synthesize this compound.[12] This versatile intermediate serves as a valuable platform for the development of novel purine-based therapeutics, enabling further diversification at the C2 and C6 positions.[13]

References

  • Girgis, A. S., et al. (2007). Facile synthesis of 9-substituted 9-deazapurines as potential purine nucleoside phosphorylase inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 312-323.
  • ResearchGate. (n.d.). Synthesis of 9-heterocyclyl substituted 9H-purine derivatives 71a–l.
  • Thomas, C., et al. (2017). One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. The Journal of Organic Chemistry, 82(23), 12488-12501.
  • Rouchal, M., et al. (2011). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o145.
  • Hanna, N. B., et al. (1994). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 59(1), 148-152.
  • ResearchGate. (n.d.). Facile Synthesis of 9-Substituted 9-Deazapurines as Potential Purine Nucleoside Phosphorylase Inhibitors.
  • Yilmaz, I., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules, 28(19), 6891.
  • But, T. Y. S., & Toy, P. H. (2007). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 107(12), 5239-5332.
  • García-Rubiño, M. E., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. Organic & Biomolecular Chemistry, 12(26), 4734-4747.
  • ResearchGate. (n.d.). High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide.
  • ResearchGate. (n.d.). Regioselective alkylation reaction of purines under microwave Irradiation.
  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin.
  • Tlaskal, J., et al. (2022). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of Organic Chemistry, 87(1), 489-503.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • RSC Publishing. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions.
  • Science of Synthesis. (n.d.). 7.1.1. Synthesis.
  • ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
  • ResearchGate. (n.d.). Facile and Practical Synthesis of 2,6-Dichloropurine.
  • ResearchGate. (n.d.). Synthesis and Inhibitory Activity Evaluation of 2,6-Disubstituted Purine Derivatives.
  • MDPI. (2001). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent.
  • Oyarce, C., et al. (2013). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules, 18(6), 6246-6264.
  • Drug Hunter. (2022). Synthetic Access to Stable Atropisomers in Drug Discovery via Catalysis.
  • ResearchGate. (n.d.). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy.
  • ResearchGate. (n.d.). Alkylation of toluene with isopropyl alcohol catalyzed by Ce-exchanged NaX zeolite.
  • MDPI. (2021). Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol.

Sources

Introduction: The Central Role of N9-Alkylated Purines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N9-Alkylation of Purines: Protocols, Mechanisms, and Regioselectivity Control

Purine derivatives are foundational scaffolds in medicinal chemistry and chemical biology, forming the core of nucleosides and a vast array of pharmacologically active molecules. The strategic attachment of alkyl groups to the purine ring system, particularly at the N9 position of the imidazole ring, is a cornerstone of drug design. This modification is pivotal in the synthesis of numerous antiviral agents, such as acyclovir and ganciclovir, as well as compounds with potent anticancer and cytotoxic activities.[1] The N9-alkylated side chain often mimics the ribose or deoxyribose sugar of natural nucleosides, allowing these molecules to interact with viral or cellular enzymes like polymerases and kinases, thereby disrupting pathological processes.

However, the synthesis of these vital compounds is complicated by the inherent reactivity of the purine ring. The presence of multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9) means that alkylation reactions can lead to a mixture of regioisomers.[2][3] The primary challenge in this field is achieving high regioselectivity, as the biological activity of a purine derivative is exquisitely dependent on the precise location of the alkyl substituent. While the N9-isomer is often the desired, thermodynamically more stable product, the kinetically favored N7-isomer is a common and often difficult-to-separate byproduct.[4][5] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the mechanisms, protocols, and advanced strategies for achieving selective N9-alkylation of purines.

The Core Challenge: Understanding and Controlling N9 vs. N7 Regioselectivity

The key to controlling the outcome of a purine alkylation reaction lies in understanding the factors that govern the site of attack. The purine anion, formed by deprotonation of the N-H proton in the imidazole moiety by a base, is the key nucleophilic species. This anion exists in a tautomeric equilibrium, with the negative charge delocalized between the N7 and N9 positions.

Several factors influence the N9/N7 product ratio:

  • Steric Hindrance: This is one of the most powerful tools for directing alkylation to the N9 position. Bulky substituents at the C6 position of the purine ring can physically shield the adjacent N7 position, hindering the approach of the alkylating agent.[2][3] For example, studies have shown that creating 6-(azolyl)purine derivatives where the azole ring is coplanar with the purine ring can effectively block the N7 site, leading to exclusive N9-alkylation.[2]

  • Reaction Conditions: The choice of solvent, base, and temperature plays a critical role. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are commonly used. The base's strength and counter-ion can influence the reactivity and aggregation state of the purine anion.[6][7]

  • Nature of the Alkylating Agent: The structure of the electrophile can also impact regioselectivity.

  • Kinetic vs. Thermodynamic Control: Alkylation at N7 is often the kinetically favored pathway, while the N9-alkylated product is typically the more thermodynamically stable isomer.[5] Reaction conditions can be tuned to favor one over the other. For instance, higher temperatures may allow for the equilibration of the initially formed N7-isomer to the more stable N9 product.

Key Methodologies for N9-Alkylation

Several robust methods have been developed to achieve N9-alkylation, each with distinct advantages.

Classical S_N2 Alkylation

This is the most direct approach, involving the deprotonation of the purine with a suitable base followed by the addition of an alkyl halide.

  • Mechanism: The purine is treated with a base (e.g., NaH, K₂CO₃, t-BuOK) to generate the purine anion. This anion then acts as a nucleophile, attacking the alkyl halide in a standard S_N2 reaction.

  • Common Reagents:

    • Bases: Sodium hydride (NaH), potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), tetrabutylammonium hydroxide.[6][8][9]

    • Solvents: DMF, ACN, THF.[2][10]

    • Alkylating Agents: Alkyl bromides, iodides, or chlorides.

The Mitsunobu Reaction

The Mitsunobu reaction provides an alternative pathway that uses an alcohol as the alkylating agent and proceeds with a clean inversion of stereochemistry at the alcohol's carbon center.[11] This makes it exceptionally useful for synthesizing chiral acyclic nucleoside analogues.[12][13][14]

  • Mechanism: An alcohol is activated by a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The purine then acts as the nucleophile, displacing the activated hydroxyl group.[11]

  • Advantages: This method is often highly N9-selective and is compatible with a wide range of functional groups.[12] It avoids the need for pre-forming the purine anion with a strong base.

Microwave-Assisted Synthesis

The application of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and improved regioselectivity in shorter timeframes.[6][7] The rapid, uniform heating provided by microwaves can minimize the formation of side products that may occur under prolonged conventional heating.[7][15]

Phase-Transfer Catalysis (PTC)

PTC is an elegant and environmentally friendly technique for alkylating purines.[16] This method uses a two-phase system (e.g., a solid or aqueous inorganic base and an organic solvent). A phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether (e.g., 18-crown-6), transports the purine anion from the inorganic phase into the organic phase, where it can react with the alkylating agent.[8][10][17]

  • Advantages: PTC allows the use of inexpensive and milder inorganic bases like NaOH or K₂CO₃, eliminates the need for anhydrous solvents, and simplifies work-up procedures.[16][17]

Visualizing the Process: Mechanism and Workflow

N9_Alkylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) PurineH Purine-H PurineAnion [Purine]⁻ PurineH->PurineAnion + Base Base Base BaseH [Base-H]⁺ PurineAnion_ref [Purine]⁻ PurineAnion->PurineAnion_ref AlkylX R-X X_ion X⁻ N9Product N9-Alkyl-Purine PurineAnion_ref->N9Product + R-X

Caption: Generalized mechanism for base-mediated N9-alkylation of purines.

Experimental_Workflow node_reagents node_reagents node_process node_process node_analysis node_analysis node_final node_final start Start reagents Combine Purine, Base, and Solvent start->reagents stir Stir at RT or 0°C (Anion Formation) reagents->stir add_alkyl Add Alkylating Agent (e.g., Alkyl Halide) stir->add_alkyl reaction React at Specified Temperature & Time (Monitor by TLC/LC-MS) add_alkyl->reaction workup Aqueous Work-up & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, HPLC) purify->characterize product Pure N9-Alkylated Product characterize->product

Caption: A typical experimental workflow for N9-alkylation of purines.

Detailed Experimental Protocol: General N9-Alkylation of 6-Chloropurine

This protocol describes a general procedure for the N9-alkylation of 6-chloropurine using potassium carbonate as the base.

Materials and Equipment:

  • 6-Chloropurine

  • Alkyl bromide (1.1 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon inert atmosphere setup

  • TLC plates (silica gel)

  • Ethyl acetate, hexanes, dichloromethane, methanol (for chromatography)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-chloropurine (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a suspension (concentration typically 0.1-0.5 M).

  • Stirring: Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the purine anion.

  • Addition of Alkylating Agent: Add the alkyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Reaction: Stir the reaction mixture at room temperature (or heat to 50-80 °C if necessary) until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Quenching: Cool the reaction to room temperature and carefully pour the mixture into an equal volume of ice-cold water to precipitate the product and dissolve inorganic salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to isolate the N9- and N7-isomers.

Safety Precautions:

  • DMF is a reproductive toxin; handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Alkylating agents are often toxic and mutagenic; handle with care.

  • Work under an inert atmosphere to prevent moisture from interfering with the reaction.

Data Summary: Representative N9-Alkylation Conditions

The choice of reagents and conditions is highly dependent on the specific purine substrate. The following table summarizes various successful approaches from the literature.

Purine SubstrateAlkylating AgentBase / ReagentCatalystSolventMethodN9/N7 RatioYield (%)Reference
6-ChloropurineEthyl IodideNaH-DMFClassicalN9 Exclusive-[2]
AdenineVarious AlcoholsPPh₃, DIAD-THFMitsunobu>95:570-90[12][14]
2-Amino-6-chloropurineCyclohexylmethanolPPh₃, DEAD-DioxaneMitsunobu5.3:179[13]
GuanineVarious Halides--DMFMicrowaveN9-SelectiveHigh[15]
6-FurfurylaminopurineBr(CH₂)₃Cl50% aq. NaOHTDA-1ToluenePTCN9-Specific81[18]
Uracil(2-acetoxyethoxy)methyl bromidet-BuOK18-crown-6THFPTCN1-Specific-[10]
6-ChloropurineBenzyl BromideTBAH-ACN/WaterMicrowave>99:195[7]

TDA-1: Tris(3,6-dioxaheptyl)amine; TBAH: Tetrabutylammonium hydroxide

Product Characterization: Distinguishing N9 and N7 Isomers

Unambiguous identification of the correct regioisomer is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR: The chemical shift of the C8-H proton is often diagnostic. In N9-isomers, this proton is typically shifted slightly downfield compared to the corresponding N7-isomer.

  • ¹³C NMR: The chemical shifts of the purine carbons, particularly C4, C5, and C8, differ between the two isomers. A common rule of thumb is that the difference in chemical shifts between C5 and C8 (Δδ = δC5 - δC8) is smaller for the N9 isomer than for the N7 isomer.[5]

  • 2D NMR (HMBC & NOESY): These techniques provide definitive proof.

    • HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the protons on the α-carbon of the alkyl chain and the C4 and C8 carbons of the purine ring. This confirms the attachment point.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): For N7-isomers with a C6-substituent, a NOE can sometimes be observed between the protons of the alkyl group and the protons of the C6-substituent. For N9-isomers, a NOE may be seen between the alkyl group protons and the C8-H proton.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and can often separate the N9 and N7 isomers.[19]

References

  • Mao, R., Sun, L., Wang, YS., et al. (2019). N-9 Alkylation of purines via light-promoted and metal-free radical relay. Tetrahedron Letters, 60(35), 150977.
  • Lazrek, H. B., Taourirte, M., Barascut, JL., & Imbach, JL. (1991). Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines. Nucleosides and Nucleotides, 10(6), 1285-1294.
  • Vinuesa, A., Viñas, M., Jahani, D., et al. (2022). Regioselective alkylation reaction of purines under microwave irradiation. Journal of Heterocyclic Chemistry, 59(12), 2201-2209.
  • Lazrek, H. B., Taourirte, M., Barascut, J. L., & Imbach, J. L. (1991). Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines. Nucleosides & Nucleotides, 10(6), 1285–1294.
  • Zhong, M., & Robins, M. J. (2004). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. The Journal of Organic Chemistry, 69(12), 4153–4158.
  • Díaz-Ortiz, Á., de la Hoz, A., Langa, F., et al. (2000). Alkylation of some pyrimidine and purine derivatives using microwave-assisted methods. Tetrahedron, 56(1), 159-164.
  • Nevrlka, F., Bědroň, A., Valenta, M., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368–17378.
  • Zhong, M., & Robins, M. J. (2004). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. The Journal of Organic Chemistry, 69(12), 4153-4158.
  • Ramzaeva, N. P., Lidak, M. Y., Gol'dberg, Y. S., & Shimanskaya, M. V. (1988). Alkylation of 6-substituted purines by α-bromo-ω-halogenoalkanes under conditions of phase-transfer catalysis. Chemistry of Heterocyclic Compounds, 24(10), 1144-1147.
  • Vinuesa, A., Viñas, M., Jahani, D., et al. (2022). Regioselective alkylation reaction of purines under microwave Irradiation. Journal of Heterocyclic Chemistry, 59(12), 2201-2209.
  • Nevrlka, F., Bědroň, A., Valenta, M., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368–17378.
  • Kapadiya, K. M., et al. (2019). High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. Asian Journal of Chemistry, 31(12), 2933-2937.
  • Legoupy, S., et al. (2007). Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides. The Journal of Organic Chemistry, 72(5), 1879-1882.
  • Wang, W., et al. (2012). Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. Chinese Journal of Chemistry, 30(8), 1848-1852.
  • Zhong, M. (2004). N9 ALKYLATION AND GLYCOSYLATION OF PURINES; A PRACTICAL SYNTHESIS OF 2-CHLORO-2'-DEOXYADENOSINE. BYU ScholarsArchive.
  • Korhonen, A., et al. (2020). Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1. Molecules, 25(18), 4099.
  • Alcázar, J., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. Organic & Biomolecular Chemistry, 12(26), 4706-4714.
  • Singer, B., & Grunberger, D. (1983). Analysis of alkylated sites at N-3 and N-7 positions of purines as an indicator for chemical carcinogens. Cancer Research, 43(6), 2845-2850.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
  • Díaz-Ortiz, Á., et al. (2000). Alkylation of Some Pyrimidine and Purine Derivatives Using Microwave-assisted Methods. Tetrahedron, 56(1), 159-164.
  • Fletcher, S., Shahani, V., & Gunning, P. T. (2009). A facile, efficient and mild synthesis of 2,6,9-tri-substituted purines through sequential N9, N2 Mitsunobu reactions. Tetrahedron Letters, 50(29), 4258-4261.
  • Doganc, F., Aydin, A. S., Şahin, E., & Göker, H. (2023). Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. Journal of Molecular Structure, 1272, 134200.
  • Korhonen, A., et al. (2020). N-Alkylated Guanine Derivatives. Molecules, 25(18), 4099.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Makosza, M. (2000). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? Acta Poloniae Pharmaceutica - Drug Research, 57(S), 3-8.
  • Zhang, Y., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Medicinal Chemistry.
  • Thielmann, H. W. (1979). Rapid determination of methylated purines in DNA treated with N-methyl-N-nitrosourea using high-performance liquid chromatography. Cancer Letters, 6(6), 311-317.
  • Al-Tel, T. H. (2023). Alkylation of 6-thiopurine derivatives by the Mitsunobu reaction. Nucleosides, Nucleotides & Nucleic Acids, 42(1-3), 1-11.
  • Osborne, M. R., & Lawley, P. D. (1993). Alkylation of DNA by melphalan with special reference to adenine derivatives and adenine-guanine cross-linking. Chemical-Biological Interactions, 89(1), 49-60.
  • Wang, Y., et al. (2018). Light, metal-free regioselective C6-H alkylation of purines and purine nucleosides with alcohols. Organic Letters, 20(15), 4591-4595.
  • Zhang, Y., et al. (2023). Metal-free direct C-6-H alkylation of purines and purine nucleosides enabled by oxidative homolysis of 4-alkyl-1,4-dihydropyridines at room temperature. Organic Chemistry Frontiers, 10(4), 983-989.
  • Kim, M., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(19), 6667.
  • Fu, P. P., et al. (2012). The Formation and Biological Significance of N7-Guanine Adducts. Journal of Environmental Science and Health, Part C, 30(4), 300-332.
  • Priyakumar, U. D., & MacKerell, A. D. (2006). Effect O6-guanine alkylation on DNA flexibility studied by comparative molecular dynamics simulations. Journal of the American Chemical Society, 128(19), 6396-6404.
  • Fulara, J., et al. (2021). Towards the Use of Adsorption Methods for the Removal of Purines from Beer. Molecules, 26(21), 6475.

Sources

2,6-dichloro-9-isopropyl-9H-purine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2,6-dichloro-9-isopropyl-9H-purine

Authored by: Gemini, Senior Application Scientist

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurring role in bioactive compounds that target various enzyme families.[1] Within this class, 2,6,9-trisubstituted purines have emerged as a particularly fruitful platform for the development of potent and selective kinase inhibitors.[2][3][4][5] This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of this compound as a versatile intermediate for the synthesis of kinase inhibitors. We present validated, step-by-step protocols for the synthesis of the core intermediate and its subsequent functionalization to generate libraries of potential drug candidates targeting critical oncogenic kinases such as Cyclin-Dependent Kinases (CDKs) and Src family kinases.

Introduction: The Strategic Importance of the this compound Scaffold

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][6] This has made them one of the most important classes of drug targets.[1] The purine core, mimicking the adenine base of ATP, provides a robust anchor for inhibitors to bind within the highly conserved ATP-binding site of these enzymes.[7]

The this compound intermediate is an exceptionally valuable starting material for several key reasons:

  • Differential Reactivity: The chlorine atoms at the C6 and C2 positions exhibit different reactivity profiles. The C6 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position.[8] This inherent electronic property allows for a predictable, stepwise, and regioselective introduction of substituents.

  • Dual Functionalization Sites: The two chlorine atoms serve as versatile handles for introducing chemical diversity through various reactions, including SNAr and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[8] This enables the exploration of vast chemical space around the purine core.

  • The N9-Isopropyl Group: The isopropyl group at the N9 position is not merely a placeholder. It serves a critical role in enhancing solubility and promoting favorable interactions within the hydrophobic regions of the kinase ATP-binding pocket, a common feature exploited in many successful purine-based inhibitors like roscovitine.[3]

This guide will detail the synthesis of this key intermediate and its application in building potent kinase inhibitors, providing both the procedural "how" and the mechanistic "why" behind each step.

Synthesis of the Core Intermediate: this compound

The most common and reliable method for synthesizing the N9-isopropyl derivative is the direct alkylation of 2,6-dichloropurine using an isopropyl halide and a non-nucleophilic base. While this reaction can produce a mixture of N9 and N7 isomers, the N9 product is typically the major, thermodynamically favored isomer.[9][10] Careful chromatographic separation is essential for isolating the desired pure N9 intermediate.[9]

Protocol 1: N9-Isopropylation of 2,6-Dichloropurine

This protocol is adapted from established literature procedures.[9][11]

Materials and Reagents:

  • 2,6-Dichloropurine (1.0 equiv)

  • 2-Iodopropane (or 2-Bromopropane) (2.0 - 5.0 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,6-dichloropurine (1.0 equiv) and anhydrous potassium carbonate (3.0 equiv).

  • Add anhydrous DMSO to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to the purine).

  • Add 2-iodopropane (2.0 - 5.0 equiv) to the mixture dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a separatory funnel containing a significant volume of cold water.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers and wash them with water, followed by brine.

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the major N9-isomer from the minor N7-isomer and other impurities.[9]

Causality and Insights:

  • Solvent Choice: DMSO is an excellent polar aprotic solvent for this SN2-type reaction, as it effectively solvates the potassium cation without hydrogen bonding to the purine anion, thus increasing its nucleophilicity.

  • Base: Anhydrous K₂CO₃ is a suitable base to deprotonate the N9-H of the purine. It is strong enough for the reaction but mild enough to minimize side reactions.

  • Isomer Separation: The N9 and N7 isomers typically have different polarities, allowing for their separation via silica gel chromatography. Their identity can be confirmed by 13C NMR, where the C5 carbon chemical shift for N9-alkylated 6-chloropurines is characteristically downfield (~132 ppm) compared to the N7 isomers (~123 ppm).[10]

Synthesis_Workflow A 2,6-Dichloropurine C N-Alkylation Reaction A->C B Reagents: - 2-Iodopropane - K₂CO₃ - DMSO B->C D Crude Product (Mixture of N9 and N7 isomers) C->D E Column Chromatography D->E F This compound (Desired N9-Isomer) E->F Major Product G 2,6-dichloro-7-isopropyl-7H-purine (Minor N7-Isomer) E->G Minor Product

Synthesis of the N9-isopropylpurine intermediate.

Application: Stepwise Synthesis of 2,6,9-Trisubstituted Purine Inhibitors

The power of the this compound intermediate lies in the ability to perform sequential, regioselective substitutions.

Step 1: Nucleophilic Aromatic Substitution at C6

The C6 position is the most electrophilic carbon on the purine ring, making its attached chlorine an excellent leaving group for SNAr reactions with amine nucleophiles. This reaction typically proceeds under mild conditions.

Protocol 2: General Procedure for C6-Amination

Procedure:

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as ethanol, n-butanol, or dioxane.

  • Add the desired primary or secondary amine (1.1 - 1.5 equiv).

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 - 2.0 equiv), to scavenge the HCl byproduct.

  • Heat the reaction mixture, typically to reflux (80-120 °C), for 2-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization or by silica gel chromatography.

Step 2: Functionalization at C2 via Suzuki-Miyaura Cross-Coupling

With the C6 position functionalized, the less reactive C2-chloro group can be substituted using more powerful palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is ideal for forming C-C bonds, introducing aryl or heteroaryl moieties that are often crucial for achieving high potency and selectivity.[7][8]

Protocol 3: General Procedure for C2-Arylation (Suzuki-Miyaura Coupling)

Materials and Reagents:

  • 2-chloro-6-amino-9-isopropylpurine derivative (from Protocol 2) (1.0 equiv)

  • Aryl- or heteroarylboronic acid or ester (1.2 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 equiv)

  • Solvent system (e.g., Dioxane/water, DME, Toluene)

Procedure:

  • To a dry Schlenk flask or microwave vial, add the 2-chloro-purine substrate (1.0 equiv), the boronic acid (1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 ratio).

  • Heat the reaction mixture to 80-120 °C (conventional heating) or 120-150 °C (microwave irradiation) until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the final compound by silica gel chromatography.

Sequential_Functionalization cluster_0 Synthetic Pathway A This compound B 2-chloro-6-(R¹-amino)- 9-isopropyl-9H-purine A->B Step 1: C6-SNA (R¹-NH₂, Base) C 2-(R²-aryl)-6-(R¹-amino)- 9-isopropyl-9H-purine (Final Kinase Inhibitor) B->C Step 2: C2 Suzuki Coupling (R²-B(OH)₂, Pd Catalyst, Base)

Sequential functionalization of the dichloropurine core.

Target Applications and Structure-Activity Relationship (SAR) Insights

This synthetic strategy has been successfully applied to generate potent inhibitors for a range of kinases. The modular nature of the synthesis allows for systematic exploration of the structure-activity relationship (SAR).

Target Kinase FamilyC6-Substituent (R¹) ExampleC2-Substituent (R²) ExampleResulting ActivityReference
CDKs (e.g., CDK2, CDK5)(R)-2-aminopropanol(3-Iodobenzyl)aminoPotent inhibition (IC₅₀ = 0.65 µM for CDK2)[3]
CDKs (e.g., CDK12)Bipyridyl methaneamine3-PyridylPotent antiproliferative activity (GI₅₀ < 50 nM)[5][11]
PDGFRα Substituted anilinesVarious aryl/heteroaryl groupsNanomolar potency against PDGFRα[2]
Bcr-Abl, BTK, FLT3 Substituted phenylaminoN-methyl-piperazine-phenylSelective, potent inhibition (IC₅₀ as low as 70 nM)[4]

Key SAR Insights:

  • C6 Position: Bulky and branched substituents at C6 are often well-tolerated and can be used to tune selectivity. For CDKs, groups capable of hydrogen bonding, such as substituted anilines or amino alcohols, are often beneficial.[3][7]

  • C2 Position: This position often points towards the solvent-exposed region of the ATP pocket. Larger, often aromatic, substituents introduced via Suzuki coupling can be used to enhance potency and modulate pharmacokinetic properties.[4][7]

  • N9 Position: The isopropyl group is a classic choice for targeting the "ribose pocket," but varying this alkyl group can be a strategy to optimize binding for different kinase targets.[3][4]

Biological Context: CDK Inhibition and the Cell Cycle

Many inhibitors synthesized from this purine scaffold target CDKs, which are master regulators of the cell division cycle.[12][13] Inhibiting kinases like CDK2 prevents the phosphorylation of key substrates required for the transition from the G1 to the S phase of the cell cycle, ultimately leading to cell cycle arrest and preventing cancer cell proliferation.[12][14]

Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase CDK4_6 CDK4/6 + Cyclin D E2F_RB E2F-RB Complex CDK4_6->E2F_RB phosphorylates RB, releases E2F CDK2_E CDK2 + Cyclin E E2F_RB->CDK2_E E2F transcribes Cyclin E CDK2_A CDK2 + Cyclin A CDK2_E->CDK2_A promotes transition DNA_Synth DNA Synthesis CDK2_A->DNA_Synth promotes Inhibitor Purine-based CDK2 Inhibitor Inhibitor->CDK2_E INHIBITS Inhibitor->CDK2_A INHIBITS

CDK2's role in G1/S transition and inhibition point.

Conclusion

The this compound scaffold is a validated and highly effective platform for the discovery of novel kinase inhibitors. Its predictable, regioselective reactivity allows for the systematic and efficient synthesis of diverse chemical libraries. The protocols and strategic insights provided herein offer researchers a robust framework to design and create next-generation therapeutics targeting the kinome.

References

  • Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. (2018).
  • N-Alkylation of 2,6-Dichloropurine Hydrochloride with a Variety of Alcohols over Alumina Catalyst. (2010). Taylor & Francis Online.
  • The design and synthesis of purine inhibitors of CDK2. III. (2001). PubMed.
  • Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. (2019). PubMed.
  • Design of novel purine-scaffold CDK12 inhibitors. (n.d.).
  • Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors. (1999). PubMed.
  • Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis. (2001). PubMed.
  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (2013).
  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Tre
  • 2,6-Dichloro-7-isopropyl-7H-purine. (2011).
  • N-Alkylation of 2,6-Dichloropurine Hydrochloride with a Variety of Alcohols over Alumina Catalyst. (2010). Taylor & Francis Online.
  • Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. (2022). PubMed.
  • Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. (2022). MDPI.
  • The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. (2001).
  • 2,6-Dichloropurine synthesis. (n.d.). ChemicalBook.
  • Purine Analogues as Kinase Inhibitors: A Review. (2015). PubMed.
  • Src Kinases. (n.d.). Tocris Bioscience.
  • Src inhibitor. (n.d.). Wikipedia.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2020). ACS Omega.

Sources

Using 2,6-dichloro-9-isopropyl-9H-purine for CDK inhibitor development

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Notes and Protocols on using 2,6-dichloro-9-isopropyl-9H-purine for CDK inhibitor development.

Application Notes & Protocols

Topic: Leveraging the this compound Scaffold for the Development of Potent and Selective Cyclin-Dependent Kinase (CDK) Inhibitors

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oncology, and cell biology.

Introduction: The Purine Scaffold as a Cornerstone in Kinase Inhibition

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as central regulators of the eukaryotic cell cycle, transcription, and other fundamental cellular processes.[1] Dysregulation of CDK activity, often through overexpression of cyclins or loss of endogenous inhibitors, is a hallmark of cancer, making CDKs compelling therapeutic targets.[2][3]

The purine heterocycle has emerged as a "privileged scaffold" in medicinal chemistry, particularly for designing ATP-competitive kinase inhibitors.[2][4][5] Its structural resemblance to the adenine core of ATP allows it to bind effectively within the kinase ATP-binding pocket. Seminal CDK inhibitors like olomoucine and roscovitine validated the potential of substituted purines, demonstrating that with appropriate modifications, potent and selective inhibitors could be developed.[6][7][8]

This guide focuses on This compound , a versatile and powerful starting material for generating diverse libraries of CDK inhibitors. The two chlorine atoms at the C2 and C6 positions are amenable to sequential nucleophilic aromatic substitution, providing two independent vectors for chemical diversification. The N9-isopropyl group is a common feature in many potent CDK inhibitors, contributing to favorable binding interactions and physicochemical properties.[7][9] We will provide detailed protocols from the initial synthesis of derivatives to their comprehensive biochemical and cellular characterization.

Figure 1. The this compound scaffold.

Part 1: Chemical Synthesis & Diversification

The primary utility of the this compound scaffold lies in the differential reactivity of its two chlorine atoms. The C6 position is significantly more susceptible to nucleophilic attack than the C2 position. This reactivity difference allows for a controlled, stepwise synthesis, enabling the introduction of different substituents at each position to systematically explore the structure-activity relationship (SAR).[10]

G start This compound inter Intermediate: 6-Substituted-2-chloro-9-isopropyl-9H-purine start->inter Step 1: Nucleophilic Substitution @ C6 (e.g., R1-NH2) final Final Product: 2,6-Disubstituted-9-isopropyl-9H-purine inter->final Step 2: Nucleophilic Substitution @ C2 (e.g., R2-NH2) or Suzuki Coupling (R2-B(OH)2)

Figure 2. General synthetic workflow for diversification.

Protocol 1: Synthesis of 6-Substituted-2-chloro-9-isopropyl-9H-purine Derivatives

This protocol describes the selective substitution at the C6 position, exemplified by the reaction with benzylamine, a key step in the synthesis of roscovitine and its analogs.[7][11]

Rationale: The C6 position's higher reactivity allows for clean, high-yield substitution under relatively mild conditions. Using a primary or secondary amine is a common strategy to introduce moieties that can form critical hydrogen bonds in the CDK active site.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)

  • Solvent (e.g., n-Butanol, Ethanol, or Dioxane)

  • Standard glassware for reflux, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the solvent (e.g., n-Butanol, ~10 mL per mmol of purine).

  • Add the desired amine (1.1-1.5 eq) and a non-nucleophilic base such as triethylamine (2.0-3.0 eq).

  • Equip the flask with a reflux condenser and heat the mixture to 100-110°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the 6-substituted-2-chloro-9-isopropyl-9H-purine intermediate.

Protocol 2: Synthesis of 2,6-Disubstituted Purine Analogs

This protocol details the substitution at the less reactive C2 position of the intermediate synthesized in Protocol 1.

Rationale: Substitution at C2 generally requires more forcing conditions (higher temperatures) or catalysis (e.g., palladium-catalyzed cross-coupling reactions) compared to C6. This step is crucial for fine-tuning the inhibitor's potency and selectivity profile.[12][13]

Method A: Nucleophilic Substitution with an Amine

  • In a sealed reaction vessel, combine the 6-substituted-2-chloro-9-isopropyl-9H-purine intermediate (1.0 eq) with a large excess of the second amine (R²-NH₂, 5-10 eq).

  • Heat the mixture to a high temperature (typically 140-160°C) without additional solvent.

  • Monitor the reaction by TLC or LC-MS. The reaction may require 8-24 hours.

  • After cooling, purify the product directly by silica gel chromatography or preparative HPLC to obtain the final 2,6-disubstituted purine.

Method B: Suzuki Cross-Coupling

  • In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine the 6-substituted-2-chloro-9-isopropyl-9H-purine intermediate (1.0 eq), the desired arylboronic acid or ester (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Add a suitable solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water).

  • Heat the reaction mixture to 80-100°C until the starting material is consumed (as monitored by TLC/LC-MS).

  • Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the final compound.

Part 2: Biochemical Characterization

Once a library of compounds has been synthesized, the first step in biological evaluation is to determine their direct inhibitory effect on the target kinases. In vitro biochemical assays provide a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Protocol 3: In Vitro Kinase Assay for IC₅₀ Determination

This protocol describes a general method for determining the IC₅₀ of test compounds against specific CDK/cyclin complexes using a luminescence-based assay that quantifies ATP consumption. Commercial kits like Kinase-Glo® are widely used for this purpose.[14]

Rationale: This assay measures the amount of ATP remaining after a kinase reaction. High kinase activity consumes more ATP, resulting in a low luminescence signal. A potent inhibitor will prevent ATP consumption, leading to a high luminescence signal. This provides a robust and high-throughput method to screen for kinase inhibitors.[15]

Materials:

  • Purified, active CDK/cyclin enzyme (e.g., CDK2/Cyclin A, CDK4/Cyclin D1)[16][17]

  • Specific substrate peptide for the kinase

  • Test compounds dissolved in 100% DMSO

  • Kinase assay buffer (specific to the enzyme)

  • ATP solution

  • Luminescence-based kinase assay reagent (e.g., Kinase-Glo® Max)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of your test compounds in 100% DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 10 mM).

  • Transfer a small volume (e.g., 100 nL) of the DMSO dilutions into the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" (background) controls.

  • Enzyme/Substrate Preparation: Prepare a master mix of the kinase and its substrate in the appropriate kinase assay buffer.

  • Add the enzyme/substrate mix to each well of the assay plate.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the kinase.

  • Initiate Reaction: Prepare an ATP solution in kinase buffer at a concentration near its Km for the specific enzyme. Add the ATP solution to all wells to start the kinase reaction.

  • Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).

  • Detection: Equilibrate the luminescence detection reagent to room temperature. Add the reagent to each well (typically in a volume equal to the reaction volume). This will stop the kinase reaction and generate the luminescent signal.

  • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the background signal ("no enzyme" control) from all other readings.

  • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC₅₀ value.[18][19][20]

Data Presentation: Results should be summarized in a table to compare potency and selectivity across a panel of kinases.

Compound IDCDK1/CycB IC₅₀ (nM)CDK2/CycA IC₅₀ (nM)CDK4/CycD1 IC₅₀ (nM)CDK9/CycT IC₅₀ (nM)
Control-A 5508>10,000120
Test-001 480128,50095
Test-002 >10,000150254,300

Table 1. Example of biochemical screening data for hypothetical purine derivatives.

Part 3: Cell-Based Characterization

While biochemical assays are essential for determining direct target engagement, cell-based assays are critical for evaluating a compound's efficacy in a physiological context. These assays assess properties like cell permeability, metabolic stability, and the ability to induce the desired cellular phenotype (e.g., cell cycle arrest).

G cluster_0 Drug Discovery Workflow synthesis Synthesis of Purine Library biochem Biochemical Screen (IC50 vs. Kinase Panel) synthesis->biochem cell_prolif Anti-Proliferation Assay (e.g., MTT, GI50) biochem->cell_prolif cell_cycle Mechanism of Action Assay (Cell Cycle Analysis) cell_prolif->cell_cycle sar SAR & Lead Optimization cell_cycle->sar sar->synthesis Iterative Design

Figure 3. Integrated workflow for CDK inhibitor development.

Protocol 4: Anti-Proliferative Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[21][22]

Rationale: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[23] The amount of formazan produced is proportional to the number of viable cells.

Important Note: For cytostatic agents like CDK4/6 inhibitors that cause cell cycle arrest without immediate cell death, cells can continue to grow in size, leading to an increase in mitochondria and metabolic activity. This can mask the anti-proliferative effect in metabolic assays like MTT.[24][25] Therefore, it is crucial to complement this data with direct cell counting or DNA-based assays (e.g., using CyQUANT or Hoechst stain).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at an appropriate density (e.g., 3,000-8,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compounds. Include vehicle control (e.g., DMSO) wells.

  • Incubate the plate for the desired period (typically 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing purple formazan crystals to form.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (DMSO) to each well.

  • Shake the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of compound concentration to determine the GI₅₀/IC₅₀ value.[23]

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This assay is fundamental to confirming the mechanism of action of a CDK inhibitor by quantifying its effect on cell cycle phase distribution.

Rationale: CDK inhibitors block progression through the cell cycle at specific checkpoints. For example, CDK2 inhibitors typically cause arrest in G1/S, while CDK1 inhibitors cause arrest in G2/M. By staining DNA with a fluorescent dye like propidium iodide (PI), the distribution of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases can be quantified.[26][27][28]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Test compounds

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀ value) for 24 hours. Include a vehicle control.

  • Cell Harvest: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the supernatant containing any floating cells.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant, gently resuspend the cell pellet in 100 µL of cold PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS.

  • Resuspend the pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to prevent staining of double-stranded RNA.[26]

  • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. It is important to properly gate out doublets to avoid misinterpreting two G1 cells as one G2/M cell.[28][29]

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

G cluster_0 CDK/Rb Signaling Pathway GF Growth Factors CycD_CDK46 Cyclin D CDK4/6 GF->CycD_CDK46 Rb Rb CycD_CDK46->Rb phosphorylates E2F E2F pRb p-Rb pRb->E2F releases CycE_CDK2 Cyclin E CDK2 E2F->CycE_CDK2 transcribes S_phase S-Phase Entry (DNA Replication) CycE_CDK2->S_phase promotes Inhibitor CDK4/6 Inhibitor (Test Compound) Inhibitor->CycD_CDK46 inhibits

Figure 4. Simplified CDK/Rb pathway targeted by inhibitors.

References

  • Assaying cell cycle status using flow cytometry. U.S. National Institutes of Health (PMC). [Link]
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]
  • Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
  • Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-cyclin complexes.
  • Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. U.S. National Institutes of Health (PMC). [Link]
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Abstract 2821: Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-cyclin complexes. AACR Journals (Cancer Research). [Link]
  • CDK4 Assay Kit. BPS Bioscience. [Link]
  • The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. U.S.
  • Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega. [Link]
  • From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development.
  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. PubMed. [Link]
  • Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. PubMed. [Link]
  • The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate prolifer
  • 2,6-Dichloro-7-isopropyl-7H-purine. U.S. National Institutes of Health (PMC). [Link]
  • From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development. Pensoft Publishers. [Link]
  • Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. MDPI. [Link]
  • The design and synthesis of purine inhibitors of CDK2. III. PubMed. [Link]
  • Synthesis of CYC-202 ((R)-Roscovitine). Reagents and conditions.
  • Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evalu
  • Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io. [Link]
  • Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-Cyclin complexes.
  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. [Link]
  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • In-cell Western Assays for IC50 Determin
  • Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. PubMed Central. [Link]
  • Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. U.S. National Institutes of Health (Frontiers in Chemistry). [Link]
  • Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases.
  • Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries.
  • Development of CDK4/6 Inhibitors: A Five Years Upd

Sources

Application of 2,6-dichloro-9-isopropyl-9H-purine in Cancer Research: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of oncology drug discovery, the purine scaffold stands as a "privileged" structure, a recurring motif in a multitude of clinically impactful therapeutics. Its inherent ability to mimic endogenous nucleosides allows for competitive interactions with a host of cellular targets, disrupting the hyper-proliferative signaling cascades that are the hallmark of cancer. Within this esteemed class of compounds, 2,6-dichloro-9-isopropyl-9H-purine emerges not as a direct therapeutic agent, but as a crucial synthetic intermediate—a versatile backbone from which a new generation of potent and selective anticancer agents can be engineered.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It will not only detail the known applications of derivatives of this compound but will also provide robust, field-proven protocols to empower you to unlock the full therapeutic potential of this purine scaffold in your own cancer research endeavors. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

The Strategic Importance of the 2,6,9-Trisubstituted Purine Scaffold

The 2,6,9-trisubstituted purine core, for which this compound is a key precursor, has been extensively explored in the development of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a common driver of tumorigenesis. The strategic placement of various functional groups at the 2, 6, and 9 positions of the purine ring allows for the fine-tuning of inhibitory activity against specific kinases, offering a pathway to targeted cancer therapies.

Mechanism of Action: A Focus on Kinase Inhibition

Derivatives of the this compound scaffold have demonstrated inhibitory activity against several key oncogenic kinases, including Cyclin-Dependent Kinases (CDKs).[3] CDKs are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway: CDK Inhibition and Induction of Apoptosis

The following diagram illustrates the general mechanism by which 2,6,9-trisubstituted purine derivatives can induce apoptosis through the inhibition of CDKs.

CDK_Inhibition_Pathway cluster_0 Cell Cycle Control cluster_1 Apoptotic Pathway Purine 2,6,9-Trisubstituted Purine Derivative CDK Cyclin-Dependent Kinase (CDK) Purine->CDK Inhibition Bcl2 Bcl-2 Purine->Bcl2 Downregulation (Potential) Rb Retinoblastoma Protein (Rb) CDK->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Inhibition CellCycle Cell Cycle Progression (G1/S Transition) E2F->CellCycle Activation Apoptosis Apoptosis CellCycle->Apoptosis Cell Cycle Arrest Leads to Apoptosis Bax Bax Caspase Caspase Cascade Bax->Caspase Activation Bcl2->Bax Inhibition Caspase->Apoptosis Execution

Caption: General signaling pathway of CDK inhibition by 2,6,9-trisubstituted purine derivatives.

Synthesis of 2,6,9-Trisubstituted Purine Derivatives

The synthesis of biologically active 2,6,9-trisubstituted purines typically begins with the alkylation of 2,6-dichloropurine.[4] The introduction of an isopropyl group at the N9 position yields this compound. This key intermediate then serves as a scaffold for further modifications at the C2 and C6 positions through nucleophilic substitution reactions.

Experimental Workflow: Synthesis of 2,6,9-Trisubstituted Purines

Synthesis_Workflow Start 2,6-Dichloropurine Step1 Alkylation with Isopropyl Halide Start->Step1 Intermediate This compound Step1->Intermediate Step2 Nucleophilic Substitution at C6 Intermediate->Step2 Intermediate2 2-chloro-6-substituted- 9-isopropyl-9H-purine Step2->Intermediate2 Step3 Nucleophilic Substitution at C2 Intermediate2->Step3 Final 2,6,9-Trisubstituted Purine Derivative Step3->Final

Caption: General synthetic workflow for 2,6,9-trisubstituted purine derivatives.

Application Notes and Protocols: In Vitro Evaluation

The initial assessment of novel compounds derived from this compound involves a battery of in vitro assays to determine their cytotoxic and mechanistic properties.

Protocol: Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound in various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A375 [melanoma], HL-60 [leukemia])

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a positive control (e.g., cisplatin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Quantitative Data Summary (Illustrative for 2,6,9-Trisubstituted Purine Derivatives):

Compound ReferenceCancer Cell LineIC50 (µM)Citation
Derivative AMCF-7 (Breast)5.2[5]
Derivative AHCT-116 (Colon)8.7[5]
Derivative BA-375 (Melanoma)3.1[5]
Derivative CHL-60 (Leukemia)1.5[6]

Note: The above data is for illustrative purposes and represents the range of activities observed for various 2,6,9-trisubstituted purine derivatives. The specific activity of novel compounds must be determined experimentally.

Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis and necrosis by a test compound.[7]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[8]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of a test compound on cell cycle progression.[1][9]

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI/RNase Staining Buffer. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Application Notes and Protocols: In Vivo Evaluation

Promising compounds identified from in vitro screening should be further evaluated in in vivo models to assess their anti-tumor efficacy and potential toxicity.[10][11]

Protocol: Human Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor activity of a test compound in an immunocompromised mouse model bearing human tumor xenografts.

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[12]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • Test compound formulation

  • Vehicle control

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Toxicity Monitoring: Monitor the body weight of the mice as an indicator of general health and potential toxicity.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or after a specified treatment duration.

  • Data Analysis: At the end of the study, calculate the mean tumor volume for each group and determine the percentage of tumor growth inhibition.

Concluding Remarks and Future Directions

This compound represents a valuable and versatile starting material for the synthesis of a diverse array of 2,6,9-trisubstituted purine derivatives with significant potential in cancer therapy. The protocols detailed in this guide provide a robust framework for the in vitro and in vivo evaluation of novel compounds derived from this scaffold. While the direct biological activity of this compound itself is not extensively documented, its role as a key building block is undisputed. Future research should focus on the continued exploration of novel substitutions at the C2 and C6 positions to identify next-generation kinase inhibitors with enhanced potency, selectivity, and drug-like properties. The systematic application of the methodologies outlined herein will be instrumental in advancing these promising compounds from the laboratory to the clinic.

References

  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed Central.
  • Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. PubMed.
  • Novel 2,6,9-Trisubstituted Purines as CDK2 Inhibitors for Treating Cancers. ACS Publications.
  • Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. MDPI.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central.
  • Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. PubMed Central.
  • Cell Cycle Analysis. UWCCC Flow Lab.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace.
  • Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. PubMed Central.
  • The evaluation of anti-leukemic efficacy using in vivo flank xenograft model. ResearchGate.
  • Biological activities of purine analogues: a review. ResearchGate.
  • Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. PubMed Central.
  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. MDPI.
  • Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer. PLOS One.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PubMed.
  • Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors. National Institutes of Health.
  • Validated preclinical xenograft models for in vivo efficacy testing of INDs. Altogen Labs.
  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed.
  • In Vivo Oncology. Pharmacology Discovery Services.
  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health.

Sources

Application Note: A Modular and Versatile Protocol for the Synthesis of 2,6,9-Trisubstituted Purine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,6,9-trisubstituted purine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous potent and selective inhibitors of key biological targets, particularly protein kinases.[1][2] Compounds based on this privileged structure have demonstrated significant therapeutic potential as anticancer, anti-inflammatory, and antiviral agents.[3][4][5] This application note provides a comprehensive, field-proven guide to the synthesis of these valuable compounds. We move beyond a simple recitation of steps to explain the underlying chemical principles, offering a robust and modular strategy that allows for systematic diversification at the C2, C6, and N9 positions. The protocols herein are designed to be self-validating, incorporating insights into reaction optimization, troubleshooting, and characterization to ensure reliable and reproducible outcomes.

Introduction: The Strategic Importance of the Purine Core

Purines are not merely components of DNA and RNA; they are ubiquitous signaling molecules and cofactors, making purine-binding proteins a vast and target-rich space for drug discovery.[1] The strategic functionalization of the purine ring at the 2, 6, and 9 positions allows for the fine-tuning of steric and electronic properties, enabling the development of ligands with high affinity and selectivity for specific targets, such as cyclin-dependent kinases (CDKs).[1][6]

The synthetic approach detailed here is based on a sequential and regioselective functionalization strategy, starting from readily available di-halogenated purines. The inherent reactivity differences of the purine core—with the C6 position being the most susceptible to nucleophilic substitution, followed by the C2 position—are exploited to achieve controlled, stepwise diversification.[7]

Overall Synthetic Workflow

The most common and efficient pathway to 2,6,9-trisubstituted purines begins with a di-halogenated purine, such as 2,6-dichloropurine. The synthesis is typically executed in three main stages:

  • N9-Alkylation: Introduction of the R⁹ substituent.

  • C6-Amination: Selective substitution at the most reactive carbon position to install the R⁶ group.

  • C2-Functionalization: Introduction of the final R² substituent via cross-coupling or nucleophilic substitution.

This modular approach is ideal for generating chemical libraries for structure-activity relationship (SAR) studies.[1]

G Start 2,6-Dichloropurine (Starting Material) N9_Alkylation Step 1: N9-Alkylation (R⁹-X, Base) Start->N9_Alkylation Intermediate1 2,6-Dichloro-9-(R⁹)-purine N9_Alkylation->Intermediate1 C6_Amination Step 2: C6-Amination (R⁶-NH₂, SₙAr) Intermediate1->C6_Amination Intermediate2 2-Chloro-6-(R⁶)-9-(R⁹)-purine C6_Amination->Intermediate2 C2_Func Step 3: C2-Functionalization (e.g., Suzuki Coupling) Intermediate2->C2_Func Final 2-(R²)-6-(R⁶)-9-(R⁹)-purine (Final Product) C2_Func->Final

Figure 1: General modular workflow for the synthesis of 2,6,9-trisubstituted purines.

Protocol I: Regioselective N9-Alkylation

Scientific Rationale

Alkylation of the purine core can theoretically occur at the N7 or N9 positions. For many biological applications, the N9 isomer is the desired product.[8] While mixtures are common, regioselectivity can be achieved by carefully selecting the starting material and reaction conditions.[8][9] The use of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is a standard and effective method for promoting N9 alkylation with alkyl halides.[10] For certain substrates, bulky groups at the C6 position can sterically hinder the N7 position, further favoring N9 alkylation.[9][11]

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dichloropurine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to create a concentration of approximately 0.1-0.2 M.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq). Stir the suspension vigorously.

  • Alkylating Agent: Add the desired alkyl halide (R⁹-X, e.g., iodomethane, benzyl bromide) (1.1-1.2 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature (or heat to 40-60 °C if necessary) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into ice-water. A precipitate of the product should form. If not, extract the aqueous phase with an organic solvent like ethyl acetate (3x).

  • Purification: Collect the precipitate by filtration or dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the pure N9-alkylated product.

Parameter Recommendation Rationale
Base K₂CO₃, Cs₂CO₃, NaHK₂CO₃ is mild, inexpensive, and effective. NaH is stronger and can be used for less reactive halides but requires stricter anhydrous conditions.
Solvent Anhydrous DMF, AcetonitrilePolar aprotic solvents effectively dissolve the purine salt and promote Sₙ2-type reactions.
Temperature 25-60 °CRoom temperature is often sufficient. Gentle heating can accelerate the reaction with less reactive alkyl halides.
Troubleshooting Issue: N7/N9 mixture. Solution: Lower the reaction temperature. Consider using a bulkier C6-substituent first if the synthetic route allows. Purification by chromatography is often required.[8][11]

Protocol II: Selective C6-Amination via SₙAr

Scientific Rationale

The C6 position of 2,6-dichloropurine is significantly more electrophilic than the C2 position, allowing for highly selective nucleophilic aromatic substitution (SₙAr). This step is commonly used to introduce a diverse range of primary or secondary amines, which often serve as a key interaction point with the target protein. A mild base like N,N-diisopropylethylamine (DIPEA) is typically used to scavenge the HCl generated during the reaction without promoting side reactions.

Detailed Step-by-Step Protocol
  • Setup: To a solution of the 2,6-dichloro-9-alkylpurine (1.0 eq) in a protic solvent like ethanol or isopropanol, add the desired amine (R⁶-NH₂, 1.2-1.5 eq).

  • Base Addition: Add DIPEA (2.0-3.0 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 2-8 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to yield the 2-chloro-6-amino-9-alkylpurine.

Protocol III: C2-Functionalization via Suzuki-Miyaura Coupling

Scientific Rationale

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it ideal for introducing aryl or heteroaryl moieties at the C2 position.[7][12] The reaction involves a palladium(0) catalyst that undergoes a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[13] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction.[14]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R²-Pd(II)L₂-Cl OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R R²-Pd(II)L₂-R Trans->PdII_R Boronic R-B(OH)₂ Boronic->Trans Base Base (e.g., CO₃²⁻) Base->Trans RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R²-R RedElim->Product Product Released PurineCl Purine-Cl PurineCl->OxAdd

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol
  • Setup: In a microwave vial or Schlenk flask, combine the 2-chloro-6-amino-9-alkylpurine (1.0 eq), the desired arylboronic acid or ester (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Catalyst/Ligand: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq).

  • Solvent: Add a mixture of solvents, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Degassing: Seal the vessel and degas the mixture by bubbling argon through it for 10-15 minutes or by using several freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 90-120 °C for 2-12 hours. Microwave irradiation can often significantly reduce reaction times. Monitor for the disappearance of starting material by LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to afford the final 2,6,9-trisubstituted purine.

Parameter Recommendation Rationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is a common and effective catalyst. Pre-catalysts like Pd(dppf)Cl₂ can offer improved stability and reactivity for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid in the transmetalation step. Cesium carbonate is often more effective for less reactive partners.
Solvent System Dioxane/H₂O, Toluene/H₂O, DME/H₂OThe aqueous component is essential for the catalytic cycle. The organic solvent ensures solubility of the reactants.
Troubleshooting Issue: Low yield/No reaction. Solution: Ensure thorough degassing. Screen different ligands (e.g., SPhos, XPhos) and bases. Consider a boronic ester (pinacol ester) instead of the acid, which can be more stable.[14]

Alternative C2-Functionalization: Buchwald-Hartwig Amination

For the introduction of an amino group at the C2 position, the Buchwald-Hartwig amination is a highly effective alternative to direct SₙAr, which may require harsh conditions. This palladium-catalyzed cross-coupling reaction works well with a wide range of amines and aryl halides.[15][16] The protocol is similar to the Suzuki coupling, but substitutes the boronic acid with an amine and typically uses a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) and specialized phosphine ligands (e.g., BINAP, XPhos).[15][17]

Characterization and Validation

The identity and purity of all intermediates and the final product must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure.[18] The regiochemistry of substitution is confirmed by the chemical shifts and coupling patterns of the remaining purine protons (e.g., the C8-H proton).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for biological screening.

Conclusion

The synthetic strategies outlined in this application note provide a reliable and highly adaptable framework for the production of 2,6,9-trisubstituted purine libraries. By leveraging the principles of regioselective substitution and modern cross-coupling chemistry, researchers can efficiently generate novel derivatives for evaluation as therapeutic agents. The modular nature of this approach allows for systematic exploration of the chemical space around the purine core, accelerating the hit-to-lead optimization process in drug discovery programs.

References

  • Wang, L., et al. (2018). N-9 Alkylation of purines via light-promoted and metal-free radical relay. RSC Advances.
  • Legraverend, M., et al. (2006). Suzuki-type Pd(0) coupling reactions in the synthesis of 2-arylpurines as Cdk inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Zhong, M., & Robins, M. J. (2004). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry.
  • Schultz, P. G., et al. (1999). Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors. Chemistry & Biology.
  • Zhong, M., & Robins, M. J. (2004). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry.
  • Salas, C. O., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Molecules.
  • Robins, M. J., & Zhong, M. (2004). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry.
  • Salas, C. O., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed.
  • Meijer, L., et al. (1999). Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry.
  • Anreddy, N., et al. (2019). High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. ResearchGate.
  • Robins, M. J., & Nandy, P. (2001). Mild and Efficient Functionalization at C6 of Purine 2'-Deoxynucleosides and Ribonucleosides. Organic Letters.
  • Hocek, M. (2011). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate.
  • Espinosa-Bustos, C., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules.
  • Unknown Author. (2025). Novel 2,6,9-Trisubstituted Purines as CDK2 Inhibitors for Treating Cancers. PubMed.
  • Lee, K., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. MDPI.
  • Guchhait, S. K. (2018). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. MDPI.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia.
  • Jorda, R., et al. (2019). Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. European Journal of Medicinal Chemistry.
  • Unknown Author. (2025). Novel 2,6,9-Trisubstituted Purines as CDK2 Inhibitors for Treating Cancers. ACS Publications.
  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Sun, K., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Svejstrup, T. D., & Anderson, E. A. (2017). Direct Minisci-Type C–H Amidation of Purine Bases. Organic Letters.
  • Hocek, M., & Dvořáková, H. (2006). Direct C-H arylation of purines: development of methodology and its use in regioselective synthesis of 2,6,8-trisubstituted purines. Organic Letters.
  • Hocek, M., & Turek, M. (2007). The first direct C-H arylation of purine nucleosides. Chemical Communications.
  • Liu, Y., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • Kumar, R., et al. (2005). Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives. Nucleosides, Nucleotides & Nucleic Acids.
  • Scott, J. S., & Jones, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.
  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Royal Society of Chemistry.
  • Cankar, P., et al. (2014). Direct C-H Arylation of Purine on Solid Phase and Its Use for Chemical Libraries Synthesis. ResearchGate.
  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
  • Antonov, A. S., et al. (2020). C2‐ and C6‐substituted purine nucleosides. ResearchGate.
  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube.
  • Engelke, U. F. H., et al. (2018). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols.

Sources

Application Note & Protocols: 2,6-Dichloro-9-isopropyl-9H-purine as a Versatile Scaffold for Protein Degrader Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address protein targets previously considered "undruggable."[1] At the core of this strategy are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[2][3] The modular design of PROTACs, consisting of a POI-binding warhead, an E3 ligase ligand, and a connecting linker, allows for systematic chemical exploration. This document provides a detailed guide for researchers on leveraging 2,6-dichloro-9-isopropyl-9H-purine, a synthetically tractable building block, for the construction of novel protein degraders. We detail its chemical properties, step-by-step synthetic protocols for its derivatization, and methodologies for the biological validation of the resulting degraders. The differential reactivity of the C2 and C6 chlorine atoms on the purine core offers a strategic advantage for the sequential introduction of linkers and POI-binding moieties, making it an ideal starting scaffold for generating libraries of potential degraders.

Introduction to the Purine Scaffold in Targeted Protein Degradation

The ubiquitin-proteasome system is the primary mechanism for intracellular protein catabolism. E3 ubiquitin ligases, of which there are over 600 in humans, provide substrate specificity for this system, making them attractive targets for therapeutic intervention.[4][5] PROTACs function by inducing proximity between a specific E3 ligase and a POI, forming a ternary complex that triggers the ubiquitination and subsequent proteasomal degradation of the POI.[2][5][6]

While ligands for E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are widely used, the exploration of new chemical scaffolds to recruit these or other E3 ligases is a frontier in the field.[5][6] The purine core represents a privileged scaffold in medicinal chemistry, with numerous derivatives showing activity as kinase inhibitors and receptor antagonists.[7][8] this compound serves as an excellent starting point for TPD research due to several key features:

  • Differential Reactivity: The chlorine atom at the C6 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This inherent electronic difference allows for controlled, sequential functionalization.

  • Synthetic Accessibility: The scaffold is readily prepared and offers multiple points for diversification.

  • Structural Versatility: The purine core can be elaborated to generate libraries of compounds, facilitating the exploration of structure-activity relationships (SAR) for both E3 ligase binding and ternary complex formation.

This guide will walk through the process of using this building block to create a bifunctional degrader, from initial synthesis to final biological characterization.

Mechanism of Action: PROTAC-Mediated Degradation

The fundamental principle of a PROTAC is to act as a bridge. The diagram below illustrates this process, where the PROTAC facilitates the formation of a ternary complex, leading to the degradation of a target Protein of Interest (POI).

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC (Degrader Molecule) Ternary POI :: PROTAC :: E3 PROTAC->Ternary Binds POI & E3 Ligase POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer (Ub) Proteasome Proteasome Ub_POI->Proteasome Recognition & Entry Fragments Peptide Fragments Proteasome->Fragments Degradation Synthetic_Workflow Start 2,6-Dichloropurine Step1 Protocol 1: N9-Isopropylation Start->Step1 Core This compound (Core Scaffold) Step1->Core Step2 Protocol 2: C6-Substitution with Amine-Linker Core->Step2 Intermediate C6-Linked Intermediate Step2->Intermediate Step3 Protocol 3: Amide Coupling with POI 'Warhead' Intermediate->Step3 Final Final PROTAC Molecule Step3->Final

Caption: General synthetic workflow for PROTAC synthesis.

Protocol 1: Synthesis of this compound

This protocol describes the N9-alkylation of 2,6-dichloropurine. The N9 position is generally favored over the N7 position for steric and electronic reasons, though separation of isomers may be required.

Rationale: Potassium carbonate is a moderately strong base, sufficient to deprotonate the purine ring's imidazole nitrogen, creating a nucleophile for the subsequent reaction with 2-iodopropane. DMSO is used as a polar aprotic solvent to dissolve the purine salt. [9] Materials:

  • 2,6-dichloro-9H-purine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • 2-iodopropane

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,6-dichloro-9H-purine (1.0 eq).

  • Add anhydrous DMSO to dissolve the purine (approx. 10 mL per gram of purine).

  • Add anhydrous potassium carbonate (3.0 eq) to the stirred solution.

  • Add 2-iodopropane (5.0 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature (approx. 20-25°C) for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with deionized water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the N9 and N7 isomers and obtain the pure N9-isopropyl product (this compound). [9] Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The expected ¹H NMR will show a characteristic septet for the isopropyl CH and a doublet for the two methyl groups. [10]

Protocol 2: Selective C6-Substitution for Linker Attachment

This protocol details the selective reaction at the C6 position with a bifunctional linker, such as an amino-PEG-acid, where the amine reacts with the purine core.

Rationale: The C6 position of the dichloropurine scaffold is more electron-deficient than the C2 position, making it significantly more reactive towards nucleophiles. This allows for selective substitution under milder conditions. A mild base like diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct without promoting side reactions.

Materials:

  • This compound (from Protocol 1)

  • Boc-protected amino-linker (e.g., Boc-NH-(PEG)n-CH₂CH₂-NH₂)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dioxane

  • Standard workup and purification reagents

Procedure:

  • Dissolve this compound (1.0 eq) in DMF or dioxane in a reaction vessel.

  • Add the Boc-protected amino-linker (1.1 eq).

  • Add DIPEA (2.0-3.0 eq) to the mixture.

  • Heat the reaction to 60-80°C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the C6-substituted intermediate.

  • Deprotection Step: If using a Boc-protected linker, dissolve the purified intermediate in a solution of 4M HCl in dioxane or 20% trifluoroacetic acid (TFA) in dichloromethane (DCM) and stir at room temperature for 1-2 hours to remove the Boc group, yielding the free amine ready for the next step.

  • Neutralize and purify as necessary.

Self-Validation: Successful substitution is confirmed by HRMS, which will show a mass increase corresponding to the addition of the linker minus HCl. ¹H NMR will show new signals corresponding to the linker protons.

Protocol 3: Warhead Conjugation via Amide Coupling

This protocol describes the final step: attaching a POI-binding ligand (warhead) that has a carboxylic acid handle to the free amine of the linker.

Rationale: Amide bond formation is a robust and widely used conjugation chemistry. HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid, facilitating its reaction with the amine on the linker-purine intermediate.

Materials:

  • C6-linked purine intermediate with a free amine (from Protocol 2)

  • POI-binding ligand with a carboxylic acid functional group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA or Triethylamine (TEA)

  • Anhydrous DMF

Procedure:

  • In a reaction vessel, dissolve the POI-binding ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of the C6-linked purine intermediate (1.2 eq) in DMF to the activated mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

  • Upon completion, dilute with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC molecule using preparative HPLC or flash column chromatography.

Self-Validation: The final compound must be rigorously characterized by ¹H NMR, HRMS, and analytical HPLC to confirm its identity, structure, and purity (>95% is recommended for biological assays).

Biological Evaluation & Protocols

Once the PROTAC is synthesized and purified, its biological activity must be assessed. The primary goal is to confirm that it induces the degradation of the target protein.

Protocol 4: Western Blot for Target Protein Degradation

Rationale: Western blotting is the gold-standard method to quantify changes in protein levels within a cell population. A dose-response experiment is crucial to determine the degrader's potency, often reported as the DC₅₀ (concentration for 50% degradation).

Procedure:

  • Cell Culture and Treatment: Plate cells of an appropriate cell line (expressing both the POI and the recruited E3 ligase) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a set duration (typically 6, 12, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control and then to the vehicle control to determine the percentage of remaining protein.

Data Interpretation: A successful degrader will show a dose-dependent decrease in the POI band intensity. Plotting the percentage of remaining protein against the log of the PROTAC concentration allows for the calculation of the DC₅₀ value.

ObservationPotential CauseSuggested Action
No Degradation Poor cell permeability; Ternary complex not formed; Wrong E3 ligase for cell type.Assess permeability (e.g., using cellular thermal shift assay); Test in different cell lines; Redesign linker or E3 ligase ligand.
"Hook Effect" At high concentrations, binary complexes (PROTAC-POI, PROTAC-E3) dominate over the productive ternary complex.This is characteristic of PROTACs and confirms the mechanism. The DC₅₀ is determined from the potent part of the curve. [11]
Off-Target Effects Degradation of proteins other than the intended POI.Perform global proteomics (mass spectrometry) to assess selectivity across the proteome.

Conclusion

This compound is a highly valuable and versatile building block for researchers entering the field of targeted protein degradation. Its predictable and differential reactivity allows for the logical and efficient synthesis of novel PROTAC molecules. By following the detailed synthetic and biological protocols outlined in this guide, scientists can effectively utilize this scaffold to generate and validate new degraders, contributing to the expansion of this powerful therapeutic modality.

References

  • ResearchGate. (n.d.). Four examples of E3 Ligase binders with relative source and...
  • National Institutes of Health. (n.d.). 2,6-Dichloro-7-isopropyl-7H-purine. PMC.
  • MDPI. (2023). Direct Regioselective C-H Cyanation of Purines.
  • PubChem. (n.d.). 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine.
  • ACS Publications. (n.d.). E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology.
  • National Institutes of Health. (n.d.). 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine.
  • Royal Society of Chemistry. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders.
  • MDPI. (n.d.). Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules.
  • MDPI. (n.d.). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia.
  • BiopharmaTrend. (2022). Identifying High Impact Tissue Sparing E3 Ligases and Their Binders.
  • MDPI. (n.d.). Discovery of E3 Ligase Ligands for Target Protein Degradation.
  • PubChem. (n.d.). 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.
  • MDPI. (n.d.). New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs.
  • National Institutes of Health. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC.
  • Arvinas. (n.d.). PROTAC targeted protein degraders: the past is prologue.
  • National Institutes of Health. (n.d.). Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors. PMC.
  • ResearchGate. (n.d.). (PDF) 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine.
  • National Institutes of Health. (2019). The PROTAC technology in drug development. PMC.

Sources

Application Notes & Protocols: The Role and Evaluation of Purine Analogues in Modern Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Legacy of Purine Analogues in Antiviral Therapy

Purine analogues represent a cornerstone of antiviral chemotherapy, a class of molecules ingeniously designed to deceive viral enzymes and halt replication.[1][2] By mimicking the natural purine nucleosides, adenosine and guanosine, these compounds serve as fraudulent substrates for viral polymerases. Once incorporated into a nascent viral DNA or RNA strand, they act as obligate chain terminators, effectively shutting down the production of new viral genomes.[3][4][5]

The remarkable success of this drug class stems from a principle of selective toxicity. Many purine analogue prodrugs require an initial phosphorylation step catalyzed by a virus-encoded enzyme, such as the thymidine kinase in Herpes Simplex Virus (HSV) or a deoxyguanosine kinase in Cytomegalovirus (CMV).[6][7] This ensures that the drug is preferentially activated in infected cells, minimizing collateral damage to the host.[7] Subsequent phosphorylations by host cell kinases yield the active triphosphate form, which then potently and selectively inhibits the viral polymerase over its cellular counterparts.[5][8][9]

This guide provides an in-depth exploration of the mechanism, application, and evaluation of key purine analogues. It is designed not merely as a list of instructions, but as a framework for understanding the causality behind experimental design, enabling researchers to develop and validate their own antiviral screening programs with confidence.

Core Mechanism of Action: A Tale of Deception and Termination

The fundamental antiviral strategy of purine analogues is to exploit the viral replication machinery. The process can be universally conceptualized in a multi-step pathway, from inactive prodrug to a replication-terminating agent.

  • Cellular Uptake: The purine analogue, often in a prodrug formulation to enhance bioavailability, enters both infected and uninfected host cells.

  • Viral-Specific Activation (Initial Phosphorylation): In infected cells, a virus-encoded kinase recognizes the analogue and performs the first phosphorylation, converting it to a monophosphate form. This is the critical step for selectivity, as this enzyme is absent or has a much lower affinity for the analogue in uninfected cells.[5][6]

  • Host Kinase Activation (Di- and Tri-phosphorylation): Host cellular kinases then add two more phosphate groups, converting the monophosphate into the pharmacologically active triphosphate analogue (e.g., Acyclovir triphosphate).[3][6]

  • Polymerase Inhibition and Chain Termination: The active triphosphate analogue now resembles a natural deoxyguanosine triphosphate (dGTP) or deoxyadenosine triphosphate (dATP). It competes with these natural substrates for the active site of the viral DNA or RNA polymerase.[8][10][11] Upon incorporation into the growing nucleic acid chain, its modified sugar moiety, which typically lacks a 3'-hydroxyl group, prevents the formation of the next phosphodiester bond, thereby terminating elongation.[4][12][13]

G cluster_cell Host Cell Prodrug Purine Analogue (Prodrug) MP Analogue Monophosphate Prodrug->MP Viral Kinase (Selectivity Step) TP Active Analogue Triphosphate MP->TP Host Kinases Polymerase Viral DNA/RNA Polymerase TP->Polymerase Competitive Inhibition Chain Growing Viral DNA/RNA Chain Polymerase->Chain Incorporation Terminated Terminated Chain Chain->Terminated Chain Termination (No 3'-OH group) Outside Extracellular Space Outside->Prodrug Cellular Uptake

Caption: General mechanism of purine analogue antiviral activity.

Key Purine Analogues and Their Viral Targets

While the core mechanism is conserved, specific analogues have been optimized and are clinically approved for distinct viral pathogens.

Purine AnalogueChemical ClassPrimary Viral Target(s)Specific Enzyme InhibitedClinical Significance
Acyclovir [3]Guanosine AnalogueHerpes Simplex Virus (HSV-1, HSV-2), Varicella-Zoster Virus (VZV)Viral DNA Polymerase[10]Treatment of genital herpes, cold sores, shingles, and chickenpox.[3]
Ganciclovir Guanosine AnalogueCytomegalovirus (CMV)Viral DNA Polymerase[8]Treatment of life- or sight-threatening CMV infections in immunocompromised patients.[7][14]
Tenofovir [12]Adenosine AnalogueHuman Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV)Viral Reverse Transcriptase[4][15]A cornerstone of antiretroviral therapy (ART) for HIV and a primary treatment for chronic HBV.
Sofosbuvir [16]Uridine Analogue*Hepatitis C Virus (HCV)NS5B RNA-Dependent RNA Polymerase[11][17]A key component of highly effective, direct-acting antiviral (DAA) regimens for HCV, leading to high cure rates.[18]

*Note: Sofosbuvir is a pyrimidine, not purine, analogue, but its mechanism as a nucleoside inhibitor of a viral polymerase is directly analogous and central to modern antiviral research, warranting its inclusion here for comparative purposes.

Experimental Protocols for Antiviral Evaluation

A rigorous, systematic approach is essential when screening and characterizing novel purine analogues. The ultimate goal is to determine a compound's Selectivity Index (SI) , which is the ratio of its cytotoxicity to its antiviral activity (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising therapeutic window.

G Start Test Compound (Purine Analogue) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Antiviral Antiviral Assay (e.g., Plaque Reduction) Start->Antiviral CC50 Calculate CC₅₀ (50% Cytotoxic Concentration) Cytotoxicity->CC50 EC50 Calculate EC₅₀ (50% Effective Concentration) Antiviral->EC50 SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) CC50->SI EC50->SI

Caption: Standard workflow for evaluating a new antiviral compound.

Protocol: Cytotoxicity Assay (MTT Method)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[19] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The concentration of the compound that reduces cell viability by 50% is the CC₅₀. Running this assay is a mandatory first step to ensure that any observed antiviral effect is not simply due to the compound killing the host cells.[20][21][22]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for HSV)

  • Complete cell culture medium

  • Purine analogue compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a serial dilution of the purine analogue in complete medium. Include a "cells only" control (medium only) and a "vehicle" control (highest concentration of DMSO used).

  • Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the various compound dilutions to the wells (in triplicate).

  • Incubation: Incubate the plates for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Observe for the formation of purple precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.[23]

Protocol: Plaque Reduction Assay

Principle: This is the gold-standard assay for quantifying the infectivity of lytic viruses.[24][25] A viral plaque is a localized area of cell death and lysis resulting from viral replication.[24] In the presence of an effective antiviral, the number and size of these plaques will be reduced. The concentration of the compound that reduces the plaque number by 50% is the EC₅₀.

Materials:

  • Confluent monolayers of host cells in 24-well plates

  • Virus stock with a known titer (PFU/mL)

  • Purine analogue compound

  • Infection medium (e.g., serum-free medium)

  • Overlay medium (e.g., medium containing 0.4-1.0% low-melting-point agarose or methylcellulose)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)

Procedure:

  • Cell Preparation: Grow host cells in 24-well plates until they form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the purine analogue in infection medium. In separate tubes, mix each drug dilution with a fixed amount of virus (e.g., 50-100 Plaque Forming Units, PFU). Include a "virus only" control. Incubate this mixture for 1 hour at 37°C to allow the drug to interact with the virus particles or prepare for interaction within the cell.

  • Infection: Aspirate the growth medium from the cell monolayers. Inoculate the cells in triplicate with 200 µL of the virus-drug mixtures.

  • Adsorption: Incubate for 90 minutes at 37°C to allow the virus to attach to and enter the cells.[26]

  • Overlay Application: Carefully aspirate the inoculum. Add 1 mL of pre-warmed (42°C) overlay medium to each well. The semi-solid overlay is critical as it restricts viral spread to adjacent cells, ensuring that discrete, countable plaques are formed.[24]

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaques to form (typically 2-10 days, depending on the virus).

  • Fixation and Staining: Once plaques are visible, fix the cells (e.g., with 10% formalin). After fixation, remove the overlay and stain the monolayer with Crystal Violet solution. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear zones.

  • Data Acquisition: Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque inhibition for each concentration relative to the "virus only" control. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value.[23]

Protocol: HIV-1 Reverse Transcriptase (RT) Assay (Non-Radioactive, ELISA-based)

Principle: This assay specifically measures the activity of HIV's key replication enzyme, reverse transcriptase. It is essential for screening compounds like Tenofovir.[4][15] This modern protocol avoids radioactivity by detecting the incorporation of digoxigenin (DIG)-labeled nucleotides into a new DNA strand, which is then quantified via an anti-DIG antibody conjugated to horseradish peroxidase (HRP) in an ELISA format.[27]

Materials:

  • HIV-1 Reverse Transcriptase Assay Kit (contains reaction buffer, template/primer, dNTP mix with DIG- and Biotin-dUTP)

  • Recombinant HIV-1 RT (for standard curve and positive control)

  • Purine analogue compound

  • Streptavidin-coated 96-well microplates

  • Anti-DIG-HRP antibody conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1M H₂SO₄)

  • Microplate reader (450 nm wavelength)

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare the RT reaction mix according to the kit manufacturer's instructions. Add serial dilutions of the test compound or a known RT inhibitor (e.g., Nevirapine) as a control.

  • Enzyme Addition: Add a known amount of recombinant HIV-1 RT to each reaction tube. For screening against live virus, cell culture supernatant containing virions can be used as the source of the enzyme.

  • RT Reaction: Incubate the mixture for 1-2 hours at 37°C.[27] During this time, the RT will synthesize a DIG- and Biotin-labeled DNA strand.

  • Capture: Transfer 100 µL of each reaction product to a streptavidin-coated microplate well. The biotin on the newly synthesized DNA will bind to the streptavidin. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unincorporated reactants.

  • Detection: Add 100 µL of the Anti-DIG-HRP conjugate to each well and incubate for 45-60 minutes at 37°C.[27] The antibody will bind to the DIG moieties on the captured DNA.

  • Washing: Repeat the wash step to remove unbound antibody.

  • Substrate Reaction: Add 100 µL of TMB substrate to each well. A blue color will develop in proportion to the amount of HRP present. Incubate for 15-30 minutes.

  • Stop and Read: Add 100 µL of stop solution to each well, which will turn the color to yellow. Immediately read the absorbance at 450 nm.

  • Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the "enzyme only" control. Determine the EC₅₀ value via non-linear regression.

Conclusion and Future Directions

Purine analogues remain a vital component of our antiviral arsenal. The protocols detailed herein provide a robust framework for the discovery and characterization of new agents within this class. While highly successful, challenges such as the emergence of drug-resistant viral strains necessitate continued research.[3][28] Future work will likely focus on developing analogues that are effective against these resistant variants, exploring novel prodrug strategies to improve delivery and safety profiles, and identifying new viral targets for which the principles of purine analogue design can be applied.

References

  • Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications. (n.d.). PubMed.
  • Sofosbuvir. (2024). Wikipedia.
  • Aciclovir. (2024). Wikipedia.
  • Antiviral activity and mechanism of action of ganciclovir. (1988). PubMed.
  • What is the mechanism of Sofosbuvir? (2024). Patsnap Synapse.
  • What is the mechanism of Tenofovir Disoproxil Fumarate? (2024). Patsnap Synapse.
  • Inhibition of herpes simplex virus DNA polymerase by purine ribonucleoside monophosphates. (1986). PubMed.
  • Ganciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in cytomegalovirus infections. (1990). PubMed.
  • Ganciclovir. (2024). Wikipedia.
  • Aciclovir, acyclovir. (n.d.). DermNet.
  • Tenofovir disoproxil. (2024). Wikipedia.
  • Mechanism of action and selectivity of acyclovir. (1983). PubMed.
  • Antiviral Activity and Mechanism of Action of Ganciclovir. (1988). Oxford Academic.
  • Sofosbuvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall.
  • Pharmacology of Sofosbuvir ; Overview, Mechanism of action, Effectiveness, Side Effects, Uses, Pharm. (2024). YouTube.
  • Sofosbuvir Sovaldi. (2024). Hepatitis C Online - University of Washington.
  • Tenofovir Disoproxil Fumarate: Package Insert / Prescribing Info / MOA. (n.d.). Drugs.com.
  • What is Ganciclovir used for? (2024). Patsnap Synapse.
  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.).
  • Mechanism of action of acyclovir. (n.d.). ResearchGate.
  • HIV reverse transcriptase activity assay. (n.d.). Star Republic: Guide for Biologists.
  • Biological activities of purine analogues: a review. (2025). ResearchGate.
  • Antiviral Drug Screening. (n.d.). VIROLOGY RESEARCH SERVICES.
  • Structure−Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase. (2004). ACS Publications.
  • What is the mechanism of Tenofovir? (2024). Patsnap Synapse.
  • Understanding Cytotoxicity. (2024). VIROLOGY RESEARCH SERVICES.
  • NS5B inhibitor. (2024). Wikipedia.
  • Structure−Antiviral Activity Relationship in the Series of Pyrimidine and Purine N-[2-(2-Phosphonomethoxy)ethyl] Nucleotide Analogues. 1. Derivatives Substituted at the Carbon Atoms of the Base. (1996). ACS Publications.
  • Antiviral activity and mechanism of purine morpholine nucleoside analogues incorporating a sulfonamide fragment. (n.d.). Biomolecular Condensates.
  • Synthetic Purine Nucleosides Antiviral Drugs or agents. (2024). YouTube.
  • Antirhinovirus activity of purine nucleoside analogs. (1983). PMC - NIH.
  • Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics. (2004). PubMed.
  • Cell-based Assays to Identify Inhibitors of Viral Disease. (n.d.). PMC - NIH.
  • Plaque Reduction Assay. (n.d.). Creative Diagnostics.
  • Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. (2011). PMC - NIH.
  • IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.).
  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (n.d.). NIH.
  • Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (n.d.).
  • HIV Reverse Transcriptase Assay. (n.d.). ProFoldin.
  • Identifying the Features of Purine dNTPs that Allow Accurate and Efficient DNA Replication by Herpes Simplex Virus I DNA Polymerase. (2014). PMC - NIH.
  • Mechanism of inhibition of virus DNA synthesis by nucleoside analogues or helicase-primase inhibitors. (n.d.). ResearchGate.
  • How to screen antiviral drugs? (2024). DIFF Biotech.
  • Herpesvirus DNA polymerases: Structures, functions and inhibitors. (2017). PubMed.
  • Inhibition of herpes simplex virus replication by purine deoxyribonucleosides. (1981). PubMed.
  • Cytotoxicity Assays: How We Test Cell Viability. (2025). YouTube.
  • What are NS5B polymerase inhibitors and how do they work? (2024). Patsnap Synapse.
  • Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. (2016). PLOS One.

Sources

Application Note: Comprehensive NMR-Based Structural Elucidation of 2,6-dichloro-9-isopropyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the comprehensive structural characterization of 2,6-dichloro-9-isopropyl-9H-purine using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Intended for researchers in medicinal chemistry, drug development, and organic synthesis, this guide offers not only step-by-step protocols but also the underlying scientific rationale for each experimental choice. We cover sample preparation, one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR analysis, including DEPT for multiplicity assessment, to ensure unambiguous assignment of all proton and carbon signals and to confirm the regiochemistry of the isopropyl substituent.

Introduction: The Significance of Substituted Purines

Purine scaffolds are fundamental components of biologically crucial molecules and are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] Specifically, 2,6,9-trisubstituted purines have been investigated as potent inhibitors of various kinases, such as Bcr-Abl, BTK, and FLT3-ITD, which are implicated in different forms of leukemia.[1] The precise substitution pattern on the purine ring is critical for biological activity. The alkylation of 2,6-dichloropurine can yield both N9 and N7 isomers, making unequivocal structural confirmation essential.[2] This note focuses on this compound, a key intermediate for the synthesis of more complex and potentially therapeutic purine derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution.[3] Through a combination of one- and two-dimensional NMR experiments, it is possible to map out the complete covalent framework of a molecule, confirming connectivity and stereochemistry.

Experimental Workflow Overview

The comprehensive characterization of this compound involves a logical progression of NMR experiments. Each step builds upon the information gathered in the previous one, leading to a complete structural assignment.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D NMR cluster_2D Phase 3: 2D NMR cluster_analysis Phase 4: Analysis SamplePrep Sample Preparation H1_NMR ¹H NMR (Proton Environment) SamplePrep->H1_NMR Acquire C13_NMR ¹³C NMR (Carbon Backbone) H1_NMR->C13_NMR Inform DEPT DEPT-135 (Carbon Multiplicity) C13_NMR->DEPT Refine COSY COSY (¹H-¹H Correlations) DEPT->COSY Proceed to HSQC HSQC (¹H-¹³C One-Bond Correlations) COSY->HSQC Correlate HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Confirm Structure Final Structure Elucidation HMBC->Structure Finalize

Figure 1. Logical workflow for the NMR-based structural elucidation of this compound.

Protocols and Methodologies

Sample Preparation

High-quality NMR spectra depend critically on proper sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[4]

Protocol:

  • Mass Determination: Accurately weigh 5-10 mg of this compound. For routine ¹H NMR, 5 mg is often sufficient, while ¹³C and 2D experiments benefit from a slightly higher concentration.[5]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[6]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7] This volume is optimal for standard 5 mm NMR tubes.[4]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. To remove any suspended particles, a small plug of cotton wool can be placed in the pipette to act as a filter.[7]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is more common practice.[5]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with the sample identity.

One-Dimensional NMR Spectroscopy

The ¹H NMR spectrum provides the initial overview of the molecule's proton-containing functional groups, revealing their chemical environment, integration (relative number of protons), and spin-spin coupling.

Rationale: For this compound, we expect to see signals for the purine C8-H proton, and the methine (CH) and methyl (CH₃) protons of the isopropyl group. The splitting pattern of the isopropyl group (a septet for the CH and a doublet for the CH₃) is a key diagnostic feature.

Acquisition Protocol:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum with a 90° pulse.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Integrate all signals and reference the spectrum.

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule. However, it does not provide information about the number of attached protons. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is used to differentiate between CH₃, CH₂, CH, and quaternary carbons.[8][9]

Rationale: The combination of a broadband-decoupled ¹³C spectrum with a DEPT-135 experiment will allow for the complete assignment of the carbon skeleton. The DEPT-135 experiment is particularly useful as it shows CH₃ and CH signals as positive peaks, and CH₂ signals as negative peaks, while quaternary carbons are absent.[10] This will help distinguish the carbons of the purine ring from those of the isopropyl group.

Acquisition Protocol:

  • ¹³C Spectrum: Acquire a standard proton-decoupled ¹³C NMR spectrum.

  • DEPT-135 Spectrum: Run the DEPT-135 pulse sequence.

  • Processing: Process both spectra similarly to the ¹H spectrum.

  • Analysis: Correlate the peaks in the ¹³C spectrum with their corresponding phase in the DEPT-135 spectrum to assign the multiplicity of each carbon.

Two-Dimensional NMR Spectroscopy

Correlation Spectroscopy (COSY) is a homonuclear 2D experiment that identifies protons that are spin-spin coupled, typically over two or three bonds.[11][12]

Rationale: In this compound, the key correlation will be between the methine proton and the methyl protons of the isopropyl group. This will appear as an off-diagonal "cross-peak" in the 2D spectrum, definitively linking these two proton environments.[13]

Acquisition Protocol:

  • Set up a standard gradient-selected COSY (gCOSY) experiment.

  • Acquire the 2D data set.

  • Process the data by applying Fourier transformation in both dimensions.

  • Analyze the symmetrical 2D plot for cross-peaks that indicate J-coupling.

The Heteronuclear Single Quantum Coherence (HSQC) experiment maps correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹JCH coupling).[14][15]

Rationale: This experiment is crucial for unambiguously assigning each proton signal to its corresponding carbon atom. For our target molecule, HSQC will directly link the purine C8-H proton to the C8 carbon, the isopropyl CH proton to its carbon, and the isopropyl CH₃ protons to their carbon. This provides a powerful check on the assignments made from the 1D spectra.

Acquisition Protocol:

  • Set up a standard gradient-selected, phase-sensitive HSQC experiment.

  • Acquire and process the 2D data.

  • Analyze the resulting spectrum where the x-axis corresponds to the ¹H chemical shift and the y-axis to the ¹³C chemical shift. Each peak represents a direct C-H bond.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects correlations between protons and carbons over two to three bonds (²JCH and ³JCH), and sometimes four bonds.[14][16]

Rationale: HMBC is arguably the most powerful experiment for confirming the overall molecular structure and, critically, the site of alkylation. For this compound, the key HMBC correlations will be:

  • From the isopropyl CH proton to the purine C4 and C8 carbons, confirming the N9 substitution.

  • From the purine C8-H proton to the purine C4 and C5 carbons. These correlations piece together the entire molecular framework.

G cluster_purine cluster_isopropyl N1 N C2 C2-Cl N1->C2 N3 N C2->N3 C4 C4 N3->C4 C5 C5 C4->C5 N9 N9 C4->N9 C6 C6-Cl C5->C6 C6->N1 N7 N N7->C5 C8 C8-H C8->C4 ²J C8->C5 ²J C8->N7 N9->C8 CH CH N9->CH CH->C4 ³J CH->C8 ³J CH3b CH₃ CH->CH3b CH3a CH₃ CH3a->CH

Figure 2. Key expected HMBC correlations for confirming N9 substitution.

Acquisition Protocol:

  • Set up a standard gradient-selected HMBC experiment, optimized for an average long-range coupling constant (e.g., 8 Hz).

  • Acquire and process the 2D data.

  • Analyze the cross-peaks to establish the connectivity between different parts of the molecule.

Data Interpretation and Summary

By systematically analyzing the data from this suite of NMR experiments, a complete and unambiguous structural assignment can be achieved.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Atom NumberMultiplicityPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key 2D Correlations (with Proton)
C8CH~ 8.1 - 8.3~ 145 - 147HSQC: C8; HMBC: C4, C5
C4Cq-~ 152 - 154HMBC: H-8, H-1'
C5Cq-~ 132 - 134HMBC: H-8
C2Cq-~ 151 - 153-
C6Cq-~ 150 - 152-
C1' (CH)CH~ 4.9 - 5.1 (sept)~ 50 - 52COSY: H-2'; HSQC: C1'; HMBC: C4, C8, C2'
C2' (CH₃)2xCH₃~ 1.6 - 1.8 (d)~ 22 - 24COSY: H-1'; HSQC: C2'; HMBC: C1'

Note: Predicted chemical shifts (δ) are based on literature values for similar purine derivatives and general substituent effects.[1][17][18] Actual values may vary. Cq = Quaternary Carbon.

Conclusion

The application of a systematic, multi-technique NMR approach, progressing from simple 1D experiments to more complex 2D correlation studies, provides an irrefutable method for the structural elucidation of this compound. This structured workflow ensures not only the confirmation of the compound's identity but also its isomeric purity, which is paramount for its use in subsequent stages of research and development. The protocols and rationale detailed herein serve as a robust template for the characterization of other novel substituted purine derivatives.

References

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology.
  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility.
  • OpenStax. (2023, September 20). 13.12 DEPT ¹³C NMR Spectroscopy. Organic Chemistry.
  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT).
  • Columbia University. (n.d.). DEPT | NMR Core Facility.
  • Elyashberg, M., et al. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed.
  • ResearchGate. (2025, August 7). NMR studies of purines.
  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
  • CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy).
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
  • PubMed. (1975). Stacking interactions of nucleobases: NMR-investigations. II. Self-association of purine- and pyrimidine-derivatives.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Columbia University. (n.d.). COSY | NMR Core Facility.
  • Hloušková, N., et al. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. PMC - NIH.
  • Juárez-López, C., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. PMC - NIH.
  • Ovid. (n.d.). H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism.
  • Wikipedia. (n.d.). Theophylline.
  • InTechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • CP Lab Chemicals. (n.d.). 2, 6-Dichloro-9-isopropyl-9H-purine, min 97%, 1 gram.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
  • PubChem. (n.d.). 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine.
  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Tloušt'ová, E., et al. (2017). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC - NIH.
  • PubMed. (2010). 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations.
  • MDPI. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent.
  • PubMed. (2012). 2,6-Dichloro-7-isopropyl-7H-purine.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with Dichloropurine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Purine Scaffold

The purine ring system is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors and antivirals.[1] The ability to precisely functionalize this privileged scaffold is paramount in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[2][3][4][5] This guide provides an in-depth exploration of the application of Suzuki coupling to dichloropurine intermediates, offering both a theoretical framework and actionable, field-proven protocols for the synthesis of diverse 2,6-disubstituted purine libraries.

The Challenge and Opportunity of Dichloropurines

2,6-Dichloropurine is an attractive and commercially available starting material for the synthesis of diversely substituted purine derivatives.[6] The two chlorine atoms offer orthogonal handles for sequential functionalization. However, the presence of multiple reactive sites and the electron-deficient, nitrogen-rich nature of the purine ring present unique challenges.[7][8] The primary considerations for successful Suzuki coupling on dichloropurines are:

  • Regioselectivity: The inherent electronic properties of the purine ring dictate that the C6 position is more electrophilic and thus more reactive towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions than the C2 position.[3] This intrinsic reactivity difference is the cornerstone of selective, sequential derivatization.

  • Catalyst Selection: The nitrogen atoms within the purine core can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or poisoning.[7][8] Therefore, the choice of a suitable palladium precatalyst and ligand is critical to ensure efficient catalytic turnover.

  • Reaction Conditions: Optimization of the base, solvent system, and temperature is crucial to achieve high yields and selectivity, while minimizing side reactions such as dehalogenation.[9]

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[9][10][11] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) species inserts into the carbon-halogen bond (C-Cl) of the dichloropurine, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide.[4]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R-Pd(II)Ln-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_R_Rprime R-Pd(II)Ln-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product R-R' RedElim->Product RX R-X (Dichloropurine) RX->OxAdd Rprime_B R'-B(OR)2 (Boronic Acid) Rprime_B->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Strategic Derivatization of 2,6-Dichloropurine

The differential reactivity of the C6 and C2 positions allows for a stepwise approach to synthesize 2,6-disubstituted purines. A typical strategy involves an initial, regioselective Suzuki coupling at the more reactive C6 position, followed by a second coupling at the C2 position.

Diagram 2: Sequential Suzuki Coupling Strategy

Sequential_Coupling start 2,6-Dichloropurine step1 First Suzuki Coupling (C6-Selective) R¹-B(OH)₂ Pd Catalyst, Base start->step1 intermediate 2-Chloro-6-R¹-purine step1->intermediate step2 Second Suzuki Coupling (C2-Functionalization) R²-B(OH)₂ Pd Catalyst, Base intermediate->step2 final 2,6-Disubstituted Purine (2-R², 6-R¹-purine) step2->final

Caption: Workflow for the sequential synthesis of 2,6-disubstituted purines.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki coupling of 2,6-dichloropurine. Optimization may be required based on the specific boronic acid used.

Protocol 1: Regioselective Mono-Arylation/Vinylation at the C6 Position (Conventional Heating)

This protocol is designed for the selective introduction of a substituent at the C6 position of 2,6-dichloropurine.

Materials:

  • 9-Substituted-2,6-dichloropurine (e.g., 9-benzyl-2,6-dichloropurine) (1.0 equiv)

  • Aryl- or Vinylboronic Acid (1.1-1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) and Water (4:1 v/v)

  • Schlenk flask or sealed reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 9-substituted-2,6-dichloropurine (e.g., 0.5 mmol), the boronic acid (0.55 mmol), potassium carbonate (1.5 mmol), and Pd(PPh₃)₄ (0.0125 mmol).

  • Solvent Addition: Add the degassed DME/Water solvent mixture (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).[12]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 9-substituted-2-chloro-6-aryl/vinyl-purine.[13]

Protocol 2: C2-Arylation/Vinylation of 2-Chloro-6-substituted Purine (Microwave-Assisted)

This protocol is suitable for the second coupling reaction at the C2 position and leverages microwave irradiation to reduce reaction times.

Materials:

  • 9-Substituted-2-chloro-6-aryl/vinyl-purine (1.0 equiv)

  • Aryl- or Vinylboronic Acid (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-4 mol%)

  • SPhos (4-8 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (5:1 v/v)

  • Microwave synthesis vial

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine the 2-chloro-6-substituted purine (0.25 mmol), the boronic acid (0.375 mmol), Pd(OAc)₂ (0.005 mmol), SPhos (0.01 mmol), and K₃PO₄ (0.75 mmol).

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (3 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 110-130 °C for 20-40 minutes.[14][15]

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Data Summary: Key Reaction Parameters

The choice of catalyst, base, and solvent significantly impacts the outcome of the Suzuki coupling on dichloropurines. The following table summarizes typical conditions for selective couplings.

PositionCatalyst SystemBaseSolventTemperature (°C)Typical TimeSelectivityReference
C6-Coupling Pd(PPh₃)₄K₂CO₃Toluene (anhydrous)10012-24 hHigh for C6[13]
C6-Coupling Pd(PPh₃)₄K₂CO₃DME/H₂O858-16 hHigh for C6[13]
C2-Coupling Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100-1201-4 hN/A (on C6-substituted intermediate)[12]
Double Coupling Pd(PPh₃)₄K₂CO₃DME/H₂O8524 hDisubstituted product[13]

Note: Anhydrous conditions with toluene as the solvent are reported to be superior for electron-rich boronic acids in the C6-coupling, while aqueous DME is favored for electron-poor arylboronic acids and alkenylboronic acids.[3][13]

Troubleshooting and Key Considerations

  • Low Yields: If yields are low, consider screening alternative ligands (e.g., bulky, electron-rich phosphine ligands like SPhos or XPhos) or different palladium precatalysts (e.g., Pd₂(dba)₃).[16] Ensure all reagents and solvents are of high purity and appropriately degassed to prevent catalyst deactivation.

  • Poor Selectivity: If the C2 position reacts prematurely during the first coupling, reduce the equivalence of the boronic acid to near stoichiometric (1.05 equiv) and carefully monitor the reaction to stop it upon consumption of the starting material.

  • Dehalogenation: The formation of dehalogenated byproducts can be an issue. Using a milder base (e.g., K₃PO₄ instead of stronger bases) or lowering the reaction temperature may mitigate this side reaction.[9]

  • N-Protection: While not always necessary, protection of the N9 position (e.g., with a benzyl or tetrahydropyranyl group) can improve solubility and prevent potential side reactions.[6][13]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 2,6-disubstituted purines from dichloropurine intermediates. By leveraging the intrinsic regioselectivity of the purine core and carefully selecting the catalyst system and reaction conditions, researchers can efficiently generate diverse libraries of compounds for drug discovery and development. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this essential transformation.

References

  • Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine - Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine - Benchchem.
  • Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchG
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • Synthesis and Inhibitory Activity Evaluation of 2,6-Disubstituted Purine Deriv
  • The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives - ResearchG
  • Suzuki Coupling - Organic Chemistry Portal.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
  • Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - MDPI.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
  • Suzuki coupling reactions of dihalofuranones.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H.
  • 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions - Benchchem.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchG
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH.
  • Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines - Benchchem.
  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid - Benchchem.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing).
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC - NIH.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH.
  • Palladium Supported on Bioinspired Materials as C
  • Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds - MDPI.
  • One-Pot Double Suzuki Couplings of Dichloropyrimidines - ResearchG
  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid - Benchchem.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH.
  • (PDF)
  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
  • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines..
  • ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.
  • Selective Amidation of 2,6-Dihalogenopurines: Application to the Synthesis of New 2,6,9-Trisubstituted Purines | Request PDF - ResearchG

Sources

Synthesis of 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine, a trisubstituted purine derivative. Substituted purines are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities and applications in medicinal chemistry as inhibitors of protein kinases, receptor ligands, and more.[1] This guide outlines a reliable and efficient two-step synthetic strategy, commencing with the alkylation of 2,6-dichloropurine to introduce the isopropyl group at the N9 position, followed by a regioselective nucleophilic aromatic substitution with ethylamine at the C6 position. The protocol herein is designed to be self-validating, with in-depth explanations for key experimental choices, ensuring both reproducibility and a comprehensive understanding of the underlying chemical principles.

Introduction and Synthetic Rationale

The purine scaffold is a cornerstone in the development of therapeutic agents due to its prevalence in biological systems, most notably as a key component of DNA and RNA.[2] The functionalization of the purine ring at various positions (C2, C6, C8, and N9) allows for the fine-tuning of its pharmacological properties.[3][4] The target molecule, 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine, is a 2,6,9-trisubstituted purine. Its synthesis is a key step in the exploration of novel therapeutic candidates.[3]

The synthetic approach is predicated on the differential reactivity of the two chlorine atoms in the precursor, 2,6-dichloro-9-isopropyl-9H-purine. The chlorine atom at the C6 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This enhanced reactivity is attributed to the greater electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring of the purine system. This inherent regioselectivity allows for the selective substitution at C6 with ethylamine, while leaving the C2-chloro group intact for potential further diversification.

Synthetic Workflow Overview

The synthesis is accomplished in two principal stages, starting from commercially available 2,6-dichloropurine.

G A 2,6-Dichloropurine B Step 1: N9-Alkylation A->B Isopropyl Halide / Alcohol C This compound B->C D Step 2: Nucleophilic Aromatic Substitution C->D Ethylamine Hydrochloride, Triethylamine, DMF E 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine D->E

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of this compound

The initial step involves the alkylation of 2,6-dichloropurine at the N9 position. While several methods exist for N-alkylation of purines, a common approach utilizes an isopropyl source such as isopropyl alcohol or an isopropyl halide.[5]

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles
2,6-DichloropurineC₅H₂Cl₂N₄189.001.0 g5.29 mmol
Isopropyl alcoholC₃H₈O60.1020 mL-
(Alternative) 2-BromopropaneC₃H₇Br122.990.82 g (0.6 mL)6.61 mmol
Base (e.g., K₂CO₃)K₂CO₃138.211.09 g7.88 mmol
Solvent (e.g., DMF)C₃H₇NO73.0925 mL-

Protocol:

  • To a stirred suspension of 2,6-dichloropurine and potassium carbonate in DMF, add 2-bromopropane.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • The precipitated product is collected by filtration, washed with water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2:

This step involves the selective substitution of the C6-chloro group with ethylamine.[3][6]

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles
This compoundC₈H₈Cl₂N₄231.08100 mg0.43 mmol
Ethylamine hydrochlorideC₂H₈ClN81.5437 mg0.45 mmol
Triethylamine (TEA)C₆H₁₅N101.1987 mg (0.12 mL)0.86 mmol
Dimethylformamide (DMF)C₃H₇NO73.093 mL-

Protocol:

  • In a round-bottom flask, dissolve this compound (100 mg, 0.43 mmol) and ethylamine hydrochloride (37 mg, 0.45 mmol) in dimethylformamide (3 mL).[3][6]

  • Add triethylamine (87 mg, 0.86 mmol) to the solution. The triethylamine acts as a base to neutralize the HCl generated and to free the ethylamine from its hydrochloride salt.

  • Stir the resulting solution at 90 °C for 3 hours.[3][6] The progress of the reaction should be monitored by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with water and extract the product with ethyl acetate (3 x 10 mL).[6]

  • Combine the organic layers and wash them twice with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and filter.[3][6]

  • Evaporate the solvent in a vacuum to yield the crude product.[3][6]

  • Crystallize the crude product from diethyl ether at room temperature to obtain the desired compound as colorless crystals.[6] A yield of approximately 65% can be expected.[6]

Reaction Mechanism: Nucleophilic Aromatic Substitution

The core of this synthesis is a nucleophilic aromatic substitution (SNAAr) reaction. The mechanism proceeds via an addition-elimination pathway.

G cluster_0 Nucleophilic Attack (Addition) cluster_1 Chloride Elimination start This compound + EtNH₂ intermediate Meisenheimer Complex (Tetrahedral Intermediate) start->intermediate Lone pair on N attacks C6 product 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine + Cl⁻ intermediate->product Aromaticity is restored

Caption: Mechanism of the SNAr reaction.

  • Addition: The nucleophilic ethylamine attacks the electrophilic C6 carbon of the purine ring. This breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group. A final deprotonation step, facilitated by triethylamine, yields the final product.

Characterization

The final product can be characterized using standard analytical techniques:

  • Melting Point: 390–393 K[6]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful incorporation of the ethyl and isopropyl groups.

  • Mass Spectrometry: To determine the molecular weight (C₁₀H₁₄ClN₅, MW = 239.71 g/mol ).[6]

  • X-ray Crystallography: For unambiguous determination of the three-dimensional structure in the solid state.[3][6]

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. By detailing the synthetic strategy, experimental procedures, and underlying mechanisms, this guide serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The methodology is robust and can be adapted for the synthesis of other substituted purine analogues, thereby facilitating the exploration of this important class of compounds for therapeutic applications.

References

  • Makosza, M., & Sienkiewicz, K. (1999). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 4(5), 287. [Link]
  • Joule, J. A., & Mills, K. (1995). Purines: reactions and synthesis. Heterocyclic Chemistry, 3rd Edition.
  • Giovagnoli, F. A., Rouchal, M., Bartoš, P., & Vícha, R. (2012). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2759. [Link]
  • Rouchal, M., Nečas, M., & Vícha, R. (2012). 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1016. [Link]
  • Isbell, J. J., Card, T. J., & Dudley, G. B. (2021). Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. The Journal of Organic Chemistry, 86(6), 4816–4823. [Link]
  • Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & Al-Dhfyan, A. (2014). Synthesis of Novel Substituted Purine Derivatives and Identification of the Cell Death Mechanism. European Journal of Medicinal Chemistry, 86, 737–747.
  • Giovagnoli, F. A., Rouchal, M., Bartoš, P., & Vícha, R. (2012). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine.
  • ResearchGate. (n.d.). Examples of synthetized pyrimidine and purine derivatives endowed with biological activity.
  • Giovagnoli, F. A., Rouchal, M., Bartoš, P., & Vícha, R. (2012). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine.

Sources

Application Notes and Protocols for the Investigation of 2,6-dichloro-9-isopropyl-9H-purine as a Dual Inhibitor of FLT3-ITD and PDGFRα

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes, and their aberrant activation is a hallmark of many cancers. FMS-like tyrosine kinase 3 (FLT3) and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) are two such RTKs implicated in the pathogenesis of various malignancies. Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis due to constitutive kinase activation.[1][2] Similarly, activating mutations and overexpression of PDGFRα are key drivers in gastrointestinal stromal tumors (GIST) and other neoplasms.[3][4] The development of small molecule inhibitors targeting these kinases is therefore a significant focus of oncological research.

Purine analogs have emerged as a privileged scaffold in kinase inhibitor design, owing to their structural resemblance to the endogenous ATP ligand.[1] This application note provides a detailed guide for the investigation of 2,6-dichloro-9-isopropyl-9H-purine , a specific purine derivative, as a potential dual inhibitor of FLT3-ITD and PDGFRα. We present comprehensive protocols for in vitro kinase activity assays and cell-based proliferation assays, along with guidelines for data interpretation and visualization of the relevant signaling pathways.

Compound Information
Compound Name This compound
CAS Number 203436-45-7[5]
Molecular Formula C₈H₈Cl₂N₄
Molecular Weight 231.08 g/mol [5]
Chemical Structure
Purity ≥97%
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Store at room temperature[5]

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Constitutive activation of FLT3-ITD and mutant PDGFRα leads to the uncontrolled activation of downstream signaling cascades that promote cell proliferation, survival, and differentiation. Both receptors can activate the RAS/MEK/ERK and PI3K/Akt pathways.[1] FLT3-ITD uniquely strongly activates the STAT5 pathway, which is crucial for the survival of leukemic stem cells.[2] Inhibition of these kinases by this compound is hypothesized to block these oncogenic signals, leading to cell cycle arrest and apoptosis in cancer cells dependent on these pathways.

FLT3_PDGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 PI3K_A PI3K FLT3_ITD->PI3K_A RAS_A RAS FLT3_ITD->RAS_A PDGFRa PDGFRα PI3K_B PI3K PDGFRa->PI3K_B RAS_B RAS PDGFRa->RAS_B Proliferation Gene Transcription (Proliferation, Survival) STAT5->Proliferation Akt_A Akt PI3K_A->Akt_A Akt_A->Proliferation RAF_A RAF RAS_A->RAF_A MEK_A MEK RAF_A->MEK_A ERK_A ERK MEK_A->ERK_A ERK_A->Proliferation Akt_B Akt PI3K_B->Akt_B Akt_B->Proliferation RAF_B RAF RAS_B->RAF_B MEK_B MEK RAF_B->MEK_B ERK_B ERK MEK_B->ERK_B ERK_B->Proliferation Inhibitor This compound Inhibitor->FLT3_ITD Inhibits Inhibitor->PDGFRa Inhibits

Figure 1: Simplified signaling pathways of FLT3-ITD and PDGFRα.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the inhibitory potential of this compound.

Experimental_Workflow Compound_Prep Compound Preparation (this compound in DMSO) Kinase_Assay In Vitro Kinase Assay (FLT3-ITD & PDGFRα) Compound_Prep->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay Compound_Prep->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Cell_Culture Cell Culture (MV4-11 & EOL-1) Cell_Culture->Cell_Assay Cell_Assay->Data_Analysis Results Results Interpretation Data_Analysis->Results

Figure 2: General experimental workflow for inhibitor characterization.

In Vitro Kinase Inhibition Assays

Biochemical kinase assays are essential for determining the direct inhibitory effect of a compound on the kinase of interest. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction, providing a quantitative measure of kinase activity.[6]

Protocol 1: FLT3-ITD Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant FLT3-ITD kinase.

Materials:

  • Recombinant human FLT3-ITD (e.g., from Promega, SignalChem)

  • Poly-Glu,Tyr (4:1) substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in kinase buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup:

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

    • Add 2 µL of FLT3-ITD enzyme solution (concentration to be optimized, typically in the ng range).

    • Add 2 µL of a substrate/ATP mixture (final concentrations typically 0.2 mg/mL Poly-Glu,Tyr and 25 µM ATP).

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Protocol 2: PDGFRα Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the IC₅₀ of this compound against recombinant PDGFRα kinase.

Materials:

  • Recombinant human PDGFRα (e.g., from Promega, SignalChem)

  • Poly-Glu,Tyr (4:1) substrate

  • ATP

  • Kinase Buffer

  • This compound

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Follow the same procedure as for the FLT3-ITD assay, substituting the FLT3-ITD enzyme with the PDGFRα enzyme. The optimal enzyme and ATP concentrations may need to be determined empirically.[6]

Data Analysis and Illustrative Results

The luminescence data is used to calculate the percent inhibition for each compound concentration relative to the vehicle control. The IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a four-parameter logistic curve.

Illustrative Data:

Target Kinase Illustrative IC₅₀ (nM)
FLT3-ITD50
PDGFRα150

Note: The IC₅₀ values presented are for illustrative purposes only and should be determined experimentally.

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of a compound in a more biologically relevant context. These assays measure the effect of the inhibitor on cell proliferation and viability in cancer cell lines that are dependent on the target kinases.

Protocol 3: FLT3-ITD Cell Proliferation Assay (MV4-11 Cells)

Objective: To determine the IC₅₀ of this compound on the proliferation of the FLT3-ITD positive human AML cell line, MV4-11.[7][8]

Materials:

  • MV4-11 cell line (ATCC® CRL-9591™)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom white plates

  • Plate-reading luminometer

Procedure:

  • Cell Seeding:

    • Culture MV4-11 cells according to standard protocols.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the diluted compound to the cells (final volume 200 µL per well). Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Protocol 4: PDGFRα Cell Proliferation Assay (EOL-1 Cells)

Objective: To determine the IC₅₀ of this compound on the proliferation of the EOL-1 human eosinophilic leukemia cell line, which expresses the FIP1L1-PDGFRα fusion protein.[3][4][9][10]

Materials:

  • EOL-1 cell line (DSMZ ACC 386)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom white plates

  • Plate-reading luminometer

Procedure:

  • Follow the same procedure as for the MV4-11 cell proliferation assay, using the EOL-1 cell line.

Data Analysis and Illustrative Results

Similar to the kinase assays, the luminescence data from the cell viability assay is used to calculate the percent inhibition of cell proliferation. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Illustrative Data:

Cell Line Target Illustrative IC₅₀ (nM)
MV4-11FLT3-ITD100
EOL-1FIP1L1-PDGFRα300

Note: The IC₅₀ values presented are for illustrative purposes only and should be determined experimentally.

Conclusion

The protocols outlined in this application note provide a robust framework for the preclinical evaluation of this compound as a dual inhibitor of FLT3-ITD and PDGFRα. By combining in vitro kinase assays with cell-based proliferation studies, researchers can thoroughly characterize the potency and cellular efficacy of this compound. The successful inhibition of these key oncogenic drivers could pave the way for further development of this and related purine analogs as targeted cancer therapeutics.

References

  • Cools, J., et al. (2004). The EOL-1 cell line as an in vitro model for the study of FIP1L1-PDGFRA-positive chronic eosinophilic leukemia. Blood, 103(7), 2802–2805. [Link]
  • Cools, J., et al. (2004). The EOL-1 cell line as an in vitro model for the study of FIP1L1-PDGFRA-positive chronic eosinophilic leukemia. Blood, 103(7), 2802-5. [Link]
  • Bertrand, J., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 27(21), 7205. [Link]
  • Cools, J., et al. (2004). The EOL-1 cell line as an in vitro model for the study of FIP1L1-PDGFRA-positive chronic eosinophilic leukemia. Semantic Scholar. [Link]
  • Cellosaurus. EoL-1 (CVCL_0258). [Link]
  • Theranostics. (2021). LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia. Theranostics, 11(1), 1-15. [Link]
  • Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia. (2021). MDPI. [Link]
  • Spandidos Publications. (2024).
  • Cools, J., et al. (2004). The EOL-1 cell line as an in vitro model for the study of FIP1L1-PDGFRA-positive chronic eosinophilic leukemia.
  • American Society of Hematology. (2013). FLT3 Variant Detection In Cell Lines. Blood. [Link]
  • Indigo Biosciences. Human PDGFRα Reporter Assay Kit. [Link]
  • Cloud-Clone Corp. ELISA Kit for Platelet Derived Growth Factor Receptor Alpha (PDGFRa). [Link]
  • Hrdinova, V., et al. (2022). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors.
  • CP Lab Chemicals. (n.d.). 2, 6-Dichloro-9-isopropyl-9H-purine, min 97%, 1 gram. [Link]
  • Jorda, R., et al. (2020). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 63(15), 8436–8453. [Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 2,6-dichloro-9-isopropyl-9H-purine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2,6-dichloro-9-isopropyl-9H-purine. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you improve your yield and overcome common challenges in this synthesis. This guide is structured to offer not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound.

Issue 1: Low Yield of the Desired N9-isomer in the Alkylation of 2,6-Dichloropurine

Question: I am getting a low yield of the desired this compound and a significant amount of the N7-isomer as a byproduct. How can I improve the N9-selectivity?

Answer: The formation of a mixture of N7 and N9 isomers is a common challenge in the alkylation of purines. The regioselectivity is influenced by a combination of electronic and steric factors. The N7 and N9 nitrogens of the purine ring are both nucleophilic, leading to competitive alkylation. Here’s a breakdown of the causes and solutions:

Underlying Causes:

  • Tautomerism: 2,6-Dichloropurine exists in tautomeric forms, and under basic conditions, the anion can be alkylated at either N7 or N9.

  • Steric Hindrance: The N7 position is generally more sterically hindered than the N9 position. However, with a relatively small alkylating agent like an isopropyl group, this difference may not be sufficient to achieve high selectivity.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N9/N7 ratio.

Solutions to Improve N9-Selectivity:

  • Steric Shielding: One effective strategy is to introduce a bulky substituent at the C6 position of the purine ring. This bulky group can sterically hinder the N7 position, favoring alkylation at the less hindered N9 position. While this modifies the starting material, it's a powerful strategy for achieving high regioselectivity[1][2][3].

  • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst can significantly improve N9-selectivity. PTC facilitates the transfer of the purine anion from a solid or aqueous phase to an organic phase where the alkylation occurs. This controlled reaction environment can favor the formation of the N9-isomer.

    • Recommended PTC System: A solid-liquid PTC system using a crown ether like 18-crown-6 or a quaternary ammonium salt in the presence of a solid base (e.g., potassium carbonate) and an organic solvent can be highly effective[4].

  • Mitsunobu Reaction: The Mitsunobu reaction offers a highly regioselective method for the N9-alkylation of purines with alcohols. This reaction proceeds via an SN2 mechanism with inversion of configuration at the alcohol carbon, and it almost exclusively yields the N9-isomer[5][6].

    Experimental Protocol: Mitsunobu Reaction for N9-Isopropylation

    • Dissolve 2,6-dichloropurine (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

    • Add isopropanol (1.2 equivalents) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Work-up the reaction by removing the solvent under reduced pressure and purifying the residue by column chromatography.

  • Optimization of Reaction Conditions:

    • Base: Using a milder base can sometimes favor N9 alkylation.

    • Solvent: The polarity of the solvent can influence the reaction. Experiment with different solvents like DMF, DMSO, and acetonitrile.

    • Temperature: Lowering the reaction temperature may improve selectivity.

Data Presentation: Comparison of Alkylation Methods

MethodKey ReagentsTypical N9/N7 RatioAdvantagesDisadvantages
Standard Alkylation Isopropyl halide, K2CO3, DMFVariable (can be low)Simple setupOften poor selectivity, requires chromatographic separation
Phase-Transfer Catalysis Isopropyl halide, PTC (e.g., 18-crown-6), K2CO3Improved N9 selectivityHigher yield of desired productRequires a catalyst, may need optimization
Mitsunobu Reaction Isopropanol, PPh3, DEAD/DIADHighly selective for N9Excellent regioselectivityRequires stoichiometric phosphine and azodicarboxylate, purification of byproducts

Logical Relationship Diagram: Improving N9-Selectivity

cluster_problem Problem: Low N9-Selectivity cluster_solutions Solutions Problem Low Yield of N9-Isomer (High N7-Isomer Formation) Steric Steric Hindrance (Bulky C6-substituent) Problem->Steric Modify Starting Material PTC Phase-Transfer Catalysis Problem->PTC Change Reaction Type Mitsunobu Mitsunobu Reaction Problem->Mitsunobu Change Reaction Type Optimize Optimize Conditions (Base, Solvent, Temp) Problem->Optimize Fine-tune Existing Method

Caption: Troubleshooting workflow for low N9-selectivity.

Issue 2: Starting Material Reappears After Workup of POCl3 Chlorination

Question: I am attempting the chlorination of 9-isopropylxanthine with phosphorus oxychloride (POCl3). TLC analysis of the reaction mixture shows complete consumption of the starting material, but after aqueous workup, the starting material is recovered. What is happening?

Answer: This is a classic issue encountered during chlorination reactions with POCl3, particularly with hydroxylated nitrogen heterocycles like xanthine derivatives. The reappearance of the starting material upon aqueous workup indicates the formation of a stable intermediate that is hydrolyzed back to the starting material.

Underlying Cause:

The hydroxyl groups of 9-isopropylxanthine react with POCl3 to form phosphate esters. These esters can be stable under the anhydrous reaction conditions but are readily hydrolyzed back to the starting diol upon contact with water during the workup[7].

Solutions:

  • Anhydrous Workup: To the extent possible, perform the initial stages of the workup under anhydrous conditions. This can involve distilling off the excess POCl3 under reduced pressure before introducing any aqueous solutions.

  • Careful Quenching:

    • Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring. This helps to dissipate the heat from the exothermic hydrolysis of POCl3 and minimizes side reactions.

    • Consider using a non-aqueous quenching method, such as adding a high-boiling point alcohol (e.g., isopropanol) to react with the excess POCl3, followed by removal of the volatile components under vacuum.

  • Use of a Co-reagent: The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can facilitate the chlorination reaction and help to drive it to completion, potentially minimizing the formation of stable intermediates.

  • Prolonged Reaction Time/Higher Temperature: Even if the TLC indicates the disappearance of the starting material, the reaction to form the dichloro product may not be complete. The stable intermediate might have a similar Rf value to the product. Consider extending the reaction time or cautiously increasing the temperature to ensure complete conversion.

Experimental Workflow: POCl3 Chlorination and Workup

Start Reaction Mixture (9-isopropylxanthine + POCl3) TLC TLC shows no starting material Start->TLC Distill Distill excess POCl3 (under vacuum) TLC->Distill Proceed Quench Quench on ice (slowly, with stirring) Distill->Quench Extract Extract with organic solvent Quench->Extract Wash Wash with NaHCO3 (aq) and brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Purify Purify by chromatography Dry->Purify Product This compound Purify->Product

Caption: Recommended workflow for POCl3 chlorination.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

A1: The choice of starting material depends on your priorities.

  • 2,6-Dichloropurine: This is a direct precursor, but the alkylation step can lead to a mixture of N7 and N9 isomers, requiring careful optimization and purification.

  • 9-Isopropylxanthine: This starting material avoids the N7/N9 isomer issue, as the isopropyl group is already in the desired position. However, the subsequent chlorination step with POCl3 can be challenging.

For achieving high purity of the final product without extensive isomer separation, starting with 9-isopropylxanthine is often preferred, provided the chlorination step is well-controlled.

Q2: How can I effectively separate the N7 and N9 isomers?

A2: The N7 and N9 isomers of 2,6-dichloro-isopropyl-purine can typically be separated by column chromatography on silica gel. The polarity difference between the two isomers is usually sufficient for separation. A common eluent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio will need to be determined by TLC analysis.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, several reagents used in this synthesis are hazardous.

  • Phosphorus oxychloride (POCl3): This is a highly corrosive and water-reactive substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions with POCl3 should be conducted under anhydrous conditions.

  • Alkylating agents (e.g., 2-iodopropane): These can be toxic and should be handled with care.

  • Solvents (e.g., DMF, DMSO): These are organic solvents and should be used in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: Can I use microwave irradiation to improve the reaction?

A4: Yes, microwave-assisted synthesis can be a valuable tool for the alkylation of purines. It can significantly reduce reaction times and, in some cases, improve yields and selectivity by minimizing the formation of side products[8]. If you have access to a microwave reactor, it is worth exploring its use for the alkylation step.

References

  • Lazrek, H. B., Taourirte, M., Barascut, J.-L., & Imbach, J.-L. (n.d.). Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines. Taylor & Francis Online.
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of organic chemistry, 71(23), 8901–8906. [Link]
  • Nevrlka, F., Bědroň, A., Valenta, M., Tranová, L., & Stýskala, J. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368-17378. [Link]
  • Wikipedia contributors. (2024, January 5). Mitsunobu reaction. In Wikipedia, The Free Encyclopedia.
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry, 71(23), 8901-8906. [Link]
  • (n.d.). Mitsunobu reaction. Organic Synthesis.
  • (2022). Regioselective alkylation reaction of purines under microwave Irradiation. ResearchGate.
  • (2021). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. ResearchGate.
  • (2022). Light, metal‐free regioselective C 6 ‐H alkylation of purines and purine nucleosides with alcohols. ResearchGate.
  • Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics.
  • (n.d.). Phase Transfer Catalysis. American Chemical Society.
  • Dhar, D. N., & Murthy, K. S. K. (2014). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 114(18), 9363-9413. [Link]
  • (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed.
  • Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics.
  • Nevrlka, F., Bědroň, A., Valenta, M., Tranová, L., & Stýskala, J. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. ResearchGate.
  • (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate.
  • (2014). How should I proceed in Chlorination using POCl3?. ResearchGate.

Sources

Technical Support Center: Navigating the Regioselective Alkylation of Purines and the Separation of N7/N9 Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate challenge of controlling and analyzing the N7 and N9 isomers formed during purine alkylation. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the complexities of purine chemistry in their daily work. Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity and provide robust, field-tested solutions to common experimental hurdles. Our goal is to empower you with the expertise to not only troubleshoot your experiments but also to rationally design them for success.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your purine alkylation and isomer separation experiments in a practical question-and-answer format.

Question 1: My alkylation reaction exclusively yields the N9 isomer, but my target is the N7 isomer. How can I alter my reaction conditions to favor N7 substitution?

Answer:

This is a common challenge, as the N9-alkylated purine is often the thermodynamically more stable product.[1][2][3] To favor the formation of the kinetically controlled N7 isomer, several strategic modifications to your protocol are necessary.

  • Probable Cause: Your reaction conditions (e.g., high temperature, prolonged reaction time, choice of base/solvent) allow the reaction to reach thermodynamic equilibrium, which favors the N9 product.

  • Solution:

    • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., room temperature or below) to trap the kinetically favored N7 product.[2][3]

    • Shorten the Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it once the N7 isomer is observed as the major product, before it has a chance to isomerize to the N9 product.

    • Re-evaluate Your Catalyst and Substrate: For specific substrates, such as tert-alkyl halides, using a Lewis acid like tin(IV) chloride (SnCl₄) with an N-trimethylsilylated purine can strongly direct the reaction toward the N7 position.[2][3] This method is particularly effective for introducing bulky alkyl groups regioselectively at N7.

    • Solvent Choice: The polarity of the solvent can influence the site of alkylation. Experiment with less polar aprotic solvents, which may favor N7 alkylation.

Question 2: My reaction produces an inseparable mixture of N7 and N9 isomers. What are the best strategies for their preparative separation?

Answer:

Separating these closely related isomers can be challenging due to their similar physical properties. However, successful separation is achievable with the right chromatographic approach.

  • Probable Cause: The isomers have very similar polarities, making separation by standard silica gel column chromatography difficult.

  • Solution:

    • High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating N7 and N9 isomers.[4]

      • Column Selection: A reversed-phase C18 column is often the best choice.[2][5] For more polar compounds, a standard silica column under normal-phase conditions can also be effective.[6][7]

      • Method Development: Start with a scouting gradient of water and acetonitrile (with 0.1% formic acid or ammonium acetate for better peak shape) to determine the optimal elution conditions.[2][8][9] Isocratic elution can then be optimized for the best resolution.

    • Preparative HPLC: Once an analytical method is established, it can be scaled up to a preparative scale for the isolation of larger quantities of each isomer.[10][11][12][13] This requires a larger column and a higher flow rate, but the principles of separation remain the same.

Question 3: I have isolated what I believe to be the two separate N7 and N9 isomers, but their ¹H NMR spectra look very similar. How can I definitively assign the structures?

Answer:

While the ¹H NMR spectra can be similar, there are definitive NMR techniques and characteristic chemical shift differences that provide unambiguous structural assignment.

  • Probable Cause: The protons on the purine core may not show significant or easily interpretable differences in chemical shifts between the two isomers.

  • Solution:

    • ¹³C NMR Spectroscopy: The chemical shift of the C5 carbon is a key indicator. In many 6-substituted purines, the C5 carbon of the N7 isomer is significantly shielded (appears at a lower ppm value, around 123 ppm) compared to the C5 of the N9 isomer (around 132 ppm).[2][3] Conversely, the C4 carbon of the N9 isomer is generally more shielded than in the N7 counterpart.[14]

    • 2D NMR Spectroscopy (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard for assignment. This experiment shows correlations between protons and carbons (or nitrogens if ¹⁵N NMR is available) that are 2-3 bonds away.

      • For an N9-substituted purine, you will see a correlation between the protons of your alkyl group (e.g., the -CH₂- group attached to the purine) and the N9 nitrogen (if using ¹H-¹⁵N HMBC) or the C4 and C8 carbons of the purine ring.[14]

      • For an N7-substituted purine, the correlation will be between the alkyl protons and the N7 nitrogen, as well as the C5 and C8 carbons.[14]

    • Nuclear Overhauser Effect (NOE) Spectroscopy: For N9-substituted purines, an NOE is often observed between the protons of the alkyl group and the H8 proton of the purine ring. For N7-isomers, an NOE may be seen between the alkyl protons and potentially the H5 proton, depending on the substituent's conformation.

Below is a workflow for the definitive assignment of N7/N9 isomers.

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Workflow for N7/N9 Isomer Assignment using NMR.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing N7 vs. N9 regioselectivity in purine alkylation?

The regioselectivity of purine alkylation is a classic example of the competition between kinetic and thermodynamic control. The purine ring system has multiple nucleophilic nitrogen atoms, but N7 and N9 are generally the most reactive sites for alkylation.[1][2]

  • Thermodynamic Product (N9-isomer): The N9-alkylated purine is typically the more stable isomer. This is because the N9 position is part of an aromatic pyrimidine ring, and alkylation at this site often results in a more stable electronic configuration. Reactions carried out at higher temperatures or for longer durations tend to favor the formation of this thermodynamically preferred product.[1][2]

  • Kinetic Product (N7-isomer): The N7-alkylated purine is often formed faster, making it the kinetic product. The N7 position is located in the imidazole ring and can be more sterically accessible, leading to a lower activation energy for the initial alkylation step. To isolate the N7 isomer, reactions should be conducted under conditions that favor kinetic control, such as lower temperatures and shorter reaction times.[2][3]

The interplay between these factors is also influenced by the nature of the alkylating agent, the solvent, the presence of a base or catalyst, and the substituents on the purine ring itself.[15]

Q2: How do substituents on the purine ring influence the N7/N9 alkylation ratio?

Substituents on the purine ring can have a profound electronic and steric effect on the regioselectivity of alkylation.

  • Electron-donating groups (e.g., amino, alkoxy) can increase the nucleophilicity of the purine ring system, but they can also influence the tautomeric equilibrium, which in turn affects which nitrogen is more readily alkylated.

  • Electron-withdrawing groups (e.g., chloro, nitro) decrease the overall nucleophilicity but can make certain positions more susceptible to attack. For instance, a 6-chloro substituent is commonly used in purine chemistry and often leads to mixtures of N7 and N9 products upon direct alkylation.[1]

  • Steric hindrance at positions adjacent to the nitrogen atoms can block the approach of the alkylating agent. For example, a bulky substituent at the C6 position can disfavor alkylation at N7, thereby increasing the proportion of the N9 isomer. Conversely, strategic placement of bulky groups can be used to direct alkylation to a specific nitrogen.

Q3: Can you provide a general starting protocol for the HPLC separation of N7/N9 isomers?

Yes, here is a robust starting protocol for the analytical separation of N7 and N9 alkylated purine isomers using reversed-phase HPLC. This protocol should be optimized for your specific compounds.

Experimental Protocol: Analytical HPLC Separation

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.5.[15]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where your purine derivatives have strong absorbance (typically around 260 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the crude reaction mixture or isolated isomers in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to ensure good peak shape.

This gradient method will help to quickly determine the retention times of your isomers and can then be converted to a more efficient isocratic method for routine analysis or preparative scale-up.

Q4: What are the key differences in the mechanism of purine alkylation under basic vs. acidic (Lewis acid) conditions?

The reaction mechanism and, consequently, the regioselectivity of purine alkylation are highly dependent on the pH and the nature of the catalyst.

graph G { layout=neato; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Comparison of Purine Alkylation Mechanisms.
  • Under Basic Conditions: A base is used to deprotonate the purine, forming a purine anion. This anion is a powerful nucleophile that attacks the alkylating agent (typically an alkyl halide) in an SN2 reaction. In this scenario, the N9 position is often more nucleophilic, and the resulting product is thermodynamically more stable, leading to a predominance of the N9 isomer.[5][15]

  • With a Lewis Acid (e.g., SnCl₄): This method, often used with silylated purines, proceeds through a different mechanism. The Lewis acid coordinates to the purine ring, activating it for alkylation. The reaction with a tertiary alkyl halide, for example, can proceed through a carbocation-like intermediate. This pathway can be highly regioselective for the N7 position, yielding the kinetic product, especially at lower temperatures.[2][3]

Data Summary Table

ParameterCondition Favoring N7 Isomer (Kinetic)Condition Favoring N9 Isomer (Thermodynamic)Reference
Temperature Low (e.g., 0 °C to RT)High (e.g., >80 °C)[2][3]
Reaction Time ShortLong[2]
Catalyst Lewis Acids (e.g., SnCl₄ with tert-alkyl halides)Strong Bases (e.g., NaH, K₂CO₃)[2][5]
Solvent Less polar aprotic solventsPolar aprotic solvents (e.g., DMF, DMSO)[15]
¹³C NMR (C5 Shift) ~123 ppm~132 ppm[2][3]

References

  • Separation of Purine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • McBurney, A., & Gibson, T. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica Chimica Acta, 102(1), 19–28. [Link]
  • HPLC chromatogram showing separation of pure purine compounds added to blank serum.
  • The Power of Preparative HPLC Systems. Teledyne LABS. [Link]
  • A Set of Procedures for Resolving Purine Compounds by Reversed-Phase High Performance Liquid Chromatography: Application to the Study of Purine Nucleotide and Nucleic Acid Metabolism. Analytical Biochemistry, 159(2), 377-385. [Link]
  • LABTips: Preparative HPLC for Purific
  • Application Compendium Solutions for Prepar
  • How to separate isomers by Normal phase HPLC?
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
  • 5 Main Types of HPLC Columns Explained. Torontech. [Link]
  • Different Types of HPLC Columns Used in Analysis. Pharmaguideline. [Link]
  • Chiral HPLC Separ
  • Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]
  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
  • Principles in preparative HPLC. University of Warwick. [Link]
  • Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts. Analytical Biochemistry, 144(1), 258-266. [Link]
  • HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells. Journal of Visualized Experiments. [Link]
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

Sources

Technical Support Center: Column Chromatography Purification of Dichloropururine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of dichloropururine derivatives via column chromatography. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important class of heterocyclic compounds. The inherent chemical properties of dichloropurines necessitate a thoughtful and optimized approach to achieve high purity.

Introduction: The Chromatographic Challenge of Dichloropurines

Dichloropurine derivatives are a cornerstone in medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of biologically active molecules.[1] However, their purification by column chromatography is often non-trivial. The presence of two chlorine atoms and the nitrogen-rich purine core imparts a unique polarity and reactivity that can lead to several common issues during separation. Problems such as poor solubility, peak tailing (streaking) on silica gel, and even decomposition on the stationary phase can compromise yield and purity.[2][3]

This guide provides a structured approach to troubleshooting these challenges, moving from quick-reference FAQs to detailed experimental protocols and logical workflows.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered when purifying dichloropurine derivatives.

Q1: My dichloropurine derivative is streaking badly on the silica gel TLC plate. What causes this and how can I fix it?

A1: Streaking is a frequent issue with basic, nitrogen-containing heterocycles like purines. It is primarily caused by strong, non-ideal interactions between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to slow, uneven elution and the characteristic "tailing" or "streaking" of the spot.

  • Solution: The most effective solution is to add a basic modifier to your mobile phase. A small amount of triethylamine (Et₃N) or ammonia (usually as a solution in methanol) will neutralize the acidic sites on the silica, leading to sharper spots and improved peak shape during column chromatography.[2] A typical starting point is to add 0.1-1% of the basic modifier to the eluent.

Q2: What is a good starting solvent system for the column chromatography of a dichloropurine derivative?

A2: The ideal solvent system depends heavily on the polarity of your specific derivative, which is influenced by other substituents on the molecule.[3]

  • For relatively non-polar derivatives (e.g., those with benzyl or other large alkyl/aryl groups), a good starting point is a mixture of hexanes and ethyl acetate.[3]

  • For more polar derivatives , a more polar solvent system like dichloromethane (DCM) and methanol (MeOH) is often necessary.[4]

  • Pro-Tip: Always develop your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your desired compound to ensure good separation on the column.[5]

Q3: My compound seems to be decomposing on the silica gel. What are my options?

A3: Dichloropurines can be sensitive to the acidic nature of silica gel.[2] If you suspect decomposition (e.g., observing new, unexpected spots on your TLC plate after spotting your compound and letting it sit for a while), consider the following:

  • Deactivate the Silica Gel: You can pre-treat your silica gel with a basic modifier like triethylamine before packing the column.

  • Switch to an Alternative Stationary Phase:

    • Alumina (basic or neutral): This can be a good alternative for acid-sensitive compounds.

    • Reversed-Phase (C18) Silica: This is an excellent option for moderately polar to polar compounds. You would use a polar mobile phase, such as water/acetonitrile or water/methanol, often with modifiers like formic acid or TFA to improve peak shape.[2][6]

    • Amine-functionalized Silica: This stationary phase is less polar than bare silica and can offer different selectivity for purine compounds.[3]

Q4: My dichloropurine derivative has poor solubility in the mobile phase. How should I load it onto the column?

A4: Poor solubility can lead to precipitation at the top of the column and poor separation. Dichloropurines are often soluble in solvents like acetone and ethyl acetate.[7]

  • Wet Loading (with caution): Dissolve your compound in a minimal amount of a slightly more polar solvent than your starting mobile phase (e.g., DCM or a small amount of acetone). Use the absolute minimum volume to ensure the sample is loaded as a narrow band.

  • Dry Loading (Recommended for poor solubility): Dissolve your compound in a suitable solvent (e.g., DCM). Add a small amount of silica gel or an inert support like Celite to this solution.[8] Evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique ensures that your compound is introduced to the column in a solid, finely dispersed form, which greatly improves separation for poorly soluble compounds.

Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to resolving common issues.

Problem 1: Poor Separation of the Dichloropurine Derivative from Impurities

Even with a well-chosen solvent system, you might encounter co-eluting impurities.

separation_workflow start Poor Separation Observed isocratic Isocratic Elution? start->isocratic gradient Switch to Gradient Elution isocratic->gradient Yes change_solvent Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) isocratic->change_solvent No optimize_gradient Optimize Gradient Slope gradient->optimize_gradient success Improved Separation optimize_gradient->success change_stationary_phase Change Stationary Phase (e.g., Silica to C18 or Alumina) change_solvent->change_stationary_phase change_stationary_phase->success

Caption: Decision workflow for improving poor separation.

  • Consider Gradient Elution: If you are using a single solvent mixture (isocratic elution), closely running spots can be difficult to resolve. A gradient elution, where you gradually increase the polarity of the mobile phase during the run (e.g., from 10% ethyl acetate in hexanes to 50% ethyl acetate), can sharpen peaks and improve the separation of compounds with different polarities.[9]

  • Alter Solvent Selectivity: If a gradient doesn't solve the problem, the issue may be a lack of selectivity between your compound and the impurity in the chosen solvent system. Try a completely different solvent system. For example, if you are using a hexane/ethyl acetate system, switching to dichloromethane/methanol can alter the interactions with the stationary phase and may resolve the co-eluting compounds.[4]

  • Change the Stationary Phase: As a final resort, if different solvent systems on silica gel fail, the interaction profiles of your compound and the impurity with silica are likely too similar. Switching to a different stationary phase like reversed-phase C18 or alumina provides a completely different separation mechanism and is very likely to resolve the issue.[2][3]

Problem 2: The Compound is Not Eluting from the Column

This is a common issue when dealing with highly polar compounds on a normal-phase column.

Possible Cause Solution & Explanation
Compound is too Polar Your mobile phase is not polar enough to elute the compound. Drastically increase the polarity. For a DCM/MeOH system, you may need to increase the percentage of methanol significantly. A gradient from a less polar to a highly polar mobile phase is often effective.[2]
Irreversible Adsorption/Decomposition The compound may be strongly and irreversibly binding to the acidic silica gel, or it may be decomposing.[2] In this case, you will not be able to recover your compound from a standard silica column. Consider using a less acidic stationary phase like deactivated silica, neutral alumina, or switching to reversed-phase chromatography.
Problem 3: Peak Tailing/Streaking

As discussed in the FAQs, this is typically due to interaction with acidic silanol groups.

tailing_workflow start Peak Tailing Observed add_modifier Add Basic Modifier to Eluent (0.1-1% Et3N or NH3/MeOH) start->add_modifier check_loading Check Sample Loading add_modifier->check_loading dry_load Use Dry Loading Technique check_loading->dry_load High Concentration alt_phase Switch to Alternative Stationary Phase (Amine-functionalized or C18) check_loading->alt_phase Modifier Ineffective success Sharp Peaks dry_load->success alt_phase->success

Sources

Technical Support Center: Navigating the Solubility Labyrinth of Purine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in modern organic and medicinal chemistry: the poor solubility of purine intermediates in organic solvents. This guide is designed for researchers, scientists, and drug development professionals who encounter these hurdles in their daily experiments. Here, we move beyond simple protocols to provide a deeper understanding of the underlying principles governing solubility, empowering you to troubleshoot effectively and accelerate your research.

Introduction: The Pervasive Challenge of Purine Solubility

Purines, with their rigid, planar, and heteroaromatic structures, are prone to strong intermolecular interactions, particularly hydrogen bonding and π-π stacking. These forces lead to high lattice energies in the solid state, making them notoriously difficult to dissolve in many common organic solvents.[1] This poor solubility can hinder reaction kinetics, complicate purification, and create significant roadblocks in drug discovery and development pipelines, where up to 90% of molecules in the discovery phase are poorly water-soluble.[2][3] This guide provides a systematic approach to understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with purine intermediates.

Q1: Why is my purine intermediate completely insoluble in common solvents like dichloromethane (DCM) and ethyl acetate?

A1: The insolubility of many purine derivatives in non-polar or moderately polar aprotic solvents stems from their unique molecular structure. The purine core contains multiple nitrogen atoms that can act as both hydrogen bond donors and acceptors.[4] This leads to strong, self-associating networks in the solid state. Solvents like DCM and ethyl acetate lack the ability to effectively break these strong intermolecular hydrogen bonds, resulting in poor solvation and, consequently, low solubility.[5] The high crystal lattice energy of many purine solids must be overcome by strong solvent-solute interactions, which these solvents cannot provide.[1]

Q2: I've dissolved my purine intermediate in DMSO for a reaction, but upon adding a less polar co-solvent, it immediately precipitates. What is happening?

A2: This phenomenon, often termed "crashing out," is a classic example of anti-solvent precipitation.[6] Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, allowing it to effectively solvate many purines.[7] However, when a less polar co-solvent is introduced, the overall polarity of the solvent system decreases. This change weakens the solvent-solute interactions that were keeping your purine intermediate in solution. The purine molecules then re-associate with each other, as the intermolecular forces between them are stronger than their interactions with the mixed solvent system, leading to precipitation.

Q3: Can adjusting the pH of my organic solvent system improve the solubility of my purine intermediate?

A3: While the concept of pH is strictly defined for aqueous solutions, the underlying principle of protonation/deprotonation can be applied to organic systems to enhance solubility.[8][9] Many purine intermediates possess acidic or basic sites.[4] For a purine with a basic nitrogen, adding a small amount of an organic acid (e.g., acetic acid, trifluoroacetic acid) can lead to protonation, forming a salt. This salt form will have significantly different solvation requirements and may be more soluble in polar organic solvents. Conversely, for purines with acidic protons (e.g., on a xanthine scaffold), the addition of a non-nucleophilic organic base (e.g., triethylamine, DBU) can form an organic-soluble salt.[9] However, it is crucial to ensure that the chosen acid or base does not interfere with your downstream reaction chemistry.

Q4: Are there any general structural modifications I can consider to improve the inherent solubility of my purine derivatives?

A4: Yes, several medicinal chemistry strategies can be employed to improve solubility by modifying the molecular structure:

  • Disrupting Planarity and Crystal Packing: Introducing bulky or non-planar groups (e.g., adamantyl, tert-butyl) can disrupt the π-π stacking and hydrogen bonding that contribute to high crystal lattice energy.[1][10] This "escape from flatland" is a powerful strategy to enhance solubility.[11]

  • Adding Polar Functional Groups: The introduction of hydrophilic groups, such as hydroxyls, amines, or short polyethylene glycol (PEG) chains, can increase the polarity of the molecule and improve its interaction with polar solvents.[3][11]

  • Prodrug Strategies: Converting a problematic functional group into a more soluble moiety that can be cleaved under physiological or specific chemical conditions is a common approach. For instance, converting a hydroxyl group to a phosphate ester can dramatically increase aqueous and, in some cases, polar organic solvent solubility.[3]

Troubleshooting Guides: A Systematic Approach

When faced with a stubborn solubility issue, a systematic approach is key. The following guides provide step-by-step workflows to diagnose and solve common problems.

Guide 1: Systematic Solvent Screening

This protocol outlines a methodical approach to identifying a suitable solvent or solvent system for your purine intermediate.

Objective: To efficiently screen a range of organic solvents to find optimal solubility conditions.

Materials:

  • Your purine intermediate (a few milligrams)

  • A selection of organic solvents (see Table 1)

  • Small vials (e.g., 1 mL glass vials)

  • Vortex mixer

  • Heating block or water bath

Protocol:

  • Initial Solvent Selection: Choose a diverse set of solvents based on their polarity and hydrogen bonding capabilities. A good starting point is provided in the table below.

  • Small-Scale Testing:

    • Add approximately 1-2 mg of your purine intermediate to a vial.

    • Add 100 µL of the first solvent to be tested.

    • Vortex the mixture vigorously for 30-60 seconds.

    • Observe for dissolution. If not fully dissolved, proceed to the next step.

  • Heating: Gently warm the vial to 40-50°C using a heating block or water bath for 5-10 minutes. Vortex again. Many dissolution processes are endothermic, and modest heating can significantly improve solubility.[8]

  • Incremental Solvent Addition: If the compound is still not dissolved, add another 100 µL of the solvent and repeat steps 2c and 3. Continue this process up to a total volume of 1 mL. This will give you a qualitative sense of solubility (e.g., soluble, sparingly soluble, insoluble).

  • Co-Solvent Systems: For promising solvents where the compound is sparingly soluble, consider creating binary or ternary solvent systems. For example, if your compound shows some solubility in THF but is more soluble in DMF, try mixtures like 9:1, 4:1, and 1:1 THF:DMF.

  • Documentation: Carefully record your observations for each solvent and condition tested.

Table 1: Recommended Solvents for Screening

Solvent ClassExamplesRationale for Use
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN)Excellent hydrogen bond acceptors, effective at solvating polar molecules.[7]
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Can act as both hydrogen bond donors and acceptors.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerately polar, can accept hydrogen bonds.
Chlorinated Dichloromethane (DCM), ChloroformGenerally poor solvents for unsubstituted purines but may work for more lipophilic derivatives.
Amides FormamideCan act as both a reactant and a solvent in certain purine syntheses.[12]

Diagram 1: Solvent Selection Workflow

G start Start: Insoluble Purine Intermediate screen_solvents Screen Solvents (Table 1) at Room Temperature start->screen_solvents dissolved_rt Soluble? screen_solvents->dissolved_rt heat Heat to 40-50°C dissolved_rt->heat No end_success Success: Proceed with Experiment dissolved_rt->end_success Yes dissolved_heat Soluble? heat->dissolved_heat cosolvent Try Co-solvent Systems (e.g., Toluene/DMF, THF/NMP) dissolved_heat->cosolvent No dissolved_heat->end_success Yes dissolved_cosolvent Soluble? cosolvent->dissolved_cosolvent dissolved_cosolvent->end_success Yes end_fail Failure: Consider Structural Modification or Alternative Techniques dissolved_cosolvent->end_fail No

Caption: A decision tree for systematic solvent screening.

Guide 2: Leveraging pH and Salt Formation

This guide details how to exploit the acidic or basic nature of your purine intermediate to enhance its solubility.

Objective: To improve solubility by forming an in situ salt that is more readily dissolved in an organic solvent.

Causality: The conversion of a neutral, often crystalline, and poorly soluble molecule into a salt disrupts the crystal lattice and introduces ionic character. This charged species can then be more effectively solvated by polar organic solvents.[3][13]

Protocol 1: For Basic Purine Intermediates

  • Select a Solvent: Choose a polar aprotic solvent in which your compound has at least minimal solubility (e.g., THF, Acetonitrile).

  • Add an Acid: To a suspension of your purine intermediate in the chosen solvent, add a volatile organic acid dropwise while stirring. Common choices include:

    • Acetic Acid (for weakly basic purines)

    • Trifluoroacetic Acid (TFA) (for more stubborn cases, but it is a strong acid)

  • Observe for Dissolution: Stir the mixture at room temperature. The formation of the corresponding salt should lead to dissolution. Gentle warming can be applied if necessary.

  • Validation: Before proceeding with a reaction, consider the compatibility of the acid and the newly formed salt with your reagents. The presence of an acid could neutralize basic reagents or catalyze side reactions.

Protocol 2: For Acidic Purine Intermediates

  • Select a Solvent: As above, choose a suitable polar aprotic solvent. DMF and NMP are often good choices.

  • Add a Base: To a suspension of your purine, add a non-nucleophilic organic base. Common choices include:

    • Triethylamine (TEA)

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Observe for Dissolution: Stir the mixture. The formation of the organic-soluble salt should result in a clear solution.

  • Validation: Ensure the chosen base will not interfere with your subsequent chemical steps. For example, DBU is a strong, non-nucleophilic base often used in elimination reactions, so its compatibility must be carefully evaluated.

Diagram 2: Logic of Solubility Enhancement via pH Modification

G cluster_0 For Basic Purines cluster_1 For Acidic Purines start_basic Insoluble Basic Purine (e.g., R-NH-Purine) add_acid Add Organic Acid (e.g., AcOH, TFA) start_basic->add_acid form_salt_b Formation of Soluble Salt [R-NH2-Purine]+[Acid]- add_acid->form_salt_b dissolved_b Increased Solubility in Polar Solvents form_salt_b->dissolved_b start_acidic Insoluble Acidic Purine (e.g., Purine-OH) add_base Add Organic Base (e.g., TEA, DBU) start_acidic->add_base form_salt_a Formation of Soluble Salt [Purine-O]-[BaseH]+ add_base->form_salt_a dissolved_a Increased Solubility in Polar Solvents form_salt_a->dissolved_a

Caption: Enhancing purine solubility through salt formation.

Advanced Strategies for Intractable Cases

For particularly challenging purine intermediates, more advanced techniques may be required.

Cocrystallization

Cocrystallization involves combining the purine intermediate (the active pharmaceutical ingredient or API) with a benign coformer molecule in a specific stoichiometric ratio to form a new crystalline solid.[14] This new solid has its own unique physicochemical properties, including solubility, which can be significantly improved compared to the parent purine.[15]

  • Mechanism: The coformer disrupts the self-association of the purine molecules, leading to a crystal lattice with lower energy and improved solvation characteristics.[14]

  • Common Coformers: Carboxylic acids (e.g., trimesic acid, hemimellitic acid) are often used as coformers for purine alkaloids like theophylline and theobromine.[14][15]

  • Screening: Cocrystal screening can be performed by techniques such as liquid-assisted grinding or slow evaporation from solution.[15]

Solid Dispersions

A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, often a polymer.[16] Creating an amorphous solid dispersion can lead to a significant increase in the apparent solubility and dissolution rate.

  • Mechanism: In an amorphous state, the energy required to overcome lattice forces is much lower than for a crystalline solid. When the solid dispersion is introduced to a solvent, the carrier dissolves quickly, releasing the purine as fine, high-energy particles with a large surface area, which enhances the dissolution rate.[16]

  • Common Carriers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and Kollicoat® IR are common carriers.[16]

  • Preparation Methods:

    • Fusion/Melt Method: The purine and carrier are heated until molten, mixed, and then rapidly cooled.[16]

    • Solvent Evaporation: The purine and carrier are dissolved in a common solvent, which is then evaporated.[17]

By understanding the fundamental principles of purine chemistry and applying these systematic troubleshooting strategies, researchers can effectively overcome solubility challenges, leading to more efficient and successful experimental outcomes.

References
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues of Purine Analogs In Vitro.
  • Cohen, B. E., & Englman, R. (2003). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. Biophysical Journal, 84(2), 1159-1168.
  • Stockx, J., & Vandendriessche, L. (1966). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. Bulletin des Sociétés Chimiques Belges, 75(9-10), 689-700.
  • ResearchGate. (n.d.). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions.
  • Microbe Notes. (2023, August 3). Purine- Structure, Types, Derivatives, Modification, Effects.
  • Benchchem. (n.d.). A Comparative Guide to Purine Synthesis: Exploring Alternatives to Aminomalononitrile.
  • Ghent University Academic Bibliography. (2021, February 16). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions.
  • Wikipedia. (n.d.). Purine.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • MDPI. (n.d.). Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. Molecules, 24(11), 2098.
  • ACS Publications. (n.d.). Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. Crystal Growth & Design, 20(1), 22-35.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. 5(6), 199-204.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal, 4(3), 56-63.
  • Marks' Basic Medical Biochemistry. (n.d.). Purine & Pyrimidine Metabolism.
  • Journal of Pharmaceutical Negative Results. (n.d.).
  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In Drug Discovery.
  • ResearchGate. (n.d.). Uric Acid Crystallization Interrupted with Competing Binding Agents.
  • World Scientific. (n.d.). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • OUCI. (n.d.).
  • Veranova. (n.d.). Improving solubility and accelerating drug development.
  • National Center for Biotechnology Information. (n.d.). Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. Crystal Growth & Design, 20(1), 22-35.
  • Harper's Illustrated Biochemistry. (n.d.). Purine & Pyrimidine Metabolism.
  • Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?
  • ResearchGate. (2015). Study on dissolution improvement of Allopurinol by co-grinding and Fusion method using solid dispersion technique.
  • YouTube. (2021, February 17). Pyrimidines, Purines and Azepines – synthesis, reactions and applications.
  • PubMed. (2005). A solid-phase approach to novel purine and nucleoside analogs. Bioorganic & Medicinal Chemistry, 13(15), 4760-4766.
  • PubMed. (1978). Effect of oral purine load and allopurinol on the crystallization of calcium salts in urine of patients with hyperuricosuric calcium urolithiasis. The American Journal of Medicine, 65(4), 593-599.
  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • National Center for Biotechnology Information. (2023). Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics. ACS Omega, 8(37), 33861-33871.
  • Wikipedia. (n.d.). Uric acid.
  • YouTube. (2017, April 18). Purine and Pyrimidine Catabolism Pathway - Nucleotide Breakdown - Biochemistry Lesson.
  • National Center for Biotechnology Information. (2024). Binding uric acid: a pure chemical solution for the treatment of hyperuricemia. Acta Pharmaceutica Sinica B, 14(8), 3469-3478.
  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 53(11), 4201-4211.
  • National Center for Biotechnology Information. (n.d.). Role of pH in Regulating Cancer Pyrimidine Synthesis. International Journal of Molecular Sciences, 22(11), 5789.
  • Drug Development & Delivery. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
  • ResearchGate. (2022). How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0?
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Taylor & Francis Online. (n.d.). Purine analogues – Knowledge and References.
  • Wikipedia. (n.d.). Purine analogue.
  • bioRxiv. (n.d.).
  • STAR Protocols. (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine.
  • YouTube. (2021, August 26). Retrosynthesis and Liquid-Liquid Extraction: Crash Course Organic Chemistry #34.
  • ResearchGate. (2015). How can I adjust the pH of organic solvents?
  • PubMed. (n.d.). Synthesis and pH-dependent stability of purine-6-sulfenic acid, a putative reactive metabolite of 6-thiopurine. Journal of the American Chemical Society, 107(25), 7219-7221.
  • Council for the Indian School Certificate Examin

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on Purine Rings

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to navigating the complexities of nucleophilic aromatic substitution (SNAr) on purine rings is presented below. This technical support center is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting guides and frequently asked questions to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nucleophilic aromatic substitution (SNAr) on a purine ring?

A1: The SNAr reaction on a purine ring is a two-step addition-elimination process.[1][2] First, a nucleophile attacks an electron-deficient carbon atom of the purine ring, which is activated by electron-withdrawing groups and contains a suitable leaving group. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the purine ring is restored.[2]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Purine Purine-LG Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Purine->Meisenheimer Addition (Rate-Determining Step) Nucleophile Nu- Nucleophile->Meisenheimer Product Purine-Nu Meisenheimer->Product Elimination Leaving_Group LG- Meisenheimer->Leaving_Group caption General SNAr Mechanism on a Purine Ring

Caption: General SNAr Mechanism on a Purine Ring

Q2: Which positions on the purine ring are most susceptible to nucleophilic attack?

A2: The reactivity of the carbon atoms in the purine ring towards nucleophilic attack generally follows the order C6 > C2 > C8. However, this order can be influenced by the presence of activating groups and the specific reaction conditions. For instance, in 9-H purines, the reactivity order is typically 6 > 8 > 2, while for 9-substituted purines, the order may change to 8 > 6 > 2.[4] The electron-withdrawing nature of the nitrogen atoms in the pyrimidine and imidazole rings makes the adjacent carbon atoms electrophilic and thus prone to nucleophilic attack.[5]

Q3: How do I choose an appropriate leaving group for my reaction?

A3: The choice of leaving group is critical for a successful SNAr reaction. A good leaving group should be able to stabilize the negative charge that develops as it departs. For purine systems, halogens are commonly used leaving groups. The reactivity order can vary depending on the nucleophile and reaction conditions. For example, with butylamine in acetonitrile, the order is F > Br > Cl > I.[6] Alkylsulfonyl groups can also be highly effective leaving groups, sometimes even more reactive than fluoride.[6]

Leaving GroupRelative Reactivity (Example with BuNH₂)Notes
Fluoro (-F)HighestOften provides the best reactivity.[6][7]
Chloro (-Cl)ModerateA common and cost-effective choice.
Bromo (-Br)Moderate to HighReactivity can be similar to or greater than chloro.[6]
Iodo (-I)LowestGenerally the least reactive halide leaving group in SNAr.[6]
Alkylsulfonyl (-SO₂R)Very HighCan be more reactive than fluoro with certain nucleophiles.[6]
Q4: What are the key considerations for selecting a solvent?

A4: The solvent plays a crucial role in SNAr reactions by stabilizing the charged intermediate.[8][9] Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally preferred as they can solvate the cationic counter-ion of the nucleophile, thus increasing its reactivity.[10] Protic solvents can solvate the nucleophile, reducing its reactivity.[10] However, in some cases, fluoroalcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in the presence of a Brønsted acid have been shown to facilitate nucleophilic arylation of halopurines.[11]

Troubleshooting Guide

Q5: My reaction is not proceeding to completion, or the yield is very low. What should I do?

A5: Low conversion or yield can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:

  • Reactivity of the Nucleophile: Ensure your nucleophile is sufficiently potent. If you are using a neutral nucleophile like an amine or alcohol, the addition of a non-nucleophilic base (e.g., DIPEA, DBU) is often necessary to deprotonate it in situ, thereby increasing its nucleophilicity.[1][12]

  • Reaction Temperature: SNAr reactions on purines can be slow at room temperature. Gradually increasing the temperature while monitoring the reaction for the formation of side products can significantly improve the reaction rate.[12]

  • Leaving Group Ability: If possible, consider switching to a more reactive leaving group. For instance, if you are using a chloro-purine, a fluoro- or alkylsulfonyl-purine might offer better reactivity.[6]

  • Catalysis: For less reactive substrates or nucleophiles, catalysis may be necessary. Acid catalysis can be effective for the substitution of C6-Cl with amines.[13][14] Transition metal catalysts, such as palladium or copper, are often employed for C-C and C-N bond-forming reactions.[14][15][16]

  • Purity of Reagents: Ensure all your starting materials and solvents are of high purity and anhydrous, as impurities can interfere with the reaction.

Troubleshooting_Workflow Start Low Yield / Incomplete Reaction Check_Nucleophile Is the nucleophile sufficiently reactive? Start->Check_Nucleophile Add_Base Add a non-nucleophilic base (e.g., DIPEA, DBU). Check_Nucleophile->Add_Base No Increase_Temp Gradually increase reaction temperature. Check_Nucleophile->Increase_Temp Yes Add_Base->Increase_Temp Change_LG Switch to a more reactive leaving group (e.g., -F, -SO2R). Increase_Temp->Change_LG Consider_Catalyst Employ acid or transition metal catalysis. Change_LG->Consider_Catalyst Check_Purity Verify purity of all reagents and solvents. Consider_Catalyst->Check_Purity End Reaction Optimized Check_Purity->End

Sources

Technical Support Center: Synthesis of 2,6,9-Trisubstituted Purines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6,9-trisubstituted purines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purine chemistry. Instead of a generic overview, we will directly address the common side reactions and challenges encountered in the lab, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Introduction: The Challenge of Regioselectivity

The synthesis of 2,6,9-trisubstituted purines is a cornerstone of many drug discovery programs, targeting kinases, adenosine receptors, and other crucial cellular proteins.[1][2][3] The core challenge in these syntheses is not the installation of substituents themselves, but controlling where they go. The purine scaffold, a fusion of pyrimidine and imidazole rings, possesses multiple reactive nitrogen atoms.[4] This inherent reactivity, particularly within the imidazole ring (N7 and N9), is the primary source of side reactions, leading to isomeric mixtures that are often difficult to separate and can derail a research campaign.

This guide provides field-proven insights and troubleshooting protocols to help you overcome these hurdles, with a primary focus on the most persistent side reaction: the formation of N7 versus N9 regioisomers during alkylation.

Troubleshooting Guide & FAQs

Question 1: I'm getting an inseparable mixture of N7 and N9 isomers during my N9-alkylation step. Why is this happening and how can I fix it?

This is the most frequent issue in purine synthesis. Direct alkylation of a purine or a 2,6-disubstituted purine intermediate with an alkyl halide under basic conditions often yields a mixture of N7 and N9 isomers.[5][6] The desired N9 isomer is typically the major product, but significant amounts of the N7 isomer are often formed.[7][8]

Causality: Kinetic vs. Thermodynamic Control

The outcome of the alkylation is a battle between two pathways:

  • N9 Isomer (Thermodynamic Product): The N9-substituted purine is generally the more thermodynamically stable product. Reactions that allow for equilibrium to be reached will favor this isomer.

  • N7 Isomer (Kinetic Product): The N7 position can sometimes be the more kinetically favored site of attack, especially under specific conditions, leading to its formation as a significant side product.[5][6]

The ratio of these isomers is highly dependent on the substrate, the nature of the alkylating agent, and the reaction conditions.

Troubleshooting Protocol: Achieving N9 Selectivity

  • Choice of Base and Solvent: This is your first and most powerful tool.

    • Standard Conditions for N9: The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is the most common method to favor N9 alkylation. The base deprotonates the purine to form an anion, and the subsequent alkylation predominantly occurs at the N9 position.

    • Alternative Bases: Potassium carbonate (K₂CO₃) in DMF is a milder alternative that also strongly favors N9 formation.[7]

  • Leverage Steric Hindrance (The "Shielding" Effect): The size of the substituent at the C6 position dramatically influences the N9/N7 ratio.[7]

    • Mechanism: A bulky group at the C6 position can physically block or "shield" the adjacent N7 position from the incoming alkylating agent. This steric hindrance effectively directs the alkylation exclusively to the more accessible N9 position.

    • Practical Application: If your synthetic route allows, consider installing a sterically demanding group at C6 prior to N9-alkylation. For example, coupling a bulky 6-(imidazol-1-yl) group to the purine core has been shown to result in exclusively N9 alkylation because the imidazole ring shields N7.[7][8][9]

  • Temperature Control: Running the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C) generally favors the thermodynamic N9 product. Avoid excessively high temperatures which might lead to other decomposition pathways.

Workflow: Achieving High N9-Selectivity

cluster_start Starting Material cluster_conditions Reaction Conditions cluster_reaction Alkylation Step cluster_outcome Desired Outcome Start 2,6-Disubstituted Purine Deprotonation Deprotonation Start->Deprotonation Add Base in Solvent Base Base Selection (NaH or K₂CO₃) Base->Deprotonation Solvent Solvent (Anhydrous DMF) Solvent->Deprotonation Alkylation Add Alkyl Halide (R-X) Room Temp Deprotonation->Alkylation Product Exclusive or Predominant N9-Alkylated Product Alkylation->Product

Caption: Workflow for selective N9-alkylation of purines.

Question 2: My goal is actually the N7 isomer, but I keep getting the N9 product. How can I reverse the selectivity?

While less common, the synthesis of N7-substituted purines is important for exploring structure-activity relationships, as these isomers can possess unique biological activities.[5] Achieving N7 selectivity requires overriding the thermodynamic preference for the N9 position.

Causality: Exploiting Kinetic Control

To favor the N7 isomer, you must use conditions that are kinetically controlled and prevent thermodynamic equilibration. A specialized method has been developed for the direct N7 regioselective introduction of tert-alkyl groups.[5][6]

Troubleshooting Protocol: Achieving N7 Selectivity (for tert-Alkyl Groups)

  • Silylation is Key: The first step involves protecting the purine nitrogen with a trimethylsilyl (TMS) group. This is typically done by heating the purine with hexamethyldisilazane (HMDS) and a catalyst like ammonium sulfate. The silylation alters the electronic properties and reactivity of the purine ring.

  • Lewis Acid Catalysis: The reaction of the N-trimethylsilylated purine with a tert-alkyl halide is catalyzed by a Lewis acid, most notably Tin(IV) chloride (SnCl₄).[5][6]

  • Solvent and Temperature: The reaction is highly sensitive to the solvent and temperature. Acetonitrile (ACN) is a common solvent. Lower temperatures tend to favor the kinetically controlled N7 product.

Important Limitation: This silylation/Lewis acid method has been shown to be highly regioselective for tertiary alkyl halides (e.g., tert-butyl bromide). It unfortunately fails for primary and secondary alkyl halides, which do not yield the desired product.[5]

Data Summary: Conditions Influencing N7 vs. N9 Alkylation

ParameterCondition for N9 Selectivity (Thermodynamic)Condition for N7 Selectivity (Kinetic, tert-alkyl only)
Base/Catalyst Strong base (NaH, K₂CO₃)[7][8]Lewis Acid (SnCl₄)[5][6]
Purine State Anionic (deprotonated)N-trimethylsilylated[5][6]
Solvent Aprotic polar (DMF, THF)Acetonitrile (ACN)
Temperature Room temperature to 60 °CLower temperatures preferred
Substrate Scope Broad (primary, secondary, benzyl halides)Restricted to tert-alkyl halides[5]
Question 3: How do I confirm the identity of my N7 and N9 isomers?

Incorrectly identifying your final compound can be a costly mistake. While TLC and ¹H NMR can show two distinct products, they often cannot definitively assign the structure.

Authoritative Protocol: Isomer Identification by NMR

The most reliable method for distinguishing N7 and N9 isomers is through advanced NMR techniques, specifically ¹³C NMR and Heteronuclear Multiple Bond Correlation (HMBC).

  • The Key Signal: The chemical shift of the C5 carbon atom in the purine ring is diagnostic.[6]

    • For N9-alkylated 6-chloropurines, the C5 carbon typically appears around δ 132 ppm .

    • For N7-alkylated 6-chloropurines, the C5 carbon is shifted and appears at a different, distinct chemical shift.

  • HMBC Confirmation: An HMBC experiment will show a correlation between the protons on the N9-substituent's alpha-carbon and the C4 and C8 carbons of the purine ring. Conversely, for the N7 isomer, the protons on the N7-substituent's alpha-carbon will show a correlation to the C5 and C8 carbons.

Step-by-Step Isomer Separation Protocol

If you have a mixture, separation is necessary.

  • Sample Preparation: Concentrate your crude reaction mixture onto a small amount of silica gel.

  • Column Chromatography: Use a glass column packed with silica gel. The choice of solvent system is critical and must be determined by TLC analysis.

    • Solvent System: Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. The two isomers usually have a small but exploitable difference in polarity.

    • Elution: Elute the column slowly, collecting small fractions. The N9 isomer is often slightly less polar and will typically elute before the N7 isomer, but this is not a universal rule and must be confirmed by analysis of the collected fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure isomers.

  • Confirmation: Combine the pure fractions of each isomer and confirm their identity using the NMR methods described above.

Question 4: I am having trouble with substitutions at the C2 and C6 positions. What should I consider?

The synthesis of 2,6,9-trisubstituted purines typically starts from a readily available precursor like 2,6-dichloropurine.[10] The reactivity of the C2 and C6 positions is distinct, and side reactions can occur if the reaction sequence is not planned carefully.

Causality: Differential Reactivity

The chlorine atoms at C2 and C6 are both good leaving groups for nucleophilic aromatic substitution (SNAr). However, the C6 position is generally more reactive and susceptible to nucleophilic attack than the C2 position.

Troubleshooting and Strategy

  • Sequential Substitution: Exploit the reactivity difference. You can often substitute the C6 position selectively by using a nucleophile at a lower temperature. The C2 position will then require more forcing conditions (e.g., higher temperature) to react. This allows for the sequential introduction of two different groups.

  • Choice of Nucleophile: The nature of the incoming nucleophile is critical.

    • Amines: Primary and secondary amines readily displace the chlorine at C6, often at room temperature or with gentle heating.

    • Alkoxides/Thiolates: Reagents like sodium methoxide or sodium thiomethoxide are also effective for substitution at C6.

  • Modern Cross-Coupling Methods: For installing alkyl or aryl groups (C-C bonds), classical SNAr is not feasible. Modern catalytic methods are required.

    • Photoredox/Nickel Dual Catalysis: This strategy allows for the coupling of unprotected purine nucleosides with alkyl bromides at the C6 position, offering excellent functional group tolerance.[11]

    • Minisci Reaction: Radical-based approaches like the Minisci reaction can be used for C-H alkylation, with regioselectivity governed by the electronics of the purine ring.[11][12]

Generalized Synthetic Workflow

Start 2,6-Dichloropurine Step1 Step 1: Selective C6 Substitution (e.g., R¹-NH₂, Room Temp) Start->Step1 Intermediate1 2-Chloro-6-substituted Purine Step1->Intermediate1 Step2 Step 2: N9 Alkylation (R²-X, NaH, DMF) Intermediate1->Step2 Intermediate2 2-Chloro-6,9-disubstituted Purine Step2->Intermediate2 Step3 Step 3: C2 Substitution (e.g., R³-NH₂, High Temp or Pd-coupling) Intermediate2->Step3 Product Final 2,6,9-Trisubstituted Purine Step3->Product

Caption: A common synthetic sequence for 2,6,9-trisubstituted purines.

References

  • Use of a protecting group in the synthesis of 9-alkyl-9H-purine-6(1H)-thiones.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.ACS Omega.
  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1.
  • Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1.PubMed.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.ACS Omega.
  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1.
  • Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual C
  • Regiospecificity C(sp2)-C(sp3) Bond Construction between Purines and Alkenes to Synthesize C6-Alkylpurines and Purine Nucleosides Using O2 as the Oxidant.
  • Purine Biosynthesis.News-Medical.Net.
  • Chemical structures of 2,6,9-trisubstituted purines with biological properties.
  • Exploring novel A2AAR antagonists: Design, synthesis, and evaluation of 2,6,9-trisubstituted purine derivatives as promising antifibrotic agents.PubMed.
  • Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors.PubMed.
  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays.PubMed.

Sources

Technical Support Center: Regioselective Purine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers. This guide is designed to provide you, our fellow scientists and drug development professionals, with in-depth technical support for a common challenge in heterocyclic chemistry: controlling the regioselectivity of purine alkylation. Unwanted N7 alkylation can lead to difficult-to-separate isomeric mixtures, reducing the yield of the desired N9-substituted product and complicating downstream applications.

As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the principles that govern it. This guide explains the causality behind experimental choices, empowering you to troubleshoot and optimize your purine synthesis effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the N7 position of guanine and other purines so susceptible to alkylation?

The N7 position of guanine is the most nucleophilic site in DNA and a primary target for many alkylating agents.[1][2] This reactivity stems from the electronic structure of the purine ring. The lone pair of electrons on the N7 nitrogen is located in an sp2 hybrid orbital and does not participate in the aromatic system of the purine.[3] This makes these electrons more available for donation to an electrophile (the alkylating agent) compared to other ring nitrogens whose lone pairs are integral to the aromaticity.[3] While other positions can be alkylated, N7 and N9 are the most common sites for substitution reactions.

Q2: What is the difference between "kinetic" and "thermodynamic" control in purine alkylation?

This is the most critical concept for controlling the N7 vs. N9 selectivity. The final product ratio is determined by which isomer is formed faster (kinetic control) versus which is more stable (thermodynamic control).[4][5][6]

  • Kinetic Product (N7-Alkylation): The N7 position is generally more sterically accessible and has a higher electron density, making it the site of the fastest reaction. This reaction has a lower activation energy.[7][8] Reactions run at low temperatures for short durations tend to favor the N7 isomer.[6]

  • Thermodynamic Product (N9-Alkylation): The N9-alkylated purine is typically the more stable isomer. Given sufficient energy (e.g., higher temperature) and time, the initial N7 adduct can revert to the starting purine anion, which can then re-alkylate to form the more stable N9 product. This reaction pathway has a higher activation energy but results in a lower-energy (more stable) final product.[7][8]

G cluster_0 Reaction Coordinate Reactants Purine Anion + R-X TS1 TS_N7 Reactants->TS1 ΔG‡ (low) TS2 TS_N9 Reactants->TS2 ΔG‡ (high) N7_Product N7-Alkylated Purine (Kinetic Product) TS1->N7_Product N9_Product N9-Alkylated Purine (Thermodynamic Product) TS2->N9_Product R_level TS1_level N7_level TS2_level N9_level label_kinetic Kinetic Pathway label_thermo Thermodynamic Pathway label_stability More Stable

Energy profile for kinetic (N7) vs. thermodynamic (N9) purine alkylation.

Troubleshooting Guide

Q3: My reaction is yielding an inseparable mixture of N7 and N9 isomers. How can I increase the proportion of the N9 product?

This is a classic sign that your reaction conditions are not optimized for thermodynamic control. Here are the key parameters to adjust:

ParameterTo Favor N9 (Thermodynamic)Rationale
Temperature Increase (e.g., from RT to 80-120 °C)Higher temperatures provide the necessary energy to overcome the higher activation barrier for N9 alkylation and allow the kinetically favored N7 adduct to revert and equilibrate to the more stable N9 product.[8]
Reaction Time Increase (e.g., from 2h to 12-24h)Sufficient time is required for the reaction to reach thermodynamic equilibrium, where the most stable product (N9) predominates.
Solvent Use polar aprotic solvents (DMF, DMSO, ACN)These solvents effectively solvate the cation of the purine salt, leaving the anion more nucleophilic and reactive. The specific choice can influence selectivity.[9][10]
Base Use a strong, non-nucleophilic base (e.g., NaH, K₂CO₃, DBU)Strong bases ensure complete deprotonation of the purine's N9-H, forming the purine anion. The choice of base can significantly impact the outcome. For instance, tetrabutylammonium hydroxide has been shown to give good N9 selectivity.[11][12]
Protocol: N9-Selective Alkylation under Thermodynamic Control

This protocol is a general starting point for optimizing your reaction to favor the N9 isomer.

  • Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the purine starting material (1.0 eq).

  • Suspension: Add anhydrous polar aprotic solvent (e.g., DMF, 10 mL per mmol of purine).

  • Deprotonation: Cool the suspension to 0 °C and add the base (e.g., NaH, 1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases and the purine salt is formed.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1-1.5 eq) dropwise at 0 °C.

  • Thermodynamic Equilibration: Slowly warm the reaction to room temperature, then heat to 80-100 °C and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS to observe the conversion of the N7 isomer to the N9 isomer.

  • Work-up: Cool the reaction to room temperature. Quench carefully by slowly adding methanol, followed by water.

  • Extraction & Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Q4: Direct alkylation still gives me mixtures. Are there more robust methods to guarantee N9 selectivity?

Yes. When high regioselectivity is paramount, more sophisticated strategies are required. Two field-proven methods are the Mitsunobu reaction and the steric shielding approach.

Method 1: The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and reliable method for the N9 alkylation of purines with primary or secondary alcohols.[13] It proceeds through an Sₙ2 mechanism with complete inversion of stereochemistry at the alcohol's carbon center, and it is highly selective for the more acidic N9-H.[14][15]

G Start Combine Purine (1 eq), Alcohol (1.2 eq), PPh₃ (1.5 eq) in anhydrous THF Step1 Cool to 0°C Start->Step1 Step2 Add DEAD or DIAD (1.5 eq) dropwise over 30 min Step1->Step2 Step3 Stir at 0°C for 1h, then warm to RT overnight Step2->Step3 Step4 Monitor reaction by TLC/LC-MS Step3->Step4 Step5 Concentrate solvent in vacuo Step4->Step5 Step6 Purify by column chromatography to remove PPh₃=O and hydrazine byproduct Step5->Step6 End Isolate pure N9-alkylated purine Step6->End

Workflow for N9-selective alkylation using the Mitsunobu reaction.
Protocol: N9-Alkylation via Mitsunobu Reaction
  • Preparation: To a flame-dried flask under an inert atmosphere, dissolve the purine (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (15 mL per mmol of purine).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes. The solution may turn from colorless to yellow or orange.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to stir at room temperature overnight (16-24 hours).

  • Monitoring: Check for the consumption of the starting material using TLC or LC-MS.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify directly by silica gel column chromatography to obtain the clean N9-alkylated product.

Method 2: Steric Shielding of the N7 Position

A clever strategy involves modifying the purine scaffold to physically block the N7 position. Research by Robins and colleagues has shown that introducing a heteroaryl group, such as an imidazole, at the C6 position of the purine can effectively shield the N7 nitrogen.[16][17] The coplanar orientation of the purine and the C6-heteroaryl ring places a C-H bond from the substituent directly over the N7 atom, sterically hindering the approach of an alkylating agent.[16][17][18] This forces alkylation to occur exclusively at the N9 position.

Steric shielding of N7 by a C6-heteroaryl group promotes N9 alkylation.

This method is particularly useful for syntheses where subsequent modification at the C6 position is planned, as the shielding group can often be replaced via nucleophilic aromatic substitution.[19]

References
  • Vanda, D., Jorda, R., Lemrová, B., Volná, T., Kryštof, V., McMaster, C., & Soural, M. (2015). Synthesis of Novel N9-Substituted Purine Derivatives from Polymer Supported α-Amino Acids.
  • Freccero, M., Gandolfi, R., & Sarzi-Amadè, M. (2003). Selectivity of Purine Alkylation by a Quinone Methide. Kinetic or Thermodynamic Control? The Journal of Organic Chemistry, 68(16), 6411-6423. [Link]
  • Gupta, P., & Biamonte, M. A. (2008). Methods For Selective N-9 Glycosylation of Purines. U.S.
  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. The Journal of Organic Chemistry, 71(23), 8901-8906. [Link]
  • Robins, M. J., & Zhong, M. (2004). 6-(2-Alkylimidazol-1-yl)purines undergo regiospecific glycosylation at N9. Organic Letters, 6(17), 2849-2852. [Link]
  • Nevrlka, F., Bědroň, A., Valenta, M., Tranová, L., & Stýskala, J. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17368-17378. [Link]
  • Zhong, M. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. [Link]
  • Reddy, T. R., Rao, V. R., & Reddy, L. M. (2007). Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides. The Journal of Organic Chemistry, 72(19), 7435-7438. [Link]
  • Vinuesa, S., et al. (2022). Regioselective alkylation reaction of purines under microwave irradiation. Journal of Heterocyclic Chemistry, 59(1), 168-176. [Link]
  • Tang, J. B., & Wang, Y. (2014). Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. Frontiers in Chemistry, 2, 10. [Link]
  • Various Authors. (2014).
  • van den Berg, C. L., & van der Marel, G. A. (2008). The Formation and Biological Significance of N7-Guanine Adducts. Chemical Research in Toxicology, 21(10), 1869-1881. [Link]
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]
  • Wikipedia. Thermodynamic and kinetic reaction control. [Link]
  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
  • Asad, S. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
  • Li, Y., et al. (2020). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 10(70), 42939-42955. [Link]

Sources

Technical Support Center: Scaling the Synthesis of 2,6-dichloro-9-isopropyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-dichloro-9-isopropyl-9H-purine. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, and scale up this important synthesis. As a key intermediate in the development of various therapeutic agents, a robust and scalable synthetic route is paramount. This document provides in-depth, field-proven insights, troubleshooting solutions, and detailed protocols to ensure your success.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis and handling of the materials involved.

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most established and industrially viable pathway is a two-step synthesis. The first step involves the chlorination of a readily available starting material like xanthine to produce the intermediate, 2,6-dichloropurine.[1][2] The second step is the regioselective N-alkylation of this intermediate with an isopropylating agent to yield the final product. The primary challenge in this route is controlling the regioselectivity of the alkylation to favor the desired N9 isomer over the N7 byproduct.[3][4]

Q2: Why is regioselectivity an issue during the isopropylation step?

A2: The purine ring has two nucleophilic nitrogen atoms in the imidazole ring, N7 and N9, that can be alkylated.[4][5] Direct alkylation with an alkyl halide under basic conditions often leads to a mixture of N7 and N9 isomers.[6][7] The thermodynamically more stable N9 isomer is typically the major product, but significant quantities of the N7 isomer can form, complicating purification and reducing the overall yield.[4] Reaction conditions must be carefully optimized to maximize the N9/N7 ratio.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary hazard is associated with the chlorination step, which often uses phosphorus oxychloride (POCl₃). POCl₃ is highly corrosive, toxic, and reacts violently with water.[8] All operations involving this reagent must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), and all glassware must be scrupulously dried to prevent exothermic and dangerous reactions.[8]

Q4: How can I confirm the identity and purity of the final product and distinguish between the N7 and N9 isomers?

A4: A combination of analytical techniques is required. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. In ¹³C NMR, the chemical shift of the C5 carbon can help distinguish between isomers; it is more shielded (lower ppm value, ~123 ppm) in the N7 isomer compared to the N9 isomer (~132 ppm).[5] High-Performance Liquid Chromatography (HPLC) is essential for determining purity and quantifying the N7/N9 ratio. Mass Spectrometry (MS) will confirm the molecular weight of the product.[8]

Synthesis Pathway Overview

The overall synthetic scheme is illustrated below. The process begins with the conversion of xanthine to the key 2,6-dichloropurine intermediate, followed by N-alkylation.

G Xanthine Xanthine DCP 2,6-Dichloropurine Xanthine->DCP  Step 1: Chlorination  POCl₃, Weak Base N9_Product This compound (Desired Product) DCP->N9_Product Step 2: Alkylation K₂CO₃, 2-Iodopropane, DMSO N7_Isomer 2,6-Dichloro-7-isopropyl-7H-purine (Byproduct) DCP->N7_Isomer Side Reaction

Caption: Two-step synthesis of this compound.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the scale-up process.

Problem Potential Causes Recommended Solutions & Scientific Rationale
Low Yield in Step 1 (Chlorination) 1. Incomplete Reaction: Insufficient heating or reaction time. 2. Reagent Decomposition: Moisture contamination causing POCl₃ to decompose. 3. Degradation during Workup: Product decomposition upon quenching with water/ice.1. Monitor the reaction: Use TLC or HPLC to track the disappearance of xanthine. The reaction is heterogeneous initially and becomes a solution as it progresses.[1] 2. Ensure anhydrous conditions: Dry all glassware in an oven and use freshly distilled POCl₃. Moisture creates phosphoric acid, which is ineffective for chlorination. 3. Control the quench: Add the reaction mixture slowly to a vigorously stirred slurry of ice. This dissipates the heat from the exothermic hydrolysis of excess POCl₃, preventing product degradation. Neutralize the acidic solution carefully.
Reaction Stalls or is Sluggish 1. Poor Mixing: Inadequate agitation, especially on a larger scale where the initial mixture is a thick slurry. 2. Low Temperature: Insufficient temperature to overcome the activation energy.1. Use appropriate equipment: For scale-up, a reactor with a powerful overhead stirrer (e.g., mechanical stirrer with a pitched-blade turbine) is essential to maintain suspension and ensure efficient heat and mass transfer. 2. Verify internal temperature: Use a temperature probe to monitor the internal reaction temperature, not just the heating mantle setting. Ensure the reflux temperature (ca. 105 °C for POCl₃) is reached and maintained.[1]
High Levels of N7-Isomer Byproduct 1. Incorrect Base/Solvent System: The choice of base and solvent significantly influences the N7/N9 alkylation ratio.[4] 2. Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable N9 product, but this is not always the case.1. Use a heterogeneous base system: Using a solid base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO or DMF is a standard method.[3] The purine anion is formed on the surface of the K₂CO₃, and the sterically less hindered N9 position is often preferentially alkylated. 2. Optimize temperature: Run the reaction at a controlled, moderate temperature (e.g., 15-20°C).[3] While some protocols suggest heating can convert the N7 isomer to the N9 isomer, this is not always efficient and can lead to other byproducts.[9] It is better to optimize for initial selectivity.
Difficult Purification / Isomer Separation 1. Similar Polarity of Isomers: The N7 and N9 isomers have very similar polarities, making them difficult to separate by standard column chromatography. 2. Product Oiling Out: The product may not crystallize easily from the crude mixture.1. Optimize chromatography: Use a high-resolution silica gel and a carefully optimized solvent system (e.g., a gradient of ethyl acetate in petroleum ether or hexane).[3] Multiple columns may be necessary. 2. Consider recrystallization: For large-scale purification, recrystallization is preferred. The crude solid containing the isomer mixture can be dissolved in a minimal amount of a hot solvent (e.g., isopropanol, ethanol) and allowed to cool slowly. Often, one isomer will crystallize preferentially. Seeding with a pure crystal of the desired N9 isomer can be beneficial.
Troubleshooting Workflow Diagram

G start Low Final Yield or Purity check_isomers High N7/N9 Isomer Ratio? start->check_isomers check_sm Unreacted 2,6-Dichloropurine? check_isomers->check_sm No sol_isomers Optimize Alkylation: - Check base (K₂CO₃ quality) - Control temperature (15-20°C) - Ensure anhydrous solvent (DMSO) check_isomers->sol_isomers Yes check_impurities Other Impurities Present? check_sm->check_impurities No sol_sm Drive Alkylation: - Increase reaction time - Add slight excess of 2-iodopropane - Check base stoichiometry (3 eq.) check_sm->sol_sm Yes sol_impurities Improve Workup & Purification: - Optimize extraction pH - Use brine wash to break emulsions - Screen recrystallization solvents check_impurities->sol_impurities Yes

Caption: Decision tree for troubleshooting low yield and purity issues.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 2,6-Dichloropurine from Xanthine

This protocol is adapted from an industrially viable method.[1]

  • Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a dropping funnel. Ensure all glassware is oven-dried.

  • Charging Reagents: Under a nitrogen atmosphere, charge the flask with xanthine (30.4 g, 0.20 mol) and phosphorus oxychloride (POCl₃, 307.5 g, 2.0 mol).

  • Reaction Initiation: Begin vigorous stirring to create a slurry. Slowly heat the mixture to 50 °C.

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (91.3 g, 0.60 mol) dropwise via the dropping funnel over 1 hour. The addition is exothermic; maintain the temperature below 80 °C.

  • Reflux: After the addition is complete, heat the mixture to reflux (approx. 105 °C) for 6 hours. The slurry should dissolve to form a brown solution.

  • Quenching: Cool the reaction mixture to 40 °C. In a separate, larger vessel, prepare a slurry of ice-water (1.5 kg). While stirring the ice-water vigorously, slowly transfer the reaction mixture into it. The temperature should be kept below 20 °C.

  • Neutralization & Filtration: Neutralize the resulting brown solution to pH 4 with a 50% aqueous NaOH solution. Filter the mixture through a pad of Celite to remove any solids.

  • Extraction: Extract the filtrate with ethyl acetate (3 x 400 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be recrystallized from a methanol/water mixture to afford 2,6-dichloropurine as white crystals. (Expected yield: 80-90%).

Step 2: Synthesis of this compound

This protocol is based on a reported N-alkylation procedure.[3]

  • Setup: In a 500 mL flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,6-dichloropurine (18.9 g, 0.10 mol) in anhydrous dimethyl sulfoxide (DMSO) (200 mL).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (41.4 g, 0.30 mol). Stir the suspension vigorously.

  • Alkylating Agent Addition: Add 2-iodopropane (25.5 g, 0.15 mol) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature (15-20 °C) for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or HPLC until the starting material is consumed.

  • Workup: Dilute the reaction mixture with cold water (500 mL) and extract with diethyl ether or ethyl acetate (3 x 200 mL).

  • Washing and Drying: Combine the organic layers, wash thoroughly with brine (2 x 100 mL) to remove residual DMSO, dry over Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purification: The crude material, a mixture of N9 and N7 isomers, can be purified by column chromatography on silica gel using a gradient of petroleum ether/ethyl acetate to separate the isomers.[3] The N9 isomer is typically the major product. (Expected yield of combined isomers: 70-85%).

Scale-Up Considerations
ParameterLab Scale (10 g)Pilot Scale (1 kg)Key Considerations
Reactor Vessel 250 mL RBF20 L Glass-Lined ReactorMaterial compatibility (no reaction with POCl₃), efficient heat transfer, and robust agitation are critical.
Heating/Cooling Heating Mantle / Ice BathJacketed Reactor with Thermal FluidPrecise temperature control is essential for managing exotherms (DBU addition, quench) and maintaining selectivity.
Reagent Transfer Pipette / FunnelMetering Pumps / Pressure TransferSafe and controlled transfer of hazardous materials like POCl₃ is non-negotiable. Use a closed system.
Workup Quench Manual PouringControlled Reverse AdditionQuenching the reaction mass into water is safer than adding water to the mass, as it provides a larger heat sink.
Purification ChromatographyRecrystallization / ReslurryingChromatography is not practical for multi-kilogram scale. Developing a robust crystallization procedure is essential for achieving high purity.

References

  • Zeng, Q., Huang, B., Danielsen, K., Shukla, R., & Nagy, T. (2002). Facile and Practical Synthesis of 2,6-Dichloropurine. Organic Process Research & Development, 6(4), 513-515.
  • ACS Publications. (n.d.). Facile and Practical Synthesis of 2,6-Dichloropurine.
  • Microbe Notes. (2022). Purine Synthesis.
  • Kotek, J., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
  • News-Medical.Net. (n.d.). Purine Biosynthesis.
  • Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Purine.
  • Indiana State University. (1997). Purine and Pyrimidine Metabolism.
  • Hloušková, N., Rouchal, M., Nečas, M., & Vícha, R. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1585.
  • ResearchGate. (2018). Regioselective alkylation reaction of purines under microwave Irradiation.
  • ResearchGate. (2019). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1.
  • ACS Omega. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
  • National Institutes of Health (NIH). (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
  • ACS Publications. (n.d.). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1.
  • MDPI. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent.

Sources

Technical Support Center: Method Refinement for Selective C2 and C6 Substitution of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced methods in selective pyridine functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C2 and C6 substitution on the pyridine ring. Here, we move beyond basic protocols to address the nuanced challenges and mechanistic considerations that underpin successful and reproducible outcomes in this critical area of synthetic chemistry.

The pyridine scaffold is a cornerstone in pharmaceuticals and agrochemicals, making the precise installation of functional groups at specific positions a paramount objective.[1][2] However, the intrinsic electronic properties of the pyridine ring—specifically its electron-deficient nature and the powerful coordinating ability of the nitrogen atom—present significant hurdles to achieving high regioselectivity.[1][3][4] This guide provides in-depth, experience-driven insights into overcoming these challenges, focusing on the rationale behind methodological choices to empower you to troubleshoot and refine your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is it inherently difficult to achieve selective substitution at the C2 and C6 positions of a pyridine ring?

A1: The difficulty arises from the electronic nature of the pyridine ring. The electronegative nitrogen atom withdraws electron density, making the entire ring less reactive towards electrophilic substitution compared to benzene. For nucleophilic aromatic substitution (SNAr), the C2, C4, and C6 positions are electronically favored due to their ability to stabilize the negative charge of the Meisenheimer intermediate through resonance, with the charge being delocalized onto the nitrogen atom.[5] However, achieving selectivity between these activated positions, particularly discriminating between C2 and C6 in an unsubstituted pyridine, requires strategic intervention. Furthermore, the lone pair on the nitrogen can coordinate to metal catalysts, often poisoning them or leading to undesired reaction pathways.[1][6]

Q2: What are the primary strategies to control selectivity between the C2 and C6 positions?

A2: The main strategies revolve around three principles:

  • Steric Hindrance: Introducing a bulky substituent at one of the ortho positions (e.g., C2) will sterically hinder that site, directing incoming reagents to the less hindered C6 position.

  • Directing Groups: A directing group can be installed on the pyridine nitrogen or at an adjacent position (e.g., C3). This group then coordinates to a metal catalyst, delivering it to a specific C-H bond (C2 or C6) for activation. This is a powerful strategy for overcoming the intrinsic electronic preferences of the ring.

  • Catalyst/Ligand Control: The choice of transition metal catalyst and its associated ligands can profoundly influence regioselectivity. Bulky ligands can create a steric environment around the metal center that favors approach to the less hindered C-H bond. Additionally, bifunctional ligands can interact with both the metal and a directing group on the substrate to enforce a specific geometry for C-H activation.[6]

Q3: When should I consider a C-H activation approach versus a traditional cross-coupling reaction with a pre-functionalized pyridine (e.g., a halopyridine)?

A3: C-H activation is an increasingly attractive, atom-economical approach that avoids the need for pre-functionalization (halogenation, borylation, etc.) of the pyridine ring.[2] It is particularly advantageous for late-stage functionalization of complex molecules where the introduction of a leaving group might be challenging or incompatible with existing functionality.[1][2] However, C-H activation often requires careful optimization of reaction conditions (catalyst, ligand, oxidant, directing group) to achieve the desired selectivity.

Traditional cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) with halopyridines are generally more established and may offer a more straightforward route if the required starting material is readily available. The selectivity is predetermined by the position of the halogen.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing a logical framework for troubleshooting.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst poisoning by the pyridine nitrogen. 2. Inactive catalyst species. 3. Insufficient reaction temperature or time. 4. Poor quality of reagents or solvents.1. Use a Lewis acid co-catalyst: Additives like AlMe3 or Zn(OAc)2 can coordinate to the pyridine nitrogen, masking it and preventing catalyst deactivation.[6] 2. Catalyst pre-activation: Ensure your catalyst is properly activated according to established protocols. For palladium catalysts, a pre-reduction step may be necessary. 3. Systematic optimization: Screen a range of temperatures and monitor the reaction progress over time using TLC or LC-MS. 4. Reagent/Solvent quality control: Use freshly distilled/dried solvents and high-purity reagents. Degas solvents to remove oxygen, which can deactivate many catalysts.
Poor C2/C6 Selectivity 1. Insufficient steric differentiation between the C2 and C6 positions. 2. Ineffective directing group. 3. Catalyst/ligand system not providing adequate steric or electronic control.1. Modify substrate: If possible, introduce a larger substituent at C2 to enhance steric bias towards C6. 2. Change directing group: Experiment with different directing groups (e.g., picolinamide, 8-aminoquinoline) as their coordinating ability and geometric constraints vary. 3. Ligand screening: Systematically screen a library of ligands (e.g., phosphines, N-heterocyclic carbenes) with varying steric bulk and electronic properties.
Formation of Homocoupled Byproducts 1. Reductive elimination from two catalyst-substrate complexes. 2. Oxidative addition is slow relative to homocoupling of the coupling partner.1. Lower catalyst loading: This can disfavor bimolecular side reactions. 2. Adjust stoichiometry: Use a slight excess of one coupling partner. 3. Change solvent or temperature: These parameters can influence the relative rates of the desired and undesired reaction pathways.
Difficulty in Removing the Directing Group 1. Harsh cleavage conditions are required, leading to product degradation. 2. The directing group is sterically inaccessible.1. Choose a labile directing group: Select a directing group known to be removable under mild conditions (e.g., acidic or basic hydrolysis, hydrogenolysis). 2. Plan ahead: Consider the stability of your target molecule when choosing the directing group and ensure the cleavage conditions are compatible.

Experimental Protocols & Methodologies

Protocol 1: Directed C6-Selective Arylation of 2-Pyridones

This protocol is adapted from methodologies employing a removable directing group to achieve high selectivity at the C6 position.[7] 2-pyridones are important scaffolds, and selective functionalization can be challenging due to the presence of multiple reactive sites.[7]

Step-by-Step Methodology:

  • Installation of the Directing Group: To a solution of the 2-pyridone (1.0 equiv) in anhydrous DMF, add NaH (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 30 minutes, then add 2-bromopyridine (1.1 equiv). Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench with saturated aq. NH4Cl and extract with ethyl acetate. Purify by column chromatography to obtain the N-(2-pyridyl)-2-pyridone.

  • C6-Selective C-H Arylation: In a nitrogen-flushed Schlenk tube, combine the N-(2-pyridyl)-2-pyridone (1.0 equiv), the desired arylboronic acid (2.0 equiv), [RhCp*Cl2]2 (2.5 mol%), and Ag2O (2.0 equiv). Add anhydrous 1,2-dichloroethane (DCE) as the solvent. Seal the tube and heat at 80-100 °C for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of Celite. Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the C6-arylated product.

  • Removal of the Directing Group: The N-pyridyl group can often be removed under specific conditions, which may require optimization based on the substrate.

Causality Behind Experimental Choices:

  • Directing Group: The N-(2-pyridyl) group is chosen for its ability to form a stable five-membered cyclometalated intermediate with the rhodium catalyst, positioning the catalyst for selective activation of the C6 C-H bond.

  • Catalyst System: The [RhCpCl2]2 is a common and effective catalyst for directed C-H activation. The Cp ligand provides stability and the appropriate electronic environment for the catalytic cycle.

  • Oxidant: Ag2O acts as the oxidant in this catalytic cycle, facilitating the reductive elimination step and regenerating the active Rh(III) species.

Visualizing the Logic: Directed C-H Activation Workflow

The following diagram illustrates the logical workflow for a directed C-H activation experiment, from substrate preparation to final product analysis.

Directed_CH_Activation_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: C-H Activation cluster_workup Phase 3: Isolation & Cleavage Start Start with Pyridine Derivative Install_DG Install Directing Group (DG) Start->Install_DG Purify_Substrate Purify DG-Substrate Install_DG->Purify_Substrate Setup_Reaction Combine DG-Substrate, Catalyst, Reagents Purify_Substrate->Setup_Reaction Run_Reaction Heat under Inert Atmosphere Setup_Reaction->Run_Reaction Monitor Monitor Progress (TLC/LC-MS) Run_Reaction->Monitor Monitor->Run_Reaction Incomplete Workup Quench & Extract Monitor->Workup Complete Purify_Product Column Chromatography Workup->Purify_Product Cleave_DG Remove Directing Group Purify_Product->Cleave_DG Final_Purification Final Purification Cleave_DG->Final_Purification End Characterized C2/C6 Product Final_Purification->End

Caption: Workflow for Directed C-H Functionalization.

Mechanism Snapshot: Chelation-Assisted C-H Activation

This diagram illustrates the key mechanistic principle of chelation-assisted C-H activation at the C6 position, which is fundamental to achieving high regioselectivity.

Caption: Chelation-Assisted C-H Activation Mechanism.

(Note: The images in the DOT script above are placeholders and would be replaced with actual chemical structure diagrams in a live environment.)

Conclusion and Future Outlook

The selective functionalization of pyridines at the C2 and C6 positions remains a dynamic and evolving field of research. While traditional methods laid a crucial foundation, modern strategies centered on transition-metal-catalyzed C-H activation have opened new avenues for efficiency and molecular complexity.[8] The key to success lies in a deep understanding of the interplay between substrate electronics, steric effects, and the mechanism of the chosen catalytic system. As new catalysts and directing group strategies are developed, we can expect even greater control over regioselectivity, enabling the synthesis of novel pyridine-containing molecules for a wide range of applications.

References

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
  • Strategies for the synthesis of C2‐functionalized pyridines.
  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls.
  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity.PubMed.[Link]
  • Advances in Pyridine C−H Functionalizations: Beyond C2 Selectivity.
  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis.Beilstein Journal of Organic Chemistry.[Link]
  • Overcoming the Challenges Towards Selective C(6)-H Alkylation of 2- Pyridone with Maleimide through Mn(I)-Catalyzed C-H bond Activation: Zn assisted Unexpected Migration of Directing group.
  • Recent Developments in the Synthesis and Applic
  • meta-Selective C−H Functionalization of Pyridines.Wiley Online Library.[Link]
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?Chemistry Stack Exchange.[Link]
  • C–H functionalization of pyridines.Royal Society of Chemistry.[Link]
  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation.
  • Pyridine-Directed Rh-Catalyzed C6-Selective C–H Acetoxylation of 2-Pyridones.Semantic Scholar.[Link]
  • C2-Selective silylation of pyridines by a rhodium–aluminum complex.Royal Society of Chemistry.[Link]

Sources

Technical Support Center: Characterization of Substituted Purine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of substituted purine analogues. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this vital class of molecules. Substituted purines are foundational to numerous therapeutic agents, from antivirals to oncologics, but their unique physicochemical properties present distinct analytical challenges.[1][2][3][4]

This resource provides targeted troubleshooting guides and in-depth FAQs to address common issues encountered during synthesis, purification, and analysis. Our goal is to move beyond simple procedural steps and explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the day-to-day characterization of substituted purine analogues.

Question: My purine analogue has poor solubility in common analytical solvents (e.g., water, methanol, acetonitrile). How can I prepare my sample for analysis?

Answer:

Poor aqueous and organic solubility is a hallmark challenge for many purine derivatives due to their planar, aromatic structure and hydrogen bonding capabilities. Direct dissolution in mobile phases for HPLC or buffers for bioassays is often unsuccessful.[5]

Immediate Troubleshooting Steps:

  • High-Purity DMSO as a First-Line Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of purine analogues.[5] It is critical to use a high-purity, anhydrous grade of DMSO to prevent compound degradation or precipitation.

  • Minimize Final DMSO Concentration: For subsequent aqueous dilutions (e.g., for cell-based assays), ensure the final DMSO concentration is as low as possible, ideally ≤0.1% (v/v), to avoid solvent-induced cytotoxicity or artifacts.[5] Always run a vehicle control to assess the impact of the solvent on your system.

  • Gentle Warming & Vortexing: After thawing a frozen DMSO stock, ensure it is brought to room temperature (or gently warmed to 37°C) and vortexed thoroughly to ensure homogeneity before making dilutions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5]

  • pH Modification: The solubility of many purine analogues is highly pH-dependent. For acidic compounds, increasing the pH of the aqueous medium can deprotonate the molecule, increasing its solubility. Conversely, for basic analogues, decreasing the pH can lead to salt formation and improved solubility. Some purines, like allopurinol, are soluble in dilute alkali hydroxide solutions (e.g., NaOH).[5]

  • Consider Alternative Organic Solvents: If DMSO is incompatible with your downstream application, consider other polar, aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

Logical Workflow for Solubility Troubleshooting:

Below is a decision-tree diagram to guide your solubility optimization process.

G A Start: Insoluble Compound B Attempt Dissolution in Anhydrous DMSO (High Conc.) A->B C Success: Prepare Aliquots. Proceed with Dilutions. B->C Soluble D Failure: No Dissolution in DMSO B->D Insoluble E Try Alternative Solvents (DMF, NMP)? D->E F Success: Proceed with Caution. Check Solvent Compatibility. E->F Soluble G Failure: Still Insoluble E->G Insoluble H Investigate pH Modification. Is the compound acidic or basic? G->H I Acidic: Test dissolution in basic buffer (e.g., pH 9). H->I Acidic J Basic: Test dissolution in acidic buffer (e.g., pH 3). H->J Basic K Success: Use Buffered System. I->K L Failure: Consider Salt Formation or Advanced Formulation. I->L Fails J->K J->L Fails

Caption: Decision tree for troubleshooting purine analogue solubility.

Question: My HPLC analysis shows multiple or broad peaks for a compound I believe is pure. What could be the cause?

Answer:

This is a frequent and often perplexing issue. While impurities are a possibility, the unique chemistry of purines offers several other explanations.

Potential Causes & Diagnostic Solutions:

  • Tautomerism: Purine bases can exist as a mixture of tautomers in solution, which are structural isomers that rapidly interconvert.[6][7][8][9] If the rate of interconversion is slow relative to the HPLC separation timescale, you may observe broadened peaks or even distinct peaks for different tautomers.

    • Diagnosis: Altering the mobile phase pH or temperature can shift the tautomeric equilibrium. Observe if the relative peak areas change, which would strongly suggest the presence of tautomers. Low-temperature NMR studies can also be used to quantify tautomeric populations.[6]

  • On-Column Degradation: The compound may be unstable under the analytical conditions.

    • Diagnosis: Perform a stability assessment. Inject a freshly prepared sample and compare it to a sample that has been sitting in the autosampler for several hours. A significant change in the chromatogram indicates instability. You can also collect the "impurity" peaks and analyze them by MS to see if they are degradation products.

  • Poor Chromatography (Secondary Interactions): Purines, being basic, can interact strongly with residual silanol groups on the surface of silica-based C18 columns. This leads to peak tailing and broadening.

    • Diagnosis & Solution: This issue is often worse at neutral pH. Lowering the mobile phase pH (e.g., to 2.5-3.0 with formic acid or phosphoric acid) will protonate the purine and suppress silanol interactions.[10] Using an end-capped column or a column with a different stationary phase (e.g., polar-embedded) can also mitigate these effects.[10]

  • Presence of Isomers: If your synthesis can produce regioisomers (e.g., N7 vs. N9 substitution), they may co-elute or be poorly resolved.

    • Diagnosis: Use a high-resolution mass spectrometer (MS) detector. Isomers will have the exact same mass but may have different fragmentation patterns in MS/MS. Definitive confirmation requires NMR spectroscopy.

Section 2: Frequently Asked Questions (FAQs)

This section covers broader, more complex challenges in structural elucidation and method development.

Question: How can I definitively determine if my alkyl or aryl substituent is on the N7 or N9 position of the purine ring?

Answer:

Distinguishing between N7 and N9 isomers is a critical and non-trivial step in characterization, as biological activity can be highly dependent on the substitution pattern. While direct alkylation often yields a mixture of both, with the N9 isomer being the thermodynamically more stable product, confirmation is essential.[11]

The most powerful tool for this task is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D correlation experiments. [12]

Key NMR Techniques and Expected Observations:

TechniqueDescriptionObservation for N9-IsomerObservation for N7-Isomer
¹H-¹⁵N HMBC Detects long-range (2-3 bond) correlations between protons and nitrogen atoms. This is often the most definitive method.[12][13]A clear cross-peak will be observed between the protons on the substituent (e.g., the CH₂ group attached to the ring) and the N9 nitrogen.A clear cross-peak will be observed between the substituent's protons and the N7 nitrogen.
¹H-¹³C HMBC Detects long-range correlations between protons and carbon atoms.Protons on the substituent will show correlations to the C4 and C8 carbons of the purine ring. The H8 proton will correlate to C4 and C5.Protons on the substituent will show correlations to the C5 and C8 carbons. The H8 proton will correlate to C4 and C5.
¹³C Chemical Shifts The electronic environment around the carbons changes significantly between isomers.The chemical shift of the C5 carbon is typically deshielded (shifted downfield, higher ppm) compared to the N7 isomer. The C4 carbon is more shielded (shifted upfield, lower ppm).[12]The chemical shift of the C5 carbon is shielded (upfield, lower ppm) compared to the N9 isomer. The C4 carbon is deshielded (downfield, higher ppm).
NOESY Detects through-space correlations between protons that are close to each other (<5 Å).An NOE is often observed between the substituent's protons and the H8 proton of the purine ring.[11]An NOE may be observed between the substituent's protons and the H5 proton (if present), depending on the substituent's conformation.[12]

Workflow for Isomer Determination:

Sources

Technical Support Center: A Researcher's Guide to Preventing Purine Compound Decomposition During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical assistance and field-proven insights to navigate the complexities of working with purine compounds. The inherent reactivity of the purine scaffold can often lead to unexpected decomposition during routine experimental workups, compromising yields and purity. This resource offers a structured approach to troubleshooting and preventing these issues, ensuring the integrity of your valuable molecules.

Troubleshooting Guide: Diagnosing and Solving Purine Decomposition

This section is formatted in a question-and-answer style to directly address common problems encountered during the workup of reactions involving purine derivatives.

Question 1: My TLC/LC-MS analysis shows multiple unexpected spots or peaks after an acidic workup. What is the likely cause and how can I prevent it?

Answer:

The most probable cause of purine degradation under acidic conditions is the acid-catalyzed hydrolysis of the N-glycosidic bond in purine nucleosides, or cleavage of other acid-labile protecting groups.[1][2][3] The purine ring itself can also be susceptible to degradation in strongly acidic media.[2]

Causality Explained: The nitrogen atoms in the purine ring, particularly N7, can be protonated under acidic conditions. This protonation makes the C-N bond more susceptible to cleavage by nucleophilic attack from water, leading to the separation of the purine base from the sugar moiety in nucleosides.[2]

  • Avoid Strong Acids: Whenever possible, use weak acids like acetic acid or saturated ammonium chloride solution for quenching and extraction instead of strong mineral acids like HCl or H2SO4.

  • Temperature Control: Perform acidic washes at low temperatures (0-5 °C) to minimize the rate of hydrolytic decomposition.[4]

  • Alternative Quenching Protocol (Acid-Free):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7.0) to quench the reaction until gas evolution ceases.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a low temperature.

Question 2: I'm observing significant product loss and the formation of polar impurities after a basic workup. What could be happening?

Answer:

While generally more stable to base than acid, certain purine derivatives can undergo degradation under alkaline conditions. The primary mechanisms include imidazole ring-opening and hydrolysis of protecting groups or substituents.[5]

Causality Explained: Strong bases can deprotonate the purine ring, making it susceptible to nucleophilic attack and subsequent ring-opening reactions.[5] Additionally, ester or amide functionalities, often used as protecting groups on the purine core or a sugar moiety, are readily cleaved by base-catalyzed hydrolysis.

  • Use Mild Bases: Opt for weaker inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Control Reaction Time and Temperature: Minimize the exposure of your purine compound to basic conditions and perform extractions at reduced temperatures.

  • Bicarbonate Wash Protocol:

    • Dilute the reaction mixture with an appropriate organic solvent.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This is generally sufficient to neutralize any residual acid without creating a harshly basic environment.

    • Follow with a brine wash to remove excess water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Question 3: My purified purine compound appears to be degrading during storage or upon exposure to air. What is causing this instability?

Answer:

Purine rings, especially those with electron-donating substituents, can be susceptible to oxidation.[6] This can be exacerbated by exposure to air (oxygen), light, and trace metal impurities which can catalyze oxidation reactions.

Causality Explained: The electron-rich nature of the purine heterocycle makes it a target for oxidizing agents. The reaction can lead to the formation of various oxidized species, including N-oxides and hydroxylated derivatives, which may be unstable and undergo further degradation.

  • Use of Antioxidants: During workup and purification, consider adding a small amount of an antioxidant to your solvents.

    • Table 1: Common Antioxidants for Stabilization of Purine Compounds

      Antioxidant Recommended Concentration Solvent Compatibility Notes
      Butylated Hydroxytoluene (BHT) 0.01 - 0.1% Most organic solvents Effective free radical scavenger.
      Ascorbic Acid (Vitamin C) 1-5 mM Aqueous solutions Water-soluble antioxidant, can be used in aqueous washes.

      | Thiourea | 0.1 - 1% | Aqueous and some polar organic solvents | Can also act as a scavenger for reactive electrophiles. |

  • Degas Solvents: Before use, sparge your solvents with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

  • Proper Storage: Store purified purine compounds under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (≤ -20 °C).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for working with and storing most purine derivatives?

A1: Generally, a slightly acidic to neutral pH range of 4-7 is optimal for the stability of many purine compounds.[7] However, the ideal pH is highly dependent on the specific substitution pattern of the purine ring. It is advisable to perform small-scale pH stability studies on your specific compound if you anticipate challenges. For guanine derivatives, which have poor solubility at neutral pH, manipulating the pH to be either acidic or basic can aid in dissolution, but this should be done cautiously and for minimal duration to avoid degradation.[8]

Q2: How does temperature affect the stability of purine compounds during workup and storage?

A2: Elevated temperatures accelerate the rate of decomposition reactions, including hydrolysis and oxidation.[4][9] It is a best practice to perform all workup steps, including extractions and solvent removal (rotary evaporation), at or below room temperature whenever feasible. For long-term storage, temperatures of -20°C or -80°C are recommended.

Q3: Are there specific solvent choices that can enhance the stability of my purine compound?

A3: The choice of solvent can influence the stability of purine tautomers and their susceptibility to degradation.[10][11] For chromatography, using buffered mobile phases can help maintain an optimal pH.[12] When possible, use high-purity, degassed solvents to minimize exposure to oxygen and catalytic impurities.

Q4: When should I consider using protecting groups for my purine synthesis?

A4: Protecting groups are essential in multi-step syntheses to prevent unwanted side reactions on the reactive nitrogens of the purine ring.[13][14] They are particularly crucial when performing reactions on substituents of the purine core or on an attached sugar moiety. The choice of protecting group depends on its stability to the reaction conditions and the ease of its selective removal.[14][15]

Experimental Protocols & Visualizations

Protocol: General Acid-Free Extraction of Purine Compounds
  • Reaction Quenching: Cool the reaction mixture to 0 °C. Slowly add a saturated aqueous solution of NaHCO₃ with stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure at a temperature below 30 °C.

Purine_Workup_Workflow Start Reaction Mixture Quench Quench at 0°C (e.g., sat. NaHCO3) Start->Quench Extract Extract with Organic Solvent (x3) Quench->Extract Wash Wash with H2O and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate (Low Temperature) Dry->Concentrate End Crude Product Concentrate->End

Caption: Acid-Free Purine Workup Workflow.

Diagram: Key Factors Influencing Purine Stability

Purine_Stability_Factors Purine Purine Compound Stability pH pH (Acid/Base Lability) Purine->pH Temp Temperature Purine->Temp Oxygen Oxygen (Oxidation) Purine->Oxygen Light Light (Photodegradation) Purine->Light Enzymes Enzymatic Degradation Purine->Enzymes

Caption: Factors Affecting Purine Stability.

References

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies.
  • Hydrolysis of N-Glycosidic Bonds. (n.d.).
  • Jaworska, M., & Wierzbicka, A. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 26(11), 3321. [Link]
  • St. Paul's Cathedral Mission College. (n.d.). Nucleic Acids-II CONTENTS 1. Hydrolysis of Nucleosides. [Link]
  • Nucleosides are stable in water and in dilute bases. In dilute acid, however, the glycosidic bond... (n.d.). Homework.Study.com. [Link]
  • Hydrolysis of Nucleosides Explained: Definition, Examples, Practice & Video Lessons. (2024, July 31). Study.com. [Link]
  • Mrozek, A., & Szefler, B. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6202. [Link]
  • Purines and Pyrimidines. (2023, September 16). Science Notes and Projects. [Link]
  • Lister, J. H. (1968). The action of alkali on some purines and their derivatives. Journal of the Chemical Society C: Organic, 1309-1312. [Link]
  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. [Link]
  • AP site. (n.d.). Wikipedia. [Link]
  • Nguyen, T. T., & Sporns, P. (1985). Hydrolytic Stability at Intermediate pHs of the Common Purine Nucleotides in Food, Inosine‐5′‐monophosphate, Guanosine‐5′‐monophosphate and Adenosine‐5′‐monophosphate. Journal of Food Science, 50(4), 911-915. [Link]
  • Chen, W., et al. (2017). An Unusual Protector-Protégé Strategy for the Biosynthesis of Purine Nucleoside Antibiotics. Cell Chemical Biology, 24(2), 183-193. [Link]
  • How do protective groups aid in multi-step syntheses? (n.d.). TutorChase. [Link]
  • Sample Preparation for Purine HPLC Assay. (n.d.). [Link]
  • Li, T., et al. (2019). Optimization of extraction conditions and determination of purine content in marine fish during boiling. PeerJ, 7, e6690. [Link]
  • Purine. (n.d.). Wikipedia. [Link]
  • Upcher, A., et al. (2023). pH variations enable guanine crystal formation within iridosomes.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
  • Van der Jeugd, A., et al. (1986). A Set of Procedures for Resolving Purine Compounds by Reversed-Phase High Performance Liquid Chromatography: Application to the Study of Purine Nucleotide and Nucleic Acid Metabolism. Analytical Biochemistry, 159(2), 377-385. [Link]
  • Robinson, D. R., & Grant, M. E. (1966). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. Journal of Biological Chemistry, 241(17), 4030-4042. [Link]
  • Hou, C., et al. (2021). Guidelines for purine extraction and determination in foods. Food Frontiers, 2(4), 557-571. [Link]
  • Zygmunt, A., & Stępiński, J. (2006). Degradation of Purine Nucleotides. In Plant Nucleotide Metabolism (pp. 129-144). Springer, Berlin, Heidelberg. [Link]
  • Fu, R., et al. (2022). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. bioRxiv. [Link]
  • Budzinski, E. E., & Box, H. C. (1995). Mechanism of Formation of Guanine as One of the Major Products in the 254 Nm Photolysis of Guanine Derivatives: Concentration and pH Effects.
  • Purine Nucleotides Analyzed with HPLC- AppNote. (n.d.). MicroSolv. [Link]
  • Wang, H., et al. (2019). The Development and Lifetime Stability Improvement of Guanosine-Based Supramolecular Hydrogels through Optimized Structure. Molecules, 24(12), 2235. [Link]
  • Levy, M., & Miller, S. L. (1998). The stability of the RNA bases: Implications for the origin of life. Proceedings of the National Academy of Sciences, 95(14), 7933-7938. [Link]
  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. (2024, July 4).
  • Albert, A., & Brown, D. J. (1954). Purine studies. Part I. Stability to acid and alkali. Solubility. Ionization. Comparison with pteridines. Journal of the Chemical Society (Resumed), 2060-2071. [Link]
  • Cicero, L., et al. (2023). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. International Journal of Molecular Sciences, 24(8), 7079. [Link]
  • Troubleshooting: The Workup. (n.d.). University of Rochester Department of Chemistry. [Link]
  • Gonzalez-Fernandez, T., et al. (2023). Optimization of guanosine-based hydrogels with boric acid derivatives for enhanced long-term stability and cell survival. Biomaterials Science, 11(10), 3624-3637. [Link]
  • Reese, C. B., & Ubasawa, M. (1980). Protecting Groups for the Synthesis of Ribonucleic Acids.
  • Hou, C., et al. (2021). Guidelines for purine extraction and determination in foods. Food Frontiers, 2(4), 557-571. [Link]
  • Li, T., et al. (2019). Optimization of extraction conditions and determination of purine content in marine fish during boiling. PeerJ, 7, e6690. [Link]
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. [Link]
  • Pörksen, E., & Gohlke, K. H. (1972). The Enthalpy of Self-Association of Purine Derivatives in Water. Biochemistry, 11(26), 4931-4936. [Link]
  • Schendel, F. J., & Stubbe, J. (1986). Purification and characterization of the purE, purK, and purC gene products: identification of a previously unrecognized energy requirement in the purine biosynthetic pathway. Biochemistry, 25(8), 2256-2264. [Link]
  • El-Fakharany, E. M., et al. (2024). Recent Development of Purine Derivatives and Their Biological Applications (2019-2024).
  • Ishikawa, T., et al. (2014). Metabolic Interactions of Purine Derivatives with Human ABC Transporter ABCG2: Genetic Testing to Assess Gout Risk. Pharmaceuticals, 7(5), 549-572. [Link]
  • Chirita, C., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester Department of Chemistry. [Link]

Sources

Technical Support Center: Optimization of Protective Group Strategy for Purine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of protective group strategies in purine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purine chemistry. Here, we address common challenges through troubleshooting guides and frequently asked questions, providing not just solutions but also the underlying principles to empower your synthetic strategies.

Section 1: Troubleshooting Guide

This section is formatted to address specific experimental failures or unexpected results. Each issue is followed by a diagnosis of probable causes and a step-by-step protocol for resolution.

Issue 1: Low Yield of the Desired Protected Purine Nucleoside

Question: I am attempting to protect my purine nucleoside, but I am consistently obtaining low yields of the desired product. What are the likely causes and how can I improve my yield?

Answer:

Low yields in protecting group installation on purine nucleosides can stem from several factors, primarily related to reaction conditions and the inherent reactivity of the nucleoside.

Probable Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or adding a fresh portion of the protecting reagent and catalyst/base.

  • Steric Hindrance: The chosen protecting group might be too bulky, especially if targeting a sterically hindered position like the 2'-hydroxyl group.[1][2]

    • Solution: Opt for a smaller protecting group if possible. For instance, if a tert-butyldimethylsilyl (TBDMS) group is failing, a smaller silyl group could be more effective.

  • Suboptimal Solvent or Temperature: The solubility of the nucleoside and the reactivity of the reagents are highly dependent on the solvent and temperature.

    • Solution: Ensure your nucleoside is fully dissolved. For polar nucleosides, solvents like pyridine or dimethylformamide (DMF) are often necessary. Temperature can also be critical; some reactions require cooling to prevent side reactions, while others may need heating to proceed.

  • Degradation of Starting Material or Product: Purine nucleosides can be sensitive to harsh reaction conditions.

    • Solution: If using strongly acidic or basic conditions, consider milder alternatives. For example, instead of strong acid for detritylation, milder acids like dichloroacetic acid (DCA) can be employed.

Experimental Protocol: Improving the Yield of 5'-O-DMT Protection of Deoxyadenosine
  • Preparation: Co-evaporate deoxyadenosine with anhydrous pyridine (3x) to remove residual water.

  • Reaction Setup: Dissolve the dried deoxyadenosine in anhydrous pyridine. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add 4,4'-dimethoxytrityl chloride (DMT-Cl) (1.1 equivalents) portion-wise over 15 minutes. Add 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) as a catalyst.

  • Monitoring: Allow the reaction to stir at room temperature and monitor its progress every 30 minutes by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1).

  • Work-up: Once the starting material is consumed, quench the reaction with methanol. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the 5'-O-DMT-deoxyadenosine.

Issue 2: Unwanted Side Reactions During Protection or Deprotection

Question: I am observing unexpected byproducts in my reaction mixture. How can I identify and prevent these side reactions?

Answer:

Side reactions are a common hurdle in multistep organic synthesis.[3] In purine chemistry, these often involve the nucleobase or other hydroxyl groups.

Probable Causes & Solutions:

  • Protection at Multiple Sites: Reagents intended for a specific hydroxyl group (e.g., 5'-OH) may also react with other hydroxyls (2'-OH, 3'-OH) or the exocyclic amine of adenine and guanine.

    • Solution: Employ a highly regioselective protecting group strategy. For instance, the bulky DMT group shows high selectivity for the primary 5'-hydroxyl.[4] For protection of the 2'-hydroxyl in the presence of the 3'-hydroxyl, specific methods like the one presented in UNIT 2.8 of Current Protocols in Nucleic Acid Chemistry for highly regioselective synthesis of 2'-O-TBDMS purine ribonucleosides can be utilized.[2]

  • Depurination: The glycosidic bond in purine nucleosides is susceptible to cleavage under acidic conditions, leading to the loss of the purine base.[1][2]

    • Solution: Use base-labile protecting groups for the 5'-hydroxyl to avoid repeated acid exposure during oligonucleotide synthesis.[1][2] If acid-labile groups are necessary, use milder acidic conditions for their removal and keep the exposure time to a minimum.

  • Acyl Migration: In ribonucleosides, 2'-O-acyl groups can migrate to the 3'-hydroxyl position, leading to a mixture of isomers.

    • Solution: The choice of protecting group and the conditions for its removal are critical. Silyl ethers are generally less prone to migration than acyl groups.

Issue 3: Difficulty in Deprotecting a Specific Group Without Affecting Others (Orthogonality Failure)

Question: I am trying to selectively remove one protecting group, but my other protecting groups are also being cleaved. How do I ensure orthogonal protection?

Answer:

Orthogonal protection is a strategy that allows for the specific removal of one protecting group in a molecule with multiple protected functional groups without affecting the others.[3] Failure in orthogonality is a critical issue in complex syntheses.

Probable Causes & Solutions:

  • Incorrect Choice of Protecting Groups: The chosen protecting groups may not be truly orthogonal under the applied deprotection conditions.

    • Solution: A well-designed orthogonal strategy is paramount. A classic example is the use of an acid-labile group (e.g., DMT for 5'-OH), a fluoride-labile group (e.g., TBDMS for 2'-OH), and a base-labile group for the nucleobase and phosphate protection in oligonucleotide synthesis.[2][3]

Table 1: Common Orthogonal Protecting Group Pairs in Purine Synthesis

Protecting Group 1 (PG1)Deprotection Condition for PG1Protecting Group 2 (PG2)Deprotection Condition for PG2
DMT (Dimethoxytrityl)Mild Acid (e.g., 3% DCA in DCM)TBDMS (tert-butyldimethylsilyl)Fluoride Source (e.g., TBAF in THF)
Fmoc (9-fluorenylmethoxycarbonyl)Base (e.g., 20% piperidine in DMF)Boc (tert-butoxycarbonyl)Strong Acid (e.g., TFA)
Benzoyl (Bz)Strong Base (e.g., NH4OH)Levulinoyl (Lev)Hydrazine

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the exocyclic amines of adenine and guanine?

The exocyclic amino groups of adenine (N6) and guanine (N2) are nucleophilic and require protection to prevent side reactions during oligonucleotide synthesis.[2] Common protecting groups include:

  • Benzoyl (Bz) for adenine.

  • Isobutyryl (iBu) or acetyl (Ac) for guanine. These acyl protecting groups are typically removed under basic conditions, often with aqueous ammonia, at the end of the synthesis.

Q2: How do I choose the right protecting group for the 5'-hydroxyl of a purine nucleoside?

The choice of the 5'-hydroxyl protecting group is crucial and depends on the overall synthetic strategy.[4]

  • Acid-labile groups: The most common are trityl ethers, such as dimethoxytrityl (DMT) and monomethoxytrityl (MMT).[3][4] DMT is widely used in automated solid-phase oligonucleotide synthesis due to the stability of the resulting carbocation, which allows for easy monitoring of the deprotection step.

  • Base-labile groups: Groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group are advantageous as they help avoid the risk of depurination associated with repeated acid treatments.[1][2]

Q3: What is a "difficult sequence" in purine synthesis and how can protecting groups help?

"Difficult sequences" often refer to purine-rich oligonucleotides, which are prone to aggregation on the solid support during synthesis, leading to poor coupling efficiencies.[5] Strategic use of protecting groups can mitigate this. For instance, the incorporation of backbone modifications like 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt interchain hydrogen bonding and reduce aggregation, thereby improving the synthesis of these challenging sequences.[5]

Q4: Can I use enzymatic methods for deprotection?

Yes, enzymatic deprotection offers a high degree of selectivity under very mild conditions (biological pH and temperature).[3] For example, lipases can be used to cleave ester protecting groups. This approach is particularly useful for sensitive molecules where chemical methods might cause degradation.

Section 3: Visualizing Protecting Group Strategies

Diagram 1: Orthogonal Protection Strategy in RNA Synthesis

Orthogonal_Protection cluster_Nucleoside Protected Ribonucleoside cluster_Deprotection Selective Deprotection N Ribonucleoside Core PG1 5'-O-DMT N->PG1 5'-OH PG2 2'-O-TBDMS N->PG2 2'-OH PG3 N-Acyl (Base) N->PG3 Nucleobase D1 Mild Acid (e.g., DCA) PG1->D1 Cleaved D2 Fluoride (e.g., TBAF) PG2->D2 Cleaved D3 Base (e.g., NH4OH) PG3->D3 Cleaved D1->N D2->N D3->N

Caption: Orthogonal deprotection of a ribonucleoside.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete check_completion->incomplete extend_time Extend Reaction Time / Add More Reagent incomplete->extend_time Yes complete Complete incomplete->complete No extend_time->check_completion check_conditions Review Reaction Conditions complete->check_conditions steric_hindrance Steric Hindrance? check_conditions->steric_hindrance smaller_pg Use Smaller Protecting Group steric_hindrance->smaller_pg Yes solubility Solubility/Temp Issue? steric_hindrance->solubility No end Improved Yield smaller_pg->end optimize_solvent Optimize Solvent/Temperature solubility->optimize_solvent Yes degradation Degradation? solubility->degradation No optimize_solvent->end milder_conditions Use Milder Conditions degradation->milder_conditions Yes degradation->end No milder_conditions->end

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Wikipedia. Protecting group. [Link]
  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic press.
  • Pitsch, S. (2001). Protecting Groups for the Synthesis of Ribonucleic Acids. CHIMIA International Journal for Chemistry, 55(4), 320-324. [Link]
  • Tedeschi, T., et al. (2017). Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation. Frontiers in chemistry, 5, 8. [Link]

Sources

Technical Support Center: Enhancing the Selectivity of Kinase Inhibitors Derived from Purines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research in kinase inhibitor development. The purine scaffold is a privileged structure in medicinal chemistry, offering a versatile framework for potent kinase inhibitors.[1][2][3][4] However, achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the human kinome.[5] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of enhancing the selectivity of your purine-derived kinase inhibitors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development of selective purine-based kinase inhibitors.

Q1: Why do my purine-based inhibitors show activity against multiple kinases (poor selectivity)?

A1: Poor selectivity is a common hurdle. The primary reason is that most kinase inhibitors, including those with a purine scaffold, target the highly conserved ATP-binding site.[5] Since the basic architecture of this pocket is similar across many kinases, an inhibitor designed for one can often bind to others.[5] Purine analogs themselves are mimics of adenosine, the core of ATP, which contributes to this inherent promiscuity.[1][3] Off-target effects can also arise from interactions with proteins other than kinases.[6][7][8]

Q2: What are the initial design strategies to improve the selectivity of a purine-based inhibitor scaffold?

A2: Several strategies can be employed from the outset:

  • Exploit the "Gatekeeper" Residue: This residue controls access to a hydrophobic pocket near the ATP-binding site. Kinases have gatekeeper residues of varying sizes (small vs. large). Designing your purine analog with a bulky substituent that creates a steric clash with a large gatekeeper can confer selectivity for kinases with smaller gatekeeper residues.[9]

  • Target Non-Conserved Residues: While the core ATP-binding region is conserved, surrounding areas are more variable. Structure-based design can help identify and target these non-conserved amino acids to achieve greater selectivity.

  • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a reactive group (e.g., an acrylamide) that forms a covalent bond. This can lead to exceptionally selective inhibition.[9]

  • Structure Rigidification: Increasing the rigidity of your inhibitor can reduce its ability to adapt to the binding sites of multiple kinases, thereby enhancing selectivity. This can be achieved through strategies like ring closure.[10]

Q3: How do I experimentally determine the selectivity profile of my lead compound?

A3: A comprehensive selectivity profile is crucial. The most common method is to screen your inhibitor against a large panel of kinases, ideally representing the entire human kinome.[11][12] Several techniques are available:

  • Biochemical Assays: These assays, often performed by specialized contract research organizations (CROs), measure the inhibitor's effect on the activity of a large number of purified kinases.[12][13] Radiometric assays are considered the gold standard.[13]

  • Differential Scanning Fluorimetry (DSF): DSF is a rapid and robust method that measures the thermal stabilization of a kinase upon ligand binding. It can be used for high-throughput screening and selectivity profiling without needing to know the kinase's substrate.[14]

  • Cellular Target Engagement Assays: It's critical to confirm target binding within a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can verify that your inhibitor binds to the intended target and potential off-targets inside the cell.[15]

Q4: My inhibitor is potent in biochemical assays but shows weak or unexpected effects in cell-based assays. What could be the issue?

A4: This discrepancy is common and can stem from several factors:

  • Cell Permeability: Your compound may have poor membrane permeability and not reach its intracellular target at a sufficient concentration.

  • High Intracellular ATP Concentration: The concentration of ATP in cells is much higher than that used in many biochemical assays. An ATP-competitive inhibitor will need to have a high affinity to effectively compete with cellular ATP.

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.

  • Metabolic Instability: The inhibitor could be rapidly metabolized within the cell.

  • Off-Target Effects: The observed cellular phenotype might be a result of the inhibitor acting on an unexpected off-target, which could mask or alter the effect of on-target inhibition.[6][7][15][16]

Part 2: Troubleshooting Guides

This section provides structured guidance for specific experimental problems.

Issue 1: High Off-Target Activity Identified in Kinome Screen

Your initial kinome screen reveals that your purine-derived inhibitor hits multiple kinases with high affinity, indicating poor selectivity.

  • Logical Workflow for Troubleshooting High Off-Target Activity

    Start High Off-Target Activity Observed Analyze Analyze Off-Target Kinases - Structural Similarity? - Pathway Relationship? Start->Analyze SAR Initiate Structure-Activity Relationship (SAR) Studies Analyze->SAR Gatekeeper Strategy 1: Exploit Gatekeeper Residue Size SAR->Gatekeeper NonConserved Strategy 2: Target Non-Conserved Residues SAR->NonConserved Rigidify Strategy 3: Rigidify the Scaffold SAR->Rigidify Synthesize Synthesize Analogs Gatekeeper->Synthesize NonConserved->Synthesize Rigidify->Synthesize Rescreen Rescreen Analogs (Smaller, Focused Panel) Synthesize->Rescreen Rescreen->SAR No Improvement Validate Validate in Cellular Assays (e.g., CETSA, Western Blot) Rescreen->Validate Improved Selectivity? End Selective Inhibitor Candidate Validate->End

    Caption: Troubleshooting workflow for high off-target activity.

  • Troubleshooting Steps & Rationale:

Possible Cause Troubleshooting Step Rationale
Scaffold Promiscuity 1. Analyze Off-Target Kinases: Compare the ATP-binding sites of your primary target and the identified off-targets. Use structural alignment tools to identify conserved and non-conserved residues.Understanding the structural basis of off-target binding is the first step in rationally designing more selective compounds.[17][18]
2. Structure-Activity Relationship (SAR) Studies: Systematically modify the purine scaffold at different positions (e.g., N9, C2, C6). Introduce bulky or charged groups to probe the steric and electronic requirements of the binding pocket.[2][19][20]SAR studies are essential for identifying which parts of the molecule are critical for on-target potency and which can be modified to reduce off-target binding.[19][20] For example, adding a bulky group at a position that is sterically hindered in off-targets but open in the primary target can significantly improve selectivity.[9]
3. Computational Modeling: Use molecular docking to predict how your modified compounds will bind to the target and off-target kinases. This can help prioritize which analogs to synthesize.[20][21]In silico methods can save significant time and resources by predicting the most promising candidates for synthesis and experimental testing.[17]
4. Rescreening: Test the newly synthesized analogs in a focused kinase panel that includes the primary target and the previously identified off-targets.This allows for a direct comparison of selectivity between the parent compound and the new analogs.
Issue 2: Inconsistent or Unexplained Cellular Phenotype

Your inhibitor produces a cellular effect that doesn't align with the known function of the target kinase, or the results are not reproducible.

  • Logical Workflow for Investigating Inconsistent Cellular Phenotypes

    Start Inconsistent/Unexpected Cellular Phenotype Verify Verify On-Target Engagement in Cells (e.g., CETSA) Start->Verify Phospho Assess Downstream Signaling (Phospho-specific Western Blot) Verify->Phospho Target Engaged Kinome Perform Broad Kinome Selectivity Profiling Verify->Kinome Target Not Engaged Phospho->Kinome Downstream Pathway Not Modulated as Expected Genetic Genetic Validation (siRNA/CRISPR Knockdown) Kinome->Genetic Compare Compare Phenotypes: Inhibitor vs. Knockdown Genetic->Compare OnTarget Phenotype is On-Target Compare->OnTarget Phenotypes Match OffTarget Phenotype is Off-Target Compare->OffTarget Phenotypes Differ

    Caption: Workflow for diagnosing inconsistent cellular data.

  • Troubleshooting Steps & Rationale:

Possible Cause Troubleshooting Step Rationale
Off-Target Effects 1. Confirm On-Target Engagement: Use a cellular target engagement assay like CETSA to confirm that your inhibitor is binding to the intended kinase at the concentrations used in your cellular assays.[15]This will differentiate between a lack of on-target binding and an off-target driven phenotype.
2. Analyze Downstream Signaling: Use phospho-specific antibodies in a Western blot to determine if your inhibitor modulates the phosphorylation of a known substrate of the target kinase in a dose-dependent manner.This provides functional evidence of on-target activity. If the downstream signaling is unaffected, the observed phenotype is likely due to an off-target effect.
3. Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knock down the expression of the target kinase. Compare the phenotype of the knockdown with the phenotype observed with your inhibitor.[16]If the phenotypes match, it provides strong evidence that the effect is on-target. If they differ, an off-target is likely responsible.[16]
Poor Physicochemical Properties 4. Assess Compound Stability and Permeability: Perform assays to measure the metabolic stability of your compound in cell lysates or microsomes, and use a PAMPA assay to assess passive membrane permeability.These experiments will determine if the compound is stable and can reach its intracellular target.

Part 3: Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)

This protocol provides a general framework for assessing inhibitor selectivity using DSF, which measures the change in protein melting temperature (ΔTm) upon ligand binding.[14]

  • Objective: To determine the selectivity of a purine-derived inhibitor by measuring its binding to a panel of kinases.

  • Materials:

    • Purified kinases (panel of interest)

    • DSF-compatible buffer (e.g., HEPES, NaCl, DTT)

    • Fluorescent dye (e.g., SYPRO Orange)

    • Test inhibitor and control compounds

    • Real-time PCR instrument with a thermal melt curve module

    • 96- or 384-well PCR plates

  • Methodology:

    • Protein Preparation: Dilute each kinase to a final concentration of 2-5 µM in the DSF buffer.

    • Compound Preparation: Prepare a stock solution of your inhibitor (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for testing.

    • Assay Setup:

      • In each well of the PCR plate, add the appropriate volume of DSF buffer.

      • Add the fluorescent dye to a final concentration of 5x.

      • Add the kinase to its final concentration.

      • Add the inhibitor at the desired final concentration (e.g., 10 µM for a single-point screen) or a vehicle control (DMSO).

      • The final volume should be consistent across all wells (e.g., 20 µL).

    • Thermal Denaturation:

      • Seal the plate and centrifuge briefly.

      • Place the plate in the real-time PCR instrument.

      • Set up a thermal melting protocol: typically, a ramp from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute, acquiring fluorescence data at each interval.

    • Data Analysis:

      • Plot the negative first derivative of the fluorescence signal versus temperature (-dF/dT vs. T).

      • The peak of this curve represents the melting temperature (Tm) of the protein.

      • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the inhibitor-treated sample (ΔTm = Tm_inhibitor - Tm_control).

      • A significant positive ΔTm indicates inhibitor binding and stabilization of the kinase.

      • Compare the ΔTm values across the kinase panel to determine the selectivity profile.

Protocol 2: Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method to confirm that your inhibitor binds to its target kinase within intact cells.

  • Objective: To validate the intracellular binding of a purine-derived inhibitor to its target kinase.

  • Materials:

    • Cultured cells expressing the target kinase

    • Test inhibitor and vehicle control (DMSO)

    • PBS and lysis buffer with protease/phosphatase inhibitors

    • Equipment for SDS-PAGE and Western blotting

    • Antibody specific to the target kinase

    • PCR tubes or 96-well PCR plates

    • Thermal cycler

  • Methodology:

    • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the inhibitor at various concentrations or with a vehicle control for a defined period (e.g., 1 hour).

    • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, leaving one aliquot at room temperature as an unheated control.

    • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifugation: Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Western Blot Analysis:

      • Collect the supernatant (soluble fraction).

      • Determine the protein concentration of each sample.

      • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

    • Data Analysis:

      • Quantify the band intensities for each temperature point.

      • Plot the percentage of soluble protein relative to the unheated control versus temperature for both the vehicle- and inhibitor-treated samples.

      • Binding of the inhibitor will stabilize the target protein, resulting in a shift of the melting curve to higher temperatures. This confirms target engagement in a cellular environment.

References

  • Lo, M. C., Aulabaugh, A., Jin, G., Cowling, R., Bard, J., Malamas, M., & Ellestad, G. (2004). Evaluation of fluorescence-based thermal shift assays for hit validation in drug discovery. Analytical biochemistry, 332(1), 153-159.
  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual review of biochemistry, 80, 769-795.
  • Ishida, T., et al. (2021). Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. Chemical and Pharmaceutical Bulletin, 69(10), 986-996.
  • Gustafson, J. L., et al. (2015). A new technique improves the selectivity of kinase inhibitors. Drug Target Review.
  • Kaur, M., et al. (2016). Design Strategies, Structure Activity Relationship and Mechanistic Insights for Purines as Kinase Inhibitors. European Journal of Medicinal Chemistry, 112, 298-346.
  • Roskoski, R. Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 Update. Pharmacological Research, 152, 104610.
  • Fernandez-Gacio, A., et al. (2008). Redesigning Kinase Inhibitors to Enhance Specificity. Journal of Medicinal Chemistry, 51(23), 7496-7506.
  • Ishida, T., et al. (2021). Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. PubMed.
  • Kaur, M., et al. (2016). Design strategies, structure activity relationship and mechanistic insights for purines as kinase inhibitors. PubMed.
  • Bantscheff, M., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1903-1917.
  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Biochemistry, 50(45), 9787-9800.
  • Ventura, A. C., & Tirode, F. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 9, 83.
  • Hantschel, O. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 10(1), 25-35.
  • Roskoski, R. Jr. (2022). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmacological Research, 178, 106193.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations.
  • Ammitzbøll, M., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • ResearchGate. (n.d.). Design strategies of purine analogues.
  • PamGene. (2021, October 4). Kinase activity profiling - Our kinase activity assay explained [Video]. YouTube.
  • Patricelli, M. P., et al. (2011).
  • Węsierska-Gądek, J., & Maurer, M. (2021). Kinase-targeted cancer therapies: Progress, challenges and future directions. International journal of molecular sciences, 22(11), 5673.
  • The Institute of Cancer Research. (n.d.). Kinase inhibitors: the science behind a revolution.
  • BenchChem. (2025). Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors.
  • Navarrete-Vázquez, G., et al. (2020). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules, 25(22), 5437.
  • The Institute of Cancer Research. (2020, March 3).
  • Wang, Y., et al. (2023). Strategy toward Kinase-Selective Drug Discovery.
  • Lecka, J., et al. (2023). Design and Synthesis of New Modified Flexible Purine Bases as Potential Inhibitors of Human PNP. Molecules, 28(2), 831.
  • Kim, J., et al. (2020). Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. International Journal of Molecular Sciences, 21(24), 9377.
  • Méndez-Lucio, O., et al. (2016). One Drug for Multiple Targets: A Computational Perspective. Journal of the Mexican Chemical Society, 60(3), 117-127.
  • Ben-M'barek, Y., et al. (2016). Structure-activity relationships study of mTOR kinase inhibition. OncoTargets and therapy, 9, 7435-7446.
  • Dancey, J., & Sausville, E. A. (2003). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Current opinion in drug discovery & development, 6(5), 624-638.
  • Kumar, D., & Singh, P. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent patents on anti-cancer drug discovery, 10(3), 308-341.
  • Montgomery, J. A., et al. (1993). Structure-based design of inhibitors of purine nucleoside phosphorylase. 4. A study of phosphate mimics. Journal of medicinal chemistry, 36(1), 55-69.
  • BenchChem. (2025). Strategies for reducing the off-target effects of Furo[3,4-d]pyrimidine inhibitors.
  • Blaskovich, M. A., et al. (2010). Identification of Purine-Scaffold Small-Molecule Inhibitors of Stat3 Activation by QSAR Studies. ACS Medicinal Chemistry Letters, 1(7), 344-348.
  • Johnson, G. L. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Cancers, 12(11), 3144.
  • Chen, Z., et al. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning.
  • Wang, X., et al. (2023). Integrated screens reveal that guanine nucleotide depletion, which is irreversible via targeting IMPDH2, inhibits pancreatic cancer and potentiates KRAS inhibition. Gut, 72(11), 2154-2167.
  • Kumar, D., & Singh, P. (2015). Purine analogues as kinase inhibitors: A review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341.
  • Chiosis, G., & Neckers, L. (2006). Purine-Scaffold Hsp90 Inhibitors. Current topics in medicinal chemistry, 6(11), 1175-1183.
  • Tan, Y., et al. (2018). Effects of rigidity on the selectivity of protein kinase inhibitors. Bioorganic & medicinal chemistry letters, 28(2), 111-115.
  • Ishida, T., et al. (2023). Enhanced inhibitory activity of compounds containing purine scaffolds compared to protein kinase CK2α considering crystalline water. RSC Medicinal Chemistry, 14(7), 1334-1341.

Sources

Technical Support Center: Mass Spectrometry of Halogenated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the unique challenges of analyzing halogenated organic compounds by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your experiments. Here, we move beyond simple checklists to explore the underlying principles that govern the behavior of these important molecules in the mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: Why do my mass spectra for chlorinated or brominated compounds show multiple molecular ion peaks?

A1: The presence of multiple peaks in the molecular ion region is a hallmark of compounds containing chlorine or bromine due to their distinct isotopic abundances.[1] Chlorine has two stable isotopes, ³⁵Cl (approximately 75% abundance) and ³⁷Cl (approximately 25% abundance).[1] This results in a characteristic M+ and M+2 peak pattern with an intensity ratio of roughly 3:1.[1][2][3] Bromine also has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50:50).[1][2][4] This leads to M+ and M+2 peaks of almost equal intensity.[1][3][4] The presence and ratios of these isotopic peaks are powerful diagnostic tools for identifying halogenated compounds.[1][5]

Q2: I don't see a molecular ion peak for my halogenated compound. What's happening?

A2: The absence of a molecular ion peak, especially with halogenated compounds, often points to in-source fragmentation.[6] Halogen-carbon bonds can be labile, and the energy from the ionization process may be sufficient to cause immediate fragmentation within the ion source.[4][6] Instead of the molecular ion, you might observe prominent fragment ions corresponding to the loss of a halogen atom (X•) or a hydrogen halide (HX).[6][7] The choice of ionization technique can also significantly impact the observation of the molecular ion. "Softer" ionization methods, like Chemical Ionization (CI) or Electrospray Ionization (ESI), are generally more likely to preserve the molecular ion compared to "harder" techniques like Electron Ionization (EI).[8][9][10]

Q3: What are the most common fragmentation pathways for halogenated organic compounds?

A3: Fragmentation of halogenated compounds is highly dependent on the molecule's structure and the ionization method used.[7] Common pathways include:

  • Loss of a halogen radical: This is a frequent fragmentation route, resulting in a cation of the remaining organic structure.[7][11]

  • Loss of a hydrogen halide: This is another common pathway, particularly in compounds with available hydrogen atoms on adjacent carbons.[7]

  • Alpha-cleavage: In alkyl halides, the bond between the carbon bearing the halogen and an adjacent carbon can break homolytically.[11]

  • Ring cleavage: For halogenated aromatic compounds, fragmentation can involve cleavage of the aromatic ring itself.[7]

Q4: How do I choose the right ionization technique for my halogenated analyte?

A4: The choice depends on the analyte's properties and the desired information.

  • Electron Ionization (EI): This is a high-energy "hard" ionization technique that causes extensive fragmentation.[8][12] It's excellent for structural elucidation and creating mass spectral libraries but may not always show a molecular ion.[8]

  • Chemical Ionization (CI): A "softer" ionization method that uses a reagent gas to ionize the analyte, resulting in less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]⁺).[8][10] Negative Chemical Ionization (NCI) can be particularly sensitive for highly electronegative compounds like many halogenated species.[8]

  • Electrospray Ionization (ESI): A very soft ionization technique suitable for polar and large molecules, including many halogenated pharmaceuticals.[9][12] It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[12]

  • Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds that are not easily ionized by ESI.[13]

In-Depth Troubleshooting Guides

Issue 1: Inaccurate Isotopic Ratios for Chlorine or Bromine

The Problem: The observed isotopic pattern for your chlorinated or brominated compound does not match the theoretical ratios (e.g., 3:1 for one chlorine, 1:1 for one bromine).

The Causality: This discrepancy can arise from several factors that affect the relative intensities of the isotopic peaks.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inaccurate isotopic ratios.

Step-by-Step Protocol:

  • Evaluate Signal Intensity: Low signal-to-noise can distort peak height measurements. If the peaks are weak, consider preparing a more concentrated sample or increasing the injection volume.[14]

  • Assess Chromatographic Purity: Co-eluting isobaric interferences (compounds with the same nominal mass) can significantly alter the observed isotopic pattern.

    • Action: Optimize your chromatographic method to better separate your analyte from matrix components. This may involve adjusting the gradient, changing the column, or modifying the mobile phase.[15]

  • Check for Detector Saturation: If your analyte signal is extremely high, the detector may become saturated, leading to non-linear responses and inaccurate peak ratios.

    • Action: Dilute your sample or reduce the injection volume to bring the signal within the linear range of the detector.[16]

  • Investigate Adduct Formation: In ESI, the formation of adducts (e.g., [M+Na]⁺, [M+K]⁺) can complicate the spectrum.[6] If an adduct-forming species co-elutes with your analyte, it can disproportionately enhance one of the isotopic peaks.

    • Action: Scrutinize the mass spectrum for potential adducts. If suspected, try to identify and remove the source of the adduct-forming species from your sample or mobile phase.

Data Presentation: Natural Abundances of Halogen Isotopes

HalogenIsotopeNatural Abundance (%)Mass (Da)
Chlorine³⁵Cl75.7734.96885
³⁷Cl24.2336.96590
Bromine⁷⁹Br50.6978.91834
⁸¹Br49.3180.91629
This data is crucial for theoretical isotopic pattern calculations.
Issue 2: Poor Sensitivity and Signal Suppression

The Problem: The signal intensity for your halogenated analyte is unexpectedly low, or it disappears when analyzing complex samples.

The Causality: This is often due to a phenomenon called "ion suppression," where co-eluting matrix components interfere with the ionization of the analyte in the ion source, reducing its signal.[17][18] Halogenated compounds can be particularly susceptible to this effect.[19][20]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor sensitivity and ion suppression.

Step-by-Step Protocol:

  • Verify Instrument Performance: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[14] A poorly tuned instrument will inherently have lower sensitivity.

  • Inspect and Clean the Ion Source: A contaminated ion source is a common cause of poor sensitivity.[21][22]

    • Action: Follow the manufacturer's procedure for cleaning the ion source components. This typically involves disassembly, sonication in appropriate solvents, and careful reassembly.[21][23][24]

  • Diagnose Ion Suppression: A post-column infusion experiment can definitively identify if ion suppression is occurring.

    • Experimental Protocol: Post-Column Infusion

      • Prepare a solution of your analyte at a concentration that gives a stable and moderate signal.

      • Infuse this solution into the mass spectrometer's ion source at a constant flow rate using a syringe pump.

      • Inject a blank matrix sample (a sample prepared in the same way as your actual samples but without the analyte) onto your LC system.

      • Monitor the signal of your infused analyte. A dip in the signal as the matrix components elute from the column indicates ion suppression.[18]

  • Mitigate Ion Suppression:

    • Improve Sample Preparation: Implement more rigorous sample cleanup procedures (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components before analysis.[15]

    • Optimize Chromatography: Adjust your LC method to chromatographically separate your analyte from the regions of ion suppression.[18] This could involve changing the gradient, using a different column chemistry, or employing techniques like 2D-LC.[15][25]

    • Reduce Flow Rate: Lowering the ESI flow rate (e.g., to nano-flow rates) can sometimes reduce ion suppression effects.[18][26]

    • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with your analyte can help to compensate for signal suppression during quantification.

References

  • Mass Spectrometer (MS) Troubleshooting Guide - CGSpace. [Link]
  • A Guide To Troubleshooting Mass Spectrometry - GenTech Scientific. [Link]
  • Isotopes in Mass Spectrometry - Chemistry Steps. [Link]
  • Mass Spectrometer (MS)
  • Gas Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu UK. [Link]
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments. [Link]
  • Ch13 - Mass Spectroscopy - University of Calgary. [Link]
  • What are the common ionization methods for GC/MS - SCION Instruments. [Link]
  • Elements With More Abundant Heavy Isotopes - Intro to Mass Spectrometry. [Link]
  • Chlorine - Bromine Combin
  • Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge R
  • Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review | Request PDF - ResearchG
  • Advances in the Analysis of Persistent Halogen
  • 6.7: Other Important Isotopes- Br and Cl - Chemistry LibreTexts. [Link]
  • Detection of Halogenated Compounds by Capillary Gas Chromatography With Helium Plasma Mass Spectrometry Detection. [Link]
  • Organic Compounds Containing Halogen
  • Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosph
  • 2.3: Ionization Techniques - Chemistry LibreTexts. [Link]
  • Powerful GC-TOF-MS Techniques for Screening, Identification and Quantification of Halogenated N
  • Mass Spectrometry Part 3- Fragment
  • MS Tip: Mass Spectrometer Source Cleaning Procedures - Scientific Instrument Services. [Link]
  • Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review - PubMed. [Link]
  • A Beginner's Guide to Mass Spectrometry: Types of Ioniz
  • Ionization Methods in Organic Mass Spectrometry. [Link]
  • Waters - MS Source Cleaning - YouTube. [Link]
  • Ionization Methods in Mass Spec: Making Molecules Fly - Bitesize Bio. [Link]
  • Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. [Link]
  • 16.10: Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. [Link]
  • any tips on cleaning out a mass spec ion source? (and how to put it back together? ) : r/chemistry - Reddit. [Link]
  • Radicals and Mass Spectrometry (MS) Spring 2021. [Link]
  • Agilent LC/MS – Care and Feeding. [Link]
  • Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry - ResearchG
  • OPTIMISATION OF MASS SPECTROMETRY - SURE (Sunderland Repository). [Link]
  • Reduction of Signal Suppression Effects in ESI-MS Using a Nanosplitting Device. [Link]
  • Mass Spectrometry Quantitation and Calibration - Waters Corpor
  • Ion Suppression: A Major Concern in Mass Spectrometry - LCGC Intern
  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong - Agilent. [Link]
  • mass spectra - the M+2 peak - Chemguide. [Link]
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed. [Link]
  • Signal Suppression/Enhancement in High-Performance Liquid Chromatography Tandem Mass Spectrometry | Request PDF - ResearchG

Sources

Validation & Comparative

A Comparative Guide to 2,6-dichloro-9-isopropyl-9H-purine and Other N9-Alkylated Purines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 2,6-dichloro-9-isopropyl-9H-purine with other N9-alkylated purines, focusing on their synthesis, structure-activity relationships (SAR), and performance as kinase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced roles of N9-substituents on the biological activity of the purine scaffold.

Introduction: The Purine Scaffold in Kinase Inhibition

The purine heterocycle is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous endogenous molecules like adenine and guanine, and a vast array of therapeutic agents.[1][2] In recent decades, purine analogues have been extensively explored as potent inhibitors of protein kinases, a class of enzymes that regulate a majority of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for drug development.

Many successful kinase inhibitors, such as Roscovitine (Seliciclib) and Olomoucine, are N9-substituted purine derivatives that function as ATP-competitive inhibitors.[3] They achieve this by mimicking the adenine portion of ATP and binding to the enzyme's active site. The identity of the substituent at the N9 position is critical, as it often projects into a hydrophobic pocket and significantly influences the compound's potency, selectivity, and pharmacokinetic properties.[4] This guide focuses on the specific contributions of an isopropyl group at the N9 position, using this compound as a focal point for comparison.

Profile of this compound

This compound is a synthetic purine derivative characterized by two key features:

  • A 2,6-dichloropurine core: The chlorine atoms at the C2 and C6 positions are crucial reactive handles for further chemical modification and also serve as electron-withdrawing groups that modulate the electronics of the purine ring.[5]

  • An N9-isopropyl group: This small, branched alkyl group can impart specific steric and hydrophobic properties that enhance binding affinity to the target kinase.

The strategic placement of these groups makes this compound and its derivatives potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle.[3][6][7]

Comparative Analysis: The Impact of the N9-Alkyl Group

The choice of an N9-substituent is a pivotal decision in the design of purine-based inhibitors. We will compare the N9-isopropyl derivative against the unsubstituted parent compound and other N9-alkylated analogues to elucidate key structure-activity relationships.

Synthetic Considerations: The N9 vs. N7 Alkylation Challenge

A persistent challenge in purine chemistry is the regioselective alkylation at the N9 position, as the N7 position is also nucleophilic, often leading to a mixture of isomers.[8][9]

  • Causality of Isomer Formation: The distribution of N9 and N7 products depends on factors like the nature of the alkylating agent, the base, the solvent, and steric hindrance on the purine ring. Direct alkylation of 2,6-dichloropurine with 2-iodopropane, for instance, yields both the desired N9-isopropyl product and the N7-isopropyl isomer, which must be separated chromatographically.[10]

  • Strategies for N9 Selectivity: Researchers have developed methods to improve N9 selectivity, such as using bulky substituents on the purine core to sterically shield the N7 position or employing phase-transfer catalysis.[8][11] The inherent steric bulk of the incoming isopropyl group itself can influence the N9/N7 ratio compared to a less hindered group like an ethyl or methyl substituent.

G cluster_start Starting Material cluster_reagents Alkylation Reagents cluster_products Products Purine 2,6-Dichloropurine Reaction Alkylation Reaction Purine->Reaction Reagents Alkyl Halide (e.g., 2-Iodopropane) Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Reagents->Reaction N9_Product N9-Alkylated Purine (Desired Product) N7_Product N7-Alkylated Purine (Byproduct) Reaction->N9_Product Major Reaction->N7_Product Minor

Figure 1. General workflow for the N-alkylation of purines.

Biological Activity: Kinase Inhibition Profile

The primary measure of performance for these compounds is their ability to inhibit specific kinases. The data below, compiled from literature on various purine analogues, illustrates the impact of N9-substitution on CDK2 inhibition, a key target in cancer therapy.[4][12]

CompoundN9-SubstituentC2/C6-SubstituentsRepresentative CDK2 IC₅₀
Olomoucine-CH(CH₃)CH₂OHC2: -NH₂, C6: -NH(benzyl)~7 µM
Roscovitine-CH(CH₃)CH₂OHC2: -NH(CH₂CH(OH)CH₂OH), C6: -NH(benzyl)~0.7 µM
Derivative 4h *-CH(CH₃)₂ (Isopropyl) C2: -(pyrrolidinyl), C6: -NH(3-Cl-phenyl) 0.3 µM[7]
Purvalanol A-CH(CH₃)₂ (Isopropyl)C2: -NH(isopropyl), C6: -NH(3-Cl-aniline)~0.006 µM

Note: Derivative 4h from a specific study is shown to highlight the potency of an N9-isopropyl substituted purine.[7]

  • Expert Interpretation: The data clearly demonstrates that substitution at the N9 position is critical for high-potency inhibition. While the parent purine core has minimal activity, the addition of alkyl groups dramatically increases performance. Studies have shown that an N9-isopropyl group is particularly effective for CDK2 inhibition.[7] For example, in one study, the compound [6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine] was the most potent CDK2 inhibitor in its series, with an IC50 of 0.3 µM.[7] This potency is attributed to the isopropyl group's ability to fit snugly into a hydrophobic pocket near the ATP-binding site, increasing the residence time and inhibitory effect of the molecule.[4]

G cluster_kinase Kinase Active Site cluster_inhibitor N9-Isopropyl Purine Inhibitor ATP_Pocket ATP Binding Site Hydrophobic_Pocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Purine_Core Purine Core Purine_Core->ATP_Pocket Binds Isopropyl_Group Isopropyl Group Isopropyl_Group->Hydrophobic_Pocket Fits ATP ATP ATP->ATP_Pocket Blocked

Figure 2. Mechanism of N9-alkylated purine binding to a kinase active site.

Experimental Methodologies

To ensure scientific integrity, the protocols used to generate and evaluate these compounds must be robust and reproducible.

Protocol: Synthesis of 2,6-dichloro-N9-isopropyl-9H-purine

This protocol is adapted from established literature procedures for the direct alkylation of purines.[10] The rationale for using a polar aprotic solvent like DMSO is to effectively dissolve the purine salt, while a moderate base like potassium carbonate is sufficient to deprotonate the purine without causing degradation.

Materials:

  • 2,6-dichloro-9H-purine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • 2-iodopropane

  • Deionized water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • Reaction Setup: To a solution of 2,6-dichloro-9H-purine (1.0 eq) in anhydrous DMSO, add anhydrous potassium carbonate (3.0 eq).

  • Addition of Alkylating Agent: Add 2-iodopropane (5.0 eq) to the stirred suspension. The excess is used to drive the reaction to completion.

  • Reaction: Stir the reaction mixture at room temperature (approx. 15-20°C) for 8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, dilute the mixture with deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3x volumes).

  • Washing: Combine the organic layers and wash with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Separate the N9 and N7 isomers from the crude material using column chromatography on silica gel. A gradient of ethyl acetate in petroleum ether is typically effective. The desired this compound is usually the major isomer.[10]

Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

This is a generalized protocol for determining the IC₅₀ value of a compound against a specific kinase (e.g., CDK2/Cyclin E). The assay measures the amount of ATP remaining after a kinase reaction; lower ATP levels indicate higher kinase activity.

Materials:

  • Recombinant kinase (e.g., CDK2/Cyclin E)

  • Kinase substrate (e.g., a peptide specific for the kinase)

  • ATP

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound) in DMSO.

  • Reaction Mixture: In each well of the plate, add the kinase, its specific substrate, and the assay buffer.

  • Initiation of Inhibition: Add a small volume of the diluted test compound to each well. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation of Kinase Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes). This allows the kinase to phosphorylate the substrate.

  • Detection: Stop the kinase reaction by adding the luminescent kinase assay reagent. This reagent simultaneously lyses the cells (if applicable) and contains luciferase and luciferin, which generate a light signal from the remaining ATP.

  • Measurement: After a brief incubation to stabilize the signal, measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert the luminescence signal to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The N9 position of the purine scaffold is a critical locus for modulating biological activity in the context of kinase inhibition. The substitution of a small, branched alkyl group like isopropyl can significantly enhance potency against key targets such as CDK2. This is largely due to favorable hydrophobic interactions within the ATP-binding pocket of the enzyme. While the synthesis of N9-regiospecific purines presents challenges, the demonstrated potency of compounds like this compound and its analogues validates the continued exploration of this chemical space. For drug development professionals, understanding the structure-activity relationships of N9-alkylation is paramount for designing the next generation of selective and potent kinase inhibitors.

References

  • Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. (2018). International Journal of Molecular Sciences.
  • Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis. (2001). Current Medicinal Chemistry.
  • Purine Scaffold in Agents for Cancer Treatment. (2024). ACS Omega.
  • Design of novel purine-scaffold CDK12 inhibitors. (2021). ResearchGate.
  • Synthesis. (n.d.). Science of Synthesis.
  • Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. (2006). The Journal of Organic Chemistry.
  • 2,6-Dichloro-7-isopropyl-7H-purine. (2012). Acta Crystallographica Section E.
  • Novel N9-arenethenyl purines as potent dual Src/Abl tyrosine kinase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters.
  • Experiments on the synthesis of purine nucleosides; the configuration at the glycosidic centre in natural and synthetic pyrimidine and purine nucleosides. (1946). Journal of the Chemical Society.
  • High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. (2019). ResearchGate.
  • Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. (2010). ChemInform.
  • Synthesis of purine N9-[2-hydroxy-3-O-(phosphonomethoxy)propyl] derivatives and their side-chain modified analogs as potential antimalarial agents. (2012). Bioorganic & Medicinal Chemistry.
  • Experiments on the synthesis of purine nucleosides. Part XIX. A synthesis of adenosine. (1954). Journal of the Chemical Society (Resumed).
  • Novel N-9-arenethenyl purines as potent dual Src/Abl tyrosine kinase inhibitors. (2008). ScienceDirect.
  • Biological activities of purine analogues: a review. (2015). ResearchGate.
  • Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. (2003). Archiv der Pharmazie.
  • Design and Synthesis of New Modified Flexible Purine Bases as Potential Inhibitors of Human PNP. (2023). Molecules.
  • Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. (2012). Molecules.
  • N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. (2004). BYU ScholarsArchive.
  • 2, 6-Dichloro-9-isopropyl-9H-purine, min 97%, 1 gram. (n.d.). CP Lab Chemicals.
  • Purine analogues as kinase inhibitors: A review. (2015). Recent Patents on Anti-Cancer Drug Discovery.
  • Purine Analogues as Kinase Inhibitors: A Review. (2015). PubMed.
  • 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. (2014). Acta Crystallographica Section E.
  • 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine. (n.d.). PubChem.
  • Direct Regioselective C-H Cyanation of Purines. (2021). Molecules.
  • Synthesis and biological activity of selected 2,6-disubstituted-(2-deoxy- -and- -D-erythro-pentofuranosyl)purines. (1972). Journal of Medicinal Chemistry.
  • 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. (2014). ResearchGate.
  • Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. (2008). ResearchGate.

Sources

The Purine Advantage: A Comparative Analysis of CDK Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Roscovitine, Olomoucine, Purvalanol, and Next-Generation Analogs

In the intricate dance of the cell cycle, Cyclin-Dependent Kinases (CDKs) act as the choreographers, orchestrating the precise sequence of events that lead to cell division. In many cancers, this choreography goes awry, with aberrant CDK activity driving uncontrolled proliferation. This has made CDKs a prime target for therapeutic intervention. Among the diverse chemical scaffolds used to inhibit these crucial enzymes, the purine ring stands out as a "privileged structure," a foundational framework upon which numerous potent inhibitors have been built.

This guide provides a comparative analysis of prominent purine-based CDK inhibitors, offering researchers and drug development professionals a detailed look at their performance, the experimental methodologies used to evaluate them, and the structural nuances that dictate their efficacy and selectivity.

The Central Role of CDKs in Cell Cycle Progression

The eukaryotic cell cycle is a tightly regulated process divided into four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Transitions between these phases are governed by the sequential activation and inactivation of various CDK-cyclin complexes. For instance, CDK4/6-cyclin D complexes initiate the G1 phase, while CDK2-cyclin E/A drives the G1/S transition and S phase progression. CDK1-cyclin B is the master regulator of mitosis.[1][2] Dysregulation of these complexes, often through overexpression of cyclins or loss of endogenous inhibitors, is a hallmark of cancer, making CDK inhibition a rational approach to cancer therapy.[2]

Below is a simplified representation of the CDK signaling pathway, highlighting the key players and their roles in cell cycle progression.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activate pRb_E2F pRb-E2F (Inactive Complex) CyclinD_CDK46->pRb_E2F phosphorylates E2F E2F (Active) pRb_E2F->E2F releases CyclinE Cyclin E Transcription E2F->CyclinE CyclinA_CDK2 Cyclin A-CDK2 CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 DNA_Rep DNA Replication CyclinE_CDK2->DNA_Rep initiates CyclinA_CDK1 Cyclin A-CDK1 CyclinA_CDK2->DNA_Rep maintains Mitosis Mitosis CyclinA_CDK1->Mitosis prepares for CyclinB_CDK1 Cyclin B-CDK1 (MPF) CyclinB_CDK1->Mitosis triggers

Caption: Simplified CDK signaling pathway in the cell cycle.

The Purine Scaffold: A Foundation for Potent CDK Inhibition

The purine core, a heterocyclic aromatic compound, mimics the adenine ring of ATP, the natural substrate for kinases. This structural similarity allows purine analogs to competitively bind to the ATP-binding pocket of CDKs, thereby inhibiting their kinase activity. The versatility of the purine scaffold lies in the ability to modify its C2, N6, and N9 positions to enhance potency and selectivity for specific CDK isoforms.[3][4][5]

Caption: The purine scaffold and its key modification sites.

Comparative Performance of Key Purine-Based CDK Inhibitors

Several purine-based compounds have been extensively studied for their CDK inhibitory activity. Here, we compare three of the most well-characterized inhibitors: Olomoucine, Roscovitine (Seliciclib), and Purvalanol A.

Kinase Selectivity Profile

The selectivity of a CDK inhibitor is crucial for its therapeutic potential, as off-target effects can lead to toxicity. The following table summarizes the 50% inhibitory concentrations (IC50) of Olomoucine, Roscovitine, and Purvalanol A against a panel of CDKs. Lower IC50 values indicate higher potency.

Target KinaseOlomoucine IC50 (µM)Roscovitine (Seliciclib) IC50 (µM)Purvalanol A IC50 (nM)
CDK1/cyclin B70.65[6]4[7][8][9]
CDK2/cyclin A70.7[6]70[7][8]
CDK2/cyclin E70.7[6]35[7][8]
CDK4/cyclin D1>100>100[6]850[7][8]
CDK5/p3530.2[6]75[9]
CDK7/cyclin H--100[9]
ERK1-34[6]9000[9]
ERK2-14[6]-

Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in assay conditions.

From this data, it is evident that Purvalanol A is significantly more potent than Olomoucine and Roscovitine against CDK1, CDK2, and CDK5. All three inhibitors show poor activity against CDK4/cyclin D1. Roscovitine and Purvalanol A also exhibit some off-target activity against ERK kinases, albeit at much higher concentrations.

Anti-proliferative Activity

The ultimate goal of a CDK inhibitor in an oncology setting is to halt the proliferation of cancer cells. The table below presents the half-maximal growth inhibitory concentration (GI50) of these compounds in various cancer cell lines.

Cell LineCancer TypeRoscovitine GI50 (µM)
L1210Leukemia16[10]
HCT-116Colon Cancer~15
MCF-7Breast Cancer~15-20
HeLaCervical Cancer~15

Data for Roscovitine is an average from multiple cell lines. Specific GI50 values can vary depending on the cell line and experimental conditions.

Roscovitine demonstrates consistent anti-proliferative activity in the mid-micromolar range across a variety of cancer cell types.

Clinical Development: The Case of Roscovitine (Seliciclib)

Roscovitine, also known as Seliciclib, is one of the few purine-based CDK inhibitors to have advanced to clinical trials. Phase I trials have been conducted to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors. While objective tumor responses were limited, disease stabilization was observed in a subset of patients. Dose-limiting toxicities included fatigue, rash, and electrolyte imbalances. These trials have provided valuable insights into the clinical potential and challenges of this class of inhibitors.[1][8][9][11]

Experimental Methodologies for Evaluating Purine-Based CDK Inhibitors

To ensure the scientific integrity of our comparative analysis, it is essential to understand the experimental protocols used to generate the data. Below are detailed, step-by-step methodologies for the key assays.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal.

ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection Kinase_Reaction Kinase + Substrate + ATP + Inhibitor Add_ADP_Glo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Kinase_Reaction->Add_ADP_Glo Incubate1 Incubate (40 min) Add_ADP_Glo->Incubate1 Add_Kinase_Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate1->Add_Kinase_Detection Incubate2 Incubate (30-60 min) Add_Kinase_Detection->Incubate2 Read_Luminescence Read Luminescence Incubate2->Read_Luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol:

  • Prepare Reagents: Dilute the kinase, substrate, ATP, and test compounds (inhibitors) to their final concentrations in kinase buffer.

  • Set up Kinase Reaction: In a 384-well plate, add 1 µL of the test compound, 2 µL of the kinase, and 2 µL of the substrate/ATP mixture.

  • Incubate: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate: Incubate at room temperature for 40 minutes.

  • Convert ADP to ATP and Generate Light: Add 10 µL of Kinase Detection Reagent to each well.

  • Incubate: Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

MTT_Workflow cluster_step1 Step 1: Cell Treatment cluster_step2 Step 2: Formazan Formation cluster_step3 Step 3: Measurement Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat cells with inhibitor Seed_Cells->Treat_Cells Incubate_Cells Incubate (e.g., 24-72h) Treat_Cells->Incubate_Cells Add_MTT Add MTT reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate (1-4h) Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Incubate_Sol Incubate (e.g., overnight) Solubilize->Incubate_Sol Read_Absorbance Read Absorbance (570 nm) Incubate_Sol->Read_Absorbance Cell_Cycle_Workflow cluster_step1 Step 1: Cell Preparation cluster_step2 Step 2: Staining cluster_step3 Step 3: Analysis Treat_Cells Treat cells with inhibitor Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Fix_Cells Fix cells in cold ethanol Harvest_Cells->Fix_Cells Wash_Cells Wash cells to remove ethanol Fix_Cells->Wash_Cells Stain_Cells Stain with PI and RNase A Wash_Cells->Stain_Cells Incubate_Stain Incubate (30 min) Stain_Cells->Incubate_Stain Analyze_FCM Analyze by Flow Cytometry Incubate_Stain->Analyze_FCM

Caption: Workflow for Cell Cycle Analysis using Propidium Iodide.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the CDK inhibitor for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or store them at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. [7][12][13]

Conclusion and Future Directions

Purine-based inhibitors have played a pivotal role in the development of CDK-targeted therapies. The pioneering work on compounds like Olomoucine, Roscovitine, and Purvalanol A has provided a deep understanding of the structure-activity relationships that govern their potency and selectivity. While early clinical results have been met with challenges, the knowledge gained continues to fuel the design of next-generation inhibitors with improved pharmacological properties. The ongoing exploration of novel substitutions on the purine scaffold, coupled with a deeper understanding of the specific CDK dependencies of different cancers, holds the promise of more effective and less toxic therapies in the future.

References

  • Anscombe, E., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746–1767. [Link]
  • Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746–1767. [Link]
  • University of Newcastle. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
  • American Chemical Society. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. [Link]
  • Drienovská, I., et al. (2013). Purvalanol A, Olomoucine II and Roscovitine Inhibit ABCB1 Transporter and Synergistically Potentiate Cytotoxic Effects of Daunorubicin In Vitro. PLoS ONE, 8(12), e82839. [Link]
  • Arris, C. E., et al. (2002). Structure-based design of a potent purine-based cyclin-dependent kinase inhibitor. Nature Structural Biology, 9(10), 745–749. [Link]
  • Creative Diagnostics. (n.d.). CDK Signaling Pathway.
  • Drienovská, I., et al. (2013). Purvalanol A, Olomoucine II and Roscovitine Inhibit ABCB1 Transporter and Synergistically Potentiate Cytotoxic Effects of Daunorubicin In Vitro. PLoS ONE. [Link]
  • Selleck Chemicals. (n.d.). Purvalanol A.
  • Ma, W., et al. (2022). Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis. Molecular Biomedicine, 3(1), 31. [Link]
  • Drienovská, I., et al. (2013). Purvalanol A, olomoucine II and roscovitine inhibit ABCB1 transporter and synergistically potentiate cytotoxic effects of daunorubicin in vitro. PLoS ONE, 8(12), e82839. [Link]
  • Hydbring, P., et al. (2016). Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. International Journal of Molecular Sciences, 17(9), 1476. [Link]
  • Strnad, M., et al. (2002). Chemical structures of olomoucine, roscovitine and purvalanol A (from left to right).
  • ResearchGate. (n.d.). (A). Development of Roscovitine and Purvalanol. (B). Crystal structure....
  • Biology Dictionary. (2021, March 24). Regulation of the Cell Cycle: The Role of Cyclins and CDKs | AP Biology 4.7 [Video]. YouTube. [Link]
  • Wood, D. J., & Endicott, J. A. (2018). Structural insights into the functional diversity of the CDK–cyclin family. Open Biology, 8(9), 180112. [Link]
  • Meijer, L., et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry, 243(1-2), 527–536. [Link]

Sources

Validating the structure of synthesized 2,6-dichloro-9-isopropyl-9H-purine by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structural Validation of Synthesized 2,6-dichloro-9-isopropyl-9H-purine

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's three-dimensional structure is paramount. For novel compounds such as this compound, a purine derivative with significant therapeutic potential, an error in structural assignment can lead to the misinterpretation of biological data and wasted resources. This guide provides an in-depth comparison of analytical techniques for the structural validation of this target molecule, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices and present a framework for achieving irrefutable structural proof.

Synthesis of this compound

To appreciate the nuances of structural validation, we must first understand the origin of the material. The synthesis of this compound is typically achieved via a direct alkylation of 2,6-dichloropurine.[1][2]

Protocol Rationale: The reaction is an N-alkylation where the isopropyl group is introduced at the N9 position of the purine ring. The choice of a polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium carbonate, enhancing its basicity to deprotonate the purine ring, thereby facilitating the nucleophilic attack on 2-iodopropane. The formation of both N9 and N7 isomers is possible, with the N9 isomer generally being the major product.[1] Column chromatography is the standard method for isolating the desired N9 isomer from the reaction mixture.

Experimental Protocol:

  • To a stirred solution of 2,6-dichloropurine (1 equivalent) in dimethyl sulfoxide (DMSO), add potassium carbonate (3 equivalents) and 2-iodopropane (5 equivalents).

  • Stir the reaction mixture at a low temperature (e.g., 15-18°C) for 8 hours.

  • Upon completion, dilute the mixture with water and extract the product with an organic solvent such as diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N9 and N7 isomers and obtain pure this compound.

The Definitive Method: Single-Crystal X-ray Crystallography

For an unambiguous determination of molecular structure, including bond lengths, bond angles, and stereochemistry, single-crystal X-ray diffraction is the most powerful technique available.[3][4][5][6] It provides a three-dimensional map of electron density within the crystal, from which the precise atomic arrangement can be deduced.[4][7]

Principles and Workflow

The technique relies on the diffraction of X-rays by the ordered array of molecules in a single crystal.[3][6] The resulting diffraction pattern is unique to the crystal structure and contains the information needed to reconstruct the molecular architecture.[7][8] The overall workflow is a multi-step process that demands precision and expertise.

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesize Compound purification Purify via Chromatography synthesis->purification growth Grow Single Crystals (Slow Evaporation) purification->growth mount Mount Crystal on Diffractometer growth->mount diffraction Collect Diffraction Data (X-ray Source) mount->diffraction solve Solve Phase Problem (Direct Methods) diffraction->solve refine Refine Atomic Positions & Thermal Parameters solve->refine validate Validate Structure (checkCIF) refine->validate

Caption: Workflow for X-ray Crystallography.
Experimental Protocol
  • Crystal Growth: The most critical and often challenging step is growing a high-quality single crystal (ideally >0.1 mm in all dimensions).[7][8] For this compound, this can be achieved by slow evaporation of a solution in a suitable solvent like deuterochloroform at room temperature.[1] The slow rate is essential to allow molecules to pack in a highly ordered lattice.

  • Data Collection: A suitable crystal is mounted on a goniometer in a diffractometer.[6] The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations, which sharpens the diffraction spots. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.[4][8]

  • Structure Solution and Refinement: The collected data (intensities and positions of reflections) are processed. The "phase problem" is solved using direct methods for small molecules.[7] This provides an initial electron density map. A molecular model is built into this map and then refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern best matches the observed one.

  • Validation: The final structure is validated using tools like checkCIF, a service provided by the International Union of Crystallography (IUCr).[9][10] This ensures the data meets publication standards and is chemically reasonable. The final data is often deposited in a public repository like the Cambridge Structural Database (CSD).[11][12][13][14][15]

Data Interpretation

The output of a successful X-ray crystallography experiment is a set of crystallographic data and a 3D model of the molecule.

Parameter Typical Value/Information Significance
Formula C₈H₈Cl₂N₄Confirms the elemental composition of the unit cell.
Crystal System e.g., MonoclinicDescribes the symmetry of the crystal lattice.
Space Group e.g., P2₁/cDefines the symmetry operations within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions of the basic repeating unit of the crystal.
R-factor (R1) < 5% for good dataA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (GooF) ~1.0Indicates a good refinement.

The refined 3D model provides unequivocal proof of the N9 substitution pattern and the orientation of the isopropyl group relative to the purine ring, which is impossible to determine with certainty using spectroscopic methods alone.

Orthogonal Validation Methods: A Comparative Analysis

While X-ray crystallography is definitive, other spectroscopic and analytical techniques provide complementary and crucial information. They are often used for routine characterization and to provide evidence supporting the proposed structure before attempting the more labor-intensive crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution.[16][17] For this compound, both ¹H and ¹³C NMR are informative.

  • ¹H NMR: Provides information about the number of different types of protons and their connectivity. For the target molecule, one would expect to see a septet for the methine proton (CH) of the isopropyl group and a doublet for the six equivalent methyl protons (CH₃). A key singlet corresponding to the C8-H proton of the purine ring would also be present.[18]

  • ¹³C NMR: Shows the number of distinct carbon environments. The chemical shifts of the purine carbons can help distinguish between N9 and N7 isomers.[16]

Limitation: While NMR can strongly suggest the N9 substitution based on chemical shift databases and empirical rules, it cannot definitively rule out the N7 isomer without authentic standards for comparison. It provides connectivity information but not the precise bond lengths or angles.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, which helps confirm the molecular weight.[17]

  • Molecular Ion Peak: For this compound (C₈H₈Cl₂N₄), the expected molecular weight is approximately 231.08 g/mol .

  • Isotopic Pattern: A key feature for this molecule is the presence of two chlorine atoms. Chlorine has two abundant isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%).[19][20][21] This results in a characteristic isotopic pattern for the molecular ion:

    • M+ peak: Contains two ³⁵Cl atoms.

    • M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

    • M+4 peak: Contains two ³⁷Cl atoms. The relative intensities of these peaks (approximately 9:6:1) are a tell-tale signature of a dichlorinated compound.[19][20]

Limitation: MS confirms the molecular formula but provides no information about the connectivity of the atoms. It cannot distinguish between isomers like the N9 and N7 substituted purines.

Elemental Analysis

Elemental analysis determines the mass percentage of each element in a pure sample.[22][23][24]

  • Theoretical Composition for C₈H₈Cl₂N₄:

    • C: 41.58%

    • H: 3.49%

    • Cl: 30.69%

    • N: 24.25%

  • Validation: The experimental results must match the theoretical values within a narrow margin (typically ±0.4%) to confirm the empirical formula.[22]

Limitation: Like mass spectrometry, elemental analysis confirms the empirical (and by extension, molecular) formula but offers no insight into the molecular structure or isomerism.[25]

Comparative Summary

The following diagram and table summarize the complementary nature of these techniques, culminating in the definitive structural proof provided by X-ray crystallography.

logic_flow cluster_inputs Initial Data cluster_deductions Inferred Properties cluster_conclusion Definitive Structure EA Elemental Analysis Formula Molecular Formula (C₈H₈Cl₂N₄) EA->Formula MS Mass Spectrometry MS->Formula NMR NMR Spectroscopy Connectivity Connectivity Map (e.g., Isopropyl group) NMR->Connectivity Xray X-ray Crystallography Formula->Xray Hypothesis for Crystallography Connectivity->Xray Hypothesis for Crystallography Final Unambiguous 3D Structure Xray->Final

Caption: Logic flow of structural validation.
Technique Information Provided Strengths Limitations Role in Validation
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packing.[3][5]Unambiguous and definitive structural proof.Requires a high-quality single crystal; can be time-consuming.Confirmatory (Gold Standard)
NMR Spectroscopy Connectivity, chemical environment of atoms (¹H, ¹³C), solution-state structure.[16][26]Excellent for determining the carbon-hydrogen framework.Isomer distinction can be ambiguous without reference compounds; provides an average structure in solution.Primary Structural Elucidation
Mass Spectrometry Molecular weight and molecular formula (via high-resolution MS).[27][28]High sensitivity; confirms molecular formula; characteristic isotopic patterns are highly informative.[19][21]Provides no connectivity information; cannot distinguish isomers.Formula Confirmation
Elemental Analysis Percentage composition of elements.[22][23]Confirms purity and empirical formula.Provides no structural information.[25]Purity and Formula Verification

Conclusion

The structural validation of a synthesized compound like this compound is a hierarchical process. While NMR, MS, and elemental analysis are indispensable for establishing the molecular formula and proposing a likely structure, they lack the power to provide absolute proof, especially when isomerism is a factor. Single-crystal X-ray crystallography stands alone as the definitive technique, offering an irrefutable, high-resolution view of the molecule's three-dimensional architecture. For researchers in drug development, embracing this multi-technique, crystallography-confirmed approach is the most rigorous and trustworthy path to validating novel chemical entities, ensuring that subsequent biological and clinical studies are built on a foundation of absolute structural certainty.

References

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC.
  • Wikipedia. (2023). Cambridge Structural Database.
  • Marek, R., & Lyčka, A. (2002). NMR studies of purines. ResearchGate.
  • International Union of Crystallography. (n.d.). Crystallographic Information Framework.
  • Chemistry LibreTexts. (2020). Organic Compounds Containing Halogen Atoms.
  • Wikipedia. (2023). Elemental analysis.
  • International Union of Crystallography. (2011). Publication standards for crystal structures.
  • INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition.
  • International Union of Crystallography. (n.d.). About the IUCr.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • Carleton College. (n.d.). Single-crystal X-ray Diffraction.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • University of Wisconsin Oshkosh. (n.d.). Stoichiometry: Elemental Analysis.
  • Gelmboldt, V. O., et al. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2871.
  • University of Queensland. (n.d.). Small molecule X-ray crystallography.
  • Quora. (n.d.). Can the molecular formula be determined from an elemental analysis?.
  • Chemistry LibreTexts. (2021). Elemental Analysis.
  • V. D. Orlov, et al. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate.
  • van Gennip, A. H., et al. (1997). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry, 43(3), 434-442.
  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen.
  • Wikipedia. (2023). X-ray crystallography.
  • Chemistry LibreTexts. (2023). X-ray Crystallography.
  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
  • Britannica. (n.d.). Chemical compound - Spectroscopy, Organic, Analysis.
  • Chen, J., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 795.

Sources

A Researcher's Guide to N7 vs. N9 Substituted Purines: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the purine scaffold stands as a cornerstone, forming the foundation of numerous endogenous signaling molecules and therapeutic agents. The nuanced substitution patterns on this bicyclic heterocycle can dramatically alter its biological properties. Among the most critical of these modifications is the site of substitution on the imidazole ring, specifically at the N7 and N9 positions. This guide provides an in-depth, objective comparison of the biological activities of N7- versus N9-substituted purines, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

The Decisive Influence of Nitrogen: N7 vs. N9 Isomerism

The purine ring system possesses two nitrogen atoms in its imidazole moiety, N7 and N9, that are available for substitution. The choice between these two positions is far from trivial, as it profoundly impacts the molecule's three-dimensional shape, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. Generally, N9-substituted purines are more prevalent in nature (e.g., in nucleosides like adenosine and guanosine) and are often the thermodynamically favored product in synthesis. However, N7-substituted isomers, while sometimes synthetically challenging to isolate, have demonstrated unique and potent biological activities, making them an increasingly attractive area of investigation.[1]

The differential positioning of the substituent alters the molecule's electrostatic potential and steric profile. For instance, the N7-isomer can act as a hydrogen bond acceptor at a different vector compared to the N9-isomer, potentially leading to distinct binding orientations within a protein's active site. This fundamental difference is the basis for the often-observed divergence in biological activity between the two isomers.

Comparative Biological Activity: A Tale of Two Isomers

The biological consequences of N7 versus N9 substitution are best illustrated by examining their effects on key drug target families.

Protein Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. The substitution pattern on the purine core of kinase inhibitors is critical for their potency and selectivity.

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Studies on arylethanone-substituted 6-aminopurines have revealed that the substitution position dictates the inhibitory profile.[2] While both N7 and N9 isomers can inhibit EGFR and VEGFR, the N7-isomer of 2-(6-amino-purin)-1-(1H-indole-3-yl)ethanone was found to be specific for VEGFR2, whereas the corresponding N9-isomer also inhibited MNK1 and IRR.[2] This highlights how the N7 substitution can confer greater selectivity.

  • Casein Kinase 1 (CK1): In the context of CK1 inhibitors, the N9 position is often crucial for occupying a hydrophobic pocket near the gatekeeper residue.[3] The N7 atom, in this case, frequently participates in hydrogen bonding with the hinge region of the kinase.[3] This suggests a cooperative role for both nitrogens in achieving high-affinity binding, with the substituent's placement at N9 being key for specific hydrophobic interactions.

G-Protein Coupled Receptor (GPCR) Modulation

Adenosine receptors, a class of GPCRs, are classic targets for purine-based ligands.

  • Adenosine Receptor Antagonism: The development of selective adenosine receptor antagonists has largely focused on N9-substituted purines.[4][5] Modifications at the N9 position of the purine ring have been a successful strategy for tuning the affinity and selectivity for the A1, A2A, A2B, and A3 adenosine receptor subtypes.[4] While less common, N7-substituted analogs could offer novel pharmacological profiles, though this remains a less explored area for this target class.

Enzyme Inhibition

The differential effects of N7 and N9 substitution are also evident in their interactions with other enzymes.

  • Purine Nucleoside Phosphorylase (PNP): In the development of PNP inhibitors for immunosuppressive and anticancer applications, N7-substituted analogs of hypoxanthine and guanine were found to be twice as active as their N9-substituted counterparts.[6] Furthermore, one N7-acyclonucleoside analog was a threefold more effective inhibitor of human PNP than its N9-isomer.[7] This demonstrates a clear advantage for N7 substitution in the context of PNP inhibition.

Anticancer and Antiproliferative Activity

The anticancer potential of purine analogs is a major area of research, with the substitution pattern playing a key role in their efficacy.

  • MCF-7 Breast Cancer Cells: In a series of (RS)-6-substituted-7- or 9-(1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-7H- or 9H-purines, the N9-substituted compound was the most active against MCF-7 cells.[8] However, other studies have shown that N7-substituted purine derivatives can also exhibit potent antiproliferative activity against various cancer cell lines.[9]

  • eIF4E Inhibition: In the design of inhibitors for the eukaryotic initiation factor 4E (eIF4E), a key protein in cancer cell proliferation, N7-benzylation of guanosine monophosphate analogs was found to be essential for their activity.[10]

The following table summarizes the comparative activity of N7- and N9-substituted purines against various biological targets.

Target ClassBiological TargetN7-Substituted Purine ActivityN9-Substituted Purine ActivityKey Findings
Protein Kinases EGFR/VEGFRCan be a more selective inhibitor of VEGFR2.[2]Can inhibit a broader range of kinases.[2]N7 substitution can enhance selectivity.
CK1The nitrogen atom can act as a hydrogen bond acceptor with the hinge region.[3]The substituent can occupy a key hydrophobic pocket.[3]N9 substitution is often crucial for high-affinity binding to CK1.
GPCRs Adenosine ReceptorsLess explored, but could offer novel pharmacological profiles.Well-established for tuning affinity and selectivity.[4][5]N9 substitution is the more common and successful strategy for adenosine receptor antagonists.
Enzymes PNPGenerally more potent inhibitors.[6][7]Less potent inhibitors compared to N7-isomers.[6][7]N7 substitution is advantageous for PNP inhibition.
Anticancer Targets eIF4EEssential for inhibitory activity in some analog series.[10]Not the primary site for the activity-enhancing substituent in the studied series.[10]N7 substitution can be a critical determinant of anticancer activity.

Experimental Workflows for Comparative Analysis

To rigorously compare the biological activity of N7- and N9-substituted purines, robust and well-controlled experimental assays are essential. The following are detailed protocols for key assays in this field.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This is often quantified by measuring the amount of ATP consumed in the reaction.[11]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the N7- and N9-substituted purine analogs in a suitable solvent, typically DMSO.

    • Prepare the kinase buffer, kinase enzyme, substrate, and ATP solutions at the desired concentrations.

  • Assay Procedure:

    • Add the kinase buffer to the wells of a microplate.

    • Add serial dilutions of the test compounds (N7 and N9 isomers) to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Add the kinase enzyme to the wells and incubate to allow the inhibitor to bind.

    • Initiate the kinase reaction by adding the substrate and ATP.[12]

    • Incubate the plate at a controlled temperature for a specific duration.

    • Stop the reaction.

  • Detection:

    • Measure the kinase activity. A common method is to use a luminescence-based assay that quantifies the amount of remaining ATP.[11] A lower luminescence signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of N7 and N9 purine analogs add_inhibitor Add compounds to microplate wells prep_compounds->add_inhibitor prep_reagents Prepare kinase, substrate, and ATP solutions add_kinase Add kinase enzyme and pre-incubate prep_reagents->add_kinase add_inhibitor->add_kinase start_reaction Initiate reaction with ATP and substrate add_kinase->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction detect_signal Measure remaining ATP (e.g., luminescence) stop_reaction->detect_signal calc_inhibition Calculate % inhibition detect_signal->calc_inhibition plot_curve Plot dose-response curve and determine IC50 calc_inhibition->plot_curve

Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Principle: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[13] The amount of formazan produced is proportional to the number of viable cells.[13]

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the N7- and N9-substituted purine analogs in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control.

    • Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.[13]

  • Solubilization of Formazan:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of around 570 nm.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

G start Seed cells in a 96-well plate treat Treat cells with N7/N9 purine analogs start->treat incubate_cells Incubate for 48-72 hours treat->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals with DMSO incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate % viability and determine IC50 read_absorbance->analyze

Conclusion: Guiding Future Drug Discovery

The choice between N7 and N9 substitution on the purine scaffold is a critical decision in drug design, with profound implications for biological activity. While N9-substituted purines are more common and often easier to synthesize, the exploration of N7-isomers has revealed unique and potent pharmacological profiles that can offer advantages in terms of selectivity and potency against certain targets. For researchers in this field, a thorough understanding of the structure-activity relationships of both isomers is paramount. By employing rigorous comparative assays, such as those detailed in this guide, the scientific community can continue to unlock the full therapeutic potential of the versatile purine scaffold.

References

  • Application Notes and Protocols for Evaluating "Antiproliferative Agent-5" using the MTT Assay - Benchchem. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90 - MDPI. (n.d.).
  • MTT assay and its use in cell viability and proliferation analysis - Abcam. (n.d.).
  • Antiproliferative Activities Against the MCF-7 Cell Line for the N-9' (23-31) and N-7' (32-41) Purine Compounds. (n.d.).
  • Design, Synthesis, and Biological Evaluation of New 2,6,7-Substituted Purine Derivatives as Toll-like Receptor 7 Agonists for Intranasal Vaccine Adjuvants - ResearchGate. (2024, May 24).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • In vitro kinase assay - Protocols.io. (2023, September 23).
  • Synthesis of N-7-Substituted Purines from Imidazole Precursors - MDPI. (n.d.).
  • Design, Synthesis, and Biological Evaluation of New 2,6,7-Substituted Purine Derivatives as Toll-like Receptor 7 Agonists for Intranasal Vaccine Adjuvants | Journal of Medicinal Chemistry - ACS Publications. (2024, May 24).
  • Design, synthesis and anticancer activity against the MCF-7 cell line of benzo-fused 1,4-dihetero seven- and six-membered tethered pyrimidines and purines - PubMed. (n.d.).
  • [Inhibition of activity of purine nucleoside phosphorylase with N9- and N7-(beta-D-glucofuranuronosyl)purines and 8-substituted N9-(beta-D-ribofuranosyl)purines)] - PubMed. (1991, June).
  • New substituted 9-alkylpurines as adenosine receptor ligands - PubMed. (n.d.).
  • Design, synthesis and characterization of N9/N7-substituted 6-aminopurines as VEGF-R and EGF-R inhibitors - PubMed. (2009, April).
  • In-Depth Technical Guide to In Vitro Kinase Assays for RET Inhibitors: A Focus on Pralsetinib - Benchchem. (n.d.).
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents | ACS Omega. (2024, April 6).
  • Design, Synthesis, and Biological Evaluation of New 2,6,7-Substituted Purine Derivatives as Toll-like Receptor 7 Agonists for Intranasal Vaccine Adjuvants - PubMed. (2024, June 13).
  • Kinase assays | BMG LABTECH. (2020, September 1).
  • Xanthines as Adenosine Receptor Antagonists - PMC - PubMed Central - NIH. (n.d.).
  • Newly Synthesized Anticancer Purine Derivatives Inhibiting p-EIF4E Using Surface-Modified Lipid Nanovesicles | ACS Omega. (2023, October 6).
  • Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents - RSC Publishing. (n.d.).
  • Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - MDPI. (n.d.).
  • Purine nucleoside phosphorylase: inhibition by purine N(7)- and N(9)-acyclonucleosides; and substrate properties of 7-beta-D-ribofuranosylguanine and 7-beta-D-ribofuranosylhypoxanthine - PubMed. (n.d.).
  • Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical. (n.d.).
  • InhibiScreen Kinase Inhibitor Assay Technical Video - YouTube. (2016, December 16).
  • Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ - PMC - NIH. (n.d.).
  • Purine Derivatives as Ligands for A3 Adenosine Receptors - PMC - PubMed Central. (n.d.).
  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - PMC - NIH. (2025, June 25).
  • N6,9-Disubstituted Adenines: Potent, Selective Antagonists at the A1 Adenosine Receptor - ElectronicsAndBooks. (n.d.).
  • Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed. (n.d.).
  • Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - PubMed Central. (2021, December 31).
  • (PDF) Synthesis And Comparative Cytostatic Activity Of The New N-7 Acyclic Purine Nucleoside Analogues With Natural N-9 Regioisomers. - ResearchGate. (2025, August 5).
  • Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back - MDPI. (n.d.).
  • Recent developments in adenosine receptor ligands and their potential as novel drugs. (n.d.).
  • Structure-activity relationships and inhibitory effects of various purine derivatives on the in vitro growth of Plasmodium falciparum - PubMed. (n.d.).
  • Anticancer activity of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and - PubMed. (2008, February 15).
  • (PDF) Biological activities of purine analogues: a review - ResearchGate. (2025, August 6).
  • Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. (n.d.).
  • (PDF) Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues - ResearchGate. (n.d.).

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,6,9-Trisubstituted Purines

Author: BenchChem Technical Support Team. Date: January 2026

The purine scaffold is a cornerstone in medicinal chemistry, forming the foundation for a multitude of biologically active molecules. Among these, 2,6,9-trisubstituted purines have emerged as a particularly fruitful area of research, yielding potent and selective modulators of various key biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for this versatile class of compounds, with a focus on their development as kinase inhibitors and anticancer agents. We will delve into the nuanced effects of substitutions at the C2, C6, and N9 positions, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.

The 2,6,9-Trisubstituted Purine Scaffold: A Privileged Structure

The remarkable versatility of the 2,6,9-trisubstituted purine core lies in its ability to be readily modified at three distinct positions, allowing for fine-tuning of its pharmacological properties. This has led to the discovery of compounds with a wide range of activities, including potent inhibition of cyclin-dependent kinases (CDKs), receptor tyrosine kinases, and activity at adenosine receptors.[1][2][3] The general structure, illustrated below, serves as the template for the diverse derivatives discussed in this guide.

Caption: General chemical structure of a 2,6,9-trisubstituted purine.

Comparative Analysis of Substitutions

The biological activity of 2,6,9-trisubstituted purines is profoundly influenced by the nature of the substituents at the C2, C6, and N9 positions. The following sections provide a comparative analysis of these effects, with a focus on their role as kinase inhibitors.

The C6-Position: A Key Determinant of Potency and Selectivity

The C6 position is often a critical determinant of a compound's potency and selectivity. For many CDK inhibitors, a substituted amino group at this position is a common feature. For instance, the well-known CDK inhibitor roscovitine features a benzylamino group at C6.[1]

Studies have shown that varying the substituent at the C6 position can dramatically alter the inhibitory profile. For example, the introduction of an arylpiperazinyl system at this position has been shown to be beneficial for cytotoxic activity against cancer cell lines.[4][5] In contrast, for adenosine receptor antagonists, bulky chains at the N6 position can significantly increase binding affinity at the human A1 and A3 adenosine receptors.[3]

The C2-Position: Fine-Tuning Activity and Physicochemical Properties

Substitutions at the C2 position play a crucial role in fine-tuning the activity and physicochemical properties of the purine derivatives. In the context of CDK inhibitors, the presence of a (hydroxyalkylamino) moiety at C2 has been correlated with cytotoxic potency and anti-CDK2 activity.[1] However, the use of bulky systems at the C2 position can be unfavorable for cytotoxic activity in some contexts.[4][5]

For adenosine receptor antagonists, the introduction of a chlorine atom at the C2 position has a variable effect depending on the receptor subtype and the nature of the substituent at the N6 position.[3] However, in many cases, a chlorine at C2 favors interaction with the A2A subtype.[3]

The N9-Position: Modulating Potency and Pharmacokinetics

The N9 position is instrumental in modulating both the potency and pharmacokinetic properties of 2,6,9-trisubstituted purines. Structure-activity relationship studies on CDK inhibitors have revealed that increased steric bulk at the N9 position can reduce the inhibitory potential.[6] Conversely, the incorporation of a cyclopentyl group at the N9 position has been shown to yield compounds with promising antiproliferative effects.[7] The choice of the N9 substituent can also impact the elimination half-life of these compounds.[1]

Quantitative Comparison of 2,6,9-Trisubstituted Purines as Kinase Inhibitors

The following table summarizes the in vitro activity of representative 2,6,9-trisubstituted purines against various kinases, highlighting the impact of different substitution patterns.

CompoundC2-SubstituentC6-SubstituentN9-SubstituentTarget KinaseIC50 (µM)Reference
Roscovitine (R)-(1-ethyl-2-hydroxyethyl)aminoBenzylaminoIsopropylCDK2~0.7[1]
Compound 21 (2R)-pyrrolidin-2-yl-methanol3-iodobenzylaminoIsopropylCDK50.16[6]
Compound 7h Chloro4-(4-methylpiperazin-1-yl)phenylaminoIsopropyl-GI50 (various cell lines)[4][8]
Compound 14q VariesVariesVariesPDGFRαPotent (nanomolar)[9]
Compound 30d 3-pyridylBipyridyl methaneamineIsopropylCDK12/cyclinKPotent (GI50 < 50 nM)[10][11]
Compound 30e VariesBipyridyl methaneamineIsopropylCDK12/cyclinKPotent (GI50 < 50 nM)[10][11]

Experimental Protocols

General Synthesis of 2,6,9-Trisubstituted Purines

A common synthetic route to 2,6,9-trisubstituted purines starts from commercially available 2,6-dichloropurine or 2-fluoro-6-chloropurine.[8][10] The following is a generalized, step-by-step methodology:

  • N9-Alkylation: The N9 position of the purine core is typically alkylated first. This is often achieved by reacting the starting purine with an appropriate alkyl halide in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO).[10]

  • C6-Substitution: The more reactive chlorine atom at the C6 position is then displaced by a nucleophile, typically an amine. This reaction is usually carried out in a suitable solvent like ethanol or isopropanol, often with the addition of a base such as triethylamine.

  • C2-Substitution: Finally, the substituent at the C2 position is introduced. This can involve a nucleophilic aromatic substitution of the remaining chlorine or fluorine atom with an amine or other nucleophile. This step may require more forcing conditions, such as heating in a sealed tube.

General Synthesis Workflow Start 2,6-Dihalopurine Step1 N9-Alkylation (R9-X, Base) Start->Step1 Intermediate1 9-Alkyl-2,6-dihalopurine Step1->Intermediate1 Step2 C6-Substitution (R6-NH2) Intermediate1->Step2 Intermediate2 2-Halo-6-amino-9-alkylpurine Step2->Intermediate2 Step3 C2-Substitution (R2-NH2) Intermediate2->Step3 End 2,6,9-Trisubstituted Purine Step3->End

Caption: A generalized workflow for the synthesis of 2,6,9-trisubstituted purines.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using an in vitro kinase assay. A common method is a radiometric assay, as outlined below:

  • Prepare Reaction Mixture: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and a buffer solution.

  • Add Inhibitor: The test compounds (dissolved in DMSO) are added to the reaction mixture at various concentrations. A control reaction with DMSO alone is also prepared.

  • Initiate Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP).

  • Incubate: The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).

  • Stop Reaction: The reaction is stopped by the addition of a quenching solution (e.g., phosphoric acid).

  • Measure Phosphorylation: The phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper and washing). The amount of incorporated radioactivity is then quantified using a scintillation counter.

  • Calculate IC50: The concentration of the inhibitor that causes 50% inhibition of kinase activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway Context: CDK Inhibition and Cell Cycle Arrest

Many 2,6,9-trisubstituted purines exert their anticancer effects by inhibiting CDKs, which are key regulators of the cell cycle.[1][12] Inhibition of CDKs, such as CDK2, leads to cell cycle arrest, typically at the G1/S or G2/M phase, and can ultimately induce apoptosis.[5][8]

CDK Inhibition Pathway cluster_0 Cellular Effects Purine 2,6,9-Trisubstituted Purine CDK Cyclin-Dependent Kinase (CDK) Purine->CDK Inhibits Arrest Cell Cycle Arrest CellCycle Cell Cycle Progression CDK->CellCycle Promotes Apoptosis Apoptosis Arrest->Apoptosis Leads to

Caption: Simplified pathway of CDK inhibition by 2,6,9-trisubstituted purines leading to cell cycle arrest and apoptosis.

Conclusion

The 2,6,9-trisubstituted purine scaffold represents a highly versatile platform for the design of potent and selective inhibitors of various biological targets, particularly kinases. The systematic exploration of substitutions at the C2, C6, and N9 positions has yielded a wealth of SAR data, guiding the development of novel therapeutic agents. The comparative analysis and experimental protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of the next generation of purine-based therapeutics.

References

  • Billi, E., et al. (2012). Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. European Journal of Medicinal Chemistry, 61, 61-72. [Link]
  • Havlicek, L., et al. (1999). 2,6,9-trisubstituted purines: optimization towards highly potent and selective CDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(1), 91-96. [Link]
  • Tapia, R. A., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. International Journal of Molecular Sciences, 21(1), 161. [Link]
  • MDPI. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. [Link]
  • Lee, J., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Pharmaceuticals, 15(9), 1041. [Link]
  • PubMed. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. [Link]
  • Meijer, L., et al. (1999). Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry, 7(12), 2783-2793. [Link]
  • Estevez-Braun, A., et al. (2025). Development of 2,6,9-trisubstituted purines as neuroprotective agents targeting butyrylcholinesterase and cannabinoid CB2 receptor. European Journal of Medicinal Chemistry, 301, 118217. [Link]
  • National Institutes of Health. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. [Link]
  • ResearchGate. (2012). Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. [Link]
  • SciProfiles. (2019). Publication: Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. [Link]
  • Lambertucci, C., et al. (2007). New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile. Purinergic Signalling, 3(4), 339-346. [Link]
  • ResearchGate. (n.d.). Chemical structures of 2,6,9-trisubstituted purines with biological... [Link]
  • PubMed. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. [Link]
  • National Institutes of Health. (2007). New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile. [Link]
  • ResearchGate. (n.d.). Design of new TKIs based on 2,6,9-trisubstituted purines considering... [Link]
  • Lee, J. H., et al. (2024). Exploring novel A2AAR antagonists: Design, synthesis, and evaluation of 2,6,9-trisubstituted purine derivatives as promising antifibrotic agents. Bioorganic & Medicinal Chemistry, 112, 117881. [Link]
  • Griffith Research Online. (n.d.). The Solid-Phase Combinatorial Synthesis of 2,6,9- Trisubstituted Purines as Potential Adenosine A3 Receptor Antagonists. [Link]
  • Gucky, T., et al. (2019). Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. European Journal of Medicinal Chemistry, 182, 111663. [Link]
  • ACS Medicinal Chemistry Letters. (2025).
  • Chang, L. C., et al. (2006). 2,6-disubstituted and 2,6,8-trisubstituted purines as adenosine receptor antagonists. Journal of Medicinal Chemistry, 49(10), 2861-2867. [Link]
  • ACS Publications. (2025).

Sources

A Comparative Guide to the Synthesis of 2,6-dichloro-9-isopropyl-9H-purine: Traditional Methods vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of purine derivatives is a cornerstone for the discovery of novel therapeutic agents. Among these, 2,6-dichloro-9-isopropyl-9H-purine stands as a critical intermediate for a variety of biologically active molecules. This guide provides an in-depth technical comparison of the traditional synthetic route to this compound with modern, alternative methodologies. We will delve into the causality behind experimental choices, provide detailed protocols, and offer a comparative analysis of performance based on yield, cost, safety, and regioselectivity.

The Challenge: Regioselective N9-Alkylation of 2,6-Dichloropurine

The synthesis of this compound hinges on the regioselective alkylation of the 2,6-dichloropurine core. The purine ring system possesses two potentially nucleophilic nitrogen atoms in the imidazole ring, N7 and N9. The thermodynamic product is typically the N9-alkylated isomer, which is often the desired isomer for further functionalization in drug design. However, kinetic control can sometimes favor the formation of the N7 isomer, leading to mixtures that necessitate challenging purification steps. This guide will explore methods that aim to maximize the yield of the desired N9 isomer.

Traditional Synthesis: Alkylation with Isopropyl Halide under Basic Conditions

The classical approach to the synthesis of this compound involves the direct alkylation of 2,6-dichloropurine with an isopropyl halide, such as 2-iodopropane, in the presence of a base.

Reaction Pathway

Traditional_Synthesis 2,6-Dichloropurine 2,6-Dichloropurine Product_Mixture N9 and N7 Isomers 2,6-Dichloropurine->Product_Mixture Isopropyl_Iodide Isopropyl_Iodide Isopropyl_Iodide->Product_Mixture Base K2CO3 Base->Product_Mixture Solvent DMSO Solvent->Product_Mixture Purification Column Chromatography Product_Mixture->Purification N9_Isomer This compound N7_Isomer 2,6-Dichloro-7-isopropyl-7H-purine Purification->N9_Isomer Purification->N7_Isomer

Caption: Traditional synthesis of this compound.

Experimental Protocol

A common procedure involves the reaction of 2,6-dichloropurine with 2-iodopropane and potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Step-by-Step Methodology:

  • To a stirred solution of 2,6-dichloro-9H-purine (1 equivalent) in DMSO, add potassium carbonate (3 equivalents) and 2-iodopropane (5 equivalents).

  • Stir the reaction mixture at a controlled temperature (e.g., 15-18°C) for a designated time (e.g., 8 hours).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N9 and N7 isomers.

Performance Analysis
ParameterTraditional Method
Yield of N9 Isomer Moderate (often requires separation from N7 isomer)
Reaction Time 8 hours
Temperature 15-18°C
Reagent Cost Moderate
Safety Concerns 2-iodopropane is a lachrymator and is light-sensitive. DMSO can be an irritant.
Regioselectivity Often yields a mixture of N9 and N7 isomers, requiring chromatographic separation.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a mild inorganic base used to deprotonate the purine ring, making it more nucleophilic for the subsequent alkylation.

  • Solvent (DMSO): A polar aprotic solvent like DMSO is chosen to dissolve the purine and the base, facilitating the reaction.

  • Excess Alkylating Agent: A large excess of 2-iodopropane is often used to drive the reaction to completion.

Alternative 1: The Mitsunobu Reaction

The Mitsunobu reaction offers a powerful and often highly regioselective alternative for the N-alkylation of purines. This reaction utilizes a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate an alcohol for nucleophilic attack by the purine.

Reaction Pathway

Mitsunobu_Reaction 2,6-Dichloropurine 2,6-Dichloropurine N9_Isomer This compound 2,6-Dichloropurine->N9_Isomer Isopropanol Isopropanol Isopropanol->N9_Isomer PPh3 Triphenylphosphine PPh3->N9_Isomer DIAD DIAD/DEAD DIAD->N9_Isomer Solvent THF Solvent->N9_Isomer Byproducts Triphenylphosphine oxide + Hydrazine dicarboxylate

Caption: Mitsunobu reaction for the synthesis of this compound.

Experimental Protocol

Step-by-Step Methodology (Adapted):

  • Dissolve 2,6-dichloropurine (1 equivalent), isopropanol (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in an anhydrous solvent like THF.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Concentrate the reaction mixture and purify by column chromatography to isolate the desired N9-alkylated product.

Performance Analysis
ParameterMitsunobu Reaction
Yield of N9 Isomer Potentially high, with improved regioselectivity.
Reaction Time Varies, but often shorter than the traditional method.
Temperature 0°C to room temperature.
Reagent Cost Higher, due to the cost of phosphines and azodicarboxylates.
Safety Concerns DEAD and DIAD are potentially explosive and should be handled with care. Triphenylphosphine is an irritant.
Regioselectivity Generally favors the N9 isomer due to the steric bulk of the Mitsunobu complex, which directs the alkylation away from the more sterically hindered N7 position.

Causality Behind Experimental Choices:

  • Triphenylphosphine and DIAD/DEAD: These reagents form a reactive phosphonium salt intermediate with the alcohol, which is then susceptible to nucleophilic attack by the purine.

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the reactive intermediates.

  • Regioselectivity: The steric hindrance of the triphenylphosphine oxide leaving group and the overall transition state geometry generally favor attack at the less sterically encumbered N9 position of the purine.

Alternative 2: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions.

Conceptual Workflow

Microwave_Synthesis Reactants 2,6-Dichloropurine + Isopropyl Halide + Base Microwave Microwave Irradiation Reactants->Microwave Solvent Polar Solvent Solvent->Microwave Product This compound Microwave->Product

Caption: Microwave-assisted synthesis workflow.

Performance Analysis
ParameterMicrowave-Assisted Synthesis
Yield of N9 Isomer Potentially high.
Reaction Time Significantly reduced, often to minutes.
Temperature Elevated temperatures achieved rapidly.
Reagent Cost Similar to the traditional method.
Safety Concerns Requires specialized microwave synthesis equipment to handle pressure and temperature safely.
Regioselectivity May offer improved regioselectivity due to rapid and uniform heating.

Causality Behind Experimental Choices:

  • Microwave Irradiation: Microwaves directly heat the polar molecules in the reaction mixture, leading to a rapid and uniform increase in temperature that can accelerate the reaction rate and potentially alter the product distribution.

Comparison of Synthetic Routes

FeatureTraditional AlkylationMitsunobu ReactionMicrowave-Assisted Synthesis
Regioselectivity (N9) ModerateHighPotentially High
Yield ModeratePotentially HighPotentially High
Reaction Time Long (hours)Moderate (hours)Very Short (minutes)
Reagent Cost ModerateHighModerate
Operational Simplicity SimpleMore complexRequires specialized equipment
Green Chemistry Aspect Use of hazardous solventsGeneration of byproductsReduced energy consumption

Cost Analysis of Reagents

To provide a practical comparison, the approximate costs of the key reagents for the traditional and Mitsunobu methods are presented below. Prices are subject to change and vary by supplier.

ReagentTraditional Method (per gram)Mitsunobu Reaction (per gram)
2,6-Dichloropurine~$10-20~$10-20
2-Iodopropane~$1-2-
Potassium Carbonate<$0.10-
DMF~$0.10/mL-
Isopropanol<$0.10/mL<$0.10/mL
Triphenylphosphine-~$0.20-0.50[1][2][3][4][5][6]
DIAD-~$1-2[1][2][7]
DEAD-~$1-3[8][9][10][11][12]

Note: This is a simplified cost analysis and does not include solvent costs for workup and purification.

Mechanistic Insights into Regioselectivity

The preference for N9 alkylation can be attributed to a combination of electronic and steric factors. The N9 position is generally more nucleophilic and less sterically hindered than the N7 position.

  • Traditional Alkylation: Under basic conditions, the purine anion is formed, and the alkylation proceeds via an SN2 mechanism. While N9 is electronically favored, the reaction can be sensitive to conditions, and competitive alkylation at N7 is common.

  • Mitsunobu Reaction: The bulky triphenylphosphine oxide leaving group in the transition state creates significant steric hindrance around the N7 position, strongly favoring the approach of the purine nucleophile to the activated alcohol at the N9 position. This steric control is a key advantage of the Mitsunobu reaction for achieving high N9 regioselectivity[13].

Conclusion for the Practicing Scientist

The choice of synthetic route for this compound will depend on the specific needs of the researcher.

  • The traditional alkylation method is cost-effective for large-scale synthesis but may require optimization to improve regioselectivity and involves a potentially tedious purification step to separate isomers.

  • The Mitsunobu reaction offers a compelling alternative when high regioselectivity for the N9 isomer is paramount, and the higher cost of reagents is justifiable, particularly for smaller-scale synthesis or when dealing with precious starting materials.

  • Microwave-assisted synthesis presents a significant advantage in terms of reaction speed and has the potential for high yields and improved selectivity, making it an excellent choice for rapid library synthesis and methods development.

For drug development professionals, the ability to reliably and efficiently produce the desired N9 isomer is crucial. While the traditional method has been a workhorse, the adoption of modern techniques like the Mitsunobu reaction or microwave-assisted synthesis can offer significant advantages in terms of purity, yield, and speed, ultimately accelerating the drug discovery process.

References

  • Rouchal, M., et al. "2,6-Dichloro-7-isopropyl-7H-purine." Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 11, 2012, pp. o3226. [Link]
  • Freccero, M., et al. "Selectivity of Purine Alkylation by a Quinone Methide. Kinetic or Thermodynamic Control?" The Journal of Organic Chemistry, vol. 70, no. 23, 2005, pp. 9364-74. [Link]
  • Dembinski, R. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, vol. 104, no. 6, 2004, pp. 2771-816. [Link]
  • Dvořák, D., et al. "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents." ACS Omega, vol. 5, no. 15, 2020, pp. 8675-86. [Link]
  • Ottokemi.
  • Prasanna Bioproducts.
  • Organic Synthesis. Mitsunobu reaction. [Link]
  • Ottokemi.
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]
  • Thermo Fisher Scientific. Diethyl azodicarboxylate, 97%, Thermo Scientific 5 g | Buy Online. [Link]
  • García-Rubiño, M. E., et al. "Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions." RSC Advances, vol. 4, no. 43, 2014, pp. 22709-22. [Link]
  • Arrobiochem.

Sources

A Comparative Guide to the Efficacy of Purine-Based Inhibitors Versus Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the efficacy of purine-based inhibitors against established therapeutic agents. By synthesizing technical data with field-proven insights, this document serves as a critical resource for professionals engaged in drug discovery and development. We will explore the mechanistic underpinnings, comparative efficacy, and the experimental protocols used to validate these innovative compounds.

Introduction: The Central Role of Purine Metabolism in Therapeutics

Purine metabolism is a fundamental biological process essential for the synthesis of DNA and RNA, cellular energy transfer (ATP/GTP), and signaling pathways. This intricate network is broadly divided into two main arms: the de novo synthesis pathway, which builds purine rings from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases.[1][2] The high metabolic demand of rapidly proliferating cells, such as cancer cells or activated immune cells, makes these pathways exceptionally attractive targets for therapeutic intervention.[2][3]

Purine-based inhibitors, often structural analogs of natural purines, are designed to interfere with key enzymes in these pathways, leading to the disruption of DNA synthesis and cell death.[4][5] This guide will dissect the efficacy of these inhibitors by examining two distinct and highly relevant clinical scenarios: the management of gout through xanthine oxidase inhibition and the treatment of T-cell malignancies with purine nucleoside phosphorylase inhibitors.

Case Study 1: Gout Management — A Tale of Two Xanthine Oxidase Inhibitors

Gout is a painful inflammatory condition caused by the deposition of uric acid crystals in the joints, a direct consequence of hyperuricemia.[6] The final step in purine catabolism, the conversion of hypoxanthine and xanthine to uric acid, is catalyzed by the enzyme Xanthine Oxidase (XO).[1][6] Inhibition of XO is therefore a cornerstone of gout therapy.[6]

Mechanism of Action: Allopurinol vs. Febuxostat

Allopurinol , a long-established drug, is a purine analog that acts as a competitive inhibitor of Xanthine Oxidase.[7][8] As a structural isomer of hypoxanthine, it is metabolized by XO to form oxypurinol, which remains tightly bound to the enzyme, leading to its inhibition.[7] However, its purine-like structure means it can also interfere with other enzymes in purine and pyrimidine metabolism, which may contribute to some of its side effects.[7]

Febuxostat , a newer agent, is a non-purine, selective inhibitor of Xanthine Oxidase.[7][8] It forms a stable complex with both the oxidized and reduced forms of the enzyme, potently blocking its activity.[7] Its non-purine structure confers high specificity for XO, avoiding the off-target effects on other nucleotide metabolic pathways seen with allopurinol.[7]

Visualizing the Pathway

The following diagram illustrates the terminal steps of purine catabolism and the points of intervention for Allopurinol and Febuxostat.

PurineCatabolism cluster_pathway Purine Catabolism Pathway cluster_inhibitors Inhibitors Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Allopurinol Allopurinol (Purine Analog) XO_target Xanthine Oxidase Allopurinol->XO_target Inhibits Febuxostat Febuxostat (Non-Purine Selective) Febuxostat->XO_target Inhibits

Caption: Inhibition of Xanthine Oxidase by Allopurinol and Febuxostat.

Comparative Efficacy Data

Both Allopurinol and Febuxostat are effective at lowering serum uric acid levels to the target of < 6 mg/dL.[9][10] However, clinical studies have demonstrated some differences in their potency and patient outcomes.

MetricAllopurinolFebuxostatSource(s)
Primary Mechanism Purine analog, competitive XO inhibitorNon-purine, selective XO inhibitor[7][8]
Uric Acid Lowering EffectiveMore potent in some studies at achieving target uric acid levels[10]
Cardiovascular Risk Standard riskFDA boxed warning for increased risk of cardiovascular events compared to allopurinol[9]
Cost Generally lower costCan be 5-10 times more expensive[9]
Pharmacogenomics HLA-B*5801 allele associated with severe skin reactions, particularly in Asian and African populationsNo major pharmacogenomic considerations reported[9]

Expert Insight: The choice between Allopurinol and Febuxostat is a clear example of balancing efficacy with safety and cost. While Febuxostat may offer more potent uric acid reduction for some patients, the cardiovascular risk profile necessitates careful patient selection.[10] Allopurinol remains the first-line therapy for most patients, with Febuxostat reserved for those who do not respond to or cannot tolerate allopurinol.[10]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a standard spectrophotometric method to determine the inhibitory potential of a compound against Xanthine Oxidase.[6]

Principle: The assay measures the enzymatic conversion of xanthine to uric acid. Uric acid has a strong absorbance at 290-295 nm, and the rate of its formation is directly proportional to enzyme activity.[6] The percentage of inhibition is calculated by comparing the reaction rate in the presence and absence of the inhibitor.[6]

Workflow Diagram:

XO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis Reagents Prepare Reagents: - Phosphate Buffer (pH 7.5) - Xanthine Solution (Substrate) - XO Enzyme Solution - Test Compound / Allopurinol Mix Dispense Assay Mixture: - Buffer - Enzyme (or buffer for blank) - Inhibitor (or vehicle for control) Reagents->Mix Preincubation Pre-incubate (15 min @ 25°C) Mix->Preincubation Initiate Initiate Reaction: Add Xanthine Substrate Preincubation->Initiate Incubate Incubate (30 min @ 37°C) Initiate->Incubate Read Measure Absorbance (295 nm) Incubate->Read Calculate Calculate % Inhibition Read->Calculate

Caption: Workflow for a typical Xanthine Oxidase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 70 mM potassium phosphate buffer, pH 7.5.[11] Rationale: This pH is optimal for XO enzyme activity.

    • Substrate Solution: Prepare a 150 µM solution of xanthine in the assay buffer.[11] Rationale: This concentration is typically near the Michaelis-Menten constant (Km), ensuring the reaction is sensitive to inhibition.

    • Enzyme Solution: Prepare a solution of Xanthine Oxidase (e.g., 0.01-0.1 units/mL) in ice-cold assay buffer immediately before use.[6][11] Rationale: Keeping the enzyme on ice maintains its stability and activity.

    • Test Compounds: Dissolve test compounds and the positive control (Allopurinol) in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the assay buffer.[12]

  • Assay Setup (96-well UV-transparent plate):

    • Blank Wells: Add 50 µL test compound solution and 85 µL buffer.[11] Rationale: To correct for the absorbance of the compound itself.

    • Control Wells (No Inhibitor): Add 50 µL vehicle, 35 µL buffer, and 30 µL enzyme solution.[11] Rationale: Represents 100% enzyme activity.

    • Test Wells: Add 50 µL of the test compound at various concentrations, 35 µL buffer, and 30 µL enzyme solution.[11]

    • Positive Control Wells: Add 50 µL of Allopurinol at various concentrations, 35 µL buffer, and 30 µL enzyme solution.[11]

  • Reaction and Measurement:

    • Pre-incubate the plate at 25°C for 15 minutes.[11] Rationale: Allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 60 µL of the xanthine substrate solution to all wells.[11]

    • Immediately begin measuring the absorbance at 295 nm every minute for 3-5 minutes using a microplate reader to determine the initial reaction velocity (V₀).[13]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate_Control - Rate_Blank) - (Rate_Sample - Rate_Blank) ] / (Rate_Control - Rate_Blank) * 100[6]

    • Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Case Study 2: T-Cell Malignancies — Targeting the Purine Salvage Pathway

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive cancer of immature T-cells.[14] These malignant cells are highly dependent on the purine salvage pathway for their proliferation, making enzymes in this pathway prime therapeutic targets.[15]

Mechanism of Action: Forodesine vs. Nelarabine

Forodesine is a potent inhibitor of Purine Nucleoside Phosphorylase (PNP), a key enzyme in the purine salvage pathway that catalyzes the phosphorolysis of deoxyguanosine.[15] By inhibiting PNP, forodesine leads to an intracellular accumulation of deoxyguanosine, which is then phosphorylated by deoxyguanosine kinase (dGK) to form high levels of deoxyguanosine triphosphate (dGTP).[14] This accumulation of dGTP is toxic to T-cells, inducing apoptosis.[14]

Nelarabine is a pro-drug of arabinosylguanine (ara-G).[16] After administration, nelarabine is rapidly converted to ara-G, which is then phosphorylated intracellularly to its active triphosphate form, ara-GTP.[16] Ara-GTP acts as a DNA chain terminator by competing with dGTP for incorporation into DNA by DNA polymerase, thereby inhibiting DNA synthesis and leading to cell death.[16][17] T-cells are particularly sensitive because they efficiently accumulate ara-GTP.[16]

Visualizing the Pathway

The diagram below shows the purine salvage pathway and the distinct mechanisms of Forodesine and Nelarabine.

TCell_Pathway cluster_pathway Purine Salvage & DNA Synthesis cluster_inhibitors Drug Action dGuo Deoxyguanosine dGTP dGTP dGuo->dGTP dGK PNP PNP Enzyme dGuo->PNP Blocked by Forodesine DNA DNA Synthesis dGTP->DNA DNA Polymerase Forodesine Forodesine Forodesine->PNP Nelarabine Nelarabine (pro-drug) araG ara-G Nelarabine->araG Demethoxylation araGTP ara-GTP araG->araGTP Phosphorylation araGTP->DNA Inhibits & Terminates Chain

Caption: Mechanisms of Forodesine and Nelarabine in T-cells.

Comparative Efficacy Data

Both Forodesine and Nelarabine have shown significant clinical activity in relapsed or refractory T-ALL, particularly in pediatric patients.[14][18]

MetricForodesine (PNP Inhibitor)Nelarabine (ara-G Pro-drug)Source(s)
Mechanism Induces dGTP accumulation and apoptosisInhibits DNA synthesis via ara-GTP[14][16]
Clinical Activity Overall response rate of 32% in relapsed/refractory T-cell leukemiaOverall response rate of 41% in adult T-ALL/T-LBL; 55% objective response in pediatric first relapse[14][17]
Resistance Resistance does not preclude sensitivity to Nelarabine, and vice-versa, suggesting different resistance mechanisms.Resistance linked to decreased nucleoside transporter expression (ENT1/ENT2).[14][18]
Toxicity Profile Generally well-toleratedDose-limiting neurotoxicity is a major concern[16]
Regulatory Status Investigational in many contexts; has been tested in Phase I/II trialsApproved by the FDA for relapsed/refractory T-ALL and T-LBL[14]

Expert Insight: The distinct mechanisms of Forodesine and Nelarabine are clinically significant. The lack of cross-resistance suggests they could potentially be used in sequence or combination.[14][18] Nelarabine's approval and integration into front-line therapy for high-risk pediatric T-ALL has improved survival rates.[19] Forodesine's favorable toxicity profile and novel mechanism continue to make it an important compound in development, not just for cancer but also for T-cell mediated autoimmune diseases.[15]

Summary and Future Outlook

Purine-based inhibitors represent a versatile and powerful class of therapeutic agents. As demonstrated in the case studies of gout and T-cell malignancies, these drugs can achieve high efficacy by targeting fundamental metabolic pathways.

  • In Gout: The evolution from the purine analog Allopurinol to the non-purine selective inhibitor Febuxostat highlights a drive towards greater target specificity to improve safety profiles. While both are effective, the choice of agent is now guided by a nuanced understanding of patient-specific risk factors.[7][9]

  • In T-Cell Cancers: The success of agents like Nelarabine and the promise of inhibitors like Forodesine underscore the value of targeting metabolic vulnerabilities in malignant cells. Their different mechanisms of action provide multiple avenues to overcome drug resistance.[14]

Future research will likely focus on developing next-generation purine-based inhibitors with even greater selectivity and on identifying biomarkers to predict patient response. Combination therapies, such as pairing purine analogs with other targeted agents, also hold significant promise for improving clinical outcomes across a range of diseases.[20]

References

  • The Differences in the Mechanisms of Action Between Allopurinol and Febuxost
  • Allopurinol Versus Febuxostat - Clinical Comparison. Med Ed 101. [Link]
  • Systematic review of purine analog treatment for chronic lymphocytic leukemia: lessons for future trials.
  • In vitro efficacy of forodesine and nelarabine (ara-G)
  • GOUT: FEBUXOSTAT VERSUS ALLOPURINOL – MECHANISMS OF ACTION AND SIDE EFFECTS. Zenodo. [Link]
  • The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists. [Link]
  • The role of purine analogue combinations in the management of acute leukemias. PubMed. [Link]
  • Inhibitors of the enzyme purine nucleoside phosphorylase as potential therapy for psoriasis. PubMed. [Link]
  • Systematic review of purine analog treatment for chronic lymphocytic leukemia: lessons for future trials. National Institutes of Health (NIH). [Link]
  • Systematic review of purine analog treatment for chronic lymphocytic leukemia: lessons for future trials.
  • In vitro efficacy of forodesine and nelarabine (ara-G)
  • Comparison between febuxostat and allopurinol uric acid-lowering therapy in patients with chronic heart failure and hyperuricemia: a multicenter randomized controlled trial. National Institutes of Health (NIH). [Link]
  • Transition-state inhibitors of purine salvage and other prospective enzyme targets in malaria. PubMed Central. [Link]
  • Febuxostat or Allopurinol for Gout Tre
  • Efficacy of Front-Line Ibrutinib Versus Fludarabine, Cyclophosphamide and Rituximab (FCR) in Patients with CLL. a Multicenter Real-World Study.
  • In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F.
  • Ibrutinib and rituximab versus fludarabine, cyclophosphamide, and rituximab for patients with previously untreated chronic lymphocytic leukaemia (FLAIR): interim analysis of a multicentre, open-label, randomised, phase 3 trial. PubMed. [Link]
  • Efficacy of front-line ibrutinib versus fludarabine, cyclophosphamide, and rituximab in patients with chronic lymphocytic leukemia: A retrospective multicenter "Real-World" study. PubMed. [Link]
  • One more point for ibrutinib plus rituximab over fludarabine, cyclophosphamide and rituximab (FCR). AME Clinical Trials Review. [Link]
  • Significance and amplification methods of the purine salvage pathway in human brain cells. Frontiers in Cellular Neuroscience. [Link]
  • Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical. Pharmacia. [Link]
  • Ibrutinib plus fludarabine, cyclophosphamide, and rituximab as initial therapy in CLL: A 5-year follow-up study. Lymphoma Hub. [Link]
  • PNP Therapeutics Cancer-fighting Technology Progressing Well in Phase I Clinical Trial. UAB News. [Link]
  • Purine Nucleoside Phosphorylase Inhibitors as Novel Immuno-Oncology Agent and Vaccine Adjuvant.
  • Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. MDPI. [Link]
  • Inhibitors of the Purine Salvage Pathway: A Valuable Approach for Antiprotozoal Chemotherapy?.
  • Improving outcomes in childhood T-cell acute lymphoblastic leukemia: promising results from the Children's Oncology Group incorporating nelarabine into front-line therapy.
  • Purine nucleoside phosphorylase inhibitors - an immunotherapy with novel mechanism of action for the treatment of melanoma. PubMed Central. [Link]
  • De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. PubMed Central. [Link]
  • Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors.
  • Purine Analogues as Kinase Inhibitors: A Review. PubMed. [Link]
  • Targeted Inhibition of Purine Metabolism Is Effective in Suppressing Hepatocellular Carcinoma Progression. PubMed. [Link]
  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. National Institutes of Health (NIH). [Link]
  • Profile of nelarabine: use in the treatment of T-cell acute lymphoblastic leukemia. Dovepress. [Link]
  • Nelarabine Improves Survival in Young Patients with T-Cell ALL.
  • The Good, the Bad and the New about Uric Acid in Cancer. PubMed Central. [Link]
  • Reawakening Differentiation Therapy in Acute Myeloid Leukemia: A Comprehensive Review of ATRA-Based Combination Str

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Dichloropurine-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from a promising chemical scaffold to a selective and effective kinase inhibitor is fraught with challenges. The dichloropurine core, a privileged scaffold in kinase inhibitor design, has given rise to numerous potent compounds. However, the highly conserved nature of the ATP-binding pocket across the human kinome necessitates a rigorous evaluation of their selectivity to mitigate off-target effects and ensure therapeutic efficacy. This guide provides an in-depth comparison of the cross-reactivity profiles of key kinase inhibitors derived from dichloropurines, supported by experimental data and detailed methodologies for their assessment.

The Dichloropurine Scaffold: A Foundation for Kinase Inhibition

The 2,6-dichloropurine scaffold serves as a versatile starting point for the synthesis of potent kinase inhibitors. Its purine core mimics the adenine ring of ATP, allowing for competitive inhibition at the kinase active site. Modifications at the 2 and 6 positions, as well as the 9 position of the purine ring, have yielded a diverse range of inhibitors with varying potencies and selectivities. This guide will focus on three prominent examples: Seliciclib (Roscovitine), Purvalanol A, and NU6102, all of which target cyclin-dependent kinases (CDKs), key regulators of the cell cycle.

Understanding Kinase Inhibitor Selectivity: Why It Matters

Kinase inhibitor selectivity is a critical determinant of a drug's therapeutic window. While polypharmacology, the modulation of multiple targets, can sometimes be beneficial, unintended off-target effects are a major cause of toxicity and clinical trial failure.[1][2] Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is an indispensable step in the development of any new kinase inhibitor.[3][4] This process not only helps in identifying potential liabilities but also provides a deeper understanding of the inhibitor's mechanism of action and potential for drug repurposing.[5]

Comparative Cross-Reactivity Profiles of Dichloropurine-Derived CDK Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of Seliciclib, Purvalanol A, and NU6102 against a panel of on-target and off-target kinases. This data, compiled from various studies, highlights the distinct selectivity profiles of these closely related compounds.

Kinase TargetSeliciclib (Roscovitine) IC50 (µM)Purvalanol A IC50 (µM)NU6102 IC50 (µM)
On-Target CDKs
CDK1/cyclin B0.65[6]0.004[7]0.0095[8]
CDK2/cyclin A0.7[6]0.070[7]0.0054[8]
CDK2/cyclin E0.7[6]0.035[7]-
CDK4/cyclin D1>100[6]0.850[7]1.6[8]
CDK5/p250.2[6]--
CDK7/cyclin H0.49[9]--
CDK9/cyclin T10.8[10]--
Selected Off-Target Kinases
ERK134[6]--
ERK214[6]--
DYRK1A--0.9[8]
PDK1--0.8[8]
ROCKII--0.6[8]

Analysis of Selectivity:

  • Seliciclib (Roscovitine) exhibits potent inhibition of CDK1, CDK2, CDK5, CDK7, and CDK9, while showing significantly weaker activity against CDK4.[6][9][10] Its off-target activity against ERK1 and ERK2 is observed at much higher concentrations.[6]

  • Purvalanol A is a highly potent inhibitor of CDK1, CDK2, and CDK4, with nanomolar IC50 values.[7] It is notably more potent than Seliciclib against these targets.

  • NU6102 demonstrates exceptional potency and selectivity for CDK1 and CDK2, with IC50 values in the low nanomolar range.[8] It displays significantly less activity against CDK4 and other tested off-target kinases like DYRK1A, PDK1, and ROCKII.[8]

Key Methodologies for Cross-Reactivity Profiling

A multi-faceted approach employing both biochemical and cellular assays is crucial for a comprehensive understanding of a kinase inhibitor's selectivity profile.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays directly measure the interaction between an inhibitor and a purified kinase. They are essential for determining intrinsic potency and for high-throughput screening against large kinase panels.[11][12]

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site.[3][13][14]

Principle:

A europium (Eu)-labeled antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP pocket. In proximity, FRET occurs between the Eu-donor and the Alexa Fluor® 647-acceptor. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (384-well) cluster_read Incubation & Readout cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of test inhibitor add_inhibitor Add 5 µL of diluted inhibitor prep_inhibitor->add_inhibitor prep_kinase Prepare Kinase/Eu-Antibody mix add_kinase Add 5 µL of Kinase/Antibody mix prep_kinase->add_kinase prep_tracer Prepare Tracer solution add_tracer Add 5 µL of Tracer solution prep_tracer->add_tracer add_inhibitor->add_kinase add_kinase->add_tracer incubate Incubate for 1 hour at room temperature add_tracer->incubate read_plate Read TR-FRET signal (665 nm / 615 nm) incubate->read_plate calc_ratio Calculate Emission Ratio read_plate->calc_ratio plot_curve Plot dose-response curve calc_ratio->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50 G cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Protein Extraction cluster_detection Protein Detection cluster_analysis Data Analysis treat_cells Treat cells with inhibitor or vehicle (DMSO) harvest_cells Harvest and wash cells treat_cells->harvest_cells aliquot_cells Aliquot cell suspension harvest_cells->aliquot_cells heat_samples Heat aliquots at different temperatures aliquot_cells->heat_samples freeze_thaw Lyse cells by freeze-thaw cycles heat_samples->freeze_thaw centrifuge Separate soluble and precipitated fractions by centrifugation freeze_thaw->centrifuge collect_supernatant Collect supernatant (soluble fraction) centrifuge->collect_supernatant western_blot Analyze by Western Blot collect_supernatant->western_blot quantify_bands Quantify band intensities western_blot->quantify_bands plot_curve Plot melting curves quantify_bands->plot_curve determine_shift Determine thermal shift plot_curve->determine_shift G Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription G1_S_Transition G1/S Phase Transition (DNA Replication) E2F->G1_S_Transition activates genes for CyclinE_CDK2->Rb phosphorylates (maintains inactivation) Inhibitor Dichloropurine-derived Inhibitors Inhibitor->CyclinE_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.

Dysregulation of this pathway is a hallmark of many cancers. By inhibiting CDK2, dichloropurine derivatives prevent the phosphorylation of the Retinoblastoma (Rb) protein. This keeps Rb in its active, hypophosphorylated state, where it binds to and sequesters the E2F transcription factor. The inhibition of E2F prevents the transcription of genes required for DNA replication, leading to an arrest of the cell cycle at the G1/S checkpoint.

The dichloropurine scaffold has proven to be a rich source of potent kinase inhibitors. However, as demonstrated by the comparative profiling of Seliciclib, Purvalanol A, and NU6102, subtle structural modifications can lead to significant differences in potency and selectivity. This underscores the critical importance of comprehensive cross-reactivity profiling in the development of kinase inhibitors.

The methodologies outlined in this guide, from high-throughput biochemical assays to cellular target engagement studies, provide a robust framework for characterizing the selectivity of novel inhibitors. By integrating these approaches, researchers can gain a deeper understanding of their compounds' mechanisms of action, anticipate potential off-target effects, and ultimately, design more effective and safer therapeutic agents. The continued application of these principles will be instrumental in advancing the next generation of kinase inhibitors from the bench to the bedside.

References

  • Griffin, R. J., et al. (2011). Preclinical in vitro and in vivo evaluation of the potent and specific cyclin-dependent kinase 2 inhibitor NU6102 and a water soluble prodrug NU6301. European Journal of Cancer, 47(13), 2034-2044. [Link]
  • Hardcastle, I. R., et al. (2005). Comparative activity of the potent selective CDK2 inhibitor NU6102 in CDK2 wild-type and knock-out mouse embryo fibroblasts. Proceedings of the American Association for Cancer Research, 46, 1234. [Link]
  • Benson, C., et al. (2007). A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days. British Journal of Cancer, 96(1), 29-37. [Link]
  • Vasta, J. D., et al. (2018). Quantifying CDK inhibitor selectivity in live cells. Nature Chemical Biology, 14(6), 599-602. [Link]
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Raje, N., et al. (2005). Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma. Blood, 106(3), 1042-1047. [Link]
  • Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265. [Link]
  • Słabicki, M., et al. (2020). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Wesierska-Gadek, J., et al. (2013). From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development. BioDiscovery, 8, e9131. [Link]
  • Liu, M., et al. (2022). Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis.
  • Lim, S. M., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(15), 6032-6039. [Link]
  • Galons, H., et al. (2013). Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey. Molecules, 18(12), 14611-14628. [Link]
  • Knapp, S., et al. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 12(11), 859-875. [Link]
  • Protein Kinases: Assay Development and Screening. (2011). Wiley-VCH. [Link]
  • Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 439-457. [Link]
  • Asghar, U., et al. (2015). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. International Journal of Molecular Sciences, 16(12), 29578-29596. [Link]
  • Carlson, B. A., et al. (2001). Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities. Journal of Cellular Biochemistry, 82(4), 665-676. [Link]
  • O'Leary, B., et al. (2016). CDK4/6 inhibition in cancer: beyond cell cycle arrest. Nature Reviews Cancer, 16(7), 458-471. [Link]
  • Harris, C. M., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Bioorganic & Medicinal Chemistry Letters, 30(16), 127289. [Link]
  • High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications.
  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Data Comparison for Purine Isomer Identification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The High-Stakes Challenge of Purine Isomerism in Pharmaceutical Development

In the landscape of pharmaceutical sciences, structural ambiguity is a risk that cannot be afforded. Purine scaffolds are ubiquitous, forming the core of numerous active pharmaceutical ingredients (APIs), from antiviral agents to oncologic therapies. However, the very versatility of the purine ring presents a significant analytical challenge: isomerism. A subtle shift in the position of a substituent—for instance, from the N7 to the N9 nitrogen—can dramatically alter a molecule's biological activity, toxicity, and patentability. For researchers in drug discovery and development, the unambiguous identification of the correct purine isomer is not merely an academic exercise; it is a critical determinant of a drug candidate's success.

This guide provides an in-depth comparison of key spectroscopic techniques for the robust identification and differentiation of purine isomers. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present comparative data for common purine structures, and provide field-proven protocols. Our objective is to equip you with an integrated strategy for tackling this analytical challenge with confidence and scientific rigor.

The Spectroscopic Toolkit: A Multi-Pronged Approach

No single technique can universally solve all isomer challenges. The most robust identifications are built upon a foundation of orthogonal data, where each method provides a unique piece of the structural puzzle. We will focus on the "big four" of small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Positional Isomers

NMR spectroscopy is arguably the most powerful and definitive tool for identifying positional isomers, particularly for distinguishing nitrogen-linked (N-substituted) purines. The technique probes the precise electronic environment of each nucleus (¹H, ¹³C, ¹⁵N), which is exquisitely sensitive to its position within the molecular structure.

Expertise & Experience: Why NMR Excels

The key to differentiating N7 and N9 isomers lies in exploiting through-bond correlations. While a simple one-dimensional (1D) ¹H NMR spectrum can provide initial clues, it is often insufficient for a definitive assignment. Two-dimensional (2D) experiments, specifically the Heteronuclear Multiple Bond Correlation (HMBC), are indispensable. An ¹H-¹⁵N HMBC experiment reveals long-range (2-4 bond) couplings between protons and nitrogen atoms. By observing a correlation between the protons on a substituent (e.g., the N-CH₂) and a specific nitrogen in the purine ring (N7 or N9), we can make an unambiguous assignment.[1]

Furthermore, subtle but consistent trends in ¹³C chemical shifts can provide corroborating evidence. It has been observed that the C5 carbon is typically more deshielded (higher ppm) by 8-12 ppm in N9 isomers compared to their N7 counterparts, while the C4 carbon is conversely more shielded (lower ppm).[1]

Comparative NMR Data

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for key purine bases. Note that values are highly dependent on the solvent, pH, and concentration.[2][3]

CompoundNucleusAssignmentChemical Shift (δ) in ppmSolvent
Guanine ¹HH-8~7.60D₂O
¹³CC-2~151.3D₂O
¹³CC-4~170.4D₂O
¹³CC-5~121.0D₂O
¹³CC-6~156.8DMSO-d₆
¹³CC-8~135.8DMSO-d₆
Hypoxanthine ¹HH-2~8.05DMSO-d₆
¹HH-8~7.95DMSO-d₆
Adenine ¹HH-2~8.14DMSO-d₆
¹HH-8~8.12DMSO-d₆
Experimental Protocol: ¹H-¹⁵N HMBC for N7/N9 Isomer Differentiation

This protocol outlines the essential steps for acquiring a gradient-selected ¹H-¹⁵N HMBC spectrum, a cornerstone for isomer assignment.

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Complete dissolution is critical to prevent poor spectral resolution.[1]

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe or inverse-detection probe.

    • Tune and match the probe for both ¹H and ¹⁵N frequencies.

    • Ensure the sample is at a stable temperature (e.g., 298 K) and the magnet is well-shimmed to achieve optimal resolution. Poor shimming is a common source of broad peaks.[1]

  • Acquisition Parameters (Example):

    • Pulse Program: Use a standard gradient-selected HMBC sequence (e.g., hsqcetgplp on Bruker systems).[1]

    • Spectral Width: Set ¹H SW to ~12 ppm and ¹⁵N SW to ~300 ppm, centered on the expected purine nitrogen chemical shift region.

    • Acquisition Time: ~0.25 s in the direct dimension (t₂).

    • Long-Range Coupling Delay (D6): Set to optimize for a J-coupling of ~5-10 Hz (e.g., 50-100 ms). This is the critical parameter for detecting multi-bond correlations.

    • Number of Scans (NS): Use multiples of 8 (e.g., 8, 16, 32) per increment, depending on sample concentration.

    • Number of Increments (F1): Acquire 256-512 increments in the indirect dimension to ensure adequate digital resolution.

  • Data Processing & Analysis:

    • Apply a sine-bell or similar window function in both dimensions and perform Fourier transformation.

    • Carefully phase and baseline correct the resulting 2D spectrum.

    • Analyze Cross-Peaks:

      • For an N9-substituted purine, look for a key correlation between the protons of the substituent and the N9 nitrogen.

      • For an N7-substituted purine, the correlation will be between the substituent's protons and the N7 nitrogen.[1]

Workflow for NMR-Based Isomer Identification

G cluster_0 NMR Analysis Workflow Sample Purified Isomer Sample Prep Prepare Sample (5-10 mg in DMSO-d6) Sample->Prep NMR1D Acquire 1D Spectra (¹H, ¹³C) Prep->NMR1D Check1D Initial Assessment: - Proton count correct? - Expected shifts present? NMR1D->Check1D NMR2D Acquire 2D ¹H-¹⁵N HMBC Check1D->NMR2D Proceed Process2D Process & Analyze 2D Spectrum NMR2D->Process2D Correlate Identify Key ¹H-N Cross-Peak Process2D->Correlate N9 Correlation to N9? (Substituent H ↔ N9) Correlate->N9 Yes N7 Correlation to N7? (Substituent H ↔ N7) Correlate->N7 Yes Conclusion Unambiguous Isomer Identification N9->Conclusion N7->Conclusion G cluster_1 Integrated Spectroscopic Workflow for Isomer Identification Start Unknown Purine Sample LCMS LC-MS Analysis: - Confirm Mass - Check Purity Start->LCMS MassMatch Correct Mass? LCMS->MassMatch FTIR_UV Acquire FTIR & UV-Vis Spectra MassMatch->FTIR_UV Yes ReEvaluate Re-evaluate Synthesis/ Purification MassMatch->ReEvaluate No Compare_Fingerprint Compare with Reference: - IR Fingerprint Match? - UV λ_max Match? FTIR_UV->Compare_Fingerprint NMR_Analysis Definitive NMR Analysis: - Acquire 1D (¹H, ¹³C) - Acquire 2D (HMBC, etc.) Compare_Fingerprint->NMR_Analysis Data Consistent Compare_Fingerprint->ReEvaluate Discrepancy MSMS Acquire Tandem MS (MS/MS) - Compare Fragmentation NMR_Analysis->MSMS Final_Decision Synthesize All Data MSMS->Final_Decision Identified Structure Confirmed Final_Decision->Identified

Sources

A Researcher's Guide to Benchmarking Novel Purine Derivatives Against the Veteran CDK Inhibitor, Roscovitine

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of oncology drug discovery, the pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic advancement. Cyclin-dependent kinases (CDKs), master regulators of the cell cycle, have long been validated as compelling targets. Roscovitine, a purine analog, emerged as a significant tool in dissecting CDK function and a harborage of therapeutic promise.[1][2] While its journey has paved the way for a deeper understanding of CDK inhibition, the quest for next-generation compounds with improved potency, selectivity, and pharmacological properties is perpetual. This guide provides a comprehensive framework for benchmarking new purine derivatives against roscovitine, ensuring a rigorous and objective evaluation for researchers, scientists, and drug development professionals.

The Legacy of Roscovitine: A Purine-Based Pioneer

Roscovitine, also known as seliciclib, is a competitive inhibitor that targets the ATP-binding pocket of several CDKs.[1][2][3] Its inhibitory profile is most pronounced against CDK1, CDK2, CDK5, CDK7, and CDK9, with IC50 values typically in the sub-micromolar range.[1][4][5] This broad-spectrum inhibition translates to a profound impact on the cell cycle, capable of inducing arrest at various checkpoints and triggering apoptosis in cancer cell lines.[1] However, this lack of specificity can also contribute to off-target effects and a narrow therapeutic window. The development of new purine derivatives aims to refine this activity, potentially offering enhanced selectivity for specific CDKs implicated in particular malignancies.[6][7][8][9]

The Rationale for New Purine Derivatives

The purine scaffold is a privileged structure in kinase inhibitor design, offering a versatile backbone for chemical modification.[6][7][9] Researchers are actively exploring novel substitutions at various positions of the purine ring to achieve several key objectives:

  • Enhanced Potency: To achieve therapeutic effects at lower concentrations, minimizing potential toxicity.

  • Improved Selectivity: To target specific CDKs, thereby reducing off-target effects and improving the therapeutic index. For instance, selective inhibition of CDK2 is being explored to overcome resistance to CDK4/6 inhibitors.[8]

  • Favorable Pharmacokinetic Properties: To improve drug absorption, distribution, metabolism, and excretion (ADME) profiles for better in vivo efficacy.

  • Novel Mechanisms of Action: To overcome resistance mechanisms that have emerged against existing CDK inhibitors.

A Multi-faceted Approach to Benchmarking

A thorough comparison of new purine derivatives against roscovitine necessitates a combination of biochemical and cell-based assays. This multi-pronged strategy provides a holistic view of a compound's potential, from its direct interaction with the target protein to its functional consequences in a cellular context.

cluster_0 Benchmarking Workflow A Compound Synthesis & Characterization B Biochemical Assays A->B Purity & Identity Confirmation C Cell-Based Assays B->C Potency & Selectivity Profile D Data Analysis & Comparison C->D Cellular Efficacy & Mechanism E Lead Candidate Selection D->E Comparative Performance Assessment

Caption: A streamlined workflow for the comprehensive evaluation of new purine derivatives against a benchmark inhibitor like roscovitine.

Part 1: Biochemical Evaluation - The Direct Interaction

The initial step in characterizing any new inhibitor is to assess its direct interaction with the purified target enzyme. This provides a clean measure of potency and selectivity, devoid of cellular complexities.

Key Experiment: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific CDK/cyclin complex.

Protocol: ADP-Glo™ Kinase Assay (Luminescent)

This is a widely used, non-radioactive method for measuring kinase activity.[10][11]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT).[11]

    • Reconstitute the purified CDK/cyclin complex (e.g., CDK2/Cyclin A) and the appropriate substrate (e.g., Histone H1) in the kinase buffer.

    • Prepare a stock solution of ATP in kinase buffer.

    • Dissolve the new purine derivatives and roscovitine in DMSO to create high-concentration stock solutions. Perform serial dilutions to obtain a range of test concentrations.

  • Assay Procedure (384-well plate format):

    • To each well, add 1 µL of the test compound dilution (or DMSO for control).

    • Add 2 µL of the CDK/cyclin enzyme solution.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation: Comparative IC50 Values

The results of the kinase inhibition assays should be summarized in a clear and concise table to facilitate direct comparison.

CompoundCDK1/CycB IC50 (µM)CDK2/CycA IC50 (µM)CDK5/p25 IC50 (µM)CDK7/CycH IC50 (µM)CDK9/CycT IC50 (µM)
Roscovitine ~0.65[4][5]~0.70[4]~0.20[4]~0.49[5]~0.23[12]
New Purine Derivative 1 Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
New Purine Derivative 2 Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value

Note: The IC50 values for Roscovitine can vary slightly between studies and assay conditions. The values presented here are representative.

Part 2: Cell-Based Evaluation - The Functional Consequences

While biochemical assays are crucial for determining direct target engagement, cell-based assays are essential to understand a compound's efficacy in a more physiologically relevant context. These assays assess the compound's ability to penetrate cell membranes, engage its target within the cell, and elicit a desired biological response.

Key Experiment: Cell Viability/Cytotoxicity Assay

This assay measures the effect of the compounds on the proliferation and survival of cancer cells.

Protocol: MTT Assay (Colorimetric)

The MTT assay is a well-established method for assessing cell viability based on the metabolic activity of the cells.

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the new purine derivatives and roscovitine in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Procedure:

    • After the incubation period, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.

    • During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by fitting the data to a dose-response curve.

Data Presentation: Comparative Anti-proliferative Activity
CompoundCell LineGI50/IC50 (µM)
Roscovitine MCF-7~15-25[1][12]
New Purine Derivative 1 MCF-7Experimental Value
New Purine Derivative 2 MCF-7Experimental Value
Key Experiment: Cell Cycle Analysis

This assay determines how the compounds affect the progression of cells through the different phases of the cell cycle (G1, S, and G2/M).

Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat them with the test compounds at concentrations around their GI50 values for a defined period (e.g., 24-48 hours).

    • Harvest the cells by trypsinization, wash them with phosphate-buffered saline (PBS), and collect the cell pellets by centrifugation.

  • Cell Fixation and Staining:

    • Resuspend the cell pellets in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

    • Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (a DNA intercalating dye) and RNase A (to remove RNA).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the propidium iodide is directly proportional to the DNA content of the cells.

    • Collect data from at least 10,000-20,000 cells per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

    • An accumulation of cells in a particular phase indicates a cell cycle arrest at that checkpoint.

cluster_1 CDK Inhibition and Cell Cycle Arrest A Purine Derivative (e.g., Roscovitine) B CDK/Cyclin Complex A->B Inhibits ATP Binding C Phosphorylation of Substrate Proteins B->C Catalyzes E Cell Cycle Arrest B->E Inhibition Leads To D Cell Cycle Progression C->D Drives

Caption: Mechanism of action of purine-based CDK inhibitors leading to cell cycle arrest.

Conclusion: Synthesizing the Data for Informed Decisions

The ultimate goal of this benchmarking process is to identify new purine derivatives that offer a clear advantage over roscovitine. A successful candidate will ideally demonstrate:

  • Superior Potency: Lower IC50 values in both biochemical and cell-based assays.

  • Enhanced Selectivity: A more focused inhibitory profile against specific CDKs of interest, which may translate to a better safety profile.

  • A Clear Mechanism of Action: Inducing a robust and predictable effect on the cell cycle, consistent with the intended CDK target inhibition.

By adhering to the rigorous experimental protocols and data analysis frameworks outlined in this guide, researchers can confidently and objectively evaluate the potential of their novel purine derivatives. This systematic approach is paramount in the challenging yet rewarding endeavor of developing the next generation of targeted cancer therapeutics.

References

  • Roscovitine in cancer and other diseases - PMC - PubMed Central. (n.d.).
  • Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. (2018). Molecules, 23(11), 2924. [Link]
  • Moravec, J., Krystof, V., Hanus, J., Havlícek, L., Moravcová, D., Fuksová, K., Kuzma, M., Lenobel, R., Otyepka, M., & Strnad, M. (2003). 2,6,8,9-tetrasubstituted purines as new CDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(18), 2993–2996. [Link]
  • CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PubMed Central. (n.d.).
  • Kapadiya, K., Rakholiya, K., Pansuriya, P., Bhalodiya, V., Asmari, M., & Kapadiya, K. (2024). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. Bioorganic Chemistry, 153, 107841. [Link]
  • Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC - PubMed Central. (n.d.).
  • Seliciclib - Wikipedia. (n.d.).
  • Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - MDPI. (n.d.).
  • Haesslein, J. L., & Jullian, N. (2002). Recent Advances in Cyclin-Dependent Kinase Inhibition. Purine-Based Derivatives as Anti-Cancer Agents. Roles and Perspectives for the Future. Current Topics in Medicinal Chemistry, 2(9), 1037–1050. [Link]
  • The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD - PMC - PubMed Central. (n.d.).
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed. (n.d.).
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021). ACS Omega, 6(27), 17725–17734. [Link]
  • Measuring Cyclin-Dependent Kinase Activity - Springer Nature Experiments. (n.d.).
  • Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity | ACS Omega - ACS Publications. (n.d.).
  • Protocols for Characterization of Cdk5 Kinase Activity - PMC - PubMed Central. (n.d.).
  • Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. (n.d.).
  • The CDK4/6 Inhibitor Dosing Knowledge (CDK) Study - Full Text View - ClinicalTrials.gov. (n.d.).
  • The CDK4/6 Inhibitor Dosing Knowledge (CDK) Study - NCI. (n.d.).

Sources

The Synergy of Silicon and Solution: A Guide to Validating Purine Reactivity with DFT Calculations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of purine chemistry, understanding the reactivity of these fundamental heterocycles is paramount. Purines are not merely building blocks of our genetic code; they are key players in cellular signaling and the scaffold for numerous therapeutic agents.[1] Predicting their reaction mechanisms, transition states, and kinetic profiles is a critical step in designing more effective and selective drugs. While experimental methods provide the ultimate proof, they can be resource-intensive and may not fully elucidate transient intermediates or the underlying electronic factors governing reactivity.

This guide delves into the powerful synergy between experimental findings and Density Functional Theory (DFT) calculations, a computational quantum mechanical modeling method that has revolutionized our ability to predict and understand chemical reactivity. We will explore how DFT can be leveraged to validate and rationalize experimental observations of purine reactivity, providing a deeper, more nuanced understanding that can accelerate drug discovery and development. This is not a rigid protocol, but rather a framework for integrating computational and experimental workflows to achieve a more complete scientific narrative.

The Rationale Behind the Integration: Why DFT?

At its core, DFT allows us to approximate the solution to the Schrödinger equation for a many-electron system, providing insights into the electron density distribution and, consequently, the molecule's energy, structure, and properties. For the medicinal chemist, this translates to the ability to calculate key parameters that govern a reaction's feasibility and rate, such as:

  • Reaction Energetics: Calculating the change in Gibbs free energy (ΔG) to predict whether a reaction is thermodynamically favorable.

  • Activation Barriers (ΔG‡): Determining the energy required to reach the transition state, which is directly related to the reaction rate.

  • Molecular Geometries: Optimizing the three-dimensional structures of reactants, products, and, crucially, transient transition states.

  • Spectroscopic Properties: Predicting NMR chemical shifts and vibrational frequencies to aid in the characterization of reaction intermediates and products.

By comparing these computationally derived parameters with experimentally measured data, we can build a self-validating system that enhances our confidence in both the proposed reaction mechanism and the computational model itself.

A Step-by-Step Guide to DFT Calculations of Purine Reactivity

The following protocol outlines a general workflow for setting up and performing a DFT calculation to investigate the reactivity of a purine derivative. The causality behind each choice of parameter is explained to provide a deeper understanding of the process.

Experimental Protocol: DFT Geometry Optimization and Transition State Search
  • Molecule Building and Initial Geometry Optimization:

    • Action: Construct the 3D structures of the purine reactant, the anticipated product, and a plausible guess for the transition state geometry using a molecular modeling software (e.g., GaussView, Avogadro).

    • Causality: A good initial geometry is crucial for the efficiency of the optimization algorithm, reducing the computational cost and the likelihood of converging to a local minimum instead of the true energy minimum.

  • Choosing the Right Tools: Functional and Basis Set Selection:

    • Action: Select an appropriate DFT functional and basis set. For purine systems, which are nitrogen-rich heterocycles, hybrid functionals like B3LYP or M06-2X are often a good starting point.[2][3] A Pople-style basis set such as 6-31G(d,p) or a more robust basis set like aug-cc-pVTZ should be chosen.

    • Causality: The functional approximates the exchange-correlation energy, a key component of the total energy. The choice of functional significantly impacts the accuracy of the calculated energies. The basis set is a set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set provides a more accurate description of the electron distribution but at a higher computational cost. For molecules with lone pairs and potential for hydrogen bonding, like purines, polarization and diffuse functions (the 'd,p' and '+' or 'aug-' in the basis set name) are essential for accurate descriptions.

  • Geometry Optimization:

    • Action: Perform a geometry optimization calculation for the reactant and product. This will find the lowest energy conformation of each molecule.

    • Causality: Molecules are not static; they vibrate and rotate. The geometry optimization finds the most stable arrangement of atoms, which is essential for obtaining accurate energies.

  • Transition State Search:

    • Action: Using the initial guess for the transition state, perform a transition state search using an algorithm like the Berny algorithm (Opt=TS).

    • Causality: The transition state is a first-order saddle point on the potential energy surface, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other directions. Specialized algorithms are required to locate this unique geometry.

  • Frequency Calculation and Verification:

    • Action: Perform a frequency calculation on all optimized structures (reactants, products, and the transition state).

    • Causality: A true energy minimum (reactant or product) will have all real (positive) vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. This step is a critical validation of the nature of the stationary points found.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Action: Perform an IRC calculation starting from the optimized transition state.

    • Causality: The IRC calculation follows the reaction path downhill from the transition state, ensuring that it connects the intended reactants and products. This provides a definitive confirmation that the located transition state is the correct one for the reaction of interest.

  • Solvation Effects:

    • Action: To model reactions in solution, incorporate a continuum solvation model, such as the Polarizable Continuum Model (PCM).

    • Causality: Most reactions are carried out in a solvent, which can significantly influence the energetics. Solvation models account for the electrostatic interactions between the solute and the solvent, providing more realistic energy calculations.

G

Experimental Validation: Grounding Theory in Reality

Computational predictions, no matter how sophisticated, must be validated against experimental data. For purine reactivity, a combination of kinetic and spectroscopic techniques provides the necessary ground truth.

Experimental Protocol: Kinetic Analysis of a Purine Reaction
  • Reaction Setup:

    • Action: Set up the reaction of the purine derivative under well-defined conditions (temperature, concentration, solvent).

    • Causality: Reproducible and accurate kinetic data can only be obtained from carefully controlled experiments.

  • Monitoring Reaction Progress:

    • Action: Monitor the disappearance of the reactant and the appearance of the product over time using a suitable analytical technique.

      • NMR Spectroscopy: 1H NMR can be used to track the change in concentration of specific protons on the purine ring or its substituents.[4][5]

      • Mass Spectrometry: Techniques like LC-MS can be used to quantify the concentrations of reactants, products, and even detect reaction intermediates.[6]

    • Causality: The choice of monitoring technique depends on the specific reaction and the properties of the molecules involved. Both NMR and MS provide quantitative data on species concentration as a function of time.

  • Data Analysis:

    • Action: Plot the concentration of the reactant or product versus time and fit the data to the appropriate rate law to determine the experimental rate constant (kexp).

    • Causality: The rate law provides a mathematical description of the reaction rate, and the rate constant is a quantitative measure of the reaction's speed.

  • Activation Parameter Determination:

    • Action: Repeat the kinetic experiments at different temperatures to determine the experimental activation energy (Ea) and other activation parameters (ΔH‡ and ΔS‡) using the Arrhenius or Eyring equation.

    • Causality: The temperature dependence of the rate constant provides valuable information about the energy barrier of the reaction, which can be directly compared with the DFT-calculated activation energy.

G

Comparative Analysis: A Case Study of Purine N-alkylation

To illustrate the power of this integrated approach, let's consider a representative example: the N-alkylation of a purine derivative, a common reaction in the synthesis of purine-based drug candidates. While a single comprehensive experimental and computational study with all the necessary data in one place is rare in the literature, we can synthesize a realistic comparative analysis from multiple sources.

Reaction: The methylation of 6-chloropurine with methyl iodide.

Computational Findings (Hypothetical Data based on similar systems):

ParameterDFT Calculated Value
Reaction Energy (ΔG) -15.2 kcal/mol
Activation Energy (ΔG‡) 22.5 kcal/mol
Transition State Geometry Asymmetric, with a partially formed C-N bond and a partially broken C-I bond.
Predicted 1H NMR shift of N9-H 13.5 ppm
Predicted 1H NMR shift of N9-CH3 3.8 ppm

Experimental Findings (Hypothetical Data based on typical results):

ParameterExperimental Value
Reaction Rate Constant (kexp at 298 K) 1.2 x 10-4 s-1
Activation Energy (Ea) 23.1 kcal/mol
1H NMR shift of N9-H (reactant) 13.3 ppm
1H NMR shift of N9-CH3 (product) 3.9 ppm

Analysis and Interpretation:

In this synthesized case study, the DFT-calculated activation energy (22.5 kcal/mol) is in excellent agreement with the experimentally determined value (23.1 kcal/mol). This strong correlation provides high confidence in the proposed transition state structure and the overall reaction mechanism. The negative reaction energy confirms that the reaction is thermodynamically favorable, consistent with the experimental observation that the reaction proceeds to completion.

Furthermore, the predicted 1H NMR chemical shifts for the reactant and product are in close agreement with the experimental data, which helps to unequivocally identify the product as the N9-alkylated isomer. This is particularly valuable in purine chemistry, where alkylation can often occur at multiple nitrogen atoms.

G

Conclusion: A New Paradigm in Purine Chemistry

The integration of DFT calculations with experimental validation represents a paradigm shift in the study of purine reactivity. This synergistic approach allows researchers to not only confirm their experimental findings but also to gain a deeper, more fundamental understanding of the factors that govern chemical transformations. For drug development professionals, this translates to a more rational and efficient approach to the design of novel purine-based therapeutics. By embracing the power of computational chemistry as a complementary tool to traditional experimental techniques, we can unlock new possibilities in the vast and exciting field of purine chemistry.

References

  • Chi, W.-J., Li, L.-L., Li, B.-T., & Wu, H.-S. (2012). Density functional study on the derivatives of purine. Journal of Molecular Modeling, 18(8), 3501–3506. [Link]
  • Mádrová, L., Krijt, M., Barešová, V., Václavík, J., et al. (2018).
  • Morningstar, J., Lee, J., Mahon, S., Brenner, M., & Nath, A. K. (2024). Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. Metabolites, 14(5), 279. [Link]
  • Geremia, K. L. (2015). Computational Estimation of the PKa's of Purines and Related Compounds.
  • Babu, N. S., & Amrutha, R. (2016). Theoretical Investigation of Transition State for the Purine Alkaloids 1,3-Dimethyl Isoguanine and 6-Amino-1,3-Dimethyl- 1H-Purin-2(3H)-One by Density Functional Theory (DFT). International Journal of Research Studies in Science, Engineering and Technology, 3(1), 12-19. [Link]
  • Cobice, D. F., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 12, 34. [Link]
  • Batey, R. T. (2012). The purine riboswitch as a model system for exploring RNA biology and chemistry. RNA Biology, 9(4), 422–429. [Link]
  • Ieong, K.-W., et al. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design, 32(12), 1317–1329. [Link]
  • Gong, Z., Zhao, Y., Chen, C., & Xiao, Y. (2012). Computational Study of Unfolding and Regulation Mechanism of preQ1 Riboswitches. PLOS ONE, 7(9), e45239. [Link]
  • Wikipedia contributors. (2023). Purine riboswitch. In Wikipedia, The Free Encyclopedia. [Link]
  • Serganov, A., & Nudler, E. (2013). A decade of riboswitches. Cell, 152(1-2), 17–24. [Link]
  • Geremia, K. L. (2015). Computational Estimation of the PKa's of Purines and Related Compounds.
  • Bayoumi, A. H., et al. (2017). Design, Synthesis, and Anticancer Activity of Novel Fused Purine Analogues. Journal of Heterocyclic Chemistry, 54(5), 2938-2949. [Link]
  • Chaskar, A. C., et al. (2025). In silico study, Synthesis and evaluation purine analogues as potential antimalarial agents. Research Journal of Chemistry and Environment, 29(7), 1-10. [Link]
  • Martin, J. M. L., & Sundermann, A. (2006). Benchmark Study of DFT Functionals for Late-Transition-Metal Reactions. The Journal of Chemical Physics, 114(8), 3408-3420. [Link]
  • Wu, R., et al. (2012). QM/MM molecular dynamics study of purine-specific nucleoside hydrolase. The Journal of Physical Chemistry B, 116(6), 1984–1991. [Link]
  • Hu, L., et al. (2018). QM/MM and MM MD Simulations on the Pyrimidine-Specific Nucleoside Hydrolase: A Comprehensive Understanding of Enzymatic Hydrolysis of Uridine. The Journal of Physical Chemistry B, 122(4), 1564–1575. [Link]
  • Fathyk, M., et al. (2024). Comprehensive evaluation of purine analogues: Cytotoxic and antioxidant activities, enzyme inhibition, DFT insights, and molecular docking analysis. Journal of Molecular Structure, 1323, 140798. [Link]
  • Salahub, D. R., et al. (2000). Performance of Density Functional for Transition States. In Metal-Ligand Interactions in Chemistry, Physics and Biology (pp. 1-18). Springer, Dordrecht. [Link]
  • Wevers, R. A., et al. (1999). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Clinical Chemistry, 45(4), 539-548. [Link]
  • Nagy, G., et al. (2022). Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. International Journal of Molecular Sciences, 23(24), 15143. [Link]
  • Ninja Nerd. (2020, April 6). Purine and Pyrimidine Synthesis | Metabolism [Video]. YouTube. [Link]
  • Wikipedia contributors. (2023). Kinetic isotope effect. In Wikipedia, The Free Encyclopedia. [Link]
  • EPFL. (n.d.).
  • Senthilkumar, K., et al. (2020). Investigation of the adsorption of a DNA based purine derivative on N/B-doped coronene and coronene by means of DFT and NCI interaction analysis. New Journal of Chemistry, 44(37), 16063-16075. [Link]
  • Spiekermann, K. A., Pattanaik, L., & Green, W. H. (2022). Revisiting a large and diverse data set for barrier heights and reaction energies: best practices in density functional theory calculations for chemical kinetics. Physical Chemistry Chemical Physics, 24(31), 18671-18684. [Link]
  • Schauperl, M., et al. (2023).
  • Neese, F. (2018). Software update: the ORCA program system, version 4.0. Wiley Interdisciplinary Reviews: Computational Molecular Science, 8(1), e1327. [Link]
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
  • Tanaka, A., Maekawa, K., & Suzuki, K. (2013). Theoretical Calculations in Reaction Mechanism Studies. Sumitomo Kagaku, 2013, 1-13. [Link]
  • Spiekermann, K. A., et al. (2023). Benchmarking First-Principles Reaction Equilibrium Composition Prediction. Molecules, 28(9), 3737. [Link]
  • Marek, R., & Sklenář, V. (2009). NMR studies of purines. Progress in Nuclear Magnetic Resonance Spectroscopy, 54(1), 1-26. [Link]
  • Gao, J., & Truhlar, D. G. (2002). Quantum mechanical methods for enzyme kinetics. Annual review of physical chemistry, 53(1), 467-505. [Link]
  • Bruker. (n.d.). Advanced NMR Methods. [Link]
  • Sumimoto, M., et al. (2019). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. Journal of Chemical Information and Modeling, 59(11), 4747-4757. [Link]
  • Hu, H., et al. (2016). Large-scale QM/MM free energy simulations of enzyme catalysis reveal the influence of charge transfer. Faraday discussions, 195, 279-296. [Link]
  • Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. [Link]
  • Martin, J. M. L., & Sundermann, A. (2006). Benchmark Study of DFT Functionals for Late-Transition-Metal Reactions. The Journal of Chemical Physics, 114(8), 3408-3420. [Link]
  • El-Shishtawy, R. M., et al. (2025). A convenient synthesis and molecular modeling study of novel purine and pyrimidine derivatives as CDK2/cyclin A3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(1), 1-11. [Link]
  • Broo, A., & Ahlberg, P. (1996). Ab initio MP2 and DFT calculations of geometry and solution tautomerism of purine and some purine derivatives. Chemical Physics, 212(1), 117-133. [Link]
  • Zhang, Y., & Liu, Z. (2011). Computation of kinetic isotope effects for enzymatic reactions. International journal of molecular sciences, 12(5), 3241-3255. [Link]
  • Roston, D., & Kohen, A. (2014). Kinetic Isotope Effects in Enzymes. eLS. [Link]
  • Bruker. (n.d.). Kinetic Profiling by NMR. [Link]
  • Hou, G., et al. (2024). Nitrogen-Doped Biochar Derived from Starch for Enzyme-Free Colorimetric Detection of Uric Acid in Human Body Fluids. Biosensors, 14(1), 22. [Link]
  • Acevedo-Guzman, F., et al. (2024). Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach. Journal of Molecular Structure, 1295, 136653. [Link]
  • Schauperl, M., et al. (2023). EnzymeMap: Curation, validation and data-driven prediction of enzymatic reactions. Chemical Science, 14(46), 13045-13056. [Link]
  • Neumann, C., et al. (2021). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Pharmaceutics, 13(2), 225. [Link]
  • Broo, A., & Ahlberg, P. (1996). The degenerate properties of modified purine and pyrimidine DNA bases: A density functional study. Journal of the American Chemical Society, 118(46), 11478-11485. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Purine Analogues in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Purine Analogues in Oncology

Purine analogues represent a cornerstone class of antimetabolite drugs in cancer chemotherapy, particularly for hematological malignancies.[1][2] These compounds are structurally similar to endogenous purine bases, such as adenine and guanine, allowing them to deceptively enter and disrupt critical cellular processes.[1][3] By interfering with DNA and RNA synthesis and inducing cellular apoptosis, these agents effectively target the rapid proliferation characteristic of cancer cells.[1][3][4] This guide provides a comparative analysis of the cytotoxic effects of several key purine analogues—Fludarabine, Cladribine, 6-Mercaptopurine (6-MP), and 6-Thioguanine (6-TG)—across various cancer cell lines. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for assessing their efficacy in a research setting.

Comparative Mechanism of Action

The cytotoxic efficacy of purine analogues stems from their ability to be metabolized into fraudulent nucleotides.[1] Although their ultimate effects converge on inducing cell death, the specific activation pathways and primary intracellular targets can differ, influencing their clinical activity and cytotoxicity profiles.

Most purine nucleoside analogues require intracellular phosphorylation to their active triphosphate forms.[1] For nucleoside analogues like Fludarabine and Cladribine, this process is initiated by deoxycytidine kinase (dCK).[2][5] The resulting triphosphates act as competitive inhibitors of DNA polymerases and ribonucleotide reductase, leading to the termination of DNA chain elongation and depletion of the deoxynucleotide pools necessary for DNA synthesis.[2][6]

Thiopurines, such as 6-MP and 6-TG, are activated through the purine salvage pathway by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[2][7] Their metabolites can be incorporated into both DNA and RNA.[2] Incorporation into DNA is considered the primary mechanism of cytotoxicity for 6-TG.[2] Once incorporated, these thiopurine bases can cause DNA damage and activate mismatch repair pathways, ultimately triggering apoptosis.[8]

The following diagram illustrates the generalized metabolic activation and cytotoxic pathways for these purine analogues.

Purine_Analogues_MOA cluster_uptake Cellular Uptake cluster_activation Intracellular Activation cluster_cytotoxicity Cytotoxic Effects cluster_apoptosis Cellular Outcome Purine Analogue (Prodrug) Purine Analogue (Prodrug) Fludarabine / Cladribine Fludarabine / Cladribine 6-MP / 6-TG 6-MP / 6-TG dCK dCK Fludarabine / Cladribine->dCK Phosphorylation Active Triphosphate (e.g., F-ara-ATP) Active Triphosphate (e.g., F-ara-ATP) dCK->Active Triphosphate (e.g., F-ara-ATP) HGPRT HGPRT 6-MP / 6-TG->HGPRT Salvage Pathway Active Thionucleotide (e.g., TGNs) Active Thionucleotide (e.g., TGNs) HGPRT->Active Thionucleotide (e.g., TGNs) Inhibition of DNA Polymerase Inhibition of DNA Polymerase Active Triphosphate (e.g., F-ara-ATP)->Inhibition of DNA Polymerase Inhibition of Ribonucleotide Reductase Inhibition of Ribonucleotide Reductase Active Triphosphate (e.g., F-ara-ATP)->Inhibition of Ribonucleotide Reductase Incorporation into DNA/RNA Incorporation into DNA/RNA Active Thionucleotide (e.g., TGNs)->Incorporation into DNA/RNA DNA Synthesis Arrest DNA Synthesis Arrest Inhibition of DNA Polymerase->DNA Synthesis Arrest dNTP Pool Depletion dNTP Pool Depletion Inhibition of Ribonucleotide Reductase->dNTP Pool Depletion DNA Damage & Mismatch Repair DNA Damage & Mismatch Repair Incorporation into DNA/RNA->DNA Damage & Mismatch Repair Apoptosis Apoptosis DNA Synthesis Arrest->Apoptosis dNTP Pool Depletion->DNA Synthesis Arrest DNA Damage & Mismatch Repair->Apoptosis

Caption: Generalized mechanism of action for purine analogues.

Comparative Cytotoxicity Analysis

The cytotoxic potency of a drug is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher potency. The efficacy of purine analogues can vary significantly depending on the specific drug, the cancer cell type, and the duration of exposure.

Experimental Design Considerations: The "Why"
  • Choice of Cell Lines: Selecting appropriate cell lines is critical. For this guide, we focus on hematological cancer cell lines like CCRF-CEM and MOLT-4 (T-cell acute lymphoblastic leukemia), as purine analogues are a mainstay in treating these diseases. Including a solid tumor cell line like HeLa (cervical cancer) provides a broader perspective on their potential application.

  • Drug Concentration Range: A logarithmic dose range is used to capture the full dose-response curve, from minimal effect to maximal cell kill. This is essential for accurately calculating the IC50 value.

  • Exposure Time: An incubation period of 48 to 72 hours is standard.[9] This duration allows for the drugs to be metabolized and incorporated into the DNA of dividing cells, and for the subsequent apoptotic pathways to be fully executed. Shorter durations might not capture the full cytotoxic effect, especially for cell-cycle-specific agents.[10]

Comparative IC50 Data

The following table summarizes representative IC50 values for different purine analogues across various cancer cell lines, compiled from published literature. It's important to note that absolute IC50 values can vary between laboratories due to differences in cell culture conditions and specific assay protocols.

Purine Analogue Cancer Cell Line Cell Type Reported IC50 (µM) Reference
6-Thioguanine MOLT-4T-cell ALL~0.5[10]
6-Mercaptopurine MOLT-4T-cell ALL~10[10]
6-Thioguanine CCRF-CEMT-cell ALLMedian: 20[10]
6-Mercaptopurine CCRF-CEMT-cell ALLMedian: >206[10]
6-Thioguanine HeLaCervical Carcinoma28.79[11]

Data indicates that 6-Thioguanine is significantly more potent than 6-Mercaptopurine in acute lymphoblastic leukemia cell lines, exhibiting a much lower IC50 value.[10]

Methodologies for Assessing Cytotoxicity

To generate reliable and reproducible data, standardized and well-validated protocols are essential. Below are detailed, step-by-step protocols for two common assays used to evaluate the cytotoxic and apoptotic effects of purine analogues.

Experimental Workflow Overview

The overall process for evaluating drug cytotoxicity involves several key stages, from initial cell culture preparation to final data analysis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Maintain & Passage Cancer Cell Lines Cell_Seeding Seed Cells into 96-well or 6-well Plates Cell_Culture->Cell_Seeding Drug_Treatment Treat Cells with Serial Dilutions of Purine Analogues Cell_Seeding->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation MTT_Assay Assess Viability (MTT Assay) Incubation->MTT_Assay Apoptosis_Assay Assess Apoptosis (Annexin V/PI Staining) Incubation->Apoptosis_Assay Data_Acquisition Read Absorbance (MTT) or Acquire Data (Flow Cytometry) MTT_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition IC50_Calculation Calculate % Viability & Determine IC50 Data_Acquisition->IC50_Calculation Apoptosis_Quant Quantify Apoptotic Cell Populations Data_Acquisition->Apoptosis_Quant

Caption: Standard workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13]

Rationale: This assay is chosen for its high throughput, reliability, and direct correlation between metabolic activity and the number of living cells.[12] It provides a quantitative measure of cytotoxicity.[13]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence and recovery.

  • Drug Treatment: Prepare serial dilutions of the purine analogues in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells (negative control) and medium only (background control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[9]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[14] Incubate for 1.5-4 hours at 37°C, allowing formazan crystals to form.[9][14]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage viability against the drug concentration to determine the IC50 value.[11]

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Rationale: Annexin V has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[15][16][17] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells where membrane integrity is lost.[15][18] This dual-staining method provides a more detailed picture of the mode of cell death than viability assays alone.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells in 6-well plates. Treat with the desired concentrations of purine analogues for the chosen time period (e.g., 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant. Centrifuge the cell suspension.

  • Washing: Wash the cells once with cold 1X PBS and centrifuge.[18] Carefully discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[18][19]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of PI staining solution to the cell suspension.[17][18] Gently mix.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16][18]

  • Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube.[16][18] Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Viable, healthy cells.[16][18]

    • Annexin V+ / PI-: Early apoptotic cells.[18]

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.[16][18]

Factors Influencing Cytotoxicity and Drug Resistance

The clinical efficacy of purine analogues can be limited by the development of drug resistance. Understanding these mechanisms is crucial for developing strategies to overcome them.

  • Altered Drug Metabolism: Resistance can arise from decreased activity of activating enzymes like dCK or HGPRT, or increased activity of inactivating enzymes.[5][20] For example, dCK deficiency is a known mechanism of resistance to Cladribine.[5]

  • Decreased Drug Accumulation: Cancer cells can develop resistance by downregulating the specific nucleoside transporters required for drug uptake across the cell membrane.[20][21]

  • Enhanced DNA Repair: Increased capacity of cancer cells to repair DNA damage induced by thiopurines can lead to resistance.[22]

  • Altered Apoptotic Pathways: Mutations in key proteins of the apoptotic pathway, such as p53, can prevent the cell from executing the programmed cell death sequence following drug-induced damage.[23][24]

Conclusion

Purine analogues are potent cytotoxic agents with established roles in cancer therapy. This guide highlights that their efficacy is not uniform, with compounds like 6-Thioguanine demonstrating significantly higher potency than 6-Mercaptopurine in certain leukemia cell lines.[10] The choice of which analogue to investigate or use therapeutically depends on the specific cancer type and its molecular characteristics.

Accurate and reproducible assessment of cytotoxicity is paramount. The detailed protocols for MTT and Annexin V/PI assays provided herein serve as a robust foundation for researchers to conduct comparative studies. By understanding the distinct mechanisms of action, applying rigorous experimental methodologies, and considering the potential for drug resistance, the scientific community can continue to optimize the use of these critical drugs and develop novel therapeutic strategies to improve patient outcomes.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Gnanaprakasam, J. N. R., & Wang, R. (Year not available). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Springer Nature.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Springer Nature Experiments. (Year not available). Cytotoxicity MTT Assay Protocols and Methods.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Al-Shaklia, H. R. (2023). MTT (Assay protocol). protocols.io.
  • Adamson, P. C., et al. (1992). The cytotoxicity of thioguanine vs mercaptopurine in acute lymphoblastic leukemia. Leukemia.
  • Spasokoukotskaja, T., et al. (1995). Molecular and Biochemical Mechanisms of Fludarabine and Cladribine Resistance in a Human Promyelocytic Cell Line. Cancer Research.
  • National Center for Biotechnology Information. (Year not available). General Mechanisms of Drug Resistance. In Holland-Frei Cancer Medicine. 6th edition.
  • Semantic Scholar. (Year not available). Nucleoside analogues: mechanisms of drug resistance and reversal strategies.
  • Hernandez-Ilizaliturri, F. J., et al. (2012). Fludarabine and cladribine induce changes in surface proteins on human B-lymphoid cell lines involved with apoptosis, cell survival, and antitumor immunity. Leukemia & Lymphoma.
  • Vasan, N., et al. (2024). Insights into molecular mechanisms of chemotherapy resistance in cancer. Cellular Oncology.
  • Taylor & Francis Online. (Year not available). Pyrimidine and Purine Analogues, Effects on Cell Cycle Regulation and the Role of Cell Cycle Inhibitors to Enhance Their Cytotoxicity.
  • National Center for Biotechnology Information. (Year not available). Purine Analogs. In Holland-Frei Cancer Medicine. 6th edition.
  • ResearchGate. (2025). Purine Analogues as Kinase Inhibitors: A Review.
  • Juliusson, G., et al. (2007). Cladribine (CdA) Gives Longer Response Duration Than Fludarabine (F) and High-Dose Intermittent Chlorambucil (Chl) as First-Line Treatment of Symptomatic Chronic Lymphocytic Leukemia (CLL). Blood.
  • Journal of Young Pharmacists. (2025). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review.
  • Wang, L., et al. (2018). Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. Frontiers in Immunology.
  • ResearchGate. (2025). Mechanisms of Drug Resistance in Cancer Chemotherapy.
  • ResearchGate. (Year not available). Structures of fludarabine, cladribine, and clofarabine.
  • Zare, M., et al. (Year not available). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. Advanced Pharmaceutical Bulletin.
  • MDPI. (Year not available). The Intersection of Purine and Mitochondrial Metabolism in Cancer.
  • Fridland, A., et al. (1996). 6-Thioguanine-induced growth arrest in 6-mercaptopurine-resistant human leukemia cells. Molecular Pharmacology.
  • Pesi, R., et al. (2016). Purine-Metabolising Enzymes and Apoptosis in Cancer. International Journal of Molecular Sciences.
  • Society For Science and Nature. (2014). ANTIPROLIFERATIVE ACTIVITY OF NEW DERIVATIVE OF 6-MERCAPTOPURINE (6MP), 1-ETHYL 3-((7 H-PURINE-6-YL) DISULFANYL).
  • ResearchGate. (2018). Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy.
  • The Pharma Innovation Journal. (2021). Evaluation of cytotoxicity potential of 6-thioguanine on Hela cancer cell line.
  • Nielsen, S. N., et al. (2021). Increments in DNA-thioguanine level during thiopurine-enhanced maintenance therapy of acute lymphoblastic leukemia. Haematologica.

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 2,6-dichloro-9-isopropyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring the safety of the researchers who handle them and the protection of our environment. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,6-dichloro-9-isopropyl-9H-purine, a halogenated purine derivative commonly used as a building block in drug discovery and chemical biology.[1] The procedures outlined here are designed to ensure safety, compliance, and environmental stewardship.

Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its potential hazards is essential. This compound, like many chlorinated heterocyclic compounds, presents several risks that dictate its handling and disposal protocols.

Based on data from similar compounds and supplier safety information, the primary hazards are summarized below.[2][3][4]

Hazard ClassificationGHS Hazard StatementRationale and Implication for Disposal
Acute Toxicity, Oral H302: Harmful if swallowedAccidental ingestion of the solid powder or contaminated materials can be harmful. This underscores the need for stringent containment and clear labeling to prevent mix-ups.
Skin Irritation H315: Causes skin irritationDirect contact with the skin can cause irritation.[2][5] This necessitates the use of appropriate gloves and a lab coat to prevent exposure during handling and disposal.
Eye Irritation H319: Causes serious eye irritationThe compound can cause significant irritation if it comes into contact with the eyes.[2] Protective eyewear is mandatory at all times.
Respiratory Irritation H335: May cause respiratory irritationInhaling the dust can irritate the respiratory tract.[2] Handling should occur in a well-ventilated area or a chemical fume hood to minimize inhalation risk.

The presence of chlorine atoms classifies this compound as a halogenated organic compound . This is the single most critical piece of information for its disposal, as halogenated waste streams are treated differently than non-halogenated ones, often requiring high-temperature incineration to ensure complete destruction and prevent the formation of persistent environmental pollutants like dioxins.[6][7]

Personal Protective Equipment (PPE) and Safe Handling

Adherence to proper PPE is the first line of defense against chemical exposure. The following PPE must be worn when handling this compound for disposal:

  • Eye Protection : ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles.[2]

  • Hand Protection : Chemically resistant gloves, such as nitrile gloves. If gloves become contaminated, they must be removed immediately and disposed of as hazardous waste.[5]

  • Body Protection : A standard laboratory coat. Work clothes should be laundered separately.[2]

  • Respiratory Protection : If there is a risk of generating dust and work cannot be conducted in a fume hood, a dust respirator should be used.[2]

Causality : The choice of PPE is directly linked to the hazards identified. Gloves and a lab coat prevent skin irritation, while safety goggles protect against serious eye damage.[5] Handling the compound in a fume hood mitigates the risk of respiratory irritation from airborne particles.[2]

Waste Classification and Segregation: A Self-Validating System

Proper segregation is crucial for a safe and compliant waste management system. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

  • Waste Classification : this compound waste must be classified as Solid Halogenated Organic Waste .

  • Segregation : This waste stream must be kept separate from:

    • Non-halogenated organic waste

    • Acids and bases[8]

    • Oxidizing agents[9]

    • Aqueous waste

Trustworthiness through Segregation : This protocol acts as a self-validating system. By correctly segregating the waste, you ensure it is routed to the appropriate high-temperature incineration facility, the standard and environmentally preferred method for destroying chlorinated organic compounds.[6] This prevents the accidental mixing of incompatible chemicals, a primary cause of laboratory incidents.[10]

Step-by-Step Disposal Protocol

The following workflow provides a direct, procedural guide for the disposal of this compound and its contaminated materials.

G cluster_prep Preparation Phase cluster_contain Containment & Labeling cluster_storage Accumulation & Disposal A 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) B 2. Work in a Ventilated Area (Chemical Fume Hood) A->B C 3. Place Waste in a Compatible, Leak-Proof Container B->C D Include Contaminated Items (Gloves, Weigh Paper, Tips) C->D E 4. Affix Hazardous Waste Label C->E F Complete All Fields: - Full Chemical Name - Hazard Class (Halogenated) - Accumulation Start Date E->F G 5. Seal Container Securely (Keep closed unless adding waste) H 6. Store in Designated Satellite Accumulation Area (SAA) G->H I 7. Request Pickup from EHS (When container is full or per institutional policy) H->I J EHS Collects for Final Disposal (High-Temperature Incineration) I->J

Caption: Disposal workflow for this compound.

Detailed Steps:

  • Containment : Place solid this compound waste into a designated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[11] This container should be specifically for "Solid Halogenated Organic Waste."

  • Contaminated Debris : Any materials that have come into contact with the compound, such as gloves, weighing papers, pipette tips, or contaminated absorbent pads from a spill cleanup, must also be placed in the same container.[11]

  • Empty Containers : To dispose of the original product bottle, it must be thoroughly emptied. The first rinse with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as liquid halogenated hazardous waste.[11] Subsequent rinses can be managed similarly. After rinsing and air-drying, deface the original label before disposing of the container as solid waste or according to institutional policy.[11]

  • Labeling : Immediately label the waste container with a fully completed hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[7][9] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate estimation of the contents

    • The date accumulation started

    • The relevant hazard characteristics (e.g., Toxic, Irritant)

  • Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA).[9][12] This area must be at or near the point of generation and under the control of the laboratory personnel. The container must remain closed except when adding waste.[9]

  • Disposal Request : Once the container is full, or if it has been in accumulation for a period approaching your institution's limit (e.g., one year), contact your EHS department to schedule a waste pickup.[9][11] Do not dispose of this chemical down the drain or in the regular trash under any circumstances.[11][13]

Emergency Procedures: Spill Management

In the event of a small spill, follow these procedures:

  • Alert Personnel : Notify others in the immediate area.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate and contact EHS.

  • Contain (Small Spills) : For minor spills, ensure you are wearing the appropriate PPE.[2]

  • Clean Up : Gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.[2]

  • Collect : Carefully sweep or scoop the material into your designated halogenated solid waste container.[2]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to your laboratory supervisor and EHS.

By adhering to this comprehensive disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible scientific research.

References

  • Apollo Scientific. (2022). Safety Data Sheet for 2,6-Dichloro-9H-purine.
  • Spectrum Chemical. (2022). Safety Data Sheet.
  • Medline. (n.d.). Safety Data Sheet.
  • CP Lab Safety. (2025). 2, 6-Dichloro-9-isopropyl-9H-purine, min 97%.
  • Rouchal, M., et al. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. National Center for Biotechnology Information.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from NIH Division of Environmental Protection.
  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • Occupational Safety and Health Administration. (2014). OSHA Technical Manual (OTM) - Section II: Chapter 2.
  • PubChem. (n.d.). 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine.
  • Cole-Parmer. (n.d.). Chemical Compatibility Chart.
  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
  • Occupational Safety and Health Administration. (n.d.). 1910.1030 - Bloodborne pathogens.
  • U.S. Environmental Protection Agency. (1999). Land Disposal Restrictions for Newly Identified Wastes; Proposed Rule.
  • U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-dichloro-9-isopropyl-9H-purine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded guide to the safe handling of 2,6-dichloro-9-isopropyl-9H-purine, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a chlorinated purine analog, this compound requires meticulous handling protocols to ensure the safety of laboratory personnel and the integrity of research. This guide moves beyond a simple checklist, delving into the causality behind each safety recommendation to empower researchers with a deep, actionable understanding of risk mitigation.

Foundational Safety: Understanding the Hazard Profile

Before any handling protocols are established, a thorough understanding of the compound's intrinsic hazards is paramount. Based on data for the compound and structurally similar chlorinated purines, a clear risk profile can be established. The primary hazards associated with this compound and related compounds involve irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.[1][2]

This necessitates a multi-faceted protection strategy, where PPE serves as the critical final barrier between the researcher and potential exposure.[3] The following table summarizes the key hazard classifications that inform our PPE and handling recommendations.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin IrritationH315Causes skin irritation.[1][2]
Serious Eye IrritationH319Causes serious eye irritation.[1][2]
Respiratory IrritationH335May cause respiratory irritation.[1][2]

This table synthesizes data from safety data sheets for 2,6-dichloro-9H-purine and its analogs to provide a conservative hazard assessment.

Core Directive: Multi-Layered PPE Strategy

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific tasks being performed. The following recommendations provide a baseline for handling this compound in a solid (powder) form.

Eye and Face Protection: The First Line of Defense

Why it's essential: The compound is classified as a serious eye irritant.[1][2] Any airborne particles or accidental splashes could lead to significant injury.

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields.

  • Recommended for Splash or Powder Transfer: Chemical safety goggles are required when transferring the solid compound or when working with solutions, as they provide a complete seal around the eyes. A face shield should be worn over the goggles during procedures with a higher risk of splashes.[4]

Hand Protection: Preventing Dermal Absorption

Why it's essential: Direct skin contact can cause irritation.[1][2] Furthermore, preventing dermal absorption of any research compound is a fundamental principle of laboratory safety.

  • Glove Selection: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice. Given that this is a hazardous compound, the practice of "double-gloving" is strongly recommended.[5] The outer glove can be removed immediately after handling the compound, minimizing the spread of contamination within the lab.

  • Best Practice: Always check the manufacturer's glove compatibility charts for chlorinated compounds. Change gloves frequently, at least every hour, or immediately if you suspect contamination or if they are torn or punctured.[5]

Body Protection: Shielding Against Contamination

Why it's essential: To protect the skin from contact with the compound and to prevent contamination of personal clothing.[1]

  • Standard Protocol: A long-sleeved, knee-length lab coat is mandatory.

  • Enhanced Protection: For tasks involving larger quantities or a significant risk of dust generation, a disposable, low-permeability gown with a solid front and tight-fitting cuffs is recommended.[5] Work clothes should be laundered separately from personal clothing.[1]

Respiratory Protection: Mitigating Inhalation Risks

Why it's essential: The compound is a respiratory irritant, and its fine powder form can be easily aerosolized.[1][2]

  • Engineering Controls First: The primary method for controlling respiratory exposure is to handle the compound within a certified chemical fume hood.[6] This engineering control is non-negotiable.

  • When a Respirator is Required: If handling the compound outside of a fume hood (e.g., during large-scale transfers or spill cleanup), a NIOSH-approved respirator is necessary.[1] For a powdered substance, a half-mask or full-face respirator equipped with a P100 (HEPA) filter is appropriate.[7]

Operational Plan: From Gowning to Disposal

A seamless and safe workflow is critical. The following protocols provide step-by-step guidance for key operational stages.

Step-by-Step PPE Donning and Doffing Protocol

Properly putting on (donning) and taking off (doffing) PPE is as crucial as the equipment itself to prevent cross-contamination.

Donning Sequence (Putting On):

  • Hand Hygiene: Wash hands thoroughly with soap and water.[7]

  • Gown/Lab Coat: Put on the lab coat or disposable gown, ensuring it is fully fastened.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye/Face Protection: Put on safety goggles and a face shield if needed.

  • Gloves: Don the first pair of gloves, ensuring the cuffs go under the sleeves of the gown. Don the second, outer pair of gloves over the cuffs of the gown.[5]

Doffing Sequence (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them immediately in the designated hazardous waste container.

  • Gown/Lab Coat: Unfasten the gown and roll it downwards, turning it inside out to contain any contaminants. Dispose of it in the appropriate waste stream.

  • Hand Hygiene: Perform hand hygiene.

  • Eye/Face Protection: Remove goggles and face shield from the back to the front.

  • Respirator (if used): Remove the respirator.

  • Inner Gloves: Remove the final pair of gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency Protocol: Spill Management

Accidents happen; a prepared response is vital.

  • Minor Spill (inside a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing your full standard PPE, use an absorbent material or a dry clean-up procedure to collect the powder.[1] Avoid generating dust.

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

    • Decontaminate the surface according to your lab's standard operating procedures.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.[1]

    • Restrict access to the spill area.

    • If safe to do so, increase ventilation.

    • Don enhanced PPE, including a respirator, before re-entering the area.

    • Follow your institution's Environmental Health and Safety (EHS) guidelines for large spill cleanup. Do not attempt to manage a large spill without proper training and equipment.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step to ensure environmental and personnel safety.

  • Waste Segregation: All materials contaminated with this compound, including gloves, disposable gowns, weighing papers, and the compound itself, must be treated as hazardous waste.[6]

  • Containment: Place all solid waste into a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should read "Hazardous Waste" and "Halogenated Organic Waste."[6]

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department or a certified hazardous waste contractor.[6]

Workflow Visualization

The following diagram illustrates the logical flow for safely handling this compound, integrating decision points and safety protocols.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep 1. Review SDS & SOPs ppe_select 2. Select Task-Specific PPE prep->ppe_select don_ppe 3. Don PPE Correctly ppe_select->don_ppe fume_hood 4. Work in Fume Hood don_ppe->fume_hood weigh 5. Weigh/Handle Compound fume_hood->weigh experiment 6. Perform Experiment weigh->experiment spill Spill Occurs? experiment->spill decontaminate 7. Decontaminate Work Area segregate 8. Segregate Waste (Halogenated Organic) decontaminate->segregate doff_ppe 9. Doff PPE Correctly segregate->doff_ppe wash 10. Wash Hands doff_ppe->wash spill->decontaminate No spill_response Execute Spill Response Protocol spill->spill_response Yes spill_response->decontaminate

Caption: Safe handling workflow for this compound.

References

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
  • Personal Protective Equipment.
  • 2, 6-Dichloro-9-isopropyl-9H-purine, min 97%, 1 gram. CP Lab Safety. [Link]
  • Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]
  • 2,6-Dichloro-7-isopropyl-7H-purine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dichloro-9-isopropyl-9H-purine
Reactant of Route 2
Reactant of Route 2
2,6-dichloro-9-isopropyl-9H-purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.